5-Chloroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRGOVAIOPERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212901 | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-27-8 | |
| Record name | 5-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloroquinoline
Abstract
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 5-Chloroquinoline. Intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, this document delves into the molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity of this important heterocyclic compound. The causality behind experimental observations and the strategic implications for its use in synthetic applications are emphasized throughout. All data and protocols are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the quinoline ring system, yielding this compound, profoundly influences its electronic properties and reactivity, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials. Understanding the intrinsic physical and chemical properties of this compound is paramount for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound are summarized below, providing a baseline for its handling, application, and further modification.
Molecular Identity
The structural identity of this compound is defined by the following key identifiers:
-
IUPAC Name: this compound
-
CAS Number: 635-27-8[1]
-
Molecular Formula: C₉H₆ClN[1]
-
Molecular Weight: 163.6 g/mol [1]
-
Canonical SMILES: C1=CC2=C(C=CC=N2)C(=C1)Cl
The presence of the electronegative chlorine atom on the carbocyclic ring and the nitrogen atom in the heterocyclic ring dictates the molecule's polarity and reactivity.
Caption: Molecular Structure of this compound.
Physical Properties
The physical properties of this compound are crucial for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 28-32 °C | [2][3] |
| Boiling Point | 263 °C (lit.) | [1][2] |
| Density | ~1.3 g/cm³ | [2] |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [4] |
| Storage Conditions | 2-8°C, sealed in a dry environment. | [1][2] |
The low melting point indicates that this compound can exist as a liquid in warmer laboratory environments, a factor to consider for accurate weighing and dispensing.
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by the interplay of the electron-deficient pyridine ring and the substituted benzene ring.
Electrophilic Aromatic Substitution
Electrophilic substitution on the quinoline ring system preferentially occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring.[5] The directing effect of the nitrogen atom and the overall electronic distribution favor substitution at the 5- and 8-positions.[4][5][6] In the case of this compound, the presence of the chlorine atom at the 5-position will influence the regioselectivity of further electrophilic attack. The chlorine atom is an ortho-, para-director, but deactivating. Therefore, electrophilic substitution is expected to be directed to the 8-position, and to a lesser extent, the 7-position.
Caption: Generalized Electrophilic Aromatic Substitution on this compound.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the heterocyclic ring towards nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions.[7][8] While the chlorine atom in this compound is on the carbocyclic ring and thus not as activated as a halogen at the 2- or 4-position, it can still undergo nucleophilic displacement under certain conditions, especially with strong nucleophiles or through transition-metal catalysis.
Transition-Metal Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the 5-position of the quinoline and a variety of organoboron reagents. This is a highly versatile method for introducing aryl, heteroaryl, or alkyl groups.[9][10][11][12][13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond, providing a direct route to 5-aminoquinoline derivatives from this compound and a wide range of primary and secondary amines.[14][15][16][17][18]
Caption: Key Cross-Coupling Reactions of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals for the six aromatic protons. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the nitrogen and chlorine atoms. A detailed analysis of the coupling patterns (doublets, triplets, and doublet of doublets) allows for the unambiguous assignment of each proton.[19]
-
¹³C NMR: The carbon NMR spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts provide valuable information about the electronic environment of each carbon. Carbons in the vicinity of the nitrogen and chlorine atoms are significantly shifted.[20][21][22]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions include C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.[23][24][25]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. The fragmentation pattern can provide further structural information.[3][26][27][28][29]
Experimental Protocols
The following are standardized protocols for the determination of key physical properties of this compound.
Melting Point Determination
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[30][31][32]
Boiling Point Determination
-
A few milliliters of this compound are placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The setup is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block).
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[23][24][25][33][34]
Solubility Determination
-
A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.
-
A measured volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.
-
The solubility is qualitatively assessed as soluble, partially soluble, or insoluble.[5][35][36]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[34][36][37]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[34][38]
-
Storage: Store in a tightly closed container in a cool, dry place.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[36][38]
Conclusion
This compound is a valuable heterocyclic compound with well-defined physical and chemical properties. Its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions, makes it a key intermediate in the synthesis of a wide array of functional molecules. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in scientific research and development.
References
- Melting point determination. (n.d.).
- Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks.
- Determination of Boiling Points. (n.d.).
- Experiment (1) determination of melting points. (2021, September 19).
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
- Experiment 1 Determination of Solubility Class. (n.d.).
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.). Cole-Parmer.
- FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate.
- SAFETY DATA SHEET. (n.d.).
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health.
- This compound. (n.d.). ChemBK.
- This compound. (n.d.). PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? (2020, February 6). Reddit.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Clioquinol. (n.d.). NIST WebBook.
- Electrophilic Substitution Reaction Mechanism. (n.d.). BYJU'S.
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). National Institutes of Health.
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008, October 24). The Journal of Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... (n.d.). ResearchGate.
Sources
- 1. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. tsijournals.com [tsijournals.com]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. organicchemistrydata.org [organicchemistrydata.org]
- 22. bhu.ac.in [bhu.ac.in]
- 23. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemguide.co.uk [chemguide.co.uk]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 31. cionpharma.com [cionpharma.com]
- 32. impactfactor.org [impactfactor.org]
- 33. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents [patents.google.com]
- 34. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 35. Page loading... [guidechem.com]
- 36. echemi.com [echemi.com]
- 37. fishersci.de [fishersci.de]
- 38. tradeportal.customs.gov.jo [tradeportal.customs.gov.jo]
An In-depth Technical Guide to the Synthesis of 5-Chloroquinoline from 5-Aminoquinoline via the Sandmeyer Reaction
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of 5-chloroquinoline from 5-aminoquinoline. The core methodology detailed is the Sandmeyer reaction, a robust and widely adopted process for the conversion of primary aromatic amines into aryl halides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delineates the reaction mechanism, provides a detailed, step-by-step experimental protocol, discusses critical safety considerations, and outlines methods for purification and characterization of the final product. The causality behind experimental choices is emphasized to provide a deeper understanding of the process.
Introduction: The Significance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of a chlorine atom at the 5-position creates this compound, a versatile intermediate. This functionalization allows for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of complex chemical architectures for drug discovery, agrochemicals, and materials science. The conversion of the readily available 5-aminoquinoline to this compound is, therefore, a pivotal transformation for synthetic chemists. The Sandmeyer reaction stands out as the most reliable and historically significant method for this conversion.[1][2]
The Sandmeyer Reaction: A Mechanistic Overview
Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for replacing an amino group on an aromatic ring with a halide via a diazonium salt intermediate.[2] The overall process is a two-stage, one-pot synthesis involving diazotization followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[1][2][3]
Stage 1: Diazotization of 5-Aminoquinoline
The first stage is the conversion of the primary aromatic amine, 5-aminoquinoline, into its corresponding diazonium salt.[4] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5]
The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: Two protons from HCl react with sodium nitrite to form nitrous acid (HNO₂), which is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-aminoquinoline attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable quinoline-5-diazonium chloride salt.[5]
This entire process must be conducted at low temperatures (0–5 °C) as diazonium salts are notoriously unstable at higher temperatures and can decompose violently or undergo unwanted side reactions.[6] The presence of excess acid is also crucial to prevent the newly formed diazonium salt from coupling with unreacted 5-aminoquinoline.[7]
Stage 2: Copper(I)-Catalyzed Halogenation
The second stage involves the introduction of the cold diazonium salt solution to a solution of copper(I) chloride (CuCl).[1] This is the core Sandmeyer step and is understood to proceed via a radical mechanism.[2][3]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[3]
-
Dinitrogen Extrusion: This transfer reduces the diazonium species, which then rapidly decomposes, releasing gaseous nitrogen (N₂)—a thermodynamically highly favorable process—and generating an aryl radical.[3]
-
Halogen Transfer: The aryl radical abstracts a chlorine atom from the now copper(II) chloride species, forming the desired this compound product and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[2][3]
The vigorous evolution of nitrogen gas is a clear visual indicator of the reaction's progress.[1]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, where successful completion of each step prepares the reaction for the next. The causality for each procedural choice is explained to enhance reproducibility and understanding.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Aminoquinoline | 144.17 | 10.0 g | 0.069 | Starting material.[8] |
| Concentrated HCl | 36.46 | ~35 mL | - | Used for salt formation and diazotization. |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.2 g | 0.075 | Diazotizing agent. |
| Copper(I) Chloride (CuCl) | 98.99 | 10.0 g | 0.101 | Catalyst for the Sandmeyer reaction. |
| Deionized Water | 18.02 | As needed | - | Solvent. |
| Dichloromethane | 84.93 | As needed | - | Extraction solvent. |
| Sodium Bicarbonate | 84.01 | As needed | - | For neutralization. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent. |
Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Multi-Faceted Mechanism of Action of 5-Chloroquinoline in Cancer Cells
**A Technical Guide to the
Executive Summary
The quinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Among these, 5-chloroquinoline (5CQ), a halogenated derivative, has emerged as a compound of significant interest in oncology research. Historically associated with antimalarial drugs like chloroquine (CQ), recent investigations have unveiled its potent and multi-faceted anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its closely related analogs exert their effects on cancer cells. We will explore its role in modulating critical cellular processes including autophagy, apoptosis, and cell cycle progression, its impact on key oncogenic signaling pathways, and its ability to induce oxidative stress, culminating in a comprehensive overview for researchers and drug development professionals.
Introduction: Repurposing a Privileged Scaffold
Quinoline and its derivatives have long been a cornerstone of pharmaceutical development. The repurposing of existing drugs for cancer therapy offers a streamlined path to clinical application, leveraging known safety and pharmacokinetic profiles. Chloroquine (CQ), a well-known 4-aminoquinoline, has been investigated extensively for its ability to sensitize cancer cells to conventional therapies, primarily through its role as an autophagy inhibitor.[1][2] Building on this foundation, specific derivatives like this compound are being explored for their intrinsic anticancer activities and distinct mechanistic profiles. This guide synthesizes current research to provide a detailed understanding of how these compounds function at the molecular level to inhibit cancer cell proliferation and survival.
Core Mechanisms of Action
This compound and its analogs employ a multi-pronged attack on cancer cells, disrupting several fundamental processes required for tumor growth and survival.
2.1 Modulation of Autophagy: A Double-Edged Sword
Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain cellular homeostasis.[1] In cancer, its role is complex; it can act as a survival mechanism, allowing cells to withstand stress from chemotherapy or nutrient deprivation, but it can also lead to a form of programmed cell death known as autophagic cell death.[1][3]
Chloroquine and its derivatives are well-characterized as late-stage autophagy inhibitors.[1][4] They are weak bases that accumulate in acidic lysosomes, increasing the lysosomal pH and inhibiting the fusion of autophagosomes with lysosomes. This blockage prevents the degradation of cellular components, leading to an accumulation of autophagosomes.[3][5] This disruption of the autophagic flux is a key component of their anticancer effect, as it prevents cancer cells from using autophagy as a pro-survival mechanism in response to stress.[5][6] Evidence suggests that while CQ induces the formation of autophagosomes, it ultimately inhibits their degradation, leading to autophagic cell death in some cancer types, such as esophageal carcinoma.[3]
// Nodes Stress [label="Cellular Stress\n(e.g., Chemotherapy)", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagy_Induction [label="Autophagy Induction", fillcolor="#F1F3F4", fontcolor="#202124"]; Autophagosome [label="Autophagosome\nFormation\n(LC3-I to LC3-II)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Fusion [label="Autophagosome-Lysosome\nFusion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=2.5]; Degradation [label="Degradation &\nRecycling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CQ [label="this compound\n(or Chloroquine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled"]; Accumulation [label="Autophagosome\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; Death [label="Autophagic Cell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> Autophagy_Induction; Autophagy_Induction -> Autophagosome; Autophagosome -> Fusion; Lysosome -> Fusion; Fusion -> Degradation; Degradation -> Survival; CQ -> Fusion [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Fusion -> Accumulation [style=invis]; // for layout Accumulation -> Death; Autophagosome -> Accumulation [style=dashed, color="#EA4335"]; } caption: "Mechanism of Autophagy Inhibition by this compound."
2.2 Induction of Apoptosis
Beyond autophagy, this compound derivatives can directly trigger apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including bladder, breast, and glioma cells.[7][8][9]
The pro-apoptotic effects are often mediated through:
-
The p53 Pathway : Chloroquine can stabilize and activate the p53 tumor suppressor protein, a master regulator of cell fate.[9] Activated p53 can transcriptionally up-regulate pro-apoptotic genes.
-
Mitochondrial Pathway : Quinoline derivatives can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.[10][11]
-
Generation of Reactive Oxygen Species (ROS) : A significant mechanism is the induction of oxidative stress. This compound can increase the intracellular levels of ROS, which are highly reactive molecules that can damage DNA, proteins, and lipids.[12][13] This damage, particularly DNA double-strand breaks, can trigger an apoptotic response.[12]
2.3 Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. This compound and its analogs can halt this process by inducing cell cycle arrest, often at the G0/G1 or G2/M phase.[1][11] This effect is frequently linked to the modulation of key cell cycle regulatory proteins. For instance, combination treatments with 5-fluorouracil (5-FU) and chloroquine have been shown to up-regulate the cell cycle inhibitors p21, p27, and p53, while down-regulating cyclin-dependent kinase 2 (CDK2) and cyclin D1, thereby preventing the transition from G1 to S phase.[1][5]
2.4 Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Chloroquine has demonstrated anti-metastatic properties, particularly under hypoxic conditions often found within tumors.[14][15] The mechanisms include:
-
Suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) : By reducing levels of HIF-1α, a key transcription factor that promotes adaptation to hypoxia, chloroquine can decrease the expression of downstream targets like vascular endothelial growth factor (VEGF), which is crucial for angiogenesis.[14][15]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT) : Chloroquine can suppress EMT, a process where cancer cells gain migratory and invasive properties, by increasing the expression of E-cadherin and decreasing N-cadherin.[14]
-
Induction of Par-4 Secretion : Chloroquine can induce normal cells to secrete the pro-apoptotic tumor suppressor Par-4, which can then trigger apoptosis in nearby cancer cells and inhibit metastatic growth.[16]
Impact on Key Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades that are often dysregulated in cancer.
3.1 The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a common event in many cancers.[17][18][19] Several studies have indicated that quinoline derivatives can inhibit this pathway.[3][20] By suppressing the phosphorylation and subsequent activation of key components like Akt and mTOR, these compounds can effectively shut down this major pro-survival signaling network.[20][21] This inhibition contributes significantly to the observed reduction in cell proliferation and induction of apoptosis.[22]
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2]; AKT [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.0]; Survival_Node [label="Cell Survival\n(Inhibits Apoptosis)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.0]; CQ [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled", width=2.0];
// Edges RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates", style=dashed]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT; AKT -> mTOR; mTOR -> Proliferation; AKT -> Survival_Node;
CQ -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CQ -> AKT [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; CQ -> mTOR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } caption: "Inhibition of the PI3K/Akt/mTOR Signaling Pathway."
Synergistic Potential and Therapeutic Implications
A key area of interest is the use of this compound and its analogs as chemosensitizers to enhance the efficacy of standard anticancer drugs.[10] By inhibiting pro-survival pathways like autophagy, these compounds can make cancer cells more vulnerable to cytotoxic agents like 5-fluorouracil, doxorubicin, and temozolomide, as well as radiation therapy.[1][2][23][24] This synergistic effect allows for potentially lower doses of conventional chemotherapeutics, which could reduce toxicity and overcome drug resistance.[5][25]
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| 5-Fluorouracil (5-FU) | Colon Cancer | Enhanced cell cycle arrest and apoptosis; inhibition of 5-FU-induced protective autophagy. | [1][5][6] |
| Radiation Therapy | Bladder Cancer | Enhanced radiosensitivity through autophagy inhibition and apoptosis activation. | [7] |
| Doxorubicin | General | Stronger anti-angiogenic effects in vitro and in vivo. | [24] |
| Temozolomide (TMZ) | Melanoma | Enhanced cytotoxicity and G0/G1 cell cycle arrest. | [23] |
Experimental Protocols for Mechanistic Investigation
To elucidate the mechanisms described above, a series of well-established in vitro assays are essential. The following protocols provide a framework for investigating the effects of this compound on cancer cells.
5.1 Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12]
-
5.2 Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[23]
-
5.3 Western Blotting for Signaling Pathway Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It allows for the assessment of protein expression levels and post-translational modifications, such as phosphorylation, which is critical for evaluating signaling pathway activation.
-
Protocol:
-
Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, LC3B, p62, Bcl-2, β-actin) overnight at 4°C.[3][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
// Nodes A [label="1. Cell Lysis &\nProtein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. SDS-PAGE\n(Separation by Size)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Membrane Transfer\n(PVDF/Nitrocellulose)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Blocking\n(BSA or Milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Primary Antibody\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Secondary Antibody\nIncubation (HRP)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. ECL Detection\n& Imaging", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="9. Densitometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } caption: "Standard Workflow for Western Blot Analysis."
Conclusion and Future Directions
This compound and its related analogs are potent, multi-targeted agents with significant potential in cancer therapy. Their ability to simultaneously inhibit autophagy, induce apoptosis and cell cycle arrest, suppress metastasis, and disrupt key oncogenic signaling pathways like PI3K/Akt/mTOR makes them compelling candidates for further development. The strong synergistic effects observed when combined with conventional chemotherapies highlight a promising strategy to enhance treatment efficacy and overcome drug resistance. Future research should focus on optimizing the quinoline scaffold to improve potency and selectivity, conducting in vivo studies to validate the in vitro findings, and ultimately translating these promising compounds into clinical trials.
References
- Ma, Z., et al. (2018). Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro. PubMed Central.
- Lee, H. Y., et al. (2012). Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. APMIS.
- Al-Buhairi, M., et al. (2006). Chloroquine treatment increases detection of 5-fluorouracil-induced apoptosis index in vivo. Molecular Imaging.
- Malla, R. R., et al. (2014). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. World Journal of Gastroenterology.
- Burikhanov, R., et al. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports.
- García-Lara, L., et al. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology.
- Kim, J. E., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer.
- Thongchot, S., et al. (2015). Chloroquine exerts anti-metastatic activities under hypoxic conditions in cholangiocarcinoma cells. Asian Pacific Journal of Cancer Prevention.
- Wang, Y., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Journal of Inflammation Research.
- ResearchGate. (n.d.). Chloroquine induces apoptosis in bladder cancer cells. ResearchGate.
- Thongchot, S., et al. (2015). Chloroquine Exerts Anti-metastatic Activities Under Hypoxic Conditions in Cholangiocarcinoma Cells. Semantic Scholar.
- de Almeida, G. S., et al. (2021). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Bioorganic & Medicinal Chemistry Letters.
- Kim, J. E., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. ResearchGate.
- Geng, Y., et al. (2010). Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. Neoplasia.
- Antonicelli, F., et al. (2013). Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells. The Journal of Urology.
- Pleshakova, T. O., et al. (2018). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Melanoma Research.
- ResearchGate. (n.d.). Synthesized 5‐chloro quinoline based analogs 3, 5a–h. ResearchGate.
- Armutak, E. I., et al. (2018). Chloroquine Used in Combination with Chemotherapy Synergistically Suppresses Growth and Angiogenesis In Vitro and In Vivo. Anticancer Research.
- Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules.
- da Silva, A. C. S., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society.
- Perri, M., et al. (2019). The role of cellular reactive oxygen species in cancer chemotherapy. Journal of Experimental & Clinical Cancer Research.
- Mabuchi, S., et al. (2015). PI3K/Akt/mTOR Pathway as a Strategic Target for Endometrial Cancer Therapy. Cancers.
- Request PDF. (n.d.). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids. ResearchGate.
- Martin, D., et al. (2014). Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells. PLOS ONE.
- El-kott, A. F., et al. (2022). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. Oxidative Medicine and Cellular Longevity.
- Kamal, A., et al. (2016). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry.
- Cheung, E. C., & Vousden, K. H. (2022). Reactive oxygen species in cancer: Current findings and future directions. Seminars in Cancer Biology.
- Uddin, M. S., et al. (2024). Reactive Oxygen Species: A Double-Edged Sword in the Modulation of Cancer Signaling Pathway Dynamics. International Journal of Molecular Sciences.
- Yang, J., et al. (2019). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. International Journal of Molecular Sciences.
- D'Amico, R., et al. (2023). Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer. International Journal of Molecular Sciences.
- Srinivas, U. S., et al. (2019). Reactive oxygen species in cancer: Mechanistic insights and therapeutic innovations. Journal of Cellular Physiology.
- Tew, B. Y., et al. (2023). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers.
- Hirata, A., et al. (2007). Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism. Journal of Gastroenterology.
Sources
- 1. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic effects of chloroquine on autophagy occurrence potentiate the anticancer effects of everolimus on renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 13. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine exerts anti-metastatic activities under hypoxic conditions in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Autophagy Inhibitor Chloroquine Enhanced the Cell Death Inducing Effect of the Flavonoid Luteolin in Metastatic Squamous Cell Carcinoma Cells | PLOS One [journals.plos.org]
- 23. Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chloroquine Used in Combination with Chemotherapy Synergistically Suppresses Growth and Angiogenesis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synergistic antitumor effect of combined 5-fluorouracil (5-FU) with 5-chloro-2,4-dihydroxypyridine on 5-FU-resistant gastric cancer cells: possible role of a dihydropyrimidine dehydrogenase-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activities of 5-Chloroquinoline derivatives.
An In-Depth Technical Guide to the Biological Activities of 5-Chloroquinoline Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, highly active subclass: this compound derivatives. The introduction of a chlorine atom at the 5-position significantly modulates the molecule's electronic and lipophilic properties, leading to a diverse and potent range of biological activities.[2] We will explore the synthetic strategies for accessing these compounds and delve into their primary therapeutic applications, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable experimental protocols and mechanistic insights to guide future research and development.
The this compound Scaffold: A Privileged Structure
Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" due to its ability to interact with a wide variety of biological targets.[1] The this compound core, in particular, has emerged as a valuable building block in drug design. The chlorine atom at the C-5 position is electron-withdrawing and increases lipophilicity, which can enhance membrane permeability and binding affinity to target proteins.[2] This substitution has proven critical in optimizing the potency and pharmacokinetic profiles of various derivatives.[3]
General Synthetic Strategies
The synthesis of the this compound core can be achieved through several established methods. A common approach involves the Skraup-Doebner-von Miller reaction or variations thereof, starting from substituted anilines. For instance, 5-chloro-8-hydroxyquinoline can be prepared from 4-chloro-2-aminophenol and acrolein diethyl acetal.[4]
A general laboratory-scale synthesis protocol is outlined below:
Experimental Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline [4]
-
Reaction Setup: To a round-bottomed flask containing 4-chloro-2-aminophenol (~1 mmol), add a 1N HCl solution (82.5 mL).
-
Addition of Reagents: Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture. Causality Note: The acid catalyzes the hydrolysis of the acetal to acrolein in situ, which then undergoes a cyclization reaction with the aminophenol.
-
Reflux: Fit the flask with a reflux condenser and heat the solution to 111°C for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize to a pH of 7-8 with solid sodium carbonate (Na2CO3).
-
Work-up: Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers and dry them over anhydrous sodium sulfate (Na2SO4).
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography using an appropriate eluent system (e.g., 15% ethyl acetate/cyclohexane) to yield the target compound.[4]
Further derivatization, such as forming hybrids through the Mannich reaction, can be used to link the this compound core to other bioactive molecules, like ciprofloxacin, to create compounds with dual-action potential.[5][6]
Anticancer Activity: A Multi-Pronged Attack
This compound derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action including kinase inhibition, apoptosis induction, and disruption of key cellular processes.[1][7]
Mechanism of Action: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] The quinoline scaffold is an effective ATP-competitive inhibitor, mimicking the purine ring of ATP to bind to the kinase active site.[8] Several this compound derivatives have been investigated as inhibitors of key oncogenic kinases, including those in the PI3K/Akt/mTOR and EGFR signaling cascades.[8][9] Inhibition of these pathways disrupts signals that promote cancer cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.[8]
Other Anticancer Mechanisms
Beyond kinase inhibition, certain derivatives like Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) induce cancer cell death by inhibiting proteasome activity, disrupting lysosomal function, and modulating the NF-kappa B signaling pathway.[10][11] Studies have also shown that some derivatives can trigger apoptosis by activating p53 transcriptional activity, leading to an increase in pro-apoptotic proteins like Bax.[12]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Name/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (CQ) | HuCCT1 (Cholangiocarcinoma) | 2.84 | [10] |
| Clioquinol (CQ) | Huh28 (Cholangiocarcinoma) | 4.69 | [10] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various Human Tumor Lines | < 1.0 | [12] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | ~3.0 | [13] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | ~3.0 | [13] |
Protocol: Evaluating In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]
Caption: Standard workflow for an MTT-based cell viability assay.[14]
Step-by-Step Methodology [14]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds in a complete cell culture medium. Trustworthiness Note: The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to prevent solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Expertise Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Antimicrobial Activity
Halogenated 8-hydroxyquinolines are well-documented antimicrobial agents.[15] this compound derivatives, particularly 5-chloro-8-hydroxyquinoline (cloxyquin), exhibit potent activity against a range of bacteria and fungi, including drug-resistant strains.[15][16]
Mechanism of Action: Metal Chelation
The primary antimicrobial mechanism of 8-hydroxyquinoline derivatives is linked to their ability to chelate essential metal ions like iron (Fe), copper (Cu), zinc (Zn), and manganese (Mn).[15] By sequestering these ions, the compounds deprive microbes of vital cofactors required for enzymatic processes, effectively halting growth and replication.[15] In some cases, the metal-compound complex itself is the active antibacterial agent.[15] This mechanism is distinct from many conventional antibiotics, making these compounds effective against multidrug-resistant organisms.[15]
Spectrum of Activity
This compound derivatives have shown a broad spectrum of activity. Cloxyquin, for instance, is highly effective against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 µg/mL.[15] Other derivatives have demonstrated significant efficacy against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger.[17]
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| Cloxyquin | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [15] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 | [5] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococci faecalis | 4 - 16 | [5] |
| Zn(II) complex of Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Staphylococcus aureus | - (Inhibition zone: 17.5 mm) | [17] |
| Zn(II) complex of Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate | Candida albicans | - (Inhibition zone: 16.5 mm) | [17] |
Protocol: Evaluating Antimicrobial Activity via Agar Well Diffusion
This method is a standard technique for assessing the antimicrobial potential of a compound.[17]
-
Prepare Inoculum: Prepare a standardized suspension of the target microorganism in a sterile saline solution.
-
Plate Seeding: Uniformly spread the microbial inoculum over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) in a Petri dish.
-
Well Creation: Aseptically create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent-only control and a positive control (a standard antibiotic/antifungal).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Antiviral Activity
The quinoline scaffold is also a promising platform for the development of antiviral agents.[18] While research specifically targeting 5-chloro derivatives is less extensive than for anticancer and antimicrobial applications, related compounds have shown activity against a range of viruses. The mechanism often involves interfering with viral entry, replication, or release. For example, some bihalogenated 8-hydroxyquinolines inhibit viral RNA-dependent DNA polymerase.[15] Quinoline derivatives have been investigated for activity against Zika virus (ZIKV), influenza viruses, and respiratory syncytial virus (RSV).[15][18][19]
Conclusion and Future Directions
This compound derivatives represent a versatile and highly active class of compounds with significant therapeutic potential. Their proven efficacy as anticancer and antimicrobial agents, driven by well-defined mechanisms like kinase inhibition and metal chelation, makes them attractive candidates for further development. The established synthetic routes allow for extensive structural modification, enabling the optimization of structure-activity relationships to enhance potency and selectivity while minimizing toxicity.[12] Future research should focus on exploring novel derivatives, investigating their efficacy in in vivo models, and elucidating their activity against a broader range of viral pathogens. The development of hybrid molecules that combine the this compound core with other pharmacophores is a particularly promising strategy for creating next-generation therapeutics to combat cancer and infectious diseases.[5]
References
- Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis. (n.d.). Benchchem.
- Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. (n.d.). Benchchem.
- Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. (2015). Dove Medical Press.
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (n.d.). American Society for Microbiology.
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate.
- 5-Chloro-8-hydroxyquinoline. (n.d.). ChemicalBook.
- Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. (n.d.). Taylor & Francis Online.
- Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. (1977). Journal of Medicinal Chemistry.
- Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. (1970). Journal of Medicinal Chemistry.
- 5-Chloro-8-quinolinol Manufacturer. (n.d.). Cion Pharma.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). National Institutes of Health.
- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology.
- Synthesis of 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid 19 by Mannich reaction. (2020). ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Molecules.
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. (n.d.). Benchchem.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry.
- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI.
- Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. (2008). Bioorganic & Medicinal Chemistry Letters.
- Antiviral Agents – Benzazine Derivatives. (2021). Russian Journal of Bioorganic Chemistry.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Molecules.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules.
- Antiviral Activity of 5-Chloro-5-fluoro-6-hydroxy-5,6-dihydrouracil. (n.d.). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cionpharma.com [cionpharma.com]
- 4. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chloroquinoline
Introduction
5-Chloroquinoline, a halogenated derivative of the quinoline heterocyclic aromatic system, serves as a crucial scaffold in medicinal chemistry and materials science. Its structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of resulting products. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for a robust analytical workflow.
The molecular structure of this compound, with the systematic numbering of its atoms, is fundamental to the interpretation of its spectroscopic data, particularly for NMR analysis.
Caption: Workflow for IR analysis of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Data Interpretation:
For this compound (molecular formula C₉H₆ClN), the expected monoisotopic mass is approximately 163.02 Da. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 163. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 165 with an intensity of about one-third of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.
Key Fragmentation Peaks (from NIST data): [1]* m/z 163: Molecular ion (M⁺)
-
m/z 128: Loss of a chlorine radical (M⁺ - Cl)
-
m/z 101: Loss of HCN from the [M-Cl]⁺ fragment
The fragmentation pattern provides valuable information for confirming the structure. The loss of the chlorine atom is a common fragmentation pathway for halogenated aromatic compounds.
Experimental Protocol (for GC-MS with EI source):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities.
-
Ionization: The eluting compound enters the electron ionization (EI) source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for GC-MS analysis of this compound.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
MS confirms the molecular weight (163 g/mol ) and the presence of one chlorine atom.
-
IR identifies the aromatic quinoline ring system and the C-Cl bond.
-
¹³C NMR confirms the presence of nine distinct carbon environments.
-
¹H NMR provides the final, detailed structural confirmation by showing the specific proton environments and their connectivity through spin-spin coupling.
Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound.
References
- PubChem. This compound.
- SpectraBase. This compound. Wiley-VCH GmbH. [Link]
- NIST. Quinoline, 5-chloro-. National Institute of Standards and Technology. [Link]
- PubChem. This compound, GC-MS Data.
Sources
Introduction: The Quinoline Scaffold and the Imperative of Solid-State Characterization
An In-Depth Technical Guide to the Crystal Structure of Chloroquinolines: A Case Study on 5-Chloro-8-hydroxyquinoline and Methodologies for Polymorphic Screening
Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The seemingly minor substitution of a functional group, such as a chlorine atom, can significantly alter a molecule's physicochemical and biological properties. 5-Chloroquinoline (CAS 635-27-8) is one such derivative, a key intermediate in organic synthesis.[4][5] For drug development professionals, however, the chemical structure is only the beginning. The arrangement of molecules in the solid state—the crystal structure—governs critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.
Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a paramount concern in drug development.[6][7] Different polymorphs of the same active pharmaceutical ingredient (API) are, in regulatory terms, different materials, and can exhibit dramatic variations in performance.[7]
While the importance of characterizing the crystal structure of this compound is clear, detailed crystallographic data and studies on its potential polymorphism are not widely available in the public domain. Therefore, this guide will adopt a dual approach. Firstly, it will present a detailed analysis of a closely related and well-characterized analogue, 5-chloro-8-hydroxyquinoline , as an expert case study to illustrate the principles of crystallographic analysis. Secondly, it will provide a comprehensive framework of the experimental protocols and analytical techniques required to synthesize, crystallize, and fully characterize the solid-state forms of this compound or any similar API.
Part 1: The Crystal Structure of 5-Chloro-8-hydroxyquinoline: A Case Study
5-Chloro-8-hydroxyquinoline (also known as Cloxyquin) is an organochlorine compound with reported activity against various pathogens.[8][9] Its crystal structure has been determined, providing a valuable template for understanding the solid-state behavior of substituted chloroquinolines. Data deposited in the Cambridge Structural Database (CSD) offers a window into its molecular geometry and intermolecular interactions.[8][10]
Crystallographic Data Summary
The following table summarizes key crystallographic parameters for 5-chloro-8-hydroxyquinoline, providing a quantitative snapshot of its solid-state architecture.
| Parameter | Value | Reference |
| Empirical Formula | C₉H₆ClNO | [8] |
| Formula Weight | 179.60 g/mol | [8] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 12.053(3) | [8] |
| b (Å) | 3.899(1) | [8] |
| c (Å) | 17.065(4) | [8] |
| α (°) | 90 | [8] |
| β (°) | 108.75(2) | [8] |
| γ (°) | 90 | [8] |
| Volume (ų) | 758.8(3) | [8] |
| Z (molecules/unit cell) | 4 | [8] |
| Calculated Density (g/cm³) | 1.572 | [8] |
Table 1: Crystallographic data for 5-chloro-8-hydroxyquinoline. Data sourced from the Cambridge Structural Database via PubChem.[8]
The monoclinic crystal system and P2₁/c space group are common for organic molecules. This arrangement dictates the symmetry operations that can be applied to a molecule to generate the entire crystal lattice. Understanding these parameters is the first step in predicting how the molecule packs and what intermolecular forces dominate its structure.
Part 2: Polymorphism in Drug Development - A Strategic Overview
The discovery of polymorphism can occur at any stage of drug development and must be managed proactively. A metastable form might offer superior solubility but carries the risk of converting to a more stable, less soluble form during storage, potentially compromising the product's efficacy and safety.[7] A comprehensive polymorphic screen is therefore not just a scientific exercise but a critical component of risk mitigation.
The Polymorphic Screening Workflow
A systematic approach is required to discover and characterize potential polymorphs. The goal is to subject the compound to a wide range of crystallization conditions to explore its phase landscape thoroughly.
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 635-27-8 [amp.chemicalbook.com]
- 6. cormica.com [cormica.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
5-Chloroquinoline: A Versatile Scaffold for Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Quinoline Nucleus
The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its prevalence in a wide array of biologically active compounds has cemented its status as a "privileged structure" in medicinal chemistry.[2] The strategic functionalization of the quinoline ring is a key endeavor in the development of novel therapeutic agents and advanced materials. Among the various substituted quinolines, 5-chloroquinoline stands out as a particularly valuable and versatile building block. Its unique electronic properties and the reactivity of the C-Cl bond make it an ideal starting material for a diverse range of chemical transformations, enabling the construction of complex molecular architectures.
This technical guide, intended for researchers and professionals in organic synthesis and drug discovery, provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its reactivity, focusing on key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide will provide not only the "what" but also the "why," explaining the mechanistic principles that underpin these reactions and guide the rational design of synthetic routes. Detailed experimental protocols, data tables, and visual diagrams are included to offer a practical and comprehensive resource for the laboratory scientist.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound is primarily dictated by the presence of the chlorine atom on the electron-deficient quinoline ring. This arrangement facilitates two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities
The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the chloro-substituted positions towards nucleophilic attack.[2] This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a direct route to a wide range of 5-substituted quinolines.
Mechanistic Rationale: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring, a process aided by the electronegative nitrogen atom. In the subsequent step, the chloride ion is expelled, restoring the aromaticity of the system and yielding the substituted product. The regioselectivity of nucleophilic attack on dichloroquinazolines, a related heterocyclic system, has been shown to be influenced by the LUMO coefficients, with the C4 position being more susceptible to attack.[3] A similar principle can be applied to understand the reactivity of chloroquinolines.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic substitution on this compound.
Representative Protocols:
a) Synthesis of 5-Phenoxyquinoline (Oxygen Nucleophile)
This protocol describes the synthesis of 5-phenoxyquinoline through the reaction of this compound with phenol.
-
Materials: this compound, phenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenol (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenoxyquinoline.[4]
-
b) Synthesis of N-Aryl-5-aminoquinolines (Nitrogen Nucleophile)
This protocol details the synthesis of N-aryl-5-aminoquinolines via the reaction of this compound with anilines.
-
Materials: this compound, substituted aniline, and a suitable solvent like N-methyl-2-pyrrolidone (NMP) or neat conditions.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq) and the desired aniline (1.0-1.5 eq).
-
Heat the mixture, either neat or in a high-boiling solvent like NMP, to a temperature of 130-150 °C.
-
Maintain the temperature for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, the reaction mixture can be diluted with a suitable organic solvent and washed with an aqueous base to remove any HCl formed.
-
The organic layer is then dried and concentrated, and the product is purified by crystallization or column chromatography.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. These reactions allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6] The choice of ligand is crucial in these reactions as it can significantly influence the reaction rate and scope.[7]
General Catalytic Cycle: The mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle with three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) reacts with the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[8]
Palladium-Catalyzed Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions with this compound.
a) Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron reagent.
-
Protocol for the Synthesis of 5-Phenylquinoline:
-
Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), potassium carbonate (K₂CO₃), toluene, and water.[9]
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed 4:1 mixture of toluene and water (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-phenylquinoline.[9]
-
-
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | High | [9] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good | [10] |
b) Buchwald-Hartwig Amination: Formation of C-N Bonds
This reaction is a cornerstone for the synthesis of arylamines, coupling an aryl halide with an amine.
-
Protocol for the Synthesis of 5-(Morpholino)quinoline:
-
Materials: this compound, morpholine, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base such as sodium tert-butoxide (NaOtBu) in a solvent like toluene or dioxane.[11]
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.2-1.5 eq).
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat to 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
-
-
c) Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the synthesis of alkynyl-substituted quinolines by reacting this compound with a terminal alkyne.
-
Protocol for the Synthesis of 5-(Phenylethynyl)quinoline:
-
Materials: this compound, phenylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) in a solvent like THF or DMF.[12]
-
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add the solvent and the amine base.
-
Add phenylacetylene (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
The reaction mixture is then worked up by filtration to remove the amine hydrochloride salt, followed by extraction and purification of the product.
-
-
d) Heck Reaction: Vinylation of this compound
The Heck reaction allows for the introduction of a vinyl group at the 5-position of the quinoline ring.[13]
-
Protocol for the Synthesis of 5-Vinylquinoline:
-
Materials: this compound, ethylene (or a vinylating agent like vinyltributyltin), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a polar aprotic solvent like DMF or NMP.[14]
-
Procedure:
-
A mixture of this compound, Pd(OAc)₂, PPh₃, and Et₃N in DMF is heated in a pressure vessel under an atmosphere of ethylene.
-
The reaction is typically run at elevated temperatures (100-140 °C) for several hours.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The product is then purified by distillation or chromatography.
-
-
Applications in Drug Discovery and Materials Science
The derivatives of this compound have found significant applications, particularly in the field of medicinal chemistry. The ability to readily introduce a wide variety of substituents at the 5-position allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.
1. Anticancer Agents:
The quinoline scaffold is present in numerous anticancer drugs, and derivatives of this compound have been explored for their potential in this area. For instance, the synthesis of quinoline-coupled pyridine moieties via Suzuki-Miyaura coupling has been investigated for their potential to inhibit VEGFR2, a protein overexpressed in pancreatic cancer.[10]
Case Study: Synthesis of Aurora B/C Kinase Inhibitor GSK1070916
While the detailed synthetic route for GSK1070916 starting from this compound is proprietary, the core structure of this potent and selective Aurora B/C kinase inhibitor contains a substituted quinoline moiety. The synthesis of such complex molecules often relies on the strategic functionalization of a pre-formed quinoline ring, where this compound could serve as a key starting material for introducing necessary side chains via cross-coupling or nucleophilic substitution reactions.
2. Antimicrobial Agents:
Derivatives of this compound have also shown promise as antimicrobial agents. A notable example is 5-chloro-8-hydroxyquinoline (cloxyquin), which is synthesized from 8-hydroxyquinoline.[15][16] Although not directly from this compound, its synthesis highlights the importance of chloro-substituted quinolines in medicinal chemistry.
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution and a wide range of palladium-catalyzed cross-coupling reactions provides chemists with a powerful toolkit for the construction of diverse and complex molecules. The ability to selectively introduce a vast array of functional groups at the 5-position makes it a highly valuable starting material for the synthesis of novel drug candidates, functional materials, and agrochemicals.
As the demand for more sophisticated and targeted molecules continues to grow, the importance of readily available and versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for its functionalization, as well as the exploration of its utility in novel synthetic methodologies. The continued exploration of the chemical space accessible from this compound is sure to yield exciting new discoveries in the years to come.
References
- Practical and Simple Synthesis of Substituted Quinolines by an HCl-DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. J Org Chem. 2006 Jan 20;71(2):800-3. [Link]
- Sonogashira Coupling Reaction with Diminished Homocoupling. J Org Chem. 2001;66(12):4333-7. [Link]
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
- Heck reaction. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines. PubMed. [Link]
- Chemistry of Substituted Quinolinones. V.
- Key ligands used in palladium-mediated cross-coupling reactions.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Heck Reaction—St
- PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace. [Link]
- Method for preparing 5-chloro-8-hydroxyquinoline.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Palladium-Catalysed C-C Bond Forming 5-Chloro Quinolines via Suzuki-Miyaura Coupling; Anti-Pancreatic Cancer Screening on PANC-1 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 16. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1][2] This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to the key reactions that have shaped its chemical landscape. Detailed experimental protocols for key syntheses are provided, alongside mechanistic insights to facilitate their application in research and development.
The Dawn of Quinoline: From Coal Tar to Alkaloids
The story of quinoline begins in the early 19th century amidst the burgeoning field of organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the complex mixture of organic compounds that is coal tar, isolated a colorless, hygroscopic liquid with a strong odor.[3][4][5] He named this substance "leukol," meaning "white oil" in Greek.[4] Coal tar remains a principal source for commercial quinoline to this day.[4][6]
Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[4][7][8] He named his discovery "Chinolein" or "Chinoline," derived from "huile de quinine" (oil of quinine).[7] For a time, Runge's "leukol" and Gerhardt's "chinoline" were thought to be distinct isomers due to differences in their reactivity, likely caused by impurities.[4] However, the astute German chemist August Wilhelm von Hofmann later demonstrated that the two compounds were, in fact, identical.[4][9] The structure of quinoline, a fusion of a benzene ring and a pyridine ring, was later proposed by August Kekulé in 1869, providing a theoretical framework for understanding its chemical behavior.[3]
The Classical Era of Quinoline Synthesis: Foundational Named Reactions
The late 19th century was a period of intense discovery in quinoline chemistry, driven by the demands of the synthetic dye industry and the desire to synthesize naturally occurring alkaloids.[10] This era gave rise to several powerful and enduring named reactions for the construction of the quinoline core.
The Skraup Synthesis (1880)
One of the oldest and most direct methods for synthesizing quinoline itself is the Skraup synthesis, named after its discoverer, the Czech chemist Zdenko Hans Skraup.[1][11] This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[11][12][13] The reaction is notoriously exothermic and requires careful control.[12][14]
Mechanism of the Skraup Synthesis
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[12][15]
-
Michael Addition: The aniline undergoes a Michael-type conjugate addition to acrolein.[12][13]
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form 1,2-dihydroquinoline.[12][15]
-
Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline.[12][15]
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or Arsenic Pentoxide)
-
Ferrous sulfate heptahydrate (optional, as a moderator)[11]
-
-
Procedure:
-
In a suitable reaction flask, carefully mix aniline and glycerol.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[12]
-
Diagram: Skraup Synthesis Workflow
A generalized workflow for the Skraup synthesis of quinoline.
The Combes Quinoline Synthesis (1888)
The Combes synthesis, first reported by A. Combes in 1888, is a versatile method for preparing substituted quinolines.[16][17][18] It involves the acid-catalyzed condensation of an arylamine with a β-diketone.[17][19]
Mechanism of the Combes Synthesis
The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.[17]
-
Schiff Base Formation: The arylamine reacts with one of the carbonyl groups of the β-diketone to form a Schiff base.
-
Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.
-
Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring.
-
Dehydration: The resulting intermediate readily dehydrates to form the aromatic quinoline ring.
Diagram: Combes Synthesis Mechanism
Key mechanistic steps of the Combes quinoline synthesis.
The Friedländer Synthesis (1882)
Developed by German chemist Paul Friedländer, this synthesis is a straightforward method for producing quinoline derivatives from the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).[20][21][22] The reaction can be catalyzed by either acid or base.[21][22]
Mechanism of the Friedländer Synthesis
Two primary mechanistic pathways are proposed for the Friedländer synthesis:
-
Pathway 1 (Aldol Condensation First):
-
An initial aldol condensation between the two carbonyl-containing starting materials.
-
Dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound.
-
Intramolecular Schiff base formation between the amino group and the newly formed carbonyl, followed by dehydration to yield the quinoline.[20]
-
-
Pathway 2 (Schiff Base Formation First):
-
Initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the other carbonyl component.
-
An intramolecular aldol-type reaction, followed by dehydration to form the quinoline ring.[20]
-
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
-
Materials:
-
2-Aminobenzaldehyde
-
Acetone (or another suitable ketone/aldehyde)
-
Ethanol
-
Sodium hydroxide (or a suitable acid catalyst like p-toluenesulfonic acid)
-
-
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add an excess of acetone to the solution.
-
Add a catalytic amount of sodium hydroxide (or the chosen acid catalyst).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
The Doebner-von Miller Reaction (1881)
This reaction is a modification of the Skraup synthesis and allows for the preparation of a wider range of substituted quinolines.[23][24] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from the aldol condensation of two carbonyl compounds.[23][25] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid.[23]
Mechanism of the Doebner-von Miller Reaction
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of debate.[23][26] A generally accepted pathway involves:
-
Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound in a conjugate addition.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation steps lead to the formation of the aromatic quinoline ring.
Recent studies using isotopic labeling suggest a more intricate fragmentation-recombination mechanism may be at play under certain conditions.[23][26]
Table: Comparison of Classical Quinoline Syntheses
| Synthesis Name | Year | Key Reactants | Catalyst | Typical Product | Key Features |
| Skraup | 1880 | Aniline, Glycerol, Oxidizing Agent | H₂SO₄ | Unsubstituted or Substituted Quinolines | Often harsh, exothermic conditions.[11][12] |
| Combes | 1888 | Arylamine, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Good for accessing specific substitution patterns.[17] |
| Friedländer | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Polysubstituted Quinolines | Convergent and often high-yielding.[20][22] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | Substituted Quinolines | Versatile, allows for in situ formation of reactants.[23][24] |
The Enduring Importance of Quinoline-Based Compounds
The development of these classical synthetic routes unlocked the vast potential of the quinoline scaffold. From the early use of quinine as the primary treatment for malaria to the development of synthetic antimalarials like chloroquine and primaquine, quinoline-based compounds have had a profound impact on global health.[27] Beyond their antimalarial activity, quinoline derivatives have found applications as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[17] The quinoline core is also present in various dyes, solvents, and agrochemicals.[4][17] The foundational synthetic methods detailed in this guide continue to be relevant, providing the basis for the synthesis of novel quinoline derivatives and the ongoing exploration of their diverse applications in science and medicine.
References
- Skraup reaction - Wikipedia.
- Friedländer synthesis - Wikipedia.
- Combes Quinoline Synthesis.
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
- Combes quinoline synthesis - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- What is the history of the discovery of quinoline? - Blog - BIOSYNCE.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Friedländer Synthesis - J&K Scientific LLC.
- The Friedländer Synthesis of Quinolines - Organic Reactions.
- Doebner–Miller reaction - Wikipedia.
- Advances in polymer based Friedlander quinoline synthesis - PMC - PubMed Central - NIH.
- Doebner-Miller Reaction - SynArchive.
- Quinoline - Wikipedia.
- Du Gymnase à la synthèse de l'aspirine : Charles Frédéric Gerhardt.
- Combes Quinoline Synthesis PDF - Scribd.
- Doebner-Miller reaction and applications | PPTX - Slideshare.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
- Charles Gerhardt - Wikipédia.
- A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research.
- Friedlieb Ferdinand Runge - Grokipedia.
- August Wilhelm von Hofmann - Graces Guide.
- Friedlieb Ferdinand Runge - CooksInfo.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- Science: From Coal Tar | TIME.
- Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist - ScienceOpen.
- Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today - Inverse.
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Friedlieb Ferdinand Runge - Wikipedia.
- 1911 Encyclopædia Britannica/Hofmann, August Wilhelm von - Wikisource, the free online library.
- August Wilhelm von Hofmann - Wikipedia.
- August Wilhelm von Hofmann - Grokipedia.
- Charles Frédéric Gerhardt - Wikipedia.
- CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents.
- Charles Frédéric Gerhardt - Wikipedia.
- Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynce.com [biosynce.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 6. CN102746221B - Method for extracting quinoline from coal tar wash oil - Google Patents [patents.google.com]
- 7. Le Gymnase Network: Du Gymnase à la synthèse de l’aspirine : Charles Frédéric Gerhardt [gymnase-network.blogspot.com]
- 8. Charles Gerhardt — Wikipédia [fr.wikipedia.org]
- 9. 1911 Encyclopædia Britannica/Hofmann, August Wilhelm von - Wikisource, the free online library [en.wikisource.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Skraup reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iipseries.org [iipseries.org]
- 16. Combes Quinoline Synthesis [drugfuture.com]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. jk-sci.com [jk-sci.com]
- 23. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 24. synarchive.com [synarchive.com]
- 25. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 26. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. globalresearchonline.net [globalresearchonline.net]
In Silico Prediction of 5-Chloroquinoline Bioactivity: A Methodological Framework for Modern Drug Discovery
An In-Depth Technical Guide
Foreword: The Quinoline Scaffold and the Imperative for Predictive Science
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with a vast range of pharmacological activities.[1][2] From the historic antimalarial quinine to modern antibacterial and anticancer agents, this privileged scaffold continues to inspire the development of novel therapeutics.[1][3][4] 5-Chloroquinoline, a key derivative, serves as a versatile intermediate in the synthesis of many of these bioactive molecules, and also exhibits its own notable biological profile.[5]
In the contemporary drug discovery landscape, characterized by immense costs and high attrition rates, a purely empirical approach is no longer tenable. The integration of computational, or in silico, methodologies has become indispensable. These predictive tools allow researchers to rapidly screen vast chemical spaces, prioritize candidates, elucidate potential mechanisms of action, and anticipate pharmacokinetic properties long before a compound is ever synthesized.
This guide provides a comprehensive, in-depth framework for the in silico prediction of this compound's bioactivity. Moving beyond a simple recitation of steps, we will explore the causal logic behind experimental choices, establish self-validating workflows, and ground our protocols in authoritative research. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the rational design of novel therapeutics.
Part 1: Foundational Bioactivity and Rational Target Selection
Before embarking on any predictive modeling, it is critical to understand the known biological landscape of the compound . This compound and its close analogues have been reported to possess a wide spectrum of activities, providing a logical foundation for hypothesis-driven in silico investigation.
Known Biological Activities of Chloroquinolines:
-
Antimicrobial: The quinoline core is famous for its antibacterial properties.[4][6] Specifically, 5-chloro-8-hydroxyquinoline (Cloxyquin) has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungi and protozoa.[7][8][9] It has shown remarkable efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values as low as 0.062 to 0.25 µg/ml.[10]
-
Anticancer: Numerous quinoline derivatives have been investigated as anticancer agents, targeting various carcinogenic pathways.[1][3][11] Hybrids of chloroquinoline and other active moieties, such as benzenesulfonamides, have shown promising cytotoxic activity against lung, cervical, colorectal, and breast cancer cell lines.[11]
-
Antimalarial: The 7-chloroquinoline scaffold, found in drugs like chloroquine, is famously effective against Plasmodium falciparum. While our focus is the 5-chloro isomer, the known antimalarial potential of the broader chloroquinoline class makes this a valid avenue for investigation.[12]
This established bioactivity profile allows us to rationally select appropriate protein targets for our in silico analysis. The principle of chemical similarity suggests that this compound may interact with targets known to be modulated by other quinoline-based drugs.
Table 1: Rational Target Selection for this compound
| Therapeutic Area | Potential Protein Target | PDB ID | Rationale |
| Antibacterial | DNA Gyrase Subunit B | 2XCT | A well-established target for quinolone antibiotics; inhibition disrupts bacterial DNA replication.[13][14] |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase | 1M17 | EGFR is often overexpressed in various cancers; quinoline derivatives are known to inhibit its activity.[1][15] |
| Anticancer | Phosphoinositide 3-kinase (PI3K) | 4JPS | A key enzyme in a critical cell survival pathway; it is a validated target for quinoline-based inhibitors.[1][11] |
Part 2: The In Silico Workflow: A Step-by-Step Protocol
The trustworthiness of any in silico prediction hinges on a meticulous and logically sound workflow. The following section details the essential protocols for ligand and target preparation, forming the bedrock of subsequent docking and modeling experiments.
Experimental Workflow Overview
Below is a high-level overview of the entire in silico prediction process, from initial data retrieval to final analysis.
Caption: High-level workflow for in silico bioactivity prediction.
Protocol 2.1: Ligand Structure Preparation
Causality: The starting structure of the ligand must be energetically favorable and correctly protonated to ensure that any subsequent simulation accurately reflects its behavior in a biological system.
-
Obtain 2D Structure: Draw this compound (C9H6ClN) in a chemical drawing tool (e.g., ChemDraw) or retrieve its structure from a database like PubChem (CID 69458).[16]
-
Convert to 3D: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Schrödinger Maestro, MOE) to convert the 2D representation into a three-dimensional structure.
-
Energy Minimization: This is a critical step. The initial 3D structure is not at its lowest energy state. Apply a suitable force field (e.g., MMFF94, OPLS) to perform energy minimization. This process adjusts bond lengths and angles to find a low-energy conformation, which is more representative of the molecule's actual shape.[15]
-
Protonation State and Tautomer Generation: For a given physiological pH (typically 7.4), determine the likely protonation state of the molecule. The quinoline nitrogen is a weak base and may be protonated. Tools like Epik or LigPrep can generate possible ionization and tautomeric states, which can be crucial for forming key interactions like hydrogen bonds.
Protocol 2.2: Protein Target Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are raw experimental data. They contain non-essential elements (e.g., water, co-crystallized ligands) and lack information (e.g., hydrogen atom positions) that is critical for accurate docking simulations.
-
Retrieve Crystal Structure: Download the 3D structure of the selected target protein from the PDB (e.g., PDB ID: 2XCT for S. aureus DNA gyrase B).[14][15]
-
Clean the Structure:
-
Remove Water Molecules: Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), all crystallographic water molecules should be removed. They can sterically hinder the docking process and are often not conserved.[15]
-
Remove Co-crystallized Ligands/Ions: The PDB structure often contains the original ligand or other ions used in the crystallization process. These must be removed to make the binding site available for docking this compound.[15]
-
Handle Missing Residues/Loops: Some PDB structures have missing residues or entire loops. Depending on their location relative to the binding site, these may need to be modeled using tools like Prime. For a well-defined active site, this is often not necessary.
-
-
Add Hydrogens and Assign Charges: PDB files typically do not include hydrogen atoms. These must be added. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be assigned correctly for a pH of 7.4.[15]
-
Assign Partial Charges: Assign partial atomic charges using a force field (e.g., AMBER, CHARMM). This is essential for calculating the electrostatic interactions between the protein and the ligand.
-
Constrained Minimization: Perform a brief, constrained energy minimization of the protein structure. Here, the heavy atoms are kept fixed or tethered to their original positions while the newly added hydrogen atoms are allowed to move freely. This relieves any steric clashes introduced during the hydrogen addition step without significantly altering the experimentally determined backbone structure.
Part 3: Core Predictive Methodologies
With properly prepared ligand and receptor structures, we can now apply various computational methods to predict and rationalize bioactivity.
Methodology 3.1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[13] The output is a "pose" and a "score," which estimates the strength of the interaction (binding affinity).
Caption: Hypothetical pharmacophore for a this compound analogue.
Protocol 3.2.1: Generating a Pharmacophore Model
-
Select Method: Choose between a ligand-based or structure-based approach. For this compound, we could use a ligand-based approach by aligning it with other known active quinoline compounds or a structure-based approach using the results from our molecular docking. [17]2. Generate Model: Using software like Phase, Catalyst, or MOE, generate pharmacophore hypotheses. [18]A good model will effectively distinguish between known active and inactive compounds.
-
Application: The resulting pharmacophore can be used as a 3D query to screen large virtual databases for novel compounds that possess the same essential features, potentially leading to the discovery of new chemical scaffolds with the desired bioactivity.
Methodology 3.3: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling attempts to find a statistically significant correlation between a set of calculated molecular properties (descriptors) and experimentally determined biological activity. [3][19]A robust QSAR model can predict the activity of unsynthesized compounds.
Protocol 3.3.1: Developing a QSAR Model
-
Data Curation: Assemble a dataset of structurally related compounds (e.g., various substituted quinolines) with a consistent measure of biological activity (e.g., IC₅₀ or MIC values). [3][20]2. Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields in CoMFA/CoMSIA). [3][20]3. Model Building: Divide the dataset into a training set (to build the model) and a test set (to validate it). Use statistical methods like Partial Least Squares (PLS) regression to build an equation linking the descriptors to the activity. [3]4. Validation: The model's predictive power is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_pred). [3][20]A good model will have high values for these metrics.
Table 3: Key Considerations for a this compound QSAR Study
| QSAR Component | Description | Example for this compound |
| Dataset | A series of quinoline derivatives with measured antibacterial MIC values. | 30+ quinoline analogues with substitutions at various positions. [3] |
| Descriptors | Properties calculated from molecular structure. | Molar refractivity, LogP (lipophilicity), electrostatic potential, steric fields. |
| Statistical Model | The mathematical equation linking descriptors to activity. | MIC = c₀ + c₁(LogP) - c₂(LUMO) + ... |
| Validation | Rigorous statistical testing to ensure the model is predictive, not just correlative. | Internal (leave-one-out cross-validation) and external validation with a test set. [20] |
Part 4: Predicting Drug-Likeness: ADMET Analysis
A compound can have excellent potency at its target but fail as a drug due to poor pharmacokinetic properties or toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital early-stage gatekeeper. [4][6] Key ADMET Predictions:
-
Lipinski's Rule of Five: A widely used guideline to assess oral bioavailability. It states that a drug is more likely to be orally absorbed if it has:
-
Molecular weight ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
-
-
Topological Polar Surface Area (TPSA): Correlates with intestinal absorption and blood-brain barrier penetration.
-
Toxicity Prediction: Computational models can predict potential liabilities such as mutagenicity, carcinogenicity, or hERG channel inhibition. [21] Analysis for this compound:
Using standard cheminformatics tools, we can quickly assess this compound against these criteria. Its molecular weight is ~163.6 g/mol , and its properties generally fall well within the bounds of Lipinski's rule, suggesting it has a favorable starting profile for drug-likeness. [16]
Conclusion and Future Outlook
The in silico methodologies detailed in this guide provide a powerful, multi-faceted framework for predicting the bioactivity of this compound. By combining molecular docking, pharmacophore modeling, QSAR, and ADMET analysis, researchers can build a comprehensive profile of this versatile scaffold.
Molecular docking can reveal likely protein targets and specific binding interactions, guiding the design of more potent derivatives. QSAR and pharmacophore models can abstract the key structural requirements for activity, enabling the virtual screening of vast compound libraries for novel hits. Finally, early-stage ADMET prediction helps ensure that research efforts are focused on compounds with a genuine chance of becoming viable drugs.
It must be emphasized that in silico predictions are not a replacement for experimental validation. They are powerful hypothesis-generation tools. The ultimate goal of this workflow is to produce a small number of high-priority candidate molecules, rationally designed and prioritized, for chemical synthesis and subsequent in vitro and in vivo evaluation. This synergy between predictive science and empirical testing represents the future of efficient and successful drug discovery.
References
- Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi.
- Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., Al-Omair, M. A., El-Faham, A., & Ali, M. A. (2021). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 26(11), 3328.
- Phopin, K., Ruankham, W., Prachayasittikul, S., Prachayasittikul, V., & Tantimongcolwat, T. (2019). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. International Journal of Molecular Sciences, 21(1), 199.
- Smetanin, N., Tokarieva, S., Varenichenko, S., Farat, O., & Markov, V. (2021). IN SILICO PREDICTION AND MOLECULAR DOCKING STUDIES OF BIOLOGICAL ACTIVITY OF HYDROACRIDINE (QUINOLINE) DERIVATIVES. Ukrainian Chemistry Journal, 87(6), 91-101.
- Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. (2020). ResearchGate.
- Gurjar, V. K., Dodiya, R. M., Kushwaha, R., & Parekh, S. D. (2023). Design synthesis in silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Papyrological Sciences, 12(4), 6001-6011.
- In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (n.d.). ResearchGate.
- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 11(1), 1-13.
- Heifets, L., & Lindholm-Levy, P. (1992). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 36(6), 1298-1301.
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate.
- Sahu, D., & Singh, R. K. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Combinatorial Chemistry & High Throughput Screening, 22(2), 113-125.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2022). Bio-express letters.
- Abdalrazaq, S. M., et al. (2025). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Macromolecular Symposia, 414.
- This compound. (n.d.). PubChem.
- Musso, L., Dall'Angelo, S., Cincinelli, R., & Simoni, E. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(11), 2157.
- Quinoline pharmacophore containing drugs. (n.d.). ResearchGate.
- The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.). ResearchGate.
- da Silva, J. F. M., de Souza, M. V. N., & de Almeida, M. V. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Brazilian Chemical Society, 29(10), 2136-2144.
- Belay, A., Geto, A., Tadesse, A., & Tassew, S. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. Future Journal of Pharmaceutical Sciences, 8(1), 1-12.
- Czarnomysy, R., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6296.
- Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. (2018). ResearchGate.
- Coy-Barrera, E., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3121.
- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jmpas.com [jmpas.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bepls.com [bepls.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
The Resurgence of a Privileged Scaffold: A Technical Guide to 5-Chloroquinoline as a Potential Antimalarial Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold remains a cornerstone in the history and future of antimalarial chemotherapy. While 4-aminoquinolines like chloroquine have been extensively studied, the emergence of widespread drug resistance necessitates the exploration of novel structural isomers and derivatives. This technical guide provides an in-depth analysis of 5-chloroquinoline, a promising but less-explored analog, as a potential source for next-generation antimalarial agents. We will dissect its core mechanism of action, navigate the complexities of parasite resistance, and present a comprehensive workflow for its preclinical evaluation. This document is intended to serve as a foundational resource, integrating established principles of quinoline pharmacology with actionable protocols and forward-looking strategies for drug development professionals.
The Quinoline Core: A Legacy of Antimalarial Efficacy
The history of antimalarial drug discovery is inextricably linked to the quinoline nucleus, from the isolation of quinine to the synthesis of chloroquine (CQ) and mefloquine.[1][2] These agents have saved millions of lives, primarily by targeting the blood stages of the Plasmodium parasite, the phase responsible for clinical symptoms.[3] The therapeutic success of 7-chloro-4-aminoquinoline (chloroquine) established a paradigm for the design of quinoline-based drugs. However, the rise of chloroquine-resistant Plasmodium falciparum has severely compromised its clinical utility, creating an urgent need for new chemical entities that can circumvent existing resistance mechanisms.[1][4][5] This has led researchers to reinvestigate the fundamental quinoline scaffold, exploring isomers like this compound to identify novel structure-activity relationships (SAR) and restore efficacy.
Mechanism of Action: Targeting Heme Detoxification
The primary mode of action for quinoline antimalarials is the disruption of a critical parasite metabolic pathway: heme detoxification.[2][6]
During its intraerythrocytic stage, the parasite digests vast amounts of host hemoglobin within its acidic digestive vacuole (DV) to obtain essential amino acids.[7] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin—a process sometimes referred to as biocrystallization.[5][7][8]
This compound, like its 7-chloro counterpart, is a weak base. It is believed to accumulate to high concentrations within the acidic environment of the parasite's DV.[6][9][10] Once protonated, it is trapped within the organelle where it can exert its effect. The proposed mechanism involves the formation of a complex between the quinoline molecule and heme, which effectively caps the growing hemozoin crystal, preventing further polymerization.[11] The buildup of unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9][10]
Caption: Core pharmacophore and key regions for SAR studies in 5-chloroquinolines.
Preclinical Evaluation Workflow: A Step-by-Step Guide
A systematic evaluation process is critical to advance a this compound candidate from initial synthesis to a preclinical lead. This workflow integrates in vitro and in vivo assays to assess efficacy, selectivity, and basic pharmacokinetic properties.
Caption: A streamlined workflow for the preclinical evaluation of this compound analogs.
In Vitro Antimalarial Activity Screening
The initial step is to determine the 50% inhibitory concentration (IC50) against cultured P. falciparum. It is crucial to test against both a chloroquine-sensitive (CQS) strain (e.g., 3D7, HB3) and a chloroquine-resistant (CQR) strain (e.g., Dd2, W2) to immediately assess the compound's potential to overcome resistance. [12][13] Protocol: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, reliable, and non-radioactive method for high-throughput screening. [14]
-
Parasite Culture: Maintain continuous cultures of P. falciparum strains in human erythrocytes (O+) at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [14]2. Plate Preparation: Predose 96-well microplates with serial dilutions of the this compound test compounds.
-
Assay Initiation: Add parasite culture (e.g., 1% parasitemia, 2% hematocrit) to the predosed plates. [14]4. Incubation: Incubate the plates for 72 hours under the same culture conditions. [14]5. Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
IC50 Calculation: Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
In Vitro Cytotoxicity and Selectivity Index (SI)
A promising antimalarial must be selectively toxic to the parasite with minimal effect on host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HEK293, HepG2, WI-26VA4). [15][16] Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability. [16][17]
-
Cell Culture: Seed mammalian cells in a 96-well plate and allow them to adhere overnight. [17]2. Compound Treatment: Expose the cells to the same serial dilutions of the this compound compounds used in the antimalarial assay.
-
Incubation: Incubate for 24-48 hours at 37°C with 5% CO₂. [16]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
CC50 Calculation: Determine the CC50 value from the dose-response curve.
Calculating the Selectivity Index (SI): The SI provides a quantitative measure of the drug's therapeutic window. A higher SI is desirable.
SI = CC50 (Mammalian Cells) / IC50 (P. falciparum) [18][19]
| Parameter | Description | Desired Value |
|---|---|---|
| IC50 (CQR Strain) | Potency against resistant parasites | < 1 µM (for initial hits) |
| CC50 | Cytotoxicity against host cells | > 10 µM |
| Selectivity Index (SI) | Therapeutic window (CC50/IC50) | > 10 (for initial hits) |
| Resistance Index (RI) | Fold-difference in potency (IC50 CQR / IC50 CQS) | < 1 (indicates activity against resistant strains) |
Table 1: Key Parameters for Prioritizing this compound Hits.
In Vivo Efficacy Assessment
Compounds with promising in vitro activity and a good selectivity index should be advanced to in vivo testing. Murine models are indispensable for this stage of preclinical development. [20][21]The Peter's 4-day suppressive test using Plasmodium berghei-infected mice is a standard primary screen. [22] Protocol: 4-Day Suppressive Test in a P. berghei Model
-
Infection: Inoculate mice (e.g., ICR or C57BL/6 strains) intravenously or intraperitoneally with P. berghei-infected red blood cells. [20][22]2. Treatment: Begin treatment with the test compound (administered orally or subcutaneously) a few hours after infection and continue daily for four consecutive days. Include a negative control (vehicle) and a positive control (e.g., chloroquine) group. [22]3. Monitoring: On day 5, collect thin blood smears from the tail of each mouse.
-
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Efficacy Calculation: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. The dose that achieves 50% or 90% suppression (ED50 or ED90) can be determined.
Computational Approaches for Rational Design
Computational chemistry can accelerate the design-synthesis-test cycle. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into how this compound derivatives interact with their targets and what structural features are essential for activity. [23][24][25]
-
Molecular Docking: While the precise target of quinolines is heme polymerization, docking studies can be performed against other potential targets like P. falciparum lactate dehydrogenase (PfLDH) or into models of the PfCRT transporter to predict binding affinity and identify key interactions. [23][24][25]This can help rationalize observed SAR and guide the design of new analogs with improved binding or reduced efflux.
-
QSAR: By building statistical models that correlate structural descriptors (e.g., steric, electronic, hydrophobic properties) of a series of this compound analogs with their biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. [24]
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel antimalarial agents. Its structural deviation from the classic 7-chloroquinoline framework offers a tangible strategy for overcoming established resistance mechanisms mediated by PfCRT. The true potential of this scaffold will be unlocked through systematic synthetic exploration guided by robust SAR, a comprehensive preclinical evaluation workflow, and the integration of computational design principles. Future efforts should focus on creating hybrid molecules that combine the this compound core with other pharmacophores known to hit different parasite targets, a strategy that could lead to multi-target drugs with a higher barrier to resistance development. [26][27]By leveraging the insights and methodologies outlined in this guide, the research community can effectively probe the potential of this compound and contribute to the development of the next generation of life-saving antimalarial drugs.
References
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central.
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PMC - PubMed Central.
- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PMC.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Semantic Scholar.
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Medicine.
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC.
- A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Fidock et al.
- Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. PMC - PubMed Central.
- Pharmacokinetics of antimalarials: quinine and mefloquine, halofantrine, qinghaosu, amino-4-quinolines. PubMed.
- Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.
- A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. PMC - PubMed Central.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate.
- In vitro in vivo and models used for antimalarial activity. Rudrapal et al.
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC - NIH.
- On the molecular mechanism of chloroquine's antimalarial action. PMC - NIH.
- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC - NIH.
- Computational Studies on Chloroquine Derivatives as Anti-Malarial Drugs. AIP Publishing.
- Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC - NIH.
- Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Europe PMC.
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. PubMed Central.
- A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
- Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. ResearchGate.
- Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. ACS Publications.
- Computational studies on chloroquine derivatives as anti-malarial drugs. AIP Publishing.
- Mechanism of malarial haem detoxification inhibition by chloroquine. PMC - NIH.
- Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
- Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds. Benchchem.
- Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. ACS Infectious Diseases.
- Hemozoin and antimalarial drug discovery. PMC - NIH.
- Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH.
- Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. MDPI.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpp.in [ajpp.in]
- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 10. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mmv.org [mmv.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.aip.org [pubs.aip.org]
- 26. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Agrochemical Applications of 5-Chloroquinoline Derivatives
Abstract
The quinoline scaffold is a privileged structure in medicinal and agrochemical sciences, prized for its versatile biological activities. Among its halogenated derivatives, 5-chloroquinoline has emerged as a crucial building block for developing a new generation of agricultural products. This technical guide provides an in-depth analysis of this compound derivatives, focusing on their synthesis, mechanisms of action, and applications as fungicides, insecticides, and herbicides. We will explore the causality behind synthetic strategies, delve into the molecular targets that confer their bioactivity, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, chemists, and crop protection specialists dedicated to advancing sustainable and effective agricultural solutions.
Introduction: The Quinoline Scaffold in Modern Agriculture
Quinoline, a heterocyclic aromatic compound, is found in numerous natural products and synthetic molecules, exhibiting a wide array of biological effects, including antimalarial, antibacterial, and anticancer properties.[1][2] In agriculture, this scaffold has been instrumental in the development of potent pesticides.[3] The introduction of a chlorine atom at the 5-position of the quinoline ring significantly modulates the molecule's electronic properties and reactivity, often enhancing its biological efficacy and making it a valuable intermediate for further chemical elaboration.[4]
Specifically, derivatives of 5-chloro-8-hydroxyquinoline have a long history of use as broad-spectrum antimicrobial agents, finding application as fungicides and bactericides for crop protection.[5][6] This guide will synthesize current knowledge and provide practical insights into the expanding role of this compound derivatives in the agrochemical landscape.
Core Synthetic Pathways to this compound Derivatives
The synthesis of the this compound core is a critical first step in developing novel agrochemicals. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
The Skraup-Doebner-von Miller Reaction: A Classic Approach
One of the most fundamental methods for quinoline synthesis is the Skraup reaction, which involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. A variation of this, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones. For 5-chloro-8-hydroxyquinoline, a common starting material is 4-chloro-2-aminophenol.[7]
Causality: The concentrated sulfuric acid serves two purposes: it acts as a dehydrating agent to form the α,β-unsaturated aldehyde (acrolein) from glycerol and as a catalyst for the subsequent cyclization and aromatization steps. The oxidizing agent is crucial for the final dehydrogenation to form the stable aromatic quinoline ring. However, this reaction is notoriously exothermic and can produce significant tar byproducts, complicating purification.[8] Recent patents describe improved methods using co-solvents or alternative cyclization agents like methacrylaldehyde to better control the reaction and improve yields.[7][8]
Chlorination of 8-Hydroxyquinoline
An alternative route involves the direct chlorination of 8-hydroxyquinoline.[9] While conceptually simple, this method can suffer from poor regioselectivity, leading to mixtures of mono- and di-chlorinated products (e.g., 5,7-dichloro-8-hydroxyquinoline), which necessitates challenging purification steps.[8] The choice of chlorinating agent and reaction conditions is paramount to selectively target the 5-position.
Below is a generalized workflow for the synthesis of this compound derivatives, starting from either 4-chloro-2-aminophenol or 8-hydroxyquinoline.
Caption: General synthetic workflows for this compound derivatives.
Agrochemical Applications and Mechanisms of Action
This compound derivatives exhibit a versatile range of bioactivities relevant to crop protection. Their efficacy is closely tied to their chemical structure and ability to interact with specific biological targets.
Fungicidal Activity
This is the most well-documented application of this compound derivatives. The compound 5-chloro-8-hydroxyquinoline (also known as Cloxyquin) is a potent fungicide and bactericide.[5][10]
-
Mechanism of Action: The primary mechanism is believed to be metal ion chelation .[5] 8-Hydroxyquinolines are powerful chelating agents. By binding essential metal ions like Fe²⁺, Cu²⁺, and Zn²⁺, they disrupt the function of numerous metalloenzymes within the fungal cell. This leads to the inhibition of critical metabolic processes, such as respiration and cell division, ultimately causing cell death. The chlorine atom at the 5-position enhances the lipophilicity and electronic properties of the molecule, improving its ability to penetrate fungal cell membranes. Recent research has also shown that some quinoline derivatives can induce abnormal cell membrane morphology and increase permeability, leading to the leakage of cellular contents.[11]
-
Spectrum of Activity: These compounds are effective against a broad range of phytopathogenic fungi.[6][11] Studies have demonstrated the efficacy of novel quinoline derivatives against economically significant pathogens like Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold), with some derivatives showing potency greater than commercial fungicides like azoxystrobin and 8-hydroxyquinoline itself.[11]
Insecticidal Activity
The application of this compound derivatives as insecticides is an emerging area of research. Structural modification of the quinoline core has yielded compounds with activity against various insect pests.
-
Mechanism of Action: The exact mechanisms are still under investigation and can vary between derivatives. However, many neurotoxic insecticides act on ion channels or receptors in the insect's nervous system. For quinoline-based insecticides, potential targets include GABA receptors or mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting energy production. Studies on 6-phenoxy quinoline derivatives have explored their insecticidal activities, though specific derivatives with 5-chloro substitution require further optimization due to potential toxicity.[12]
-
Structure-Activity Relationship (SAR): Research has shown that the nature and position of substituents on the quinoline ring are critical for insecticidal potency. For example, studies on quinoline derivatives grafted with pyrazole and phthalazine moieties revealed that chlorinated quinolines were the most active.[13][14] Specifically, a 5-trifluoromethyl group demonstrated a wider insecticidal spectrum than other functional groups at that position.[12]
Herbicidal Activity
While less common than their fungicidal and insecticidal uses, some quinoline derivatives have been investigated for herbicidal properties.[4]
-
Mechanism of Action: Like sulfonylurea herbicides, quinoline-based herbicides could potentially act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants.[15] Disruption of this pathway leads to the cessation of plant growth and eventual death.
-
SAR Insights: The development of effective and selective herbicides requires careful molecular design. The substituents on the quinoline ring must confer potent activity against target weeds while ensuring safety for the desired crop. For instance, in the development of chlorsulfuron analogues, substituting the benzene ring with electron-donating groups was found to accelerate degradation in soil, a desirable environmental trait.[16] This principle could be applied to quinoline-based scaffolds to create effective and more environmentally benign herbicides.
Quantitative Data Summary
The efficacy of agrochemicals is quantified by metrics such as EC₅₀ (half-maximal effective concentration) for fungicides and LC₅₀ (lethal concentration, 50%) for insecticides. The table below summarizes representative data for quinoline derivatives from the literature.
| Compound Class | Target Organism | Bioassay Metric | Value | Reference |
| Quinoline Derivative (Ac12) | S. sclerotiorum | EC₅₀ | 0.52 µg/mL | [11] |
| Quinoline Derivative (Ac12) | B. cinerea | EC₅₀ | 0.50 µg/mL | [11] |
| 8-Hydroxyquinoline (Control) | S. sclerotiorum | EC₅₀ | 2.12 µg/mL | [11] |
| 8-Hydroxyquinoline (Control) | B. cinerea | EC₅₀ | 5.28 µg/mL | [11] |
| Quinoxaline Derivative (5j) | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | [17] |
| Azoxystrobin (Control) | Rhizoctonia solani | EC₅₀ | 26.17 µg/mL | [17] |
Note: The data highlights that novel quinoline and quinoxaline derivatives can exhibit significantly higher potency than existing commercial standards against specific plant pathogens.[11][17]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline via Skraup Reaction
This protocol is adapted from established industrial synthesis methods.[7]
Objective: To synthesize 5-chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol.
Materials:
-
4-chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Boric Acid
-
An inert, high-boiling organic solvent (e.g., xylene)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle and magnetic stirrer
Procedure:
-
Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-chloro-2-aminophenol (1 molar equivalent), glycerol (3-4 molar equivalents), boric acid (0.1-0.4 molar equivalents), and the organic solvent.
-
Heating: Begin stirring and heat the mixture to 110-120°C. The use of an organic solvent and boric acid helps to moderate the reaction and prevent the formation of excessive tar.[7]
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise via the dropping funnel. The temperature should be carefully controlled and maintained between 110-140°C.[7] This step is highly exothermic.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 3-4 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of solid sodium carbonate. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-chloro-8-hydroxyquinoline as a yellowish solid.[9]
Caption: Workflow for the synthesis of 5-chloro-8-hydroxyquinoline.
Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
Objective: To determine the EC₅₀ value of a this compound derivative against a phytopathogenic fungus.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compound (dissolved in DMSO or acetone)
-
Actively growing culture of the target fungus (e.g., Rhizoctonia solani)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO.
-
Media Preparation: Autoclave the PDA medium and cool it to 50-55°C in a water bath.
-
Serial Dilutions: Add appropriate amounts of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final solvent concentration in all plates, including the control (0 µg/mL), should be identical and non-toxic to the fungus (typically ≤1%).
-
Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached approximately 7-8 cm in diameter.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis or linear regression of the inhibition percentages against the log of the compound concentrations to calculate the EC₅₀ value.
Future Perspectives and Challenges
The this compound scaffold remains a fertile ground for the discovery of novel agrochemicals. Future research should focus on:
-
Expanding the Bioactivity Spectrum: Exploring derivatives for nematicidal and antiviral applications.
-
Improving Environmental Profile: Designing compounds with higher target specificity and controlled environmental persistence to minimize off-target effects and soil residue issues.[15][16]
-
Combating Resistance: Understanding the mechanisms of resistance to quinoline-based fungicides and designing next-generation molecules that can overcome them.
-
Synergistic Formulations: Investigating combinations of this compound derivatives with other active ingredients to enhance efficacy and manage resistance.
The primary challenge lies in balancing potency with safety—both for the environment and for non-target organisms. Rigorous toxicological and ecotoxicological profiling will be essential for the successful registration and commercialization of new active ingredients based on this promising chemical scaffold.
References
- JIN DUN CHEMISTRY. (2025). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals.
- JIN DUN CHEMISTRY. (2024).
- agrochemx.com. China 5-Chloro-8-hydroxyquinoline Suppliers.
- ACS Publications. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
- Cion Pharma. 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
- Ingenta Connect. (2010). Quinoline-Based Antifungals. Current Medicinal Chemistry.
- ChemicalBook. 5-Chloro-8-hydroxyquinoline.
- Chem-Impex. This compound.
- Google Patents. (CN108610288B). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Google Patents. (CN108191753A). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
- PubMed.
- ResearchGate. (2025).
- Bentham Science Publishers. (2010). Quinoline-Based Antifungals.
- PubMed. Quinoline-based antifungals.
- NIH. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases.
- NIH. Discovery of flometoquin, a novel quinoline insecticide.
- PubChem. This compound.
- PubChem. 5-Chloro-8-hydroxyquinoline.
- ResearchGate. (2025). Quinoline-Based Antifungals.
- Google Patents. (WO2011154240A1).
- PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
- MDPI.
- NIH.
- NIH. (2022).
- NIH. (2022).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals [jindunchemical.com]
- 6. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 7. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 9. cionpharma.com [cionpharma.com]
- 10. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Use of 5-Chloroquinoline in the Synthesis of Advanced Fluorescent Dyes: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, renowned for its presence in numerous bioactive compounds and functional materials.[1][2][3][4] Among its derivatives, 5-chloroquinoline stands out as a versatile and strategic starting material for the synthesis of novel fluorescent dyes. Its unique electronic properties and the reactivity of the C5-chlorine atom allow for the facile introduction of various auxochromes and fluorogenic moieties through common synthetic transformations. This technical guide provides an in-depth exploration of the core principles, synthetic strategies, and practical applications of this compound in the development of advanced fluorescent probes for bio-imaging and sensing applications.
Introduction: Why this compound?
The utility of this compound as a precursor for fluorescent dyes stems from several key chemical and photophysical attributes. The quinoline ring system itself possesses inherent, albeit weak, fluorescence.[5] However, its true potential is unlocked through strategic functionalization. The chlorine atom at the C5 position serves two primary roles:
-
Reactive Handle: The C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions.[6][7][8] This allows for the direct and regioselective installation of diverse molecular fragments that can modulate the photophysical properties of the resulting molecule.
-
Electronic Modulation: The electronegative chlorine atom influences the electron density of the quinoline ring, which can be leveraged to fine-tune the absorption and emission characteristics of the final dye.
Substitution at the C5 position is particularly effective for creating dyes with desirable properties. For instance, the introduction of an amino group at this position to form 5-aminoquinoline (5-AQ) can lead to fluorescent compounds whose properties are highly sensitive to the solvent environment, a characteristic useful for developing environmental sensors.[5][9]
Core Synthetic Strategies and Mechanistic Insights
The conversion of this compound into a fluorescent dye is primarily achieved through two powerful and versatile classes of chemical reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice of strategy depends on the desired final structure and the nature of the substituent to be introduced.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for functionalizing halo-aromatics. In the context of this compound, the electron-withdrawing effect of the ring nitrogen atom facilitates nucleophilic attack, particularly at the C4 and C2 positions.[7] While the C5 position is less activated than C4, substitution can be achieved with potent nucleophiles, often under thermal conditions.
Causality in Experimental Design: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][10] The stability of this intermediate is crucial for the reaction to proceed. For this compound, the choice of a strong nucleophile (e.g., amines, alkoxides) and a polar aprotic solvent (e.g., DMF, DMSO) is critical to facilitate the charge separation in the intermediate and accelerate the reaction.
Diagram: General SNAr Mechanism on this compound
Caption: SNAr reaction pathway for functionalizing this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile approach for elaborating the this compound core.[8] Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the formation of C-C bonds, enabling the construction of extended π-conjugated systems essential for strong fluorescence.[11]
Suzuki-Miyaura Coupling: This reaction couples this compound with an aryl or vinyl boronic acid (or ester) to form a biaryl system. This is a premier strategy for extending conjugation and creating dyes with tunable emission wavelengths.[8][12]
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling this compound with a terminal alkyne. The resulting alkynyl-quinolines are valuable intermediates that can be further functionalized or used directly as fluorescent probes.[11]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
In-Depth Experimental Protocol: Synthesis of a 5-Arylquinoline Dye via Suzuki Coupling
This protocol provides a self-validating system for the synthesis of a fluorescent 5-arylquinoline derivative, a common structural motif in fluorescent probes.
Objective: To synthesize 5-(4-methoxyphenyl)quinoline from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask under argon, stir Pd(OAc)₂ and PPh₃ in a small amount of toluene for 15 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the pre-formed catalyst solution (or Pd(OAc)₂ and PPh₃ directly) to the reaction mixture under a positive pressure of argon.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification (Self-Validation): Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient. The pure product should appear as a single spot on TLC.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Record the UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., DMSO or ethanol) to determine its photophysical properties.
Photophysical Properties and Data
The introduction of different substituents at the C5 position dramatically influences the photophysical properties of the quinoline core. Generally, coupling with electron-donating or extended aromatic systems leads to a red-shift in both absorption and emission spectra and an increase in the fluorescence quantum yield (Φf).
| Compound | Substituent at C5 | Absorbance Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Application Area |
| 5-Aminoquinoline | -NH₂ | ~340 | ~450 | Variable (solvent-dependent) | Environmental Sensing[5][9] |
| DMAQ Derivative | -Aryl-N(CH₃)₂ | ~405 | ~482-593 | Not specified | Live Cell Imaging[6] |
| RM-581-Fluo | -Quinoline-N(CH₃)₂ | 365 | 448, 505 (biphasic) | Not specified | Tracking Anticancer Agents[13] |
| KSNP117 | Complex quinoline | Not specified | Not specified | Not specified | Sentinel Lymph Node Mapping[14] |
Data is representative and compiled from various sources. Exact values are highly dependent on solvent and specific molecular structure.
Applications in Research and Drug Development
The versatility of this compound as a starting material has led to the development of fluorescent probes with a wide range of applications in biomedical research.[3][4]
-
Live-Cell Imaging: Quinoline-based dyes can be designed to be cell-permeable and target specific organelles like lipid droplets or the endoplasmic reticulum.[13][15] Their fluorescence can report on local environmental changes, such as pH.[6]
-
Bio-sensing: The sensitivity of some 5-substituted quinoline dyes to their environment allows for the development of chemosensors for detecting metal ions or other small molecules.[3]
-
Theranostics: By incorporating a fluorescent quinoline moiety into a known bioactive molecule, it is possible to create theranostic agents that combine therapeutic action with real-time tracking of the drug's location within cells or tissues.[13]
-
Lymph Node Mapping: Specialized quinoline probes have been developed for in vivo imaging applications, such as mapping sentinel lymph nodes for cancer staging.[14]
Conclusion and Future Outlook
This compound is a high-value, strategic building block for the synthesis of novel fluorescent dyes. The reliability of SNAr and palladium-catalyzed cross-coupling reactions provides a robust platform for creating diverse molecular architectures with finely tuned photophysical properties. The continued exploration of new coupling partners and the integration of these quinoline fluorophores into complex biological systems will undoubtedly expand their utility in high-resolution cellular imaging, advanced diagnostics, and the development of next-generation theranostic agents.
References
- Fluorescence characteristics of 5-aminoquinoline in acetonitrile: Water. (2025).
- Photochemistry of 5-aminoquinoline in protic and aprotic solvents. (2025).
- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based pl
- Synthesis of substituted quinoline derivatives. (2017).
- Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of fluorescent naphthoquinolizines via intramolecular Houben-Hoesch reaction. (2015). Chem Asian J.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. (2025). Benchchem.
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023).
- Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. (2025). Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. (2025). Benchchem.
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
- Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (n.d.). RSC Advances (RSC Publishing).
- Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.).
- Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). (2025). YouTube.
- Application Notes and Protocols: Preparation of Fluorescent Probes from 3-Bromoquinoline. (2025). Benchchem.
Sources
- 1. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Chloroquinoline-Based Chalcones via Claisen-Schmidt Condensation
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 5-chloroquinoline-based chalcones, a class of compounds attracting significant interest in medicinal chemistry and drug development. These hybrid molecules merge the pharmacologically significant quinoline nucleus with the versatile chalcone scaffold, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The core of this protocol is the Claisen-Schmidt condensation, a reliable and efficient base-catalyzed reaction.[5][6] We offer a step-by-step methodology, explain the causality behind experimental choices, and detail the necessary characterization techniques to ensure the synthesis of pure, verifiable compounds for research and development applications.
Introduction: The Rationale for Quinoline-Chalcone Hybrids
Chalcones (1,3-diaryl-2-propen-1-ones) are naturally occurring precursors to flavonoids and are distinguished by their α,β-unsaturated carbonyl system.[5][7] This reactive functional group is a key determinant of their biological activity, often acting as a Michael acceptor that can interact with cellular nucleophiles like cysteine residues in proteins.[5]
The quinoline ring system is another privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents.[1][2] By strategically hybridizing the this compound moiety with various substituted chalcones, it is possible to generate novel molecular architectures with potentially enhanced or synergistic pharmacological profiles. The chlorine atom at the 5-position can significantly influence the molecule's electronic properties and lipophilicity, potentially improving its bioactivity and pharmacokinetic profile.[8][9] This protocol provides researchers with a robust pathway to synthesize these promising compounds for screening and development.
Synthesis Pathway: The Claisen-Schmidt Condensation
The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation . This reaction is a specific type of crossed aldol condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[6][10] The reaction is typically performed under basic conditions, using catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
Mechanism Overview:
-
Enolate Formation: The base (e.g., OH⁻) abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative) to form a resonance-stabilized enolate. This enolate is a potent nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (the this compound derivative).
-
Dehydration: The resulting aldol adduct readily undergoes base-catalyzed dehydration to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone, yielding the final chalcone product.
The workflow for this synthesis is a systematic process involving preparation, reaction, isolation, and purification, followed by rigorous characterization to confirm the product's identity and purity.
Caption: General workflow for the synthesis and validation of this compound-based chalcones.
Detailed Experimental Protocol
This protocol describes a general procedure. The specific substituted acetophenone, reaction time, and purification solvent may require optimization for each unique target molecule.
3.1. Materials and Reagents
-
This compound-carbaldehyde derivative (1.0 eq)
-
Substituted acetophenone derivative (1.0 eq)
-
Ethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
3.2. Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the this compound-carbaldehyde and the selected acetophenone derivative in a suitable volume of ethanol. A typical concentration is 0.1 to 0.5 M. Stir the mixture at room temperature until all solids are completely dissolved.[5]
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, add the aqueous sodium hydroxide solution dropwise. The addition of a strong base is exothermic and cooling prevents unwanted side reactions. A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring the reaction mixture for a period ranging from 4 to 24 hours.[5] The optimal time depends on the reactivity of the specific substrates.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). Use an appropriate solvent system (e.g., hexane:ethyl acetate) to track the disappearance of the starting materials and the appearance of the product spot. The formation of a thick precipitate is a strong indicator of product formation.[5]
-
Product Isolation (Work-Up): Once the reaction is deemed complete by TLC, pour the reaction mixture into a beaker containing a large volume of crushed ice or ice-cold water.[11] This step causes the water-insoluble chalcone product to precipitate out of the solution. Stir the resulting slurry for 15-20 minutes.
-
Neutralization and Filtration: If the solution is still strongly basic, neutralize it by slowly adding dilute HCl until it reaches a pH of ~7. Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual NaOH and other water-soluble impurities.
-
Purification: The crude product is typically purified by recrystallization. Ethanol is a common and effective solvent for this purpose.[12] Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under a vacuum.
Structural Characterization and Validation
The identity and purity of the synthesized this compound chalcones must be confirmed using standard analytical techniques.
-
¹H-NMR Spectroscopy: This is the most definitive method for confirming the chalcone structure. The key diagnostic signals are two doublets in the vinylic region (typically δ 6.5-8.5 ppm) corresponding to the α and β protons. The large coupling constant (J ≈ 15-16 Hz) between these protons is characteristic of a trans double bond, which is the thermodynamically favored isomer.[13][14]
-
¹³C-NMR Spectroscopy: Will show the characteristic signal for the carbonyl carbon (C=O) typically in the range of δ 185-195 ppm, along with signals for the aromatic and vinylic carbons.
-
Infrared (IR) Spectroscopy: Will display a strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically around 1630-1690 cm⁻¹.[15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound by identifying the molecular ion peak (M⁺).[11]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the target molecule.[11][16]
Summary of Reaction Parameters
The efficiency of the Claisen-Schmidt condensation is dependent on several factors. The table below summarizes typical parameters that can be used as a starting point for optimization.
| Parameter | Typical Value / Condition | Rationale & Field Insights |
| Reactant Ratio | 1:1 (Aldehyde:Ketone) | An equimolar ratio is standard to maximize yield and minimize unreacted starting material. |
| Catalyst | NaOH or KOH (10-40% aq.) | Strong bases are required to efficiently generate the enolate. KOH is sometimes preferred for its higher solubility in organic solvents.[5] |
| Solvent | Ethanol, Methanol | These solvents are effective at dissolving the reactants and are compatible with the basic reaction conditions.[11] |
| Temperature | Room Temperature | Most Claisen-Schmidt condensations proceed efficiently at room temperature after the initial exothermic addition of the base. |
| Reaction Time | 4 - 24 hours | Highly dependent on the electrophilicity of the aldehyde and the acidity of the ketone's α-protons. Monitoring by TLC is critical.[5] |
| Yield | 60 - 95% | Yields are generally good to excellent, but can be affected by steric hindrance or electronic effects of substituents on the aromatic rings. |
Conclusion
The Claisen-Schmidt condensation offers a powerful and versatile method for the synthesis of this compound-based chalcones. The protocol detailed in this application note is robust, scalable, and relies on readily available reagents and standard laboratory equipment. By following this procedure and employing rigorous characterization techniques, researchers can confidently synthesize novel chalcone derivatives for exploration in drug discovery and materials science.
References
- New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. (n.d.). National Institutes of Health.
- Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. (2021-07-05). National Institutes of Health.
- Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. (2020-02-14). Taylor & Francis Online.
- Novel synthesis of quinoline chalcone derivatives - Design, synthesis, characterization and antimicrobial activity. (2025-08-10). ResearchGate.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE / CHALCONE HYBRID AS POTENTIAL ANTIBACTERIAL AGENTS. (2019-05-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024-09-08). MDPI.
- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024-09-08). PubMed.
- Synthesis and Antimicrobial Activity of Chalcones. (n.d.). JOCPR.
- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. (2025-08-06). ResearchGate.
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (n.d.). Benchchem.
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). National Institutes of Health.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
- Antiprotozoal activity of chloroquinoline based chalcones. (2011). PubMed.
- Claisen–Schmidt condensation. (n.d.). Wikipedia.
- Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. (2022-11-04). PubMed.
- Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. (n.d.). Science Alert.
- ChemInform Abstract: Antiprotozoal Activity of Chloroquinoline Based Chalcones. (2025-08-06). ResearchGate.
- Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. (2020). ResearchGate.
- Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). National Institutes of Health.
Sources
- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scialert.net [scialert.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
The Role of 5-Chloroquinoline in the Synthesis of Novel Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its halogenated derivatives, 5-chloroquinoline stands out as a versatile precursor for the development of potent antimicrobial compounds. Its presence within a molecular structure can significantly influence lipophilicity, metabolic stability, and target engagement, making it a privileged starting point for generating new chemical entities to combat the growing threat of antimicrobial resistance.
This guide provides an in-depth exploration of the synthetic utility of this compound and its derivatives in the preparation of antimicrobial agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the mechanisms of action that underpin the efficacy of these compounds.
The Strategic Advantage of the this compound Moiety
The incorporation of a chlorine atom at the 5-position of the quinoline ring is not arbitrary. This modification imparts specific physicochemical properties that are advantageous in drug design. The chloro- group enhances the lipophilicity of the molecule, which can improve its ability to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the quinoline ring system, influencing its interaction with biological targets.
Synthetic Pathways to Bioactive Molecules
The reactivity of the this compound scaffold allows for a variety of chemical transformations to generate a diverse library of antimicrobial candidates. The primary strategies involve nucleophilic substitution at other positions on the quinoline ring, particularly at the 4- and 8-positions, and modifications of substituents attached to the core structure.
Synthesis of 4-Amino-7-chloroquinoline Derivatives: A Key Analogue
While direct functionalization of this compound is common, the closely related 4,7-dichloroquinoline serves as an excellent and frequently used starting material for creating potent antimicrobial agents, including the renowned antimalarial drug chloroquine. The protocols for its derivatization are highly relevant and adaptable for this compound-based syntheses. A general and effective method involves a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 1: General Synthesis of N-Substituted 4-Amino-7-chloroquinoline Derivatives
This protocol details a single-step nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and a primary or secondary amine.[1][2]
Materials:
-
4,7-dichloroquinoline
-
Appropriate mono- or dialkyl amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (if not performed neat)
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) with an excess of the desired amine (2-4 equivalents). The reaction can often be performed neat (without a solvent).
-
Heat the reaction mixture with constant stirring. The optimal temperature typically ranges from 120-130°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the cooled mixture in a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-substituted 4-amino-7-chloroquinoline derivative.
Causality of Experimental Choices:
-
Excess Amine: Using an excess of the amine serves both as a reactant and a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Neat Conditions: Running the reaction without a solvent can increase the reaction rate due to higher concentrations of reactants and can simplify the work-up procedure.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, byproducts, and any remaining acid, ensuring the purity of the final compound.
Synthesis of 5-Chloro-8-hydroxyquinoline Derivatives
5-Chloro-8-hydroxyquinoline (cloxyquin) itself exhibits antimicrobial properties and serves as a valuable starting material for further derivatization.[3] A common synthetic route to this core structure is the Skraup synthesis or its modifications, such as the Doebner-von Miller reaction.
Protocol 2: Synthesis of 5-Chloro-8-hydroxyquinoline via Doebner-von Miller Reaction
This protocol describes the synthesis of 5-chloro-8-hydroxyquinoline from 2-amino-4-chlorophenol.[4]
Materials:
-
2-Amino-4-chlorophenol
-
Acrolein diethyl acetal
-
1N Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add 2-amino-4-chlorophenol and 1N HCl solution.
-
Add acrolein diethyl acetal to the mixture.
-
Reflux the resulting solution at approximately 111°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution to a pH of 7-8 by the portion-wise addition of solid sodium carbonate.
-
Extract the product into dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a suitable eluent system (e.g., 15% ethyl acetate in cyclohexane with a small percentage of methanol) to afford pure 5-chloro-8-hydroxyquinoline.
Causality of Experimental Choices:
-
Acidic Conditions: The Doebner-von Miller reaction is acid-catalyzed, facilitating the cyclization and aromatization steps.
-
Reflux: Heating under reflux ensures the reaction proceeds at a controlled and sustained temperature to achieve a reasonable reaction rate.
-
Neutralization and Extraction: Neutralizing the acid is necessary before extraction with an organic solvent to ensure the product is in its free base form and readily soluble in the organic phase.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
Caption: Workflow for the synthesis of 4-amino-7-chloroquinoline derivatives.
Caption: Synthesis of the 5-chloro-8-hydroxyquinoline core structure.
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of this compound derivatives can be multifaceted, often depending on the specific substitutions on the quinoline ring.
Inhibition of Bacterial DNA Synthesis
For many quinoline-based antimicrobials, a primary mode of action is the disruption of bacterial DNA replication.[1] These compounds target essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following replication.
By inhibiting these enzymes, this compound derivatives can block DNA synthesis, leading to a cascade of events that ultimately result in bacterial cell death.
Metal Chelation by 8-Hydroxyquinoline Derivatives
For derivatives containing an 8-hydroxy group, such as 5-chloro-8-hydroxyquinoline, a significant aspect of their antimicrobial activity is their ability to chelate metal ions.[3][5][6] Many essential microbial enzymes require metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) as cofactors for their catalytic activity.
By forming stable complexes with these metal ions, 8-hydroxyquinoline derivatives can effectively sequester them, depriving the enzymes of their necessary cofactors. This can inhibit a wide range of metabolic processes, including respiration and nutrient transport, leading to a bacteriostatic or bactericidal effect. The formation of a lipophilic metal-complex may also facilitate the transport of the compound across the microbial cell membrane, increasing its intracellular concentration and potency.[5]
Caption: Dual mechanisms of antimicrobial action of this compound derivatives.
Antimicrobial Activity Profile
Derivatives of this compound have demonstrated a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against a range of microorganisms.
| Compound | Microbial Species | MIC (µg/mL) | Reference |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 3.9 (converted from ≤ 5.57 µM) | [7] | |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora | 10 | [8] |
| Phaeoacremonium aleophilum | 1 | [8] | |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.02 (converted from 0.1 µM) | [9] |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.46 (converted from 2.2 µM) | [9] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.23 (converted from 1.1 µM) | [9] |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The values presented here are for illustrative purposes.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this guide provide a solid foundation for the generation of diverse chemical libraries. The dual mechanisms of action, involving both the inhibition of DNA synthesis and metal chelation, offer multiple avenues for therapeutic intervention and may help to circumvent existing resistance mechanisms.
Future research in this area should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives. The exploration of novel substitutions at various positions on the quinoline ring, as well as the synthesis of hybrid molecules that combine the this compound core with other pharmacophores, holds significant promise for the discovery of next-generation antimicrobial drugs.
References
- ChemicalBook. 5-Chloro-8-hydroxyquinoline synthesis. URL
- Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. URL
- He, M., Yang, L., Zhang, S., & You, X. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(1), 389-391. URL
- Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology, 9(2), 170-175. URL
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. URL
- Jiangsu Lida Ning Chemical Co., Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943B.
- Al-Trawneh, S. A., & El-Abadelah, M. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(15), 3453. URL
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1547–1568. URL
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2017).
- Jiangsu Lida Ning Chemical Co., Ltd. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943A.
- Zhejiang University of Technology. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
- Harsh, P., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. BEPLS Special Issue. URL
- Song, D., et al. (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. Drug Development Research, 81(1), 127-135. URL
- Georgieva, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(2), 367. URL
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3949-3952. URL
- Oliveri, V., & Vecchio, G. (2016). The halogenated 8-hydroxyquinolines.
- Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000378. URL
- Lall, N., et al. (2020). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 17(10), e2000378. URL
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3949-3952. URL
- Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 7, 217-224. URL
- Romero, A. H., & Delgado, G. E. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1189456. URL
- D'Alessandro, S., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. URL
- Romero, A. H., & Delgado, G. E. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(1), M1567. URL
Sources
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca | MDPI [mdpi.com]
- 9. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 5-Chloroquinoline in Biological Matrices
Abstract
This application note presents a detailed, validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Chloroquinoline. This compound is a key structural motif in various pharmacologically active compounds, and its accurate measurement is crucial in drug metabolism, pharmacokinetic studies, and environmental analysis. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers in drug development and analytical science. The methodology utilizes a simple protein precipitation extraction procedure and a robust reversed-phase chromatographic separation, coupled with highly selective Multiple Reaction Monitoring (MRM) mass spectrometry. We discuss the rationale behind key experimental choices and outline the necessary steps for method validation to ensure data integrity and reproducibility in accordance with industry standards.
Introduction: The Rationale for a Dedicated Method
This compound is a halogenated aromatic heterocyclic compound. It serves as a fundamental building block in the synthesis of numerous pharmaceuticals, most notably in the class of antimalarial drugs. The precise quantification of this compound and its metabolites in complex biological matrices such as plasma or urine is paramount for evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.
Traditional analytical techniques may lack the sensitivity and specificity required to measure low concentrations of the analyte in the presence of interfering matrix components. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1] This method leverages the chromatographic separation of the analyte from the matrix, followed by its specific detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, ensuring reliable and accurate quantification.
Principle of the LC-MS/MS Method
The core of this method lies in the synergy between liquid chromatography and tandem mass spectrometry.
-
Liquid Chromatography (LC): The sample extract is injected into a reversed-phase C18 column. A gradient mobile phase of water and acetonitrile, both acidified with formic acid, is used to separate this compound from endogenous matrix components based on its polarity. The formic acid aids in the protonation of the analyte, which is crucial for positive mode electrospray ionization.[2]
-
Tandem Mass Spectrometry (MS/MS): As the analyte elutes from the LC column, it enters the mass spectrometer's ion source.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]⁺ of the analyte and its internal standard.
-
Multiple Reaction Monitoring (MRM): The analysis is performed using a triple quadrupole mass spectrometer operating in MRM mode. This highly selective process involves three key stages:
-
Q1 (First Quadrupole): Selects only the protonated molecular ion (the "precursor ion") of this compound.
-
Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).
-
Q3 (Third Quadrupole): Selects a specific, characteristic fragment ion (the "product ion") to pass to the detector.
-
-
This two-stage mass filtering process (Q1 -> Q3) for a specific precursor-product ion pair, known as a "transition," drastically reduces chemical noise and enhances selectivity, allowing for precise quantification even at very low concentrations.[3]
Materials, Reagents, and Instrumentation
Chemicals and Reagents
-
This compound reference standard (≥98% purity)[4]
-
8-Chloroquinoline (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat plasma)
Internal Standard (IS) Selection
Instrumentation
-
LC System: A UHPLC system capable of delivering accurate gradients at flow rates from 0.3 to 0.6 mL/min (e.g., Shimadzu Nexera, Waters ACQUITY).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source (e.g., SCIEX 4000 QTRAP, Agilent 6400 Series, Waters Xevo TQ).[1][7]
-
Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[2]
Detailed Experimental Protocols
Protocol: Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and 8-Chloroquinoline (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stored at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working standards for the calibration curve. A suggested range is 10 ng/mL to 10,000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 1 mg/mL IS stock solution in acetonitrile. This solution will be used as the protein precipitation solvent.
Protocol: Calibration Standards and Quality Controls (QCs)
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank biological matrix to achieve final concentrations ranging from 1 to 1000 ng/mL (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL)
-
LQC: Low Quality Control (e.g., 3 ng/mL)
-
MQC: Medium Quality Control (e.g., 400 ng/mL)
-
HQC: High Quality Control (e.g., 800 ng/mL)
-
Protocol: Sample Preparation (Protein Precipitation)
This protocol is designed for efficiency and high throughput, making it suitable for pharmacokinetic studies.
-
Aliquot: Pipette 50 µL of study sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add IS and Precipitate: Add 200 µL of the IS working solution (100 ng/mL 8-Chloroquinoline in acetonitrile) to each tube.
-
Vortex: Vortex mix vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at ~14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer: Carefully transfer the supernatant (~200 µL) to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrument Parameters
The following tables provide recommended starting conditions. These must be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Causality/Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 3.5 µm) | Provides good retention and peak shape for moderately polar aromatic compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ESI mode and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.5 mL/min | A standard flow rate for 2.1 mm ID columns, balancing run time and separation efficiency. |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.6-5.0 min (20% B) | A gradient elution ensures that the analyte is eluted with a sharp peak and that the column is cleaned of late-eluting matrix components between runs. |
Table 2: Mass Spectrometry Parameters (Example)
| Parameter | This compound | 8-Chloroquinoline (IS) | Causality/Rationale |
| Ionization Mode | ESI Positive | ESI Positive | The quinoline nitrogen is basic and readily accepts a proton. |
| Precursor Ion (Q1) | m/z 164.6 | m/z 164.6 | Corresponds to the [M+H]⁺ of the C₉H₆ClN molecule. |
| Product Ion (Q3) | m/z 128.6 (Quantifier) m/z 101.6 (Qualifier) | m/z 128.6 (Quantifier) m/z 101.6 (Qualifier) | These are plausible fragments corresponding to [M+H-HCl]⁺ and further fragmentation. These must be determined empirically. |
| Collision Energy | To be optimized | To be optimized | This voltage must be tuned to maximize the signal of the specific product ion. |
| Dwell Time | 150 msec | 150 msec | Balances the number of data points across the peak with the need to monitor multiple transitions. |
Critical Note on MRM Transitions: The product ions and collision energies listed in Table 2 are plausible examples based on chemical principles.[8] It is mandatory to determine the optimal transitions empirically for your specific instrument. This is achieved by infusing a standard solution of the analyte (and IS) directly into the mass spectrometer, performing a product ion scan on the precursor m/z 164.6, and identifying the most stable and abundant product ions. The collision energy for each transition is then optimized to yield the maximum signal intensity.[9]
Method Validation
For the method to be considered trustworthy and reliable, it must be validated according to established guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Linearity & Range | The relationship between concentration and instrument response. | Calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision). | For CC standards (excluding LLOQ), accuracy within ±15% of nominal. For QCs, accuracy within ±15% and precision (CV) ≤15%. For the LLOQ, both should be within ±20%. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within ±20%. |
| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The ratio of analyte peak area in post-extraction spiked samples to pure solution should be consistent across batches. IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across QC levels. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of this compound. The use of a simple protein precipitation protocol and a highly selective MRM detection mode allows for high-throughput, sensitive, and accurate analysis. By following the detailed protocols for sample preparation, instrument operation, and method validation, researchers and drug development professionals can confidently apply this method to pharmacokinetic and other bioanalytical studies, ensuring the generation of high-quality, reliable data.
References
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS.
- Internal Standards for Food and Nutrition. IsoLife. [Link]
- A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies. PubMed. [Link]
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
- High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. National Institutes of Health (NIH). [Link]
- How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?
- The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. [Link]
- Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]
- mass spectra - fragmentation p
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
- This compound | C9H6ClN | CID 69458. PubChem. [Link]
- 13C Labeled internal standards - Mycotoxins. LIBIOS. [Link]
- Mass Spectrometry - Fragmentation P
- This compound | C9H6ClN | CID 69458. PubChem. [Link]
- Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. [Link]
Sources
- 1. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forensicrti.org [forensicrti.org]
- 4. This compound , 98% , 635-27-8 - CookeChem [cookechem.com]
- 5. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Chloroquinoline in High-Throughput Screening
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realms of antimalarial (e.g., Chloroquine) and anticancer therapies. 5-Chloroquinoline, a halogenated derivative, serves as a versatile building block and a biologically active molecule in its own right. Its relatively simple structure, coupled with the electron-withdrawing nature of the chlorine atom, imparts specific physicochemical properties that make it an attractive starting point for chemical library synthesis and a valuable tool compound for high-throughput screening (HTS) campaigns.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its close analog, 5-chloro-8-hydroxyquinoline, in HTS assays. We will delve into its primary mechanism of action as an autophagy inhibitor, provide detailed protocols for robust, HTS-compatible assays, and discuss the critical aspects of data interpretation and quality control.
Mechanism of Action: Inhibition of Autophagic Flux
A primary and well-characterized mechanism of action for chloroquinoline-containing compounds is the inhibition of autophagy. Autophagy is a cellular self-degradation process where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the contents. This process is critical for cellular homeostasis, but it can also be co-opted by cancer cells as a survival mechanism under stress conditions, such as chemotherapy.
This compound and its analogs, being weak bases, readily diffuse across cellular membranes and accumulate in the acidic environment of lysosomes.[3] This sequestration leads to an increase in the lysosomal pH, which in turn inhibits the activity of pH-dependent lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[4][5][6][7][8] This blockade of the final degradation step leads to the accumulation of autophagosomes within the cell, a key hallmark that can be quantified in HTS assays.[8][9] By inhibiting this pro-survival pathway, this compound can sensitize cancer cells to traditional chemotherapeutic agents.[10]
Caption: Mechanism of Autophagy Inhibition.
Application in High-Throughput Screening
Given its defined mechanism of action, this compound is an ideal positive control or reference compound in HTS campaigns aimed at discovering novel autophagy modulators. Furthermore, its demonstrated cytotoxic effects against various cancer cell lines make it a relevant control for phenotypic screens designed to identify new anticancer agents.[11][12]
Key HTS Assay Types:
-
Autophagy Flux Assays: These assays measure the accumulation of autophagosomes. A common method involves using cells stably expressing a fluorescently-tagged LC3 protein (e.g., GFP-LC3). In a high-content screen (HCS), an increase in the number and intensity of fluorescent puncta per cell indicates autophagy inhibition.[9]
-
Cytotoxicity/Cell Viability Assays: These are foundational assays in cancer drug discovery. Phenotypic screens can utilize simple, robust readouts like ATP levels (luminescence) or metabolic activity (colorimetric/fluorometric) to assess the effect of thousands of compounds on cancer cell viability.[13][14] this compound can serve as a benchmark for cytotoxic potency.
Quantitative Data Summary
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for quinoline derivatives in various cancer cell lines. These values are essential for determining appropriate concentration ranges for HTS and for contextualizing the potency of newly identified hits.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Chloroquine Analog | HT-29 (Colon Cancer) | Clonogenic Survival | ~10 (in combination) | [10] |
| Chloroquine | AML Patient Cells | Proliferation Assay | ~5 | [7] |
| Quinoline Derivative 1 | HCT116 (Colon Cancer) | Crystal Violet | 22.4 | [11] |
| Quinoline Derivative 2 | PC-3 (Prostate Cancer) | Crystal Violet | 10 - 50 | [11] |
| Quinoline Derivative 3 | HepG2 (Liver Cancer) | Crystal Violet | 10 - 50 | [11] |
Detailed Protocol: High-Content Screening for Autophagy Inhibitors
This protocol details a cell-based, image-driven HTS assay to identify compounds that, like this compound, inhibit autophagic flux.
1. Principle:
This assay utilizes a human osteosarcoma (U2OS) cell line stably expressing GFP-LC3. Under basal conditions, GFP-LC3 is diffuse in the cytoplasm. Upon induction of autophagy, LC3 is lipidated and recruited to the autophagosome membrane, appearing as distinct green fluorescent puncta. Inhibitors of autophagosome-lysosome fusion cause these puncta to accumulate, a quantifiable phenotype. The assay is performed in 384-well microplates and analyzed using an automated high-content imaging system.
2. Materials and Reagents:
-
Cell Line: U2OS cells stably expressing GFP-LC3 (U2OS-GFP-LC3).
-
Culture Medium: McCoy's 5A Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Test Compounds: Small molecule library, typically dissolved in DMSO.
-
Positive Control: This compound (or Chloroquine), 50 mM stock in DMSO.
-
Negative Control: DMSO (vehicle).
-
Stains: Hoechst 33342 for nuclear staining.
-
Instrumentation: Automated liquid handler, high-content imaging system with appropriate filters.
Caption: HTS Workflow for Autophagy Inhibitors.
3. Step-by-Step Methodology:
Day 1: Cell Seeding
-
Harvest U2OS-GFP-LC3 cells using standard trypsinization.
-
Resuspend cells in culture medium to a final concentration of 75,000 cells/mL.
-
Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well imaging plate (1,500 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Compound Treatment
-
Prepare compound source plates. Dilute test compounds and controls to their final desired concentrations. For a primary screen, a single concentration (e.g., 10 µM) is typical.
-
For the control wells:
-
Positive Control: Prepare this compound at a final assay concentration of 25 µM.
-
Negative Control: Prepare an equivalent dilution of DMSO (e.g., 0.1%).
-
-
Using an automated liquid handler with pin tool capabilities, transfer a small volume (e.g., 20-50 nL) of compounds and controls to the corresponding wells of the cell plate.
-
Incubate for 18-24 hours at 37°C, 5% CO2. This allows compounds to act and also induces a basal level of autophagy.
Day 3: Autophagy Induction, Staining, and Imaging
-
To induce robust autophagy, gently remove the culture medium and replace it with 20 µL of pre-warmed EBSS (starvation medium).
-
Incubate for 4 hours at 37°C, 5% CO2.
-
Add Hoechst 33342 to each well for nuclear staining (final concentration 1 µg/mL) and incubate for 15 minutes.
-
Carefully fix the cells by adding a paraformaldehyde solution.
-
Wash the wells gently with Phosphate-Buffered Saline (PBS).
-
Acquire images using a high-content imaging system. Capture at least four fields per well using a 20x objective, with channels for DAPI (nuclei) and FITC (GFP-LC3).
4. Data Analysis and Quality Control:
-
Image Analysis: Use the instrument's analysis software to perform the following steps:
-
Identify nuclei based on the Hoechst signal.
-
Define the cytoplasm as a region around each nucleus.
-
Within the cytoplasm, apply an algorithm to identify and count fluorescent puncta (spots) that are above a certain size and intensity threshold.
-
The primary readout is the "average number of puncta per cell."
-
-
Quality Control (Self-Validation): The robustness of the assay must be validated for each plate using the Z-factor (or Z-prime).[15][16][17] This metric assesses the separation between the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where SD is the standard deviation and Mean is the average of the readouts from the positive (this compound) and negative (DMSO) control wells.
-
Interpretation:
-
-
Hit Identification: A compound is typically classified as a "hit" if it produces a statistically significant increase in the number of GFP-LC3 puncta per cell, for example, greater than three standard deviations above the mean of the negative control wells.
Trustworthiness and Field-Proven Insights
-
Causality in Protocol Design: Starvation (EBSS) is used to robustly and synchronously induce autophagy across the cell population, providing a large dynamic range for the assay. The 18-24 hour compound pre-incubation allows for the detection of compounds that may require longer to exert their effects, while the shorter 4-hour induction period provides a clear window to observe flux modulation.
-
Self-Validating System: The inclusion of positive (this compound) and negative (DMSO) controls on every plate is non-negotiable. The calculation of the Z'-factor for each plate ensures that the assay performs consistently throughout the screen. Plates that fail to meet the Z' > 0.5 criterion should be excluded from the analysis to maintain data integrity.
-
Addressing Liabilities: The quinoline scaffold can be associated with issues like poor solubility or compound aggregation at higher concentrations.[20] Hits identified from the primary screen should always be subjected to secondary assays, including dose-response curves and orthogonal assays (e.g., Western blot for LC3-II levels), to confirm their activity and rule out artifacts.
Conclusion
This compound is a valuable chemical tool for high-throughput screening. Its well-defined role as an autophagy inhibitor makes it an excellent reference compound for validating assay performance and interpreting screening results. The detailed high-content screening protocol provided here offers a robust, scalable, and self-validating system for the discovery of novel autophagy modulators, a promising avenue for the development of next-generation cancer therapeutics.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Wikipedia. (2023). Z-factor. In Wikipedia.
- BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- BMG LABTECH. (2025). The Z prime value (Z´).
- Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Image].
- ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell... [Image].
- Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PubMed, 29940786. [Link]
- PubChem. (n.d.). This compound.
- Sasaki, K., et al. (2014). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. World Journal of Gastroenterology, 20(29), 9996–10005. [Link]
- PubChem. (n.d.). This compound-8-carboxylic acid.
- Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion.
- Tsubone, T. M., et al. (2020). In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn. Gavin Publishers. [Link]
- The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines...
- Flem-Karlsen, K., et al. (2020).
- Rego, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Wurdinger, T., et al. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Khanal, P., et al. (2013). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview.
- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
- Rajalingham, K. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
- Szafraniec-Szczęsny, J., et al. (2021). Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. MDPI. [Link]
Sources
- 1. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotechnologia-journal.org [biotechnologia-journal.org]
- 15. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. fiveable.me [fiveable.me]
Application Notes and Protocols for Investigating the Cellular Effects of 5-Chloroquinoline
Introduction
5-Chloroquinoline, a derivative of the quinoline scaffold, represents a class of compounds with significant therapeutic potential, particularly in the realm of oncology.[1] Quinoline derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer effects.[1][2][3] The core mechanism often attributed to chloroquine and its analogues, including this compound, is their function as lysosomotropic agents.[4][5][6] These weakly basic compounds readily cross cellular membranes and accumulate within the acidic environment of lysosomes. This sequestration leads to an increase in lysosomal pH, impairing the function of acid hydrolases and disrupting cellular processes that rely on lysosomal activity, most notably autophagy.[5][7][8]
Autophagy is a cellular self-degradation process crucial for maintaining homeostasis by recycling damaged organelles and proteins.[8][9] In the context of cancer, autophagy can act as a double-edged sword. While it can suppress tumor initiation, it can also promote the survival of established tumors by providing essential nutrients and mitigating cellular stress induced by chemotherapy or radiation.[8][10][11] Consequently, the inhibition of autophagy by compounds like this compound has emerged as a promising strategy to sensitize cancer cells to therapeutic agents.[10][11][12]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously investigate the cellular effects of this compound. The protocols detailed herein are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and its primary mechanism of action—autophagy inhibition.
Scientific Rationale and Experimental Causality
The experimental design outlined below is structured to provide a multi-faceted understanding of this compound's biological activity. The logic flows from an initial broad assessment of cytotoxicity to a more granular investigation of the specific cellular mechanisms being perturbed.
-
Cell Viability Assays (MTT & XTT): The initial step is to determine the dose-dependent cytotoxic effect of this compound on the chosen cell line(s). This establishes the concentration range for subsequent mechanistic studies. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[13][14][15] Viable cells with active metabolism can convert the tetrazolium salts (MTT or XTT) into a colored formazan product.[16][17]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Following the determination of cytotoxicity, it is crucial to elucidate the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[18] The Annexin V/Propidium Iodide (PI) assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[19]
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry): Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[20] Analyzing the cell cycle distribution after treatment with this compound can reveal if the compound induces arrest at a specific phase (G0/G1, S, or G2/M).[20][21] This is achieved by staining the DNA of fixed cells with propidium iodide and analyzing the fluorescence intensity by flow cytometry, which is proportional to the DNA content.[22]
-
Autophagy Inhibition (Western Blot for LC3-II and p62): Given that this compound is a known lysosomotropic agent and autophagy inhibitor, it is essential to confirm this mechanism in the experimental system.[9][10] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Inhibition of the final step of autophagy—the fusion of autophagosomes with lysosomes—by agents like chloroquine leads to an accumulation of LC3-II.[9][11] Additionally, the protein p62/SQSTM1, which is selectively degraded during autophagy, will also accumulate upon inhibition of the pathway.[23][24] Western blotting for these two markers provides a reliable assessment of autophagic flux inhibition.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental setup, from initial screening to mechanistic validation.
Caption: A logical workflow for investigating this compound's cellular effects.
Detailed Protocols
Cell Viability Assays: MTT and XTT
Principle: These assays measure the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[14] The amount of formazan is directly proportional to the number of viable cells.[14]
MTT Assay Protocol
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[20]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.[14]
-
Incubate for the desired exposure times (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13][14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
XTT Assay Protocol
-
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture (prepared according to the manufacturer's instructions)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
-
-
Procedure:
Data Presentation: Cytotoxicity of this compound
The results of the cell viability assays can be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.
| Cell Line | Incubation Time (h) | IC50 (µM) |
| Example: MCF-7 | 24 | Value |
| (Breast Cancer) | 48 | Value |
| 72 | Value | |
| Example: HCT-116 | 24 | Value |
| (Colon Cancer) | 48 | Value |
| 72 | Value |
Apoptosis Assay: Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed 1-2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (based on IC50 values) for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[19]
-
Wash the cells twice with cold PBS and centrifuge.[19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Cell Cycle Analysis
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20] Cells are fixed, and their DNA is stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity, measured by flow cytometry, is directly proportional to the amount of DNA.[22]
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[20]
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.[20]
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours or overnight.[20]
-
Wash the fixed cells with PBS to remove the ethanol.[20]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[20]
-
Analyze the stained cells using a flow cytometer.
-
Autophagy Inhibition Assay
Principle: The inhibition of autophagic flux by this compound is assessed by monitoring the levels of two key autophagy-related proteins, LC3 and p62, via Western blot. Chloroquine blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and, consequently, an increase in the lipidated form of LC3 (LC3-II) and the autophagy substrate p62.[9][23][24]
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed and treat cells as previously described.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.
-
Signaling Pathway Visualization
The primary mechanism of action for this compound involves the disruption of the autophagy-lysosomal pathway.
Caption: Inhibition of autophagosome-lysosome fusion by this compound.
References
- Al-Akra, L., et al. (2021). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. MDPI.
- Pisonero-Vaquero, S., & Medina, D. L. (2017). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. ResearchGate.
- Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Pisonero-Vaquero, S., & Medina, D. L. (2017). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. PubMed.
- Sridhar, J., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Villamil Giraldo, A. M., et al. (2014). Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death. ResearchGate.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Žitko, J., et al. (2020). Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19. PMC.
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
- Abdel-Aziz, A. K., et al. (2014). Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation. PMC.
- Refouvelet, B., et al. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.
- Lee, Y. Y., et al. (2012). Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration. PubMed.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- University of Arizona Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PubMed.
- Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA.
- Geng, Y., et al. (2010). Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. PMC.
- Sun, Y., et al. (2016). Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma. PMC.
- Varisli, L., et al. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. PubMed Central.
- García-Mayorga, V., et al. (2021). Effect of Chloroquine in proliferation, cell cycle distribution, apoptosis and autophagy-related proteins in OCCLs. ResearchGate.
- Sasaki, K., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. PMC.
- ResearchGate. (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- ResearchGate. (n.d.). Effect of chloroquine (CQ) 5 µM on primary AML cell viability, apoptosis, and necrosis after 48 h of culture.
- García-Mayorga, V., et al. (2022). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers.
- ResearchGate. (2025). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells.
- Li, K., et al. (2023). Chloroquine Inhibition of Autophagy Enhanced the Anticancer Effects of Listeria monocytogenes in Melanoma. MDPI.
- Li, R., et al. (2016). NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance. NIH.
- Chen, Y. L., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
- Pospelova, T. V., et al. (2017). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. PubMed.
- Hussain, A., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC.
- Kumar, A., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Techniques for Synthesizing 5-Chloroquinoline Metal Complexes: A Guide for Drug Development Professionals
An Application Note and Protocol Guide for Researchers
Introduction: The Scientific Rationale for 5-Chloroquinoline Metal Complexes
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position, particularly in 5-chloro-8-hydroxyquinoline (also known as Cloxiquine), yields a scaffold with potent antimicrobial, antifungal, and antiseptic properties.[1] The true therapeutic potential, however, is often unlocked through coordination chemistry.
The formation of metal complexes—a process known as chelation—can significantly enhance the biological activity of the parent quinoline ligand.[2][3] This enhancement is attributed to several factors explained by chelation theory. Complexation can:
-
Increase Lipophilicity: The polarity of the metal ion is reduced upon chelation, creating a more lipophilic complex. This facilitates easier permeation through the lipid membranes of microorganisms.[4]
-
Modulate Bioavailability: By forming stable complexes, the ligand can be transported more effectively to its target site.[5]
-
Introduce New Mechanisms of Action: The metal ion itself can introduce novel cytotoxic or antimicrobial mechanisms, working synergistically with the quinoline ligand.[6]
5-Chloro-8-hydroxyquinoline is an exemplary bidentate ligand, meaning it binds to a central metal ion at two points. Coordination occurs through the deprotonated hydroxyl oxygen and the quinoline ring nitrogen, forming a stable five-membered ring structure with the metal ion.[7][8][9] This guide will detail the practical synthesis and characterization of these promising complexes.
Part 1: General Synthetic Strategy & Workflow
The synthesis of this compound metal complexes is typically achieved through the direct reaction of a this compound derivative with a corresponding metal salt in a suitable solvent. The most common approach involves refluxing a methanolic or ethanolic solution of the ligand and the metal salt, leading to the precipitation of the complex upon cooling.
The general reaction scheme for a divalent metal ion (M²⁺) with 5-chloro-8-hydroxyquinoline (L) is:
M²⁺ + 2L → [ML₂] + 2H⁺
This stoichiometry, with a 1:2 metal-to-ligand molar ratio, is prevalent for many transition metal complexes, resulting in neutral, non-electrolytic compounds.[7][9]
Experimental Workflow Diagram
The following diagram outlines the logical flow from starting materials to a fully characterized metal complex.
Caption: Bidentate chelation of a metal ion (M).
References
- Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. (2025).
- 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. (2025). JIN DUN CHEMISTRY.
- The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.).
- Synthesis and antitumor mechanism of a new iron(iii) complex with 5,7-dichloro-2-methyl-8-quinolinol as ligands. (n.d.).
- Synthesis Of Transition Metal Complexes Derived from 4- ((3, 5-dichloro-2-hydroxy Benzylidene) amino) Benzene Sulphonamide. (n.d.).
- synthesis, characterization and antimicrobial. (n.d.). Asian Journal of Chemistry.
- Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2025).
- Quinoline-based metal complexes: Synthesis and applic
- Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. (n.d.). Oriental Journal of Chemistry.
- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Open Journal of Applied Sciences.
- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (n.d.). MDPI.
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). Scirp.org.
- Drug Design Strategies With Metal-Hydroxyquinoline Complexes. (2020). PubMed.
- Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
- View of the metal complex from the crystal structure of 5 with... (n.d.).
- Metal Complexes of Fluoroquinolones with Selected Transition Metals, Their Synthesis, Characterizations, and Therapeutic Applications. (2025).
- Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021).
Sources
- 1. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer – Oriental Journal of Chemistry [orientjchem.org]
- 7. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
Application Note and Protocol: In Vitro Antifungal Activity of 5-Chloroquinoline
Introduction: The Imperative for Novel Antifungal Agents
The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, particularly in immunocompromised populations.[1] This challenge is compounded by the limited arsenal of effective antifungal drugs and the emergence of resistance to existing therapies.[2][3] Quinoline derivatives have long been a source of inspiration for the development of new antimicrobial agents, demonstrating a broad spectrum of biological activities.[4][5] 5-Chloroquinoline, a halogenated quinoline, and its derivatives have shown promise as potent antibacterial and antifungal compounds.[6][7][8] This document provides a detailed protocol for assessing the in vitro antifungal activity of this compound using the broth microdilution method, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[9] This protocol is aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[10][11]
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9] The principle involves challenging a standardized inoculum of a specific fungus with serial twofold dilutions of the compound being tested in a liquid growth medium. Following a specified incubation period, the presence or absence of visible growth is assessed. The MIC is a critical parameter in the early stages of drug discovery, providing essential data on the potency of the test compound.
Materials and Reagents
Test Compound and Controls
-
This compound: Powder form, of high purity.
-
Solvent: Dimethyl sulfoxide (DMSO) for preparing the stock solution of this compound.
-
Positive Control Antifungal: Caspofungin. This is recommended as it is a widely used antifungal agent with a known mechanism of action and established MIC ranges for quality control strains.[12][13][14][15]
-
Negative Control: Growth control (no antifungal agent) and sterility control (no fungal inoculum).
Fungal Strains
-
Test Organisms: Clinically relevant fungal species (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus).
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are recommended by CLSI for quality control of antifungal susceptibility testing.[12]
Media and Reagents
-
Growth Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[11]
-
Inoculum Preparation: Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).
-
Culture Plates: Sterile, 96-well, U-bottomed polystyrene microtiter plates.[11]
-
Spectrophotometer or Hemocytometer: For standardizing the fungal inoculum.
-
Incubator: Maintained at 35°C.[11]
Experimental Workflow Overview
The following diagram outlines the key stages of the broth microdilution assay for determining the antifungal activity of this compound.
Caption: Experimental workflow for the in vitro antifungal assay.
Detailed Protocols
Part 1: Preparation of Stock Solutions and Media
-
This compound Stock Solution:
-
Accurately weigh the this compound powder.[11]
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C.
-
-
Caspofungin (Positive Control) Stock Solution:
-
Prepare a stock solution of Caspofungin in a similar manner to this compound, following the manufacturer's instructions for the appropriate solvent (typically water or DMSO).
-
-
RPMI 1640 Medium:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions, ensuring it is buffered with MOPS to maintain a pH of 7.0.[11]
-
Sterilize by filtration.
-
Part 2: Fungal Inoculum Preparation
The goal of this step is to create a standardized fungal suspension to ensure reproducible results.
-
Fungal Culture:
-
For yeast species (e.g., Candida spp.), streak the organism onto a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.
-
For molds (e.g., Aspergillus spp.), culture on Potato Dextrose Agar (PDA) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
-
Inoculum Standardization (Yeast):
-
Harvest several well-isolated colonies from the SDA plate using a sterile loop.
-
Resuspend the colonies in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or with a spectrophotometer (absorbance at 530 nm should be between 0.08 and 0.10). This suspension will contain approximately 1-5 x 10^6 CFU/mL.
-
Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.[11]
-
-
Inoculum Standardization (Molds):
-
Flood the surface of the PDA plate with sterile saline containing 0.05% Tween 80 to aid in the dispersion of conidia.
-
Gently scrape the surface with a sterile loop to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Carefully transfer the upper suspension to a new sterile tube.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 conidia/mL in RPMI 1640 medium.[11]
-
Part 3: Broth Microdilution Assay Procedure
-
Plate Setup:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the working solution of this compound (prepared by diluting the stock solution in RPMI 1640 to twice the highest desired final concentration).
-
Set up a separate set of wells for the Caspofungin positive control in the same manner.
-
-
Serial Dilutions:
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column.
-
Discard the final 100 µL from the tenth column.
-
This will result in wells with decreasing concentrations of the antifungal agent. Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with 100 µL of the standardized fungal inoculum.
-
The final volume in each well will be 200 µL.
-
Add 100 µL of sterile RPMI 1640 medium to the sterility control wells (column 12).
-
-
Incubation:
Data Acquisition and Interpretation
Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.
-
Visual Reading: After incubation, examine the plate from the bottom using a reading mirror.
-
Growth Control: The growth control well (column 11) should show distinct turbidity or a pellet of growth at the bottom of the well.
-
Sterility Control: The sterility control well (column 12) should remain clear.
-
MIC Determination: Identify the lowest concentration of this compound at which there is no visible growth. This concentration is the MIC. For azole antifungals, the endpoint is often a significant reduction in growth (around 50%) compared to the growth control, but for new compounds like this compound, complete inhibition is a more stringent and often used endpoint.[12]
Determining the Minimum Fungicidal Concentration (MFC) (Optional)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
-
Subculturing: From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto an SDA plate.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration from the microdilution plate that results in no growth on the subculture plate.
Data Presentation
Results should be tabulated for clarity and ease of comparison.
| Fungal Species | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) | This compound MFC (µg/mL) |
| Candida albicans ATCC 90028 | |||
| Candida glabrata Clinical Isolate | |||
| Aspergillus fumigatus ATCC 204305 | |||
| C. parapsilosis ATCC 22019 (QC) | |||
| C. krusei ATCC 6258 (QC) |
Troubleshooting and Considerations
-
No Growth in Control Well: This could indicate a problem with the inoculum viability or incubation conditions. Repeat the assay with a fresh culture.
-
Contamination in Sterility Control: This indicates a break in aseptic technique. All reagents and materials should be checked for sterility, and the assay should be repeated.
-
Precipitation of this compound: If the compound precipitates in the media, it may be necessary to use a different solvent or adjust the stock solution concentration. The solubility of the compound in the assay medium should be determined beforehand.
-
Trailing Growth: Some fungi may exhibit trailing, where a small amount of residual growth is seen at concentrations above the MIC. This can make endpoint determination difficult. Reading the plates at a consistent time point is crucial.
Mechanism of Action Insights for Quinolines
While the precise antifungal mechanism of this compound is a subject of ongoing research, quinoline derivatives are known to exert their effects through various pathways. Some studies suggest they can disrupt cell membrane integrity, leading to increased permeability and leakage of cellular contents.[17] Others point to interference with essential cellular processes. Understanding the potential mechanism can aid in interpreting results and designing further experiments.
Caption: Putative antifungal mechanisms of quinoline compounds.
Conclusion
This application note provides a comprehensive and robust protocol for the in vitro evaluation of the antifungal activity of this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable and comparable data. The insights gained from these assays are a critical first step in the drug development pipeline, paving the way for further preclinical and clinical investigation of promising new antifungal candidates.
References
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.Journal of Visualized Experiments. [Link]
- CLSI M62 Antifungal Susceptibility Testing Guidelines.Eurolab. [Link]
- Antifungal Susceptibility Testing: Current Approaches.Clinical Microbiology Reviews. [Link]
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.YouTube. [Link]
- A Practical Guide to Antifungal Susceptibility Testing.Journal of the Pediatric Infectious Diseases Society. [Link]
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids.Journal of Agricultural and Food Chemistry. [Link]
- Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum.Journal of Clinical Microbiology. [Link]
- Quinoline-Based Antifungals.Current Medicinal Chemistry. [Link]
- In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates.Antimicrobial Agents and Chemotherapy. [Link]
- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents.Molecules. [Link]
- Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata.Antimicrobial Agents and Chemotherapy. [Link]
- In Vitro Activity of Caspofungin against Candida albicans Biofilms.Antimicrobial Agents and Chemotherapy. [Link]
- In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates.Journal of Clinical Microbiology. [Link]
- Quinoline-Based Antifungals.Bentham Science Publishers. [Link]
- Quinoline-based antifungals.Current Medicinal Chemistry. [Link]
- In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates.Antimicrobial Agents and Chemotherapy. [Link]
- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca.MDPI. [Link]
- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes.
- Antifungal Susceptibility Testing.4th International Conference on Medical Mycology. [Link]
- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.Antimicrobial Agents and Chemotherapy. [Link]
- In Vitro Antifungal Susceptibility Testing of 5 Antifungal Agents against Dermatophytic Species by CLSI (M38-A) Micro Dilution Method.Walsh Medical Media. [Link]
- In vitro antifungal susceptibility testing.
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.Journal of Advanced Pharmaceutical Technology & Research. [Link]
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
Sources
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. testinglab.com [testinglab.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the In Vitro Kinetic Activity of Caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Comprehensive Methodological Guide for Evaluating the Anti-Cancer Properties of 5-Chloroquinoline
Introduction: A Framework for Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives like chloroquine historically used as antimalarials.[1][2] Emerging evidence now points to the potential of quinoline-based compounds, including 5-Chloroquinoline and its analogues, as potent anti-cancer agents.[3][4][5][6] These molecules are reported to interfere with fundamental cancer cell processes, most notably by inhibiting autophagy, a key survival mechanism for tumors under stress.[7][8][9] A rigorous, multi-faceted evaluation is essential to validate this potential and elucidate the mechanisms of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-cancer properties of this compound. It moves beyond a simple listing of procedures to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust methodological workflow. The protocols detailed herein cover the essential hallmarks of cancer, from uncontrolled proliferation and evasion of cell death to invasion and metastasis.[10]
Part 1: Foundational In Vitro Evaluation: Assessing Core Anti-Cancer Activity
The initial phase of evaluation relies on a suite of well-established in vitro assays to determine the direct effects of this compound on cancer cells.[10][11] This step is crucial for selecting promising candidates for further, more complex testing.[11]
Assessment of Cytotoxicity and Cell Viability: The MTT Assay
Expertise & Experience: The first critical question is whether this compound can kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method to quantify metabolic activity, which serves as a proxy for cell viability.[12][13] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Caption: Putative mechanism of this compound, focusing on autophagy inhibition and downstream signaling.
Part 3: In Vivo Evaluation: Assessing Efficacy in a Biological System
Authoritative Grounding: While in vitro assays provide essential data on cellular mechanisms, they cannot predict a compound's efficacy in a complex biological system. [11]In vivo studies using animal models are a mandatory step to evaluate pharmacokinetics, toxicity, and overall anti-tumor activity. [11][14]Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., athymic nude mice), are the most common models for preclinical screening. [14][15][16]
General Protocol Outline: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). Administer treatment via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a set schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blotting).
-
Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the anti-tumor efficacy of this compound.
Part 4: Data Presentation and Summary
Data Presentation: Consolidating data into a clear, structured format is crucial for interpretation and comparison.
Table 1: Summary of In Vitro Anti-Cancer Activity of this compound
| Assay Type | Cancer Cell Line | Parameter Measured | Result |
| Cytotoxicity | MCF-7 (Breast) | IC₅₀ (µM) after 48h | e.g., 15.2 ± 1.8 |
| A549 (Lung) | IC₅₀ (µM) after 48h | e.g., 21.5 ± 2.5 | |
| Apoptosis | MCF-7 | % Total Apoptotic Cells (Annexin V+) at IC₅₀ | e.g., 45.7% |
| (vs. Control) | (vs. 5.1%) | ||
| Cell Cycle | MCF-7 | % Cells in G2/M Phase at IC₅₀ | e.g., 38.2% |
| (vs. Control) | (vs. 12.5%) | ||
| Migration | MDA-MB-231 (Breast) | % Inhibition of Migration at IC₅₀/2 | e.g., 65% |
| Invasion | MDA-MB-231 (Breast) | % Inhibition of Invasion at IC₅₀/2 | e.g., 52% |
Conclusion
This methodological guide provides a robust, tiered approach to comprehensively evaluate the anti-cancer properties of this compound. By systematically assessing its effects on cell viability, apoptosis, cell cycle progression, and metastatic potential, researchers can build a strong preclinical data package. Elucidating the underlying mechanism of action, particularly its role as an autophagy inhibitor, provides a rational basis for its further development. The successful transition from in vitro validation to in vivo efficacy studies, as outlined here, is the critical pathway for translating a promising compound into a potential therapeutic agent for cancer treatment.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Published online 2013 Mar 20.
- Wouters, B. G., & Brock, K. K. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie, 182(1), 1-8.
- Babu, D., & Gurumurthy, P. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of analytical & pharmaceutical research, 7(5), 583-588.
- University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI.
- UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Sreerekha, M. V., & Vijayabalan, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 241-247.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Fuso, F., & Zupo, S. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 7(4), 2090-2109.
- Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
- Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
- Kumar, A., et al. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Research and Development in Pharmacy and Life Sciences, 5(4), 2244-2251.
- protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
- SnapCyte. (n.d.). Invasion Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Abitua, A. (2022). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay.
- Wang, Z., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53738.
- Zhang, Y., et al. (2017). In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. Journal of Cancer Therapy, 8(9), 845-859.
- Thongsom, S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. International Journal of Oncology, 46(6), 2337-2346.
- Reang, J., et al. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Medicinal Chemistry Research.
- Solomon, V. R., & Lee, H. (2016). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 8(3), 33.
- JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications.
- Giska, F., & Ghavami, S. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology, 159(3), 265-281.
- El-Naggar, A. M., et al. (2021). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 1-20.
- Giska, F., & Ghavami, S. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Immunology, 159(3), 265-281.
- Sasaki, K., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer, 10, 370.
- Li, J., et al. (2017). NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance. Journal of Biological Chemistry, 292(8), 3126-3135.
- Li, Y., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Journal of Cancer, 15(10), 2845-2860.
- ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
- Sasaki, K., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer, 10, 370.
- Perez, A. J., et al. (2022). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Current Medicinal Chemistry, 29(25), 4416-4433.
- ResearchGate. (n.d.). of the signaling pathways that control 5-LO expression in solid cancer....
- Li, J., et al. (2017). NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance. Journal of Biological Chemistry, 292(8), 3126-3135.
- Bar-Sela, G., et al. (2017). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 22(10), 1637.
- Czarnecka, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6599.
Sources
- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ijpbs.com [ijpbs.com]
- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.tau.ac.il [cris.tau.ac.il]
5-Chloroquinoline: A Versatile Reagent in Advanced Material Science
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and, increasingly, in material science.[1][2][3] Its rigid, planar structure and rich electron-π system provide a robust backbone for constructing molecules with desirable photophysical and electronic properties. The introduction of a chlorine atom at the 5-position of the quinoline core, yielding 5-chloroquinoline, offers a strategic advantage for synthetic chemists. This halogenation enhances the reactivity of the quinoline ring, making it a versatile precursor for the synthesis of a diverse array of functional materials.[4] Specifically, the chloro-substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the facile introduction of various aryl and alkynyl moieties.[5][6][7] This derivatization is crucial for fine-tuning the electronic and photophysical properties of the resulting materials, making this compound a key building block in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[8][9]
This guide provides an in-depth exploration of this compound as a reagent in material science research. We will delve into its application in the synthesis of advanced materials, offering detailed protocols and explaining the scientific rationale behind the experimental choices.
I. This compound in Organic Light-Emitting Diodes (OLEDs)
The quest for efficient and stable materials for OLEDs is a driving force in materials chemistry. Metal complexes of 8-hydroxyquinoline derivatives are renowned for their excellent electron-transporting and light-emitting properties.[8] 5-Chloro-8-hydroxyquinoline, readily synthesized from this compound, serves as a valuable ligand for creating highly luminescent metal complexes suitable for OLED applications.[5][8]
Scientific Rationale: The Role of 5-Chloro-8-hydroxyquinoline Metal Complexes
The introduction of a chlorine atom at the 5-position of the 8-hydroxyquinoline ligand can significantly influence the properties of the resulting metal complex emitter. The electron-withdrawing nature of the chlorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex. This tuning of the energy gap can lead to shifts in the emission wavelength, allowing for the generation of different colors of light. Furthermore, the presence of the chloro group can enhance the thermal stability and volatility of the complex, which are crucial properties for fabrication of OLEDs via vacuum deposition.[8]
Magnesium(II) and Aluminum(III) complexes of 5-chloro-8-hydroxyquinoline have been investigated as emissive materials in OLEDs. For instance, a magnesium complex of 5-chloro-8-hydroxyquinoline, Mg(5-Clq)₂, has been shown to be a green-light emitting material with promising electroluminescent properties.[8]
Experimental Protocol: Synthesis of Bis(5-chloro-8-quinolinolato)magnesium(II) (Mg(5-Clq)₂)
This protocol outlines the synthesis of a representative OLED emitter derived from this compound.
Workflow for the Synthesis of Mg(5-Clq)₂
Caption: General workflow for the fabrication of a solution-processed OLED.
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. [2]Dry the substrate with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at an elevated temperature (e.g., 120 °C) to remove residual water. [1]3. Emissive Layer (EML) Deposition: Prepare a solution of the Mg(5-Clq)₂ emitter and a host polymer (e.g., polyvinylcarbazole - PVK) in a suitable solvent like chlorobenzene. Spin-coat this solution onto the HTL and anneal to remove the solvent. [1]4. Electron Transport Layer (ETL) and Cathode Deposition: In a high-vacuum thermal evaporator, deposit an electron transport layer (e.g., Alq₃) followed by a low work function metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al). [8]5. Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture. [2]
Performance Data of this compound-Based OLEDs
The performance of OLEDs is characterized by several key metrics. The following table summarizes typical performance data for an OLED using a Mg(5-Clq)₂ emissive layer.
| Parameter | Value | Reference |
| Emitter | Mg(5-Clq)₂ | [8] |
| Emission Color | Green | [8] |
| Electroluminescence Peak | 539 nm | [8] |
| Maximum Brightness | 425 cd/m² | [8] |
| Turn-on Voltage | < 10 V | [8] |
| CIE Coordinates | Not Reported |
II. This compound in Fluorescent Chemosensors
Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. The 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions. [9]By functionalizing this compound, it is possible to develop highly selective and sensitive fluorescent sensors.
Scientific Rationale: Designing Quinoline-Based Fluorescent Sensors
The design of a fluorescent sensor typically involves three components: a fluorophore (the light-emitting unit), a receptor (the analyte-binding unit), and a spacer that connects them. In many quinoline-based sensors, the quinoline ring system acts as both the fluorophore and part of the receptor. The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). [10] The introduction of a chloro-group at the 5-position provides a convenient point for further functionalization, allowing for the attachment of specific recognition moieties to enhance selectivity for a particular metal ion. For example, the chloro-group can be displaced or used in cross-coupling reactions to introduce functionalities that can fine-tune the binding affinity and selectivity of the sensor.
Experimental Protocol: Synthesis of a this compound-Derived Fluorescent Sensor for Metal Ions
This protocol describes the synthesis of a fluorescent sensor based on a 5-chloro-8-hydroxyquinoline appended to a diaza-18-crown-6 macrocycle, which has shown selectivity for various metal ions depending on the pH. [11] Workflow for the Synthesis of a Crown Ether-Appended this compound Sensor
Caption: Synthesis of a crown ether-appended this compound sensor via the Mannich reaction.
-
Reagents:
-
5-Chloro-8-hydroxyquinoline (1.0 eq)
-
Formaldehyde (aqueous solution, excess)
-
Diaza-18-crown-6 (1.0 eq)
-
Dioxane (solvent)
-
-
Procedure:
-
Dissolve 5-chloro-8-hydroxyquinoline and diaza-18-crown-6 in dioxane in a round-bottom flask.
-
Add an aqueous solution of formaldehyde to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: The Mannich reaction is an effective method for aminomethylation of the acidic proton of the hydroxyl group on the 8-hydroxyquinoline. Dioxane is a suitable solvent for this reaction as it is miscible with water and can dissolve the reactants.
Performance Data of a this compound-Based Fluorescent Sensor
The performance of a fluorescent sensor is evaluated based on its selectivity, sensitivity (limit of detection), and the magnitude of the fluorescence change upon analyte binding.
| Parameter | Value | Reference |
| Analyte | Zn²⁺, Cd²⁺ (pH 3-7); Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ (higher pH) | [11] |
| Detection Mechanism | Chelation-Enhanced Fluorescence | [11] |
| Excitation Wavelength (λex) | Varies with metal ion and pH | [11] |
| Emission Wavelength (λem) | Varies with metal ion and pH | [11] |
| Selectivity | pH-dependent selectivity for different metal ions | [11] |
| Limit of Detection (LOD) | Not explicitly reported, but luminescent complexes are formed | [11] |
III. Advanced Functionalization of this compound via Cross-Coupling Reactions
The true versatility of this compound in material science is unlocked through palladium-catalyzed cross-coupling reactions. The chloro-substituent at the 5-position is amenable to both Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of aryl and alkynyl groups, respectively. This enables the synthesis of complex π-conjugated systems with tailored electronic and optical properties.
Scientific Rationale: Suzuki-Miyaura and Sonogashira Couplings
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide (this compound) and an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base. [12][13]This is a powerful tool for creating biaryl structures, which are common motifs in advanced materials. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. [14]For haloquinolines, a strong base like potassium phosphate is often used to facilitate the transmetalation step. [14]* Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. [6][7]This method is ideal for synthesizing arylalkynes, which can extend the π-conjugation of the quinoline system, often leading to red-shifted absorption and emission spectra. The amine base (e.g., triethylamine) typically serves as both the base and the solvent. [15]
General Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile reagent in material science. Its strategic chloro-substitution provides a reactive handle for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse library of quinoline-based materials with tunable electronic and photophysical properties. As demonstrated in this guide, these materials have shown significant promise as emitters in OLEDs and as selective fluorescent chemosensors. The continued exploration of new synthetic methodologies and the rational design of novel this compound derivatives will undoubtedly lead to the development of next-generation materials for a variety of optoelectronic and sensing applications.
References
- [Reference to a general review on quinolines in material science - to be added
- Experimental Procedure - Sonogashira Coupling. Scribd. (n.d.). [Link]
- [Reference to a review on fluorescent sensors for metal ions - to be added
- Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. Request PDF. (2025, August 5). [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- [Reference to a general organic chemistry textbook or review on reaction mechanisms - to be added]
- [Reference to a paper on solution-processed OLEDs - to be added
- [Reference to a paper on OLED performance metrics - to be added
- [Reference to a paper on CIE coordinates in OLEDs - to be added
- Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI. (n.d.). [Link]
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. (n.d.). [Link]
- [Reference to a review on structure-property relationships in optoelectronic materials - to be added
- Bicolour fluorescent molecular sensors for cations: design and experimental valid
- [Reference to a paper on solution-based OLED patterning - to be added
- Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]
- [Reference to a review on chemosensor design - to be added
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025, March 29). [Link]
- Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link]
- Dependence on pH of the Luminescent Properties of Metal Ion Complexes of 5-Chloro-8-hydroxyquinoline Appended Diaza-18-Crown-6. Request PDF. (2025, August 6). [Link]
- [Reference to a paper on green chemistry in cross-coupling - to be added
- A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. (n.d.). [Link]
- [Reference to a review on macrocycles in optoelectronics - to be added
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). [Link]
- Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
- Photophysical properties and OLED performance of light-emitting platinum(II) complexes. PubMed. (n.d.). [Link]
- [Reference to a paper on site-selective cross-coupling - to be added
- [Reference to a paper on in-situ purification - to be added
- [Reference to a paper on cross-coupling of polyhalogenated arenes - to be added
- [Reference to a book chapter on Suzuki-Miyaura coupling - to be added
- Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed. (2022, April 13). [Link]
- [Reference to a paper on spectroelectrochemical sensors - to be added
- [Reference to a paper on TADF materials - to be added
- Synthesis and Structure-Activity Relationships of Quinolinone and Quinoline-Based P2X7 Receptor Antagonists and Their Anti-Sphere Formation Activities in Glioblastoma Cells. PubMed. (2018, May 10). [Link]
- [Reference to a paper on chemical and photophysical properties of OLED materials - to be added
- [Reference to a review on fluorescent biosensors - to be added
- Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews. (2010, April 14). [Link]
- Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. PMC. (n.d.). [Link]
- [Reference to a paper on Suzuki coupling of chloropyridines - to be added
Sources
- 1. mdpi.com [mdpi.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bicolour fluorescent molecular sensors for cations: design and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
Application Notes and Protocols for the Functionalization of 5-Chloroquinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of the quinoline ring system is a pivotal step in the discovery and development of novel molecular entities with tailored biological activities and physicochemical properties.[3][4] Among the various substituted quinolines, 5-chloroquinoline stands out as a versatile and readily available building block. The presence of the chloro substituent at the C5 position provides a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most pertinent and widely employed methods for the functionalization of this compound. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, we will explore the strategic application of direct C-H functionalization and nucleophilic aromatic substitution (SNAr) as powerful tools for the derivatization of the this compound core. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and the underlying scientific principles to empower rational design and synthesis.
Chapter 1: Safety Precautions and Handling of this compound
1.1 Hazard Identification and Safety Measures
This compound and its derivatives must be handled with care, as they can cause skin, eye, and respiratory tract irritation.[5][6] It is imperative to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures.[7]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[8]
-
Ingestion: Do not ingest. If ingestion occurs, seek immediate medical attention.[8]
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10] These reactions are particularly powerful for the functionalization of heteroaromatic compounds like this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[11] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.[12]
Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. This step is typically facilitated by a base.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.[14]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylquinoline.
-
Expert Insights:
-
Catalyst and Ligand Selection: While Pd(OAc)₂/PPh₃ is a classic combination, modern, sterically hindered phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for less reactive chlorides.[11]
-
Base: The choice of base is crucial for the transmetalation step.[13] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The solubility and strength of the base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base.[15][16] This reaction is a cornerstone for the synthesis of anilines and their derivatives.[17]
Mechanism Overview: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst.[18]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagents and Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or another suitable bi- or monodentate phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
-
Toluene or dioxane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add dry, degassed toluene (5 mL).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-(morpholino)quinoline.
-
Expert Insights:
-
Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[16] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst.[19][20] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[21]
Mechanism Overview: The reaction is thought to proceed through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reagents and Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Toluene or THF
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 5-(phenylethynyl)quinoline.
-
Expert Insights:
-
Copper Co-catalyst: The copper(I) iodide is crucial for the reaction to proceed under mild conditions.[21] However, copper-free Sonogashira protocols have been developed to avoid potential issues with copper contamination in the final product.
-
Amine Base: Triethylamine or diisopropylamine often serve as both the base and the solvent. The base is necessary to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.
-
Oxygen Sensitivity: The reaction should be carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Chapter 3: C-H Functionalization of the Quinoline Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[2] For quinolines, C-H activation can be directed to various positions on the ring, offering a complementary approach to traditional cross-coupling methods.[1]
Strategies and Regioselectivity: The regioselectivity of C-H functionalization on the quinoline ring is influenced by several factors, including the directing group, the catalyst, and the reaction conditions.[4] For the functionalization of the carbocyclic part of the quinoline, directing groups are often employed at the C8 position.
Logical Relationship: C-H Functionalization vs. Cross-Coupling
Caption: C-H Functionalization vs. Cross-Coupling.
Chapter 4: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[22] The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack.[23][24] While the C5 position is less activated, SNAr reactions can still be achieved, often requiring more forcing conditions.
Mechanism Overview: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[23] Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.
Detailed Protocol: SNAr of this compound with Sodium Methoxide
-
Reagents and Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
-
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by chromatography to yield 5-methoxyquinoline.
-
Expert Insights:
-
Solvent Effects: The choice of solvent can significantly impact the rate of SNAr reactions. Polar aprotic solvents like DMSO or DMF can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing its nucleophilicity.
-
Leaving Group Ability: In nucleophilic aromatic substitution, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, the electronegativity of the leaving group is more important than its stability as an anion. For halogens, the reactivity order is often F > Cl > Br > I.[25]
Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.de [fishersci.de]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fiveable.me [fiveable.me]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. youtube.com [youtube.com]
Application Note: High-Sensitivity Analytical Methods for the Detection of 5-Chloroquinoline in Environmental Samples
Introduction: The Environmental Imperative for Monitoring 5-Chloroquinoline
Quinoline and its derivatives represent a class of heterocyclic aromatic compounds with widespread industrial applications, notably in the synthesis of pharmaceuticals, dyes, and agrochemicals. This compound (C₉H₆ClN), a halogenated quinoline, is a key intermediate in the manufacturing of various chemical products. Its potential entry into the environment through industrial effluents and wastewater raises significant concerns. Halogenated organic compounds can be persistent in the environment, with the potential for bioaccumulation and toxicity to aquatic organisms and other wildlife.[1][2] Therefore, the development of robust and sensitive analytical methods for the detection of this compound in complex environmental matrices such as water, soil, and sediment is crucial for environmental monitoring, risk assessment, and regulatory compliance. This application note provides a comprehensive guide to the state-of-the-art analytical methodologies for the quantification of this compound, with a focus on practical, field-proven protocols for researchers, scientists, and drug development professionals.
PART 1: Sample Collection and Preparation: The Foundation of Accurate Analysis
The journey to accurate quantification of this compound begins with meticulous sample collection and preparation. The primary objective of this stage is to extract the analyte from the complex environmental matrix and pre-concentrate it to a level suitable for instrumental analysis, while minimizing interferences.
Water Sample Preparation: Solid-Phase Extraction (SPE)
For aqueous samples such as surface water, groundwater, and wastewater effluent, Solid-Phase Extraction (SPE) is the technique of choice for its efficiency in concentrating non-volatile and semi-volatile organic compounds.[3][4] The principle of SPE involves passing the water sample through a cartridge containing a solid adsorbent. This compound, being a moderately polar compound, will be retained on the sorbent while the bulk of the water and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent.
Rationale for Sorbent Selection: A reversed-phase sorbent, such as C18-bonded silica, is ideal for retaining moderately polar compounds like this compound from a polar matrix like water. The hydrophobic C18 chains interact with the non-polar regions of the this compound molecule, leading to its retention.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the water sample (typically 100-500 mL, depending on the expected concentration) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound by passing a small volume (e.g., 2 x 3 mL) of the elution solvent (acetonitrile or methanol) through the cartridge. Collect the eluate in a clean collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Soil and Sediment Sample Preparation: QuEChERS and Ultrasonic-Assisted Extraction
Soil and sediment matrices are significantly more complex than water, containing a wide range of organic and inorganic components that can interfere with the analysis. Therefore, the extraction method must be both efficient and selective.
The QuEChERS method has become a popular choice for the extraction of a wide range of analytes from complex matrices like soil.[1][5][6][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation, and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
Rationale for QuEChERS: This method is advantageous due to its speed, low solvent consumption, and effectiveness for a broad range of compounds. The use of acetonitrile as the extraction solvent allows for efficient extraction of moderately polar compounds like this compound. The d-SPE cleanup step, often using a combination of sorbents like primary secondary amine (PSA) and C18, effectively removes interfering organic acids, lipids, and other non-polar compounds.[1]
Protocol 2: Modified QuEChERS Extraction of this compound from Soil/Sediment
Materials:
-
Homogenized soil/sediment sample (5-10 g)
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE tubes containing PSA and C18 sorbents
-
Centrifuge
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS.
Ultrasonic-assisted extraction is another effective technique for extracting organic contaminants from solid matrices.[9][10][11][12][13] This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the surface of the sample particles facilitates the penetration of the solvent into the matrix and enhances the desorption of the analyte.
Rationale for UAE: UAE offers several advantages, including reduced extraction time, lower solvent consumption, and improved extraction efficiency compared to traditional methods like Soxhlet extraction. It is particularly effective for compounds that are strongly adsorbed to the soil or sediment particles.
Protocol 3: Ultrasonic-Assisted Extraction of this compound from Soil/Sediment
Materials:
-
Homogenized soil/sediment sample (5 g)
-
Extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane)
-
Ultrasonic bath or probe sonicator
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Sample and Solvent: Place 5 g of the homogenized soil/sediment sample into a centrifuge tube and add 10 mL of the extraction solvent.
-
Sonication: Place the tube in an ultrasonic bath or use a probe sonicator to sonicate the sample for 15-30 minutes.
-
Centrifugation: After sonication, centrifuge the sample at ≥3000 x g for 10 minutes to separate the solid material from the solvent.
-
Extract Collection: Carefully decant the supernatant (the extract) into a clean vial.
-
Repeat (Optional): For exhaustive extraction, the process can be repeated with a fresh portion of solvent, and the extracts can be combined.
-
Cleanup: The extract may require a cleanup step, such as passing it through a small SPE cartridge, before instrumental analysis.
PART 2: Instrumental Analysis: Chromatographic and Spectrometric Detection
The instrumental analysis of this compound in environmental samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, which provides the necessary sensitivity and selectivity for detection at trace levels.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for the analysis of moderately polar, non-volatile compounds like this compound.[3][14][15] The technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
Principle of Operation: The sample extract is injected into the HPLC system, where this compound is separated from other components in the mixture based on its interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized. In the tandem mass spectrometer, the protonated molecule (precursor ion) of this compound is selected and fragmented to produce characteristic product ions. The detection of a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides highly selective and sensitive quantification.[2][16][17][18]
Protocol 4: HPLC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 164.0. Product ions would need to be determined by infusing a standard solution of this compound and optimizing the collision energy. A plausible fragmentation would involve the loss of chlorine or cleavage of the quinoline ring. For method development, starting with transitions observed for similar chloro-substituted quinolines is a sound approach.[14]
-
Quantifier Ion: The most abundant and stable product ion.
-
Qualifier Ion: A second, less abundant product ion to confirm the identity of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique.[19][20][21] While this compound is not highly volatile, GC-MS can be a viable option, especially with modern injection techniques.
Principle of Operation: In GC-MS, the sample extract is injected into a heated inlet, where the analytes are vaporized and introduced into a long, thin capillary column. The separation is based on the partitioning of the analytes between the mobile phase (an inert gas) and the stationary phase coated on the inside of the column. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Protocol 5: GC-MS Analysis of this compound
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280-300 °C) is used to achieve good separation.
-
Injection Mode: Splitless injection is typically used for trace analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, the mass spectrometer can be operated in SIM mode, monitoring the characteristic ions of this compound (e.g., the molecular ion and key fragment ions).
PART 3: Method Validation and Quality Control
To ensure the reliability and trustworthiness of the analytical data, the chosen method must be thoroughly validated.[21][22][23] The key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (r²) of the resulting calibration curve, which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels and calculating the percentage recovery. Acceptable recovery is generally within 80-120%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Matrix Effects: In LC-MS/MS, matrix effects (ion suppression or enhancement) can occur due to co-eluting compounds from the sample matrix. These effects should be evaluated by comparing the response of the analyte in a pure solvent with its response in a matrix extract.[19]
Quality Control: Routine analysis should include the regular analysis of quality control (QC) samples, including method blanks, spiked blanks, and matrix spikes, to monitor the performance of the method over time.
Data Presentation
Table 1: Typical Performance Characteristics of Analytical Methods for this compound
| Parameter | HPLC-MS/MS | GC-MS |
| Typical LOD | 0.1 - 5 ng/L (water) 0.1 - 10 µg/kg (soil) | 10 - 100 ng/L (water) 1 - 50 µg/kg (soil) |
| Typical LOQ | 0.5 - 15 ng/L (water) 0.5 - 30 µg/kg (soil) | 30 - 300 ng/L (water) 5 - 150 µg/kg (soil) |
| Linear Range | 0.5 - 500 ng/mL | 1 - 1000 ng/mL |
| Accuracy (Recovery) | 85 - 115% | 80 - 110% |
| Precision (RSD) | < 15% | < 20% |
| (Note: These are typical values and may vary depending on the specific instrumentation, matrix, and method optimization.) |
Visualizations
Caption: General experimental workflows for the analysis of this compound in water and soil/sediment samples.
Caption: Decision tree for selecting the appropriate analytical method based on the sample matrix and analyte properties.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the sensitive and selective detection of this compound in environmental samples. The choice of method will depend on the specific matrix, the required detection limits, and the available instrumentation. HPLC-MS/MS is generally the preferred technique for its superior sensitivity and applicability to a wide range of compounds. However, GC-MS remains a valuable alternative. Proper sample preparation, using techniques such as SPE for water and QuEChERS or UAE for soil and sediment, is critical for achieving accurate and reliable results. Thorough method validation is essential to ensure that the data generated is fit for purpose and can be used with confidence for environmental monitoring and risk assessment.
References
- A Comparison of Several LC/MS Techniques for Use in Toxicology. (n.d.). Agilent Technologies.
- Baronti, C., Curini, R., D'Ascenzo, G., Di Corcia, A., Gentili, A., & Samperi, R. (2000). Evaluation of different solid-phase extraction materials for extracting acidic and neutral pesticides from aqueous samples.
- (PDF) QuEChERS and soil analysis.
- QuEChERS: Home. (n.d.).
- Aqueous Ultrasound-Assisted Extraction for the Determination of Fluoroquinolones in Mangrove Sediment by High-Performance Liquid Chromatography and Fluorescence Detector - SciELO. (n.d.).
- Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. (n.d.).
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC - PubMed Central. (n.d.).
- Simplified QuEChERS Approach for the Extraction of Chlorinated Compounds from Soil Samples | Request PDF - ResearchG
- On-line Solid Phase Extraction of the 5,7-Dichloroquinoline-8-ol Complex Onto C 18 Bonded Silica Gel and Flame AAS Determination of Cu in Seawater Samples - ResearchG
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - MDPI. (n.d.).
- Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC. (n.d.).
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017).
- Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed. (2019).
- Supelco Guide to Solid Phase Extraction - Sigma-Aldrich. (n.d.).
- Multiple Reaction Monitoring (MRM) transitions and optimized MS...
- Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs (Pharmaceutical & Personal Health Care Products)
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids
- LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing). (n.d.).
- Development of a Magnetic Solid-Phase Extraction-Liquid Chromatography Targeted to Five Fluoroquinolones in Food Based on Aptamer Recognition - MDPI. (n.d.).
- Handbook of Analytical Valid
- Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface w
- Ultrasonic assisted extraction of phytochemicals
- LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Universidade NOVA de Lisboa. (2022).
- Ultrasonic-assisted extraction, anti-biofilm activity, and mechanism of action of Ku Shen (Sophorae Flavescentis Radix) extracts against Vibrio parahaemolyticus - PMC - PubMed Central. (2024).
- Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - Analytical Methods (RSC Publishing). (n.d.).
- Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PubMed. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. forensicrti.org [forensicrti.org]
- 3. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. QuEChERS: Home [quechers.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Ultrasound assisted extraction of phytochemicals from Piper betel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasonic-assisted extraction, anti-biofilm activity, and mechanism of action of Ku Shen (Sophorae Flavescentis Radix) extracts against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novaresearch.unl.pt [novaresearch.unl.pt]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. routledge.com [routledge.com]
- 22. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. wrc.org.za [wrc.org.za]
Application Notes and Protocols: Employing 5-Chloroquinoline in the Development of New Herbicides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-chloroquinoline as a foundational scaffold for the discovery and development of novel herbicides. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to facilitate the exploration of this compound's herbicidal potential.
Introduction: The Promise of the Quinoline Scaffold in Herbicide Discovery
The quinoline ring system is a versatile heterocyclic scaffold that has been successfully employed in the development of a wide range of pharmaceuticals and agrochemicals.[1][2] Its inherent biological activity and the potential for diverse chemical modifications make it an attractive starting point for the discovery of new bioactive molecules.[3] this compound, a chlorinated derivative of quinoline, offers a reactive handle for chemical synthesis and has been identified as a constituent in the formulation of various agrochemicals, including herbicides.[4]
The development of new herbicides with novel modes of action is a critical endeavor to combat the growing issue of weed resistance to existing commercial products. The exploration of chemical scaffolds like this compound opens up new avenues for identifying next-generation herbicides with improved efficacy, selectivity, and environmental profiles. These notes will guide the user through the process of designing, synthesizing, and evaluating this compound derivatives for their herbicidal properties.
Proposed Mechanism of Action: Insights from Related Quinolines
While the precise mechanism of action for this compound-based herbicides is an active area of research, insights can be drawn from structurally related quinoline herbicides like quinclorac. Quinclorac has been identified as a potent inhibitor of lipases.[5] Lipases are crucial enzymes in plants responsible for the breakdown of lipids, which are essential for energy storage and membrane biosynthesis. Inhibition of these enzymes would disrupt critical metabolic processes, leading to plant death.
Another potential mechanism of action for quinoline-based compounds is the disruption of pyrimidine biosynthesis, a pathway essential for nucleic acid synthesis and, consequently, cell growth and division.[6] It is hypothesized that this compound derivatives may interfere with key enzymes in these pathways. Further research is necessary to definitively elucidate the molecular targets of novel this compound herbicides.
Synthesis of this compound Derivatives: A Strategic Approach
The synthesis of a library of this compound derivatives is a crucial first step in the discovery process. The following protocols are designed to be adaptable, allowing for the introduction of diverse functional groups to explore the structure-activity relationship (SAR).[7][8]
Workflow for Synthesis of Novel this compound Analogs
Caption: A generalized workflow for the synthesis of a diverse library of this compound derivatives.
Protocol 1: Synthesis of 4-Amino-5-chloroquinoline Derivatives
This protocol describes a nucleophilic aromatic substitution reaction to introduce an amino group at the 4-position of the this compound scaffold.
Materials:
-
This compound
-
Various primary or secondary amines
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-5-chloroquinoline derivative.
Protocol 2: Synthesis of 5-Chloroquinolin-8-ol Derivatives
This protocol outlines the synthesis of hydroxylated this compound derivatives, which can serve as intermediates for further functionalization.
Materials:
-
This compound
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid - m-CPBA)
-
Solvent (e.g., Chloroform)
-
Reagents for subsequent functionalization (e.g., sulfonyl chlorides)
Procedure:
-
Synthesize this compound-N-oxide by reacting this compound with m-CPBA in chloroform.
-
Rearrange the N-oxide to 5-chloroquinolin-8-ol using a suitable method (e.g., treatment with acetic anhydride followed by hydrolysis).
-
The resulting 5-chloroquinolin-8-ol can then be further derivatized. For example, reaction with various sulfonyl chlorides in the presence of a base like triethylamine can yield a series of sulfonate esters.[9]
Screening for Herbicidal Activity: A Multi-tiered Approach
A systematic screening process is essential to identify promising herbicidal candidates from the synthesized library of this compound derivatives.
Workflow for Herbicide Bioassay Screening
Caption: A multi-tiered workflow for screening this compound derivatives for herbicidal activity.
Protocol 3: Primary In Vitro Screening - Seed Germination and Radicle Elongation Assay
This initial screen provides a rapid assessment of the phytotoxicity of the synthesized compounds.
Materials:
-
Seeds of a model plant species (e.g., Arabidopsis thaliana, cress, or lettuce)
-
Petri dishes with filter paper
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Control solutions (solvent only and a commercial herbicide)
-
Incubator with controlled light and temperature
Procedure:
-
Prepare a stock solution of each test compound.
-
Place a sterile filter paper in each petri dish.
-
Apply a specific volume of the test compound solution to the filter paper to achieve the desired final concentration (e.g., 100 µM).
-
Allow the solvent to evaporate completely.
-
Place a set number of seeds (e.g., 20) on the treated filter paper.
-
Add a small amount of sterile water to moisten the filter paper.
-
Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 3-5 days), measure the percentage of seed germination and the length of the radicle (embryonic root).
-
Compare the results to the negative (solvent) and positive (commercial herbicide) controls.
Protocol 4: Secondary In Vivo Screening - Whole Plant Assay
Compounds that show significant activity in the primary screen should be advanced to whole plant assays to assess their post-emergence herbicidal effects.
Materials:
-
Pots with a standardized soil mixture
-
Seedlings of various weed and crop species (e.g., barnyardgrass, pigweed, corn, soybean) at a specific growth stage (e.g., 2-3 leaf stage)
-
Formulations of the active this compound derivatives
-
Spray chamber for uniform application
-
Greenhouse with controlled environmental conditions
Procedure:
-
Grow the test plants to the desired stage.
-
Prepare spray solutions of the test compounds at various concentrations.
-
Apply the solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Include untreated and commercial herbicide-treated plants as controls.
-
Maintain the plants in a greenhouse and observe for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over a period of 14-21 days.
-
Assess the herbicidal efficacy using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring plant biomass (fresh or dry weight).
Data Analysis and Lead Optimization
The data generated from the synthesis and screening efforts should be carefully analyzed to establish a structure-activity relationship (SAR). This involves correlating the chemical modifications of the this compound scaffold with the observed herbicidal activity.
Table 1: Example of Structure-Activity Relationship Data for this compound Derivatives
| Compound ID | R¹ (C4-substituent) | R² (C8-substituent) | IC₅₀ (µM) - A. thaliana Radicle Growth | % Inhibition (100 g/ha) - Barnyardgrass |
| 5CQ-001 | -NH₂ | -H | 75 | 40 |
| 5CQ-002 | -NHCH₃ | -H | 50 | 65 |
| 5CQ-003 | -NH-Ph | -H | 25 | 85 |
| 5CQ-004 | -NH₂ | -OH | 60 | 55 |
| 5CQ-005 | -NH-Ph | -OSO₂CH₃ | 15 | 95 |
The SAR data will guide the rational design of new analogs with improved potency and selectivity. Promising lead candidates should then undergo more extensive toxicological and environmental fate studies to assess their suitability as commercial herbicides.
Conclusion
This compound represents a promising scaffold for the development of novel herbicides. By employing a systematic approach of targeted synthesis, multi-tiered biological screening, and careful SAR analysis, researchers can unlock the potential of this chemical class to address the ongoing challenges in weed management. The protocols and workflows outlined in these application notes provide a solid framework for initiating and advancing a successful herbicide discovery program based on the this compound core.
References
- Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline-Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. (n.d.).
- Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. (2025). Applied Biochemistry and Biotechnology, 197(4), 2097-2119. [Link]
- Synthesis and herbicidal activity of C5-substituted cinmethylin analogs. (n.d.).
- The herbicide quinclorac as potent lipase inhibitor: Discovery via virtual screening and in vitro/in vivo validation. (2019). Chemical Biology & Drug Design, 93(5), 787-797. [Link]
- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022, February 15). YouTube. [Link]
- 5-Chloro-8-hydroxyquinoline. (n.d.). PubChem. [Link]
- Quinoline series' role in agriculture stems from its diverse chemical... (n.d.).
- A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.).
- Structure--activity relationship of quinolones. (n.d.). PubMed. [Link]
- Structure Activity Relationships. (2005). Drug Design Org. [Link]
- Biologically active quinoline and quinazoline alkaloids part I. (n.d.).
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). Antibiotics, 14(4), 339. [Link]
- This compound. (n.d.). PubChem. [Link]
- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025).
- In vitro anticancer screening and radiosensitizing evaluation of some new quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety. (n.d.). PubMed. [Link]
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
- Structure–activity relationships for a new family of sulfonylurea herbicides. (2005). Journal of Computer-Aided Molecular Design, 19, 801–820. [Link]
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.).
Sources
- 1. Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The herbicide quinclorac as potent lipase inhibitor: Discovery via virtual screening and in vitro/in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Enzyme Inhibition by 5-Chloroquinoline
<
Introduction: Unraveling the Inhibitory Potential of 5-Chloroquinoline
Enzyme inhibitors are pivotal in biochemical research and drug discovery, serving as tools to probe enzyme mechanisms and as therapeutic agents themselves.[1][2] Quinoline derivatives, a class of heterocyclic compounds, have demonstrated a wide array of biological activities, including the inhibition of various enzymes.[3][4] this compound, a member of this family, presents a scaffold of interest for investigating novel enzyme-inhibitor interactions. This document provides a comprehensive framework for the systematic investigation of this compound as an enzyme inhibitor, from initial potency determination to the elucidation of its mechanism of action.
The study of enzyme inhibitors is fundamental to understanding their therapeutic potential and toxicological profiles.[5] By characterizing how a compound like this compound affects an enzyme's kinetics, researchers can gain insights into its mechanism of action at a molecular level.[6] This knowledge is crucial for the development of more selective and potent drugs.[1]
This guide is designed for researchers, scientists, and drug development professionals. It outlines detailed protocols for determining the half-maximal inhibitory concentration (IC50) and for performing kinetic studies to discern the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[7] The methodologies described herein are intended to be adaptable to a variety of enzyme systems.
PART 1: Safety, Materials, and Initial Preparations
Safety Precautions
Prior to commencing any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound and all other chemicals used. This compound is known to cause skin, eye, and respiratory tract irritation.[8][9][10]
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[11]
-
Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[12]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[8]
Materials and Reagents
-
This compound (powder form)
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Microplate reader (capable of absorbance, fluorescence, or luminescence measurements)
-
Pipettes and tips
-
Reagent reservoirs
Preparation of Stock Solutions
This compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Enzyme and Substrate Stock Solutions:
-
Prepare high-concentration stock solutions of the purified enzyme and its specific substrate in the appropriate assay buffer.
-
The optimal concentration of the enzyme and substrate will need to be determined empirically for each specific assay.
-
Store these solutions according to the manufacturer's recommendations, typically at -20°C or -80°C.
PART 2: Experimental Protocols
This section details the step-by-step procedures for characterizing the inhibitory effects of this compound.
Workflow for Enzyme Inhibition Analysis
The overall process for investigating enzyme inhibition is outlined below. This workflow ensures a systematic approach from initial screening to detailed mechanistic studies.
Caption: Workflow for determining the mechanism of inhibition.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. [13]On a Lineweaver-Burk plot, the lines will intersect at the y-axis, indicating that Vmax is unchanged, but the apparent Km increases. [14][15]* Non-competitive Inhibition: The inhibitor binds to an allosteric site, a site other than the active site. [13]The lines on the Lineweaver-Burk plot will intersect on the x-axis, showing that Km is unchanged, but Vmax decreases. [14][15]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. [13]This is characterized by parallel lines on the Lineweaver-Burk plot, indicating a decrease in both Vmax and Km. [14][16]* Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The lines on the Lineweaver-Burk plot will intersect at a point other than the axes.
Table 2: Interpreting Lineweaver-Burk Plots
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Varies | Lines intersect off-axes |
PART 3: Data Presentation and Interpretation
The determination of the IC50 value provides a quantitative measure of the potency of this compound as an inhibitor for the specific enzyme under investigation. Subsequent mechanism of action studies will elucidate the molecular interactions between the inhibitor and the enzyme, which is a critical step in the drug discovery and development process. [1]These findings can guide further optimization of the quinoline scaffold to develop more potent and selective inhibitors. [17][]
References
- Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations.
- Wikipedia. (n.d.). IC50.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.
- MCAT Biochemistry Review. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MCAT Biochemistry Review.
- ResearchGate. (2023). How to calculate IC50. ResearchGate.
- edX. (n.d.). IC50 Determination.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- Biology LibreTexts. (2025). 6.4: Enzyme Inhibition.
- Jack Westin. (n.d.). Enzymes - Inhibition - MCAT Content.
- LookChem. (n.d.). This compound Safety Data Sheet. LookChem.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166.
- Singh, K., Gupta, J. K., Pathak, D., & Kumar, S. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3).
- IT Medical Team. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team.
- eCampusOntario Pressbooks. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*.
- ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. ResearchGate.
- ResearchGate. (n.d.). Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and.... ResearchGate.
- Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Atlas.
- PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity.
- PubMed Central. (n.d.). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail.
- MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- ResearchGate. (n.d.). Scoring values of quinoline derivatives. ResearchGate.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
- PubMed. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites.
- PubMed. (n.d.). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail.
- PubMed. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA.
- REPROTOX. (n.d.). Samples.
- UCL. (n.d.). Enzyme inhibitors.
- REPROTOX. (n.d.). About Us.
- PubChem. (n.d.). This compound.
- REPROTOX. (n.d.). Home Page.
- RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.de [fishersci.de]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Khan Academy [khanacademy.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Untitled Document [ucl.ac.uk]
- 16. jackwestin.com [jackwestin.com]
- 17. itmedicalteam.pl [itmedicalteam.pl]
Application Notes and Protocols: The Strategic Use of 5-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors
Introduction: The Quinoline Scaffold in Kinase Inhibition
1.1 The Central Role of Kinases as Drug Targets Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, acting as key nodes in signal transduction networks.[1] Their dysregulation through mutation or overexpression is a hallmark of numerous diseases, particularly cancer, leading to uncontrolled cell growth, proliferation, and survival.[2][3] This has made kinases one of the most intensively pursued classes of drug targets in modern medicine, with numerous small-molecule inhibitors approved for clinical use.[4]
1.2 Quinoline: A Privileged Scaffold for ATP-Competitive Inhibition The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Its heterocyclic aromatic structure is adept at forming key interactions within the ATP-binding pocket of kinases. Specifically, the quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to engage with the "hinge region" of the kinase, a critical interaction for potent inhibition.[7] The versatility of the quinoline core allows for substitution at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6][8]
1.3 5-Chloroquinoline: A Versatile Synthon for Kinase Inhibitor Libraries Among quinoline derivatives, this compound stands out as a particularly strategic starting material. The chlorine atom at the C5 position is not merely a substituent but a versatile chemical handle. It is an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are foundational methods for building molecular complexity.[9][10] This allows for the systematic introduction of a wide array of aryl, heteroaryl, and amino groups, which can probe different regions of the kinase active site to enhance binding affinity and selectivity. This document provides an in-depth guide to the key synthetic transformations involving this compound and outlines detailed protocols for its application in the synthesis of novel kinase inhibitors.
Core Synthetic Methodologies: Activating the C5 Position
The development of potent and selective kinase inhibitors from a this compound core relies heavily on modern cross-coupling chemistry. The two most powerful and widely used methods are the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation).
2.1 Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
-
Mechanistic Insight & Rationale: The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and amines.[11][12] For kinase inhibitors, this reaction is frequently used to install an aniline or a related nitrogen-containing moiety at a key position on the scaffold. This amine substituent is often designed to interact directly with the kinase hinge region. The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or DavePhos) are essential to facilitate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions and with a broader substrate scope than traditional methods.[9][13]
Experimental Protocols & Methodologies
The following protocols are generalized procedures that serve as a robust starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
3.1 General Protocol: Buchwald-Hartwig Amination of this compound This protocol describes the coupling of this compound with a representative aniline derivative.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or t-Amyl alcohol)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aniline derivative, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Scientist's Note: The choice of base is critical. NaOtBu is a strong, non-nucleophilic base suitable for many couplings, while Cs₂CO₃ is a milder base often used for substrates with base-sensitive functional groups. [13]The Pd/ligand ratio must be carefully controlled to ensure catalytic activity and prevent catalyst decomposition.
3.2 General Protocol: Suzuki-Miyaura Coupling of a 5-Substituted Quinoline This protocol describes the coupling of a halogenated quinoline intermediate with an arylboronic acid.
-
Materials and Reagents:
-
Halogenated quinoline intermediate (e.g., 4-amino-5-chloroquinoline) (1.0 eq)
-
Arylboronic acid (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
-
Procedure:
-
To a round-bottom flask, add the halogenated quinoline, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture. The aqueous component is crucial for activating the boronic acid.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Scientist's Note: Incomplete transmetalation is a common issue. Ensuring the base is sufficiently soluble and the boronic acid is of high quality is key. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.
Integrated Synthetic Workflow: From Building Block to Inhibitor
The power of this compound lies in its ability to be sequentially functionalized. A common strategy involves a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C4 position, followed by a Suzuki coupling at the C5 position.
This two-step approach allows for immense diversification. The R¹-amino group can be tailored to optimize hinge-binding interactions, while the R²-aryl group can be varied to explore different hydrophobic pockets, enabling a thorough investigation of the structure-activity relationship (SAR).
Data Analysis: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends. The data below is a representative summary based on common findings in the literature for inhibitors targeting kinases like Src, VEGFR, and EGFR. [14][15][16][17]
| Position | Modification | General Impact on Activity | Rationale |
|---|---|---|---|
| C4 | Small, substituted anilines (e.g., 3-chloroaniline) | Critical for Potency | Forms essential hydrogen bonds with the kinase hinge region. Substituents can pick up additional interactions. |
| C5 | Aryl/Heteroaryl groups (via Suzuki) | Potency & Selectivity | Occupies the hydrophobic "back pocket" near the gatekeeper residue, enhancing affinity and differentiating between kinases. |
| C5 | Small alkyl amines (via Buchwald-Hartwig) | Variable | Can introduce solubility or target different sub-pockets; effect is highly kinase-dependent. |
| C7 | Methoxy or solubilizing groups | Improves PK Properties | Often used to enhance solubility and modulate metabolic stability without directly impacting binding. |
Application in Target Pathways
Kinase inhibitors derived from this compound can target a variety of oncogenic signaling pathways. For example, Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth. [15][18][19]An inhibitor synthesized from this compound can block the ATP-binding site of VEGFR-2, preventing its activation and halting downstream signaling.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of kinase inhibitors. Its utility is unlocked through powerful palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods allow for the controlled and modular construction of highly functionalized quinoline scaffolds. By systematically varying the substituents at key positions, researchers can rationally design and synthesize potent and selective inhibitors that target critical nodes in disease-related signaling pathways, making this compound an indispensable tool for drug discovery professionals.
References
Click to expand
- 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. PubMed.
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). PubMed.
- Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
- Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters.
- An environmentally responsible synthesis of the antitumor agent lap
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry.
- Practical synthesis of lapatinib. Journal of China Pharmaceutical University.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry.
- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Lapatinib synthesis via C–H functionalization.
- Synthesis of Lapatinib Ditosylate.
- Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
- Discovery of new VEGFR-2 inhibitors based on bis(t[7][17][23]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
- List of VEGF/VEGFR inhibitors. Drugs.com.
- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[7][17]iazepin-6-one scaffold. Bioorganic & Medicinal Chemistry.
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry.
- Discovery and SAR of 5-(3-chlorophenylamino)benzo[c]n[2][23]aphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry.
- Some clinically used VEGFR-2 inhibitors as well as quinoxaline derivatives having VEGFR-2 inhibitory actions.
- Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry.
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules.
- VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. Current Cancer Drug Targets.
- Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules.
- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Indian Chemical Society.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 5-Chloroquinoline
Welcome to the technical support center for 5-Chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a valued heterocyclic compound in pharmaceutical and agrochemical research, its effective use is often hampered by its poor aqueous solubility.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can seamlessly integrate this compound into your studies.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered when attempting to dissolve this compound in aqueous solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What should be my first step?
A1: Before exploring complex solubilization techniques, it's crucial to address the fundamentals. The quinoline structure's aromatic nature inherently limits its solubility in water.[2]
-
Start with an Organic Solvent: The most reliable initial approach is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a highly effective choice due to its strong solubilizing power for many organic compounds.[3] Other options include ethanol, methanol, and acetone.[4][5]
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C water bath) and vortexing or sonicating the solution can significantly increase the rate of dissolution.[2] However, be mindful of the compound's stability at elevated temperatures.
-
Verify Compound Purity: Ensure the purity of your this compound, as impurities can sometimes affect solubility.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What's happening and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the highly soluble environment of the organic stock solution is disrupted when introduced to the aqueous medium, causing the poorly soluble compound to crash out of the solution. Here are several strategies to overcome this:
-
pH Adjustment: this compound, like other quinoline derivatives, is a weak base.[6][7][8] Its solubility is highly dependent on the pH of the solution.[7][9][8][10] By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can protonate the nitrogen atom in the quinoline ring, forming a more soluble salt. Always test the final pH of your solution after adding the stock to ensure it's within the desired range for your experiment.
-
Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar or poorly soluble compounds.[11][12][13][14][15] Ethanol or propylene glycol can be added to your aqueous buffer to create a more favorable environment for this compound.[11][12]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[16][17] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[16][17][18][19][20] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective and have low toxicity.[16]
-
Addition of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[21][22] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.
Caption: A decision tree for troubleshooting this compound solubility.
Quantitative Data Summary
| Solvent | Molecular Formula | Solubility | Reference |
| Chloroform | CHCl₃ | Soluble | [23][24] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | [4][23][24] |
| Methanol | CH₃OH | Soluble | [4][23][24] |
| Ethanol | C₂H₅OH | Soluble | [4][25] |
| 1,4-Dioxane | C₄H₈O₂ | Soluble | [4][5] |
| Acetone | C₃H₆O | Soluble | [4][5] |
Detailed Experimental Protocols
Here are step-by-step methodologies for preparing this compound solutions using the techniques discussed.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 16.36 mg of this compound powder (Molecular Weight: 163.6 g/mol ).[1][26]
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If needed, place the tube in a 37°C water bath or a sonicator for 5-10 minutes until the solution is completely clear.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Solubilization using a Co-solvent System
This protocol demonstrates the preparation of a 100 µM working solution in a buffer containing 1% ethanol.
-
Prepare Co-solvent Buffer: To 99 mL of your desired aqueous buffer, add 1 mL of absolute ethanol. Mix thoroughly.
-
Dilution: Add 1 µL of the 100 mM this compound stock solution in DMSO (from Protocol 1) to 1 mL of the co-solvent buffer.
-
Mixing: Immediately vortex the solution for 30 seconds to ensure rapid and uniform dispersion, preventing localized high concentrations that can lead to precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation. A clear solution indicates successful solubilization.
Experimental Workflow Diagram
Caption: Workflow for preparing stock and working solutions of this compound.
Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
-
A: The tolerance to DMSO varies significantly between cell types. Generally, a final concentration of 0.1% DMSO is considered safe for most cell lines.[3][27] Concentrations up to 0.5% are often tolerated, but it is highly recommended to perform a dose-response curve to determine the specific toxicity threshold for your cells.[3][28] Concentrations above 1% can be cytotoxic.[27][29]
-
-
Q: How does pH exactly affect the solubility of this compound?
-
Q: Are there any safety precautions I should take when handling this compound and its solvents?
-
A: Yes. This compound is an irritant to the skin, eyes, and respiratory system.[26] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DMSO is known to enhance the absorption of other chemicals through the skin, so extra caution is advised when handling DMSO solutions.[29]
-
References
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 110.
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- S-Biomedical. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- Slideshare. (n.d.). Methods of solubility enhancements.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Quora. (2017, August 3). What effects does DMSO have on cell assays?.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Eppendorf Portugal. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
- PubChem. (n.d.). This compound.
- Chem-Impex. (n.d.). This compound.
- PubMed Central (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- CycloChem Bio Co., Ltd. (n.d.). Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer.
- ResearchGate. (2025, August 5). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).
- ResearchGate. (2025, August 10). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- PubMed. (n.d.). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives.
- TradeIndia. (n.d.). 5-Chloro 8-Hydroxy Quinoline.
- ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (2025, December 26). 5-Chloro-8-hydroxyquinoline.
- CookeChem. (n.d.). This compound, 98%, 635-27-8.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 16. alzet.com [alzet.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agnopharma.com [agnopharma.com]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound | 635-27-8 [amp.chemicalbook.com]
- 24. This compound , 98% , 635-27-8 - CookeChem [cookechem.com]
- 25. 5-Chloro 8-Hydroxy Quinoline - Affordable Prices, High Purity (>98%) [prismindustriesltd.com]
- 26. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 28. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 29. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloroquinoline Derivatization
Welcome to the technical support center for the derivatization of 5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing critical reactions involving this versatile heterocyclic scaffold. As a privileged structure in medicinal chemistry, successful and efficient derivatization of this compound is paramount. This center moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.
The C5-Cl bond in this compound is most commonly functionalized via two powerful synthetic strategies: Palladium-Catalyzed Cross-Coupling Reactions and Nucleophilic Aromatic Substitution (SNAr) . This guide will focus on providing troubleshooting and optimization insights for these key transformations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when working with this compound.
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no yield. What are the first things I should check?
A1: Low or no conversion in cross-coupling reactions is a frequent issue, often stemming from a few critical factors.[1][2] First, verify the integrity and purity of all reagents, especially the boronic acid (for Suzuki coupling) which can degrade, and ensure all solvents are anhydrous and properly degassed.[1][3] Second, assess your catalyst's activity. The active Pd(0) species is sensitive to oxygen; therefore, maintaining a strict inert atmosphere is crucial to prevent catalyst decomposition, which often manifests as the formation of palladium black.[3][4] Consider using a modern, air-stable pre-catalyst to ensure consistent generation of the active Pd(0) species.[4][5] Finally, re-evaluate your choice of base and ligand, as these are critical for the catalytic cycle's efficiency with a moderately electron-deficient substrate like this compound.[1][6]
Q2: Why is the choice of ligand so critical for reactions with an aryl chloride like this compound?
A2: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the rate-determining step.[7] Ligands play a crucial role by modulating the electronic properties and steric environment of the palladium center. For aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[5][6] These ligands increase the electron density on the palladium, which facilitates the insertion of Pd(0) into the C-Cl bond and accelerates the overall reaction rate.[6]
Q3: Can I perform Nucleophilic Aromatic Substitution (SNAr) on this compound without a catalyst?
A3: Yes, SNAr is possible but challenging. The quinoline ring system is electron-deficient, which activates the C5 position towards nucleophilic attack. However, it is not as activated as rings bearing multiple strong electron-withdrawing groups (like nitro groups).[8] Therefore, uncatalyzed SNAr reactions with this compound typically require strong nucleophiles (e.g., alkoxides, thiolates) and often need forcing conditions like high temperatures to proceed at a reasonable rate.[9] The success of the reaction is highly dependent on the nucleophile's strength and the solvent used.
Q4: How do I choose the right base for my Suzuki-Miyaura coupling reaction?
A4: The base in a Suzuki-Miyaura coupling serves multiple roles, but its primary function is to activate the organoboron reagent to facilitate transmetalation.[6][10] The choice depends on the stability of your substrates and the solvent.
-
Strong Bases (e.g., NaOtBu, K3PO4): Often used with less reactive aryl chlorides. K3PO4 is a common and effective choice, particularly in polar aprotic solvents like dioxane or THF.[5][11]
-
Weaker Bases (e.g., K2CO3, Cs2CO3): These are useful when your molecule contains base-sensitive functional groups.[12] Cesium carbonate is often effective due to its high solubility in organic solvents.[12] The base's strength can influence the reaction's selectivity and rate, making it a critical parameter to screen during optimization.[13]
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting advice for specific problems encountered during key derivatization reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)
Cross-coupling reactions are indispensable for forming C-C, C-N, and C-O bonds, but their complexity makes them prone to failure. The following guides will help you diagnose and solve common issues.
A stalled reaction is the most common problem. The following workflow can help identify the root cause.
Caption: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions.
Causality & Corrective Actions:
-
Reagent Integrity: Moisture is a primary culprit, as it can hydrolyze organoboron reagents (protodeborylation) and deactivate the catalyst.[2][3]
-
Solution: Use freshly opened anhydrous solvents. If using bottled solvents, dry them over molecular sieves. Ensure bases like K3PO4 or Cs2CO3 are finely powdered and dried in an oven before use.[2]
-
-
Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[3] The formation of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[3]
-
Catalyst & Ligand Choice: As mentioned, the C-Cl bond of this compound requires a potent catalytic system.
-
Solution: If using a simple Pd(II) source like Pd(OAc)2, ensure it is properly reduced in situ to Pd(0). A more reliable approach is to use modern, air-stable pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G3) which generate the active L-Pd(0) species more cleanly and efficiently.[4][5] Ensure you are using a bulky, electron-rich ligand suitable for aryl chlorides.[5]
-
-
Base and Temperature: An insufficiently strong base will not promote transmetalation effectively.[5] Aryl chlorides also require higher temperatures for the oxidative addition to occur.[5][7]
-
Solution: Switch to a stronger base (see table below). Increase the reaction temperature, often to 100-120 °C, and consider switching to a higher-boiling solvent like dioxane or toluene if necessary.[5]
-
-
Homocoupling of Boronic Acid: This side reaction produces a biaryl product derived from the boronic acid coupling with itself. It is often favored when the desired cross-coupling is slow.
-
Cause: Often linked to the presence of oxygen, which can facilitate the homocoupling pathway. It can also be promoted by certain palladium catalyst systems.
-
Solution: Improve degassing procedures. Sometimes, slightly lowering the catalyst loading or changing the ligand can disfavor this pathway. For Sonogashira couplings, copper-free conditions can reduce alkyne homocoupling (Glaser coupling).[5][14]
-
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, resulting in the formation of quinoline.
-
Cause: This occurs when a palladium-hydride species is formed, which can happen in the presence of trace water or if the base/solvent system promotes it. This Pd-H species can then undergo reductive elimination with the aryl group.
-
Solution: Ensure strictly anhydrous conditions. Screen different bases and solvents. Bulky, electron-rich ligands that promote the desired reductive elimination can sometimes suppress this side reaction.[3]
-
Table 1: Recommended Starting Conditions for Screening Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) | Sonogashira (C-C≡) |
| Pd Source | XPhos Pd G3 (2-5 mol%) | XPhos Pd G3 (2-5 mol%) | Pd(PPh3)4 (5 mol%) |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | (Included in source) |
| Co-Catalyst | None | None | CuI (5-10 mol%) |
| Base | K3PO4 (2-3 equiv.) | NaOtBu or LHMDS (1.5-2 equiv.) | Et3N or DIPA (2-3 equiv.) |
| Solvent | Dioxane or Toluene/H2O | Toluene or Dioxane | THF or DMF |
| Temperature | 90 - 110 °C | 90 - 110 °C | Room Temp to 60 °C |
Nucleophilic Aromatic Substitution (SNAr)
While mechanistically simpler than cross-coupling, SNAr reactions can be sluggish and require careful optimization.
Caption: Decision Tree for Troubleshooting a Failed SNAr Reaction.
Causality & Corrective Actions:
-
Nucleophilicity: The rate of an SNAr reaction is directly proportional to the strength of the nucleophile. Weak nucleophiles (e.g., neutral amines without a base, water) will not react with this compound under normal conditions.
-
Solution: If using an alcohol or thiol, deprotonate it first with a strong base (e.g., NaH) to form the much more nucleophilic alkoxide or thiolate. For amines, consider using a stronger, more nucleophilic amine or adding a non-nucleophilic base to deprotonate it.
-
-
Solvent Effects: The intermediate in an SNAr reaction (the Meisenheimer complex) is charged and resonance-stabilized. Polar aprotic solvents (DMF, DMSO, NMP) are ideal as they can solvate the cation (e.g., K+, Na+) without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity.
-
Solution: Switch from non-polar (e.g., toluene) or protic (e.g., ethanol) solvents to a polar aprotic solvent like DMF or DMSO. This will significantly accelerate the reaction rate.
-
-
Temperature: The formation of the high-energy Meisenheimer complex has a significant activation energy barrier.
-
Solution: Increase the reaction temperature, often significantly (e.g., 120-150 °C). Microwave heating can also be a very effective way to accelerate these reactions.[7]
-
Part 3: Exemplar Experimental Protocol
This section provides a robust, validated starting point for a common derivatization.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Potassium Phosphate (K3PO4), finely powdered and oven-dried (3.0 equiv)
-
XPhos Pd G3 pre-catalyst (3 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 163 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and K3PO4 (637 mg, 3.0 mmol).
-
Inerting: Seal the flask, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon/nitrogen, add the XPhos Pd G3 pre-catalyst (e.g., 25 mg, 0.03 mmol) and anhydrous 1,4-dioxane (5 mL).
-
Degassing: Submerge the flask in an ultrasonic bath for 2 minutes to ensure all solids are suspended. Then, bubble argon through the stirred suspension for an additional 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots under an inert atmosphere.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 5-(4-methoxyphenyl)quinoline.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- Benchchem. troubleshooting low yield in 1-Iodohexane coupling reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Wikipedia. Suzuki reaction.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- McMullen, J. P., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.
- McMullen, J. P., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing).
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ...
- Wikipedia. Sonogashira coupling.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Wikipedia. Buchwald–Hartwig amination.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Eriksson, S., et al. Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. PubMed.
- Wang, Y., et al. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. PMC - NIH.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Optimization of the reaction conditions | Download Scientific Diagram.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Lelyveld, V. S., et al. Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- The Royal Society of Chemistry. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing).
- Chemistry LibreTexts. Sonogashira Coupling.
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
- Beilstein-Institut. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Benchchem. Application Notes and Protocols for the Derivatization of 6-Hydroxyquinoline.
- ResearchGate. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- PMC - NIH. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting common side reactions in 5-Chloroquinoline synthesis.
Welcome to the Technical Support Center for 5-Chloroquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. This document moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven strategies to optimize your synthetic outcomes.
Introduction: The Challenge of this compound Synthesis
The this compound core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While classical methods like the Skraup, Doebner-von Miller, and Combes syntheses provide reliable access to the quinoline ring system, these reactions are often fraught with challenges. Issues such as violent exothermic events, significant tar formation, and poor regioselectivity can lead to low yields and complex purification procedures. This guide provides a structured approach to troubleshooting these common hurdles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section directly addresses specific issues encountered during the most common synthetic routes to 5-chloroquinolines.
Skraup & Doebner-von Miller Reactions
These related methods are workhorses for quinoline synthesis, typically involving the reaction of an aniline (e.g., 3-chloroaniline) with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) under strong acid catalysis.[1]
Question 1: My Skraup reaction is extremely vigorous and difficult to control. What causes this, and how can I mitigate the risk?
Answer: This is a classic and dangerous problem in the Skraup synthesis. The primary cause is the highly exothermic dehydration of glycerol by concentrated sulfuric acid to form acrolein in situ. This process can rapidly accelerate, leading to a runaway reaction.
Causality & Mechanism: The reaction of glycerol with hot concentrated H₂SO₄ is notoriously difficult to control. The heat generated can cause a rapid, almost explosive, polymerization of the acrolein intermediate, leading to excessive charring and a violent release of energy.
Solutions:
-
Use of a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a well-established technique to tame the reaction's vigor.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, creating a more controlled, extended reaction profile instead of a single violent burst.[2] Boric acid can also serve a similar purpose.[3]
-
Controlled Reagent Addition: Never add all the sulfuric acid at once. A slow, dropwise addition with efficient external cooling (e.g., an ice bath) and vigorous stirring is critical to dissipate heat as it is generated.[3]
-
Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once the exothermic phase begins, it may be necessary to remove the heat source entirely and let the reaction proceed under its own power, reapplying heat only after the initial surge has subsided.[3]
Question 2: I'm experiencing significant tar and polymer formation, resulting in a low yield and a difficult work-up. How can I prevent this?
Answer: Tar formation is arguably the most common side reaction in both Skraup and Doebner-von Miller syntheses. It arises from the polymerization of the highly reactive α,β-unsaturated aldehyde or ketone intermediate under the harsh acidic and high-temperature conditions.[2]
Causality & Mechanism: Acrolein (from glycerol) or other α,β-unsaturated carbonyls are electron-deficient and highly susceptible to polymerization, especially in the presence of strong acids which act as catalysts for this process. Localized overheating ("hot spots") within the reaction mixture can dramatically accelerate this side reaction.
Solutions:
-
Moderating Agents: As with controlling the exotherm, ferrous sulfate helps prevent localized overheating, thereby reducing tar formation.[2]
-
Efficient Stirring: Ensure the reaction mixture is stirred vigorously and continuously. This prevents the formation of hot spots and ensures even heat distribution.
-
Stoichiometry Control: Avoid using a large excess of the α,β-unsaturated carbonyl component, as this provides more substrate for polymerization.[2]
-
Two-Phase Solvent System (for Doebner-von Miller): For the Doebner-von Miller variant, performing the reaction in a two-phase system can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its contact with the aqueous acid phase where polymerization is most rampant.[2]
Question 3: My reaction with 3-chloroaniline is producing a mixture of this compound and 7-chloroquinoline. How can I control this regioselectivity?
Answer: The formation of regioisomers is a fundamental challenge governed by the principles of electrophilic aromatic substitution. When starting with a meta-substituted aniline like 3-chloroaniline, the electrophilic cyclization step can occur at either the C2 or C6 position relative to the amino group, leading to the 7-chloro and 5-chloro isomers, respectively.
Causality & Mechanism: The amino group is a strong ortho-, para-director. The chloro group is an ortho-, para-director but is deactivating. In 3-chloroaniline, the positions ortho (C2) and para (C4) to the amino group are most activated for electrophilic attack. The position ortho to the amino group and meta to the chloro group (C2) is sterically accessible, leading to the 7-chloroquinoline. The position para to the amino group (C4) is blocked by the chloro substituent. The position ortho to the amino group and also ortho to the chloro group (C6) is sterically hindered but electronically activated, leading to the desired this compound. The ratio of products depends on a delicate balance of steric and electronic effects.
Solutions:
-
Synthesis Strategy: Unfortunately, completely preventing the formation of the 7-chloro isomer is difficult in a standard Skraup or Doebner-von Miller reaction. The focus should be on separation.
-
Purification:
-
Column Chromatography: This is the most effective method for separating the 5- and 7-chloro isomers.
-
Fractional Crystallization: The hydrochloride salts of the two isomers may have different solubilities, allowing for separation through careful, repeated crystallization.
-
Acid/Base Work-up: During purification, carefully controlling the pH during neutralization and extraction can sometimes help enrich one isomer over the other, although complete separation by this method alone is unlikely.[4][5]
-
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a 2,4-disubstituted quinoline.[6][7]
Question 4: My Combes synthesis is giving a very low yield. What are the likely causes?
Answer: Low yields in the Combes synthesis typically stem from an incomplete reaction, either at the initial enamine formation stage or the final acid-catalyzed cyclization and dehydration step.[8][9]
Causality & Mechanism: The rate-determining step is often the electrophilic aromatic annulation (the ring closure).[7] If the aromatic ring of the aniline is too deactivated (e.g., by strong electron-withdrawing groups) or if the acid catalyst is not effective enough at promoting dehydration and cyclization, the reaction will stall.[6]
Solutions:
-
Catalyst Choice: While sulfuric acid is common, more potent dehydrating agents like polyphosphoric acid (PPA) can be more effective at driving the cyclization and dehydration steps to completion.[8]
-
Temperature Optimization: The reaction often requires heating.[10] Ensure the temperature is high enough to overcome the activation energy for the cyclization step, but not so high that it causes decomposition.
-
Steric Hindrance: Be mindful of steric bulk on both the aniline and the β-diketone. Large substituents can hinder the necessary bond formations. If possible, choose less sterically hindered starting materials.[7]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound? A1: The Skraup or Doebner-von Miller reactions starting from 3-chloroaniline are the most direct and commonly cited routes. While they suffer from potential isomer formation and harsh conditions, the starting materials are readily available. The Combes synthesis requires a specific β-diketone and would yield a substituted this compound.
Q2: What is the most effective way to purify crude this compound from the tarry residue produced in a Skraup reaction? A2: Purification from the characteristic black, tarry goo requires a multi-step approach.
-
Neutralization and Extraction: After cooling, the reaction mixture is carefully poured into water and neutralized with a base like sodium hydroxide. The crude product is then extracted into an organic solvent (e.g., dichloromethane).[10]
-
Acid Wash: The organic extract can be washed with dilute acid (e.g., HCl) to protonate the quinoline product, moving it into the aqueous phase and leaving non-basic tars in the organic layer. The aqueous layer is then re-basified and the product is re-extracted.[4]
-
Column Chromatography: This is the definitive step to separate the desired product from any remaining tar and regioisomers.
-
Recrystallization: The final purified product can often be obtained as a solid through recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[11]
Q3: Are there any "greener" alternatives to these harsh classical methods? A3: Yes, modern organic chemistry is continuously developing milder and more environmentally friendly protocols. For quinoline synthesis in general, methods utilizing water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of recyclable catalysts like ionic liquids have been reported.[12][13] For instance, some Friedländer syntheses, a related method, can be performed effectively in water at elevated temperatures.[13]
Data & Protocols
Table 1: Comparison of Common Quinoline Synthesis Routes
| Synthesis Method | Key Reagents | Typical Product Type | Key Advantages | Common Side Reactions/Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Unsubstituted or Substituted Quinolines | Uses simple, inexpensive starting materials. | Highly exothermic, significant tar formation, harsh conditions.[3][13] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid | 2- and/or 4-Substituted Quinolines | More versatile than Skraup for substituted quinolines. | Polymerization of carbonyl compound, tar formation, potential for complex product mixtures.[1][2] |
| Combes Synthesis | Aniline, β-Diketone, Acid Catalyst | 2,4-Disubstituted Quinolines | Good for accessing specifically 2,4-disubstituted patterns. | Requires specific β-diketone starting materials; can have regioselectivity issues with unsymmetrical ketones.[7][8] |
Protocol: Skraup Synthesis of 5- and 7-Chloroquinoline from 3-Chloroaniline
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 3-chloroaniline (1 eq.), glycerol (3 eq.), and ferrous sulfate heptahydrate (0.1 eq.).
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Oxidant Addition: After the sulfuric acid has been added, add an oxidizing agent such as nitrobenzene (which can also act as a solvent) or arsenic pentoxide.
-
Reaction: Gently heat the mixture. The reaction is exothermic and may become vigorous. Control the temperature carefully, maintaining a steady reflux. After the initial exotherm subsides, continue heating for several hours to ensure completion.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully, pour the mixture onto a large amount of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly basic (pH > 10). Use external cooling as this step is also exothermic.
-
Extraction: Extract the aqueous mixture multiple times with dichloromethane or a similar organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil/solid contains a mixture of this compound, 7-chloroquinoline, and residual tar. Purify this mixture using column chromatography on silica gel.
Visualizations
Diagram 1: Simplified Skraup/Doebner-von Miller Mechanism & Side Reactions
Caption: Key steps and competing side reactions in the Skraup/Doebner-von Miller synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
References
- Johar, M., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(17), 6438–6441.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- Google Patents. (n.d.). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
- Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (n.d.). Synthesized 5‐chloro quinoline based analogs 3, 5a–h.
- ResearchGate. (n.d.). Synthesis of 5-Hydroxyquinolines.
- Ataman Kimya. (n.d.). 3-CHLOROANILINE.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines.
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 5-Chloroquinoline
Welcome to the technical support center for the purification of 5-chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for obtaining high-purity this compound. Drawing from established methodologies and field-proven insights, this document will navigate common challenges and explain the rationale behind various purification strategies.
Understanding the Challenge: Common Impurities in Crude this compound
The synthetic route to this compound, often a variation of the Skraup or a related cyclization reaction, can generate a range of impurities. The harsh reaction conditions, including strong acids and high temperatures, can lead to the formation of byproducts that complicate purification.
Common classes of impurities include:
-
Unreacted Starting Materials: Such as 4-chloroaniline or other precursors.
-
Positional Isomers: Primarily 7-chloroquinoline, which often has very similar physical properties to the desired 5-chloro isomer, making separation challenging.
-
Polymeric Tar-like Substances: Resulting from the polymerization of intermediates under acidic conditions.[1][2]
-
Oxidation Byproducts: Depending on the specific reagents used in the synthesis.
The choice of purification technique is therefore critically dependent on the nature and quantity of these impurities.
Purification Strategy Workflow
A logical approach to purifying crude this compound involves a multi-step process, often starting with a bulk purification method followed by a high-resolution technique if necessary.
Caption: General workflow for the purification of crude this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging the differential solubility of the compound and its impurities in a given solvent at different temperatures.[3][4]
Q1: My this compound oil/solid won't crystallize from any solvent I try. What should I do?
A1: This is a common challenge, especially with crude products containing significant amounts of tarry impurities that can inhibit crystal lattice formation.
-
Underlying Cause: High impurity load or selection of an inappropriate solvent. The ideal solvent should dissolve this compound sparingly at room temperature but readily at elevated temperatures.[3][4]
-
Troubleshooting Steps:
-
Pre-purification: Consider a preliminary purification step. If your crude product is an oil, a simple acid-base extraction can remove highly polar or acidic/basic impurities. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with a dilute acid (like 1N HCl) to remove basic impurities, and then with a dilute base (like 5% NaHCO₃) to remove acidic impurities.
-
Solvent Screening: Perform a systematic solvent screen on a small scale. Test a range of solvents with varying polarities. Based on solubility data for related compounds, consider solvents like ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane.[5][6]
-
Induce Crystallization: If the compound is soluble in the hot solvent but fails to crystallize upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[3] Alternatively, add a "seed crystal" of pure this compound if available.
-
Solvent/Anti-Solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q2: My recrystallized this compound shows a broad melting point range, indicating it's still impure. Why?
A2: A broad melting point range is a classic sign of impurities trapped within the crystal lattice.
-
Underlying Cause: This often happens if the crystallization process occurs too rapidly.[7] Rapid cooling leads to the crashing out of the solid, which can physically trap impurities.
-
Troubleshooting Steps:
-
Slow Cooling: Ensure a slow cooling rate. After dissolving the compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath.
-
Use the Minimum Amount of Hot Solvent: Adding too much hot solvent will result in a lower yield upon cooling, and the solution may not become saturated enough for crystallization to occur effectively.[4] Add the hot solvent portion-wise until the solid just dissolves.[3]
-
Second Recrystallization: A second recrystallization of the obtained solid can significantly improve purity.
-
| Solvent System for Recrystallization | Rationale |
| Ethanol/Water | This compound has good solubility in hot ethanol and poor solubility in water. This combination allows for controlled precipitation. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent, while hexane acts as an anti-solvent. This is useful for compounds that are highly soluble in many solvents at room temperature. |
| Isopropanol | Often a good single-solvent choice, offering a significant solubility gradient with temperature.[8] |
Section 2: Vacuum Distillation
For liquid crude products or low-melting solids, vacuum distillation is an excellent method for separating this compound from non-volatile or high-boiling impurities like polymeric tars.[9]
Q1: The crude this compound is decomposing (turning dark) during vacuum distillation, even at reduced pressure. How can I prevent this?
A1: Thermal decomposition is a significant risk when distilling nitrogen-containing heterocycles at high temperatures.
-
Underlying Cause: The distillation temperature is still too high, or the residence time at high temperature is too long.
-
Troubleshooting Steps:
-
Improve the Vacuum: The most effective way to lower the boiling point is to achieve a lower pressure. Check your vacuum system for leaks at all joints and connections. Ensure your vacuum pump is in good working order and appropriately sized for your apparatus.[9]
-
Accurate Temperature Monitoring: Ensure the thermometer is placed correctly, with the top of the bulb level with the side arm of the distillation head, to get an accurate reading of the vapor temperature.
-
Use a Vigreux Column: A short Vigreux column can improve separation efficiency without significantly increasing the distillation temperature.
-
Minimize Heating: Heat the distillation flask with a heating mantle and ensure good agitation with a magnetic stir bar to prevent localized overheating.
-
Q2: I'm having trouble with violent bumping of the crude material during distillation.
A2: Bumping occurs when the liquid becomes superheated and boils in a sudden burst.
-
Underlying Cause: Lack of nucleation sites for smooth boiling.
-
Troubleshooting Steps:
-
Efficient Stirring: Use a magnetic stir bar and stir plate. This is generally more effective than boiling chips for vacuum distillation.[9]
-
Fresh Boiling Chips: If not using a stir bar, use fresh, appropriately sized boiling chips. Do not add boiling chips to hot liquid.
-
Degassing: Before heating, pull a vacuum on the crude material at room temperature for a few minutes to remove dissolved gases.
-
Section 3: Column Chromatography
Column chromatography is often the most effective method for separating this compound from closely related isomers like 7-chloroquinoline.
Q1: My this compound is streaking on the TLC plate and giving poor separation during column chromatography. What's wrong?
A1: Streaking is a common issue, often indicating a problem with solubility, sample application, or interactions with the stationary phase.
-
Underlying Cause:
-
Acidity of Silica Gel: Quinolines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[10]
-
Sample Overloading: Applying too much sample to the column.
-
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough.
-
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.[11] This will neutralize the acidic sites on the silica and improve the peak shape.
-
Optimize the Mobile Phase: Develop a solvent system using TLC that gives your product an Rf value of approximately 0.25-0.35. A common eluent system is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[12][13]
-
Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent, and apply it evenly to the top of the column.
-
Q2: I suspect my product is decomposing on the silica gel column. How can I confirm this and prevent it?
A2: Decomposition on silica is a known issue for some sensitive quinoline derivatives.[10]
-
Underlying Cause: The acidic nature of silica gel can catalyze the degradation of certain compounds.
-
Troubleshooting Steps:
-
TLC Analysis: Run a TLC of your crude material. Then, spot a small amount of the crude material onto a TLC plate, add a small amount of silica gel on top of the spot, and let it sit for 30 minutes before eluting. The appearance of new spots indicates decomposition.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be used for a comprehensive evaluation.[14]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying purity and detecting non-volatile impurities.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different proton or carbon environments.[14]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[3][16]
Example Protocol: Purity Assessment by GC-MS
This protocol is adapted from standard methods for analyzing quinoline derivatives.[14]
-
Instrumentation: Agilent 7890B GC system coupled to a 5977B Mass Selective Detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the purified this compound in dichloromethane to a concentration of approximately 100 µg/mL.
Final Thoughts
The purification of crude this compound requires a systematic and informed approach. By understanding the potential impurities and the principles behind each purification technique, researchers can effectively troubleshoot common issues and obtain a product of high purity. Always prioritize safety and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment.
References
- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds.
- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- ResearchGate. (n.d.). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
- ResearchGate. (2025). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply.
- Google Patents. (n.d.). US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids.
- MDPI. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
- Benchchem. (n.d.). Purification of crude 5-Methylquinoline by vacuum distillation or chromatography.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
- YouTube. (2020). Recrystallization.
- YouTube. (2007). Organic Chemistry Lab: Recrystallization.
Sources
- 1. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5310915A - Process for the purification of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 13. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. moravek.com [moravek.com]
Technical Support Center: Impurity Control in 5-Chloroquinoline Synthesis
Welcome to the Technical Support Center for 5-Chloroquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with impurity formation during the synthesis of this compound and its derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis of this compound derivatives, particularly via classical methods.
Q1: My Skraup synthesis of 5-chloro-8-hydroxyquinoline is highly exothermic and produces significant amounts of tar. How can I control this?
A1: The Skraup reaction, while effective, is notoriously vigorous due to the exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[1][2] The subsequent polymerization of acrolein is a primary source of tar, which complicates purification and reduces yield.
Causality and Mitigation Strategies:
-
Uncontrolled Exotherm: The rapid, acid-catalyzed dehydration of glycerol generates a sudden temperature spike, accelerating side reactions. The key is to control the rate of acrolein formation and its subsequent reaction.
-
Acrolein Polymerization: Acrolein is highly reactive and readily polymerizes under harsh acidic conditions.
To mitigate these issues, several modifications to the classical procedure are recommended:
-
Controlled Reagent Addition: Instead of combining all reactants at once, add the concentrated sulfuric acid slowly and dropwise to the mixture of the aniline precursor and glycerol, while maintaining strict temperature control (e.g., 110-140°C) with an ice bath or cooling mantle on standby.[3]
-
Use of Reaction Moderators: The inclusion of a moderator can significantly temper the reaction's violence.
-
Solvent Innovation: Adding a small amount of a water-insoluble organic solvent with a high boiling point (>120°C) can prevent the condensation of reactants like 4-chloro-2-nitrophenol on the reactor walls, improving heat transfer and reaction control.[3]
By implementing these controls, you shift the reaction kinetics away from uncontrolled polymerization and toward the desired cyclization pathway, leading to a cleaner reaction profile and higher yield of the target molecule.
Q2: I am preparing 5-chloro-8-hydroxyquinoline by direct chlorination of 8-hydroxyquinoline and getting a mixture of isomers (e.g., 7-chloro) and di-chlorinated products. How can I improve the regioselectivity?
A2: Direct chlorination of the 8-hydroxyquinoline ring is challenging because both the hydroxyl group and the pyridine nitrogen activate the ring for electrophilic substitution, leading to poor regioselectivity. The primary impurities are typically 7-chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline.
Causality and Mitigation Strategies:
-
Competing Directing Effects: The hydroxyl group directs ortho and para (to the 5- and 7-positions), while the protonated pyridine ring directs meta (to the 5- and 7-positions). This overlap results in a mixture of products.
-
Over-Chlorination: If the reaction is not carefully controlled, the initially formed 5-chloro product can undergo a second chlorination at the next most reactive site (the 7-position).
To achieve high selectivity for the 5-position, the following strategies are critical:
-
Formation of the Hydrochloride Salt: Performing the chlorination on the hydrochloride salt of 8-hydroxyquinoline is the most effective strategy. First, dissolve 8-hydroxyquinoline in hydrochloric acid. This protonates the pyridine nitrogen, turning it into a deactivating, meta-directing group. This effect, combined with the ortho, para-directing hydroxyl group, strongly favors substitution at the 5-position.
-
Choice of Chlorinating Agent: A mild and controllable chlorinating agent is essential. A common and effective method is the in situ generation of chlorine from hydrogen peroxide and hydrochloric acid. This allows for a slow, steady generation of the electrophile, preventing localized high concentrations that lead to over-chlorination.
-
Strict Temperature Control: Keep the reaction temperature low (e.g., 10°C) during the addition of the chlorinating agent to further minimize side reactions.
By protonating the quinoline nitrogen, you fundamentally alter the electronic landscape of the molecule, directing the electrophile precisely to the desired position.
Q3: What are the most effective general purification strategies for crude this compound products, especially for removing colored impurities and tars?
A3: Effective purification is crucial and often requires a multi-step approach that leverages the basicity of the quinoline nitrogen.
Recommended Purification Workflow:
-
Acid-Base Extraction: This is the most powerful technique. The basic nitrogen atom of the quinoline ring allows it to be selectively protonated and dissolved in an acidic aqueous solution, leaving non-basic organic impurities (like tars and polymers) behind in an organic solvent.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 7.5% HCl). The this compound derivative will move into the aqueous phase as its hydrochloride salt.[3][4]
-
Separate the layers and discard the organic phase containing the non-basic impurities.
-
-
Decolorization: The acidic aqueous layer may still contain colored impurities. Treatment with activated carbon can effectively adsorb these compounds.[3][4] Simply add a small amount of activated carbon to the solution, stir, and then filter it out.
-
Precipitation and Isolation:
-
As Hydrochloride Salt: Adding a water-soluble chloride salt (like ammonium chloride or sodium chloride) to the acidic filtrate can decrease the solubility of the this compound hydrochloride, causing it to precipitate.[3][4] This is an effective purification step.
-
As Free Base: Carefully neutralize the acidic aqueous solution with a base (e.g., NaOH, NH₄OH) to a pH of ~7.[3][5] The this compound free base will precipitate out of the solution and can be collected by filtration.
-
-
Final Polish (Recrystallization/Chromatography): For the highest purity, a final recrystallization from a suitable solvent system or column chromatography can be employed.[6]
This systematic approach first removes the bulk of non-polar impurities and tars, then addresses colored species, and finally isolates the product in a highly purified form.
Section 2: Troubleshooting Guide
This table provides quick solutions to common problems encountered during this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Product Degradation: Reaction conditions are too harsh (e.g., excessive heat in Skraup synthesis). 3. Mechanical Loss: Product loss during work-up and purification. | 1. Monitor Reaction: Use TLC or HPLC to track the consumption of starting material. Consider extending reaction time or cautiously increasing temperature if the reaction stalls.[6] 2. Optimize Conditions: Maintain strict temperature control. For Skraup, use moderators like boric acid to prevent charring.[3] 3. Refine Work-up: Ensure pH is optimal for precipitation. Use an efficient acid-base extraction protocol to minimize transfers and handling losses. |
| Persistent Colored Impurities | 1. Tar Formation: Polymerization of reactive intermediates (e.g., acrolein in Skraup/Doebner-von Miller).[3] 2. Oxidation: Air oxidation of aniline or aminophenol starting materials or the final product. | 1. Prevent Tar: Implement controlled reagent addition and use moderators as described in FAQ 1. 2. Purification: Utilize the acid-dissolution and activated carbon decolorization steps outlined in FAQ 3.[3][4] Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions. |
| Formation of Isomeric Impurities | 1. Lack of Regioselectivity: Competing directing effects of substituents on the aromatic ring during electrophilic substitution (e.g., chlorination, nitration).[7] 2. Rearrangement: Possible under strong acid catalysis in Combes-type syntheses.[8] | 1. Control Directing Groups: As detailed in FAQ 2, protonate the quinoline nitrogen with a strong acid to enforce its meta-directing effect during chlorination. 2. Optimize Catalyst: For Combes synthesis, choose the acid catalyst (e.g., PPA, H₂SO₄) and temperature carefully to favor the desired cyclization pathway.[9] |
| Crude Product is a Gummy Solid or Oil | 1. Presence of Tar/Polymeric Material: The desired product is co-precipitating with tarry byproducts.[6] 2. Mixture of Isomers/Impurities: The presence of multiple compounds can depress the melting point and prevent crystallization. | 1. Aggressive Purification: Do not attempt direct recrystallization. Proceed immediately to the acid-base extraction workflow (FAQ 3) to separate the basic product from the non-basic gum. 2. Isomer Separation: If isomers are the issue, column chromatography is often required after the initial acid-base cleanup.[6] |
Section 3: Detailed Experimental Protocols
These protocols incorporate best practices to minimize impurity formation.
Protocol 1: Improved Skraup Synthesis of 5-Chloro-8-Hydroxyquinoline
This protocol is adapted from patented industrial methods designed to improve safety and purity by controlling the reaction exotherm and reducing tar formation.[3]
Materials:
-
4-chloro-2-aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Boric Acid
-
High-boiling, water-insoluble organic solvent (e.g., chlorobenzene)
-
Sodium Hydroxide solution (10% w/v)
-
Hydrochloric Acid solution (7.5% w/v)
-
Activated Carbon
-
Ammonium Chloride
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 4-chloro-2-aminophenol (1.0 eq), glycerol (3.0 eq), boric acid (0.2 eq), and a small volume of chlorobenzene.
-
Heating: Stir the mixture and heat to 120°C.
-
Controlled Acid Addition: Slowly add concentrated sulfuric acid (3.0 eq) dropwise via the dropping funnel over several hours, ensuring the internal temperature does not exceed 140°C. Vigorous heat evolution will occur.
-
Reaction Completion: After the addition is complete, maintain the temperature at 140-150°C and monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Neutralization): Cool the reaction mixture to below 60°C. Carefully neutralize the mixture by slowly adding 10% NaOH solution until the pH reaches 7. A solid crude product will precipitate.
-
Isolation of Crude Product: Collect the solid by filtration or centrifugation.
-
Purification (Acid Dissolution): Dissolve the crude solid in a 7.5% aqueous HCl solution.
-
Decolorization: Add activated carbon (approx. 1-2% by weight of the crude product), stir for 30 minutes, and then filter to remove the carbon.
-
Precipitation of Hydrochloride: To the clear filtrate, add solid ammonium chloride to saturate the solution, causing the precipitation of pure 5-chloro-8-hydroxyquinoline hydrochloride. Filter to collect the salt.
-
Final Isolation: The hydrochloride salt can be used directly or neutralized with a base (e.g., 10% NaOH to pH 7) to yield the final free base product, which is then filtered, washed with water, and dried.
Section 4: Visual Guides
Diagram 1: Skraup Synthesis & Impurity Pathways
This diagram illustrates the main reaction pathway in the Skraup synthesis and the key side reaction leading to tar formation.
Caption: Skraup synthesis pathway and competing tar formation.
Diagram 2: Purification Workflow for this compound Derivatives
This workflow outlines the logical steps for purifying crude this compound products by leveraging their chemical properties.
Caption: Acid-base purification workflow for 5-chloroquinolines.
Section 5: References
-
CN108610288B. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents. Retrieved from
-
Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Retrieved from [Link]
-
Merritt, Jr., L. L., & Walker, C. R. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(5), 829-830.
-
CN102140078A. (2011). Improved scraup method for preparing quinoline or quinoline derivatives. Google Patents. Retrieved from
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
CN1405155A. (2003). 5-chloro-8-hydroxyquinoline preparation method. Google Patents. Retrieved from
-
ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from
-
SlideShare. (2018). Preparation and Properties of Quinoline. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 5-Chloroquinoline for Long-Term Storage
Welcome to the technical support center for 5-Chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and purity of this critical chemical intermediate. As a halogenated heterocyclic aromatic compound, this compound presents unique storage challenges. Improper handling can lead to degradation, compromising experimental integrity and timelines. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability of your this compound samples.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary factors that cause this compound to degrade?
A1: Like many quinoline derivatives and halogenated aromatic compounds, this compound is susceptible to degradation from several environmental factors. The primary drivers of instability are:
-
Oxidation: The nitrogen atom in the quinoline ring system can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of N-oxides and other hydroxylated derivatives.[1]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradation reactions. It is crucial to store the compound in light-protecting containers.[1]
-
Moisture (Hydrolysis): While generally stable against hydrolysis, prolonged exposure to humidity can lead to caking of the solid material and may facilitate other degradation pathways, especially if acidic or basic impurities are present.[2]
-
Heat: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing the compound at controlled, cool temperatures is essential for long-term stability.[2]
-
Catalytic Impurities: Trace amounts of metals or acidic residues from the synthesis process can catalyze decomposition, such as auto-condensation.[3]
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection is the first line of defense in assessing the stability of your sample. Key indicators of degradation include:
-
Color Change: Pure this compound is typically a light beige or off-white solid.[4] A noticeable shift towards yellow, brown, or darker hues is a strong indicator of oxidative or photodegradation.
-
Clumping or Caking: This suggests moisture absorption (hygroscopicity), which can compromise the compound's integrity and make accurate weighing difficult.[1]
-
Change in Odor: While subjective, any deviation from the compound's characteristic odor could signify the formation of volatile degradation byproducts.
-
Insolubility: If a previously soluble sample shows difficulty dissolving in a standard solvent, it may indicate the formation of insoluble polymeric byproducts.
Q3: How does the initial purity of this compound affect its long-term stability?
A3: Purity is paramount. High-purity this compound is inherently more stable. Impurities, even at low levels, can have a significant impact:
-
Residual Acids/Bases: Traces of acids (e.g., HCl from synthesis) can catalyze hydrolysis or other decomposition reactions.[5][6]
-
Metal Contaminants: Metal ions can act as catalysts for oxidation.
-
Reactive Intermediates: Leftover reactants or intermediates from synthesis can slowly react with the final product over time. Therefore, ensuring a thorough purification process, such as recrystallization or column chromatography, is a critical first step for long-term storage.[5]
Q4: What is the recommended shelf-life for this compound under ideal conditions?
A4: With proper storage, solid this compound can be stable for extended periods. As a general guide:
-
Solid Form: When stored as a solid in a tightly sealed, opaque container under a cool, dry, and inert atmosphere, a shelf-life of up to 6 months is standard.[7] For longer periods, re-analysis of purity is recommended before use.
-
In Solution: Storing this compound in solution is not recommended for the long term. Solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent, store at -20°C, and use within one month.[7] Avoid repeated freeze-thaw cycles.[1]
Section 2: Troubleshooting Guide: Common Storage Issues
This guide provides a systematic approach to identifying and resolving common problems encountered with stored this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | 1. Oxidation from exposure to air.2. Photodegradation from exposure to UV/visible light.[1] | 1. Immediately transfer the sample to an amber glass vial or wrap the existing container in aluminum foil.[1]2. Purge the container headspace with an inert gas (Argon or Nitrogen) before sealing.3. Perform a purity check (e.g., HPLC, TLC) before use to quantify degradation products.[8][9] |
| Clumping or Caking of Solid | 1. Moisture Absorption due to improper sealing or storage in a humid environment. | 1. Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) for 24-48 hours.2. Ensure the container cap is tightly sealed with paraffin film for future storage.3. Store in a controlled low-humidity environment.[10][11] |
| Inconsistent Experimental Results | 1. Significant Degradation of the parent compound, leading to lower effective concentration.2. Formation of Active Impurities that may interfere with the assay.3. Precipitation from a stock solution.[1] | 1. Do not use the sample further. Obtain a new, high-purity lot.2. If a new lot is unavailable, re-purify the existing material (e.g., recrystallization) and confirm its identity and purity via NMR, HPLC, or GC-MS.[12]3. For solutions, visually inspect for precipitate and consider solvent suitability.[1] |
| Melting Point Depression | 1. Presence of Impurities , which disrupts the crystal lattice and lowers the melting point. | 1. This is a classic indicator of reduced purity.[13]2. Compare the observed melting point to the literature value (122-124 °C).[4]3. A significant depression and broadening of the melting range warrant re-purification or disposal of the sample. |
Section 3: Recommended Protocols for Long-Term Storage
Adherence to rigorous storage protocols is the most effective strategy for preserving the integrity of this compound.
Protocol 1: Standard Storage Conditions (Solid, <6 Months)
This protocol is suitable for routine, short-to-medium term storage of solid this compound.
-
Container Selection: Use an amber glass vial with a PTFE-lined screw cap. Opaque plastic containers may be used but glass is preferred to prevent potential leaching.
-
Labeling: Clearly label the container with the compound name, batch/lot number, date received, and expiry date.[10][14]
-
Sealing: After dispensing, tightly seal the cap. For added protection against moisture and air ingress, wrap the cap-vial interface with paraffin film.
-
Environment: Store the vial in a cool, dark, and dry place. A dedicated chemical cabinet is ideal. The recommended temperature should not exceed 25 °C.[2]
-
Handling: Before opening, allow the container to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture onto the cold solid.[7]
Protocol 2: Enhanced Storage for High-Purity Samples (Solid, >6 Months)
For long-term archival of high-purity or reference-grade this compound, enhanced measures are necessary.
-
Inert Atmosphere: Place the primary vial inside a larger, sealable container (e.g., a glass desiccator or a sealable bag designed for inert atmospheres).
-
Purging: Flush the secondary container with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace atmospheric oxygen.
-
Sealing: Immediately seal the secondary container.
-
Desiccation: Include a desiccant, such as silica gel packets, within the secondary container to maintain a low-humidity environment. Ensure the desiccant does not come into direct contact with the primary sample vial.
-
Temperature: Store the entire assembly at a controlled low temperature, typically 2-8 °C. Do not freeze , as this can introduce thermal stress without significant stability benefits for this type of solid compound.
Protocol 3: Storage of this compound in Solution (Not Recommended, Max 1 Month)
Long-term storage in solution is strongly discouraged. If required for experimental workflow, follow these steps to minimize degradation.
-
Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent in which this compound is highly soluble (e.g., DMSO, DMF, Dichloromethane). Avoid protic solvents like methanol or ethanol for long-term storage.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the solvent-to-solute ratio.
-
Aliquoting: Dispense the stock solution into single-use aliquots in small, tightly sealed vials (e.g., amber HPLC vials). This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C or below, protected from light.
-
Usage: Before use, thaw a single aliquot completely and allow it to reach room temperature. Do not refreeze any unused portion of the thawed aliquot.
Section 4: Quality Control & Purity Assessment
Regularly verifying the purity of stored this compound is a cornerstone of good laboratory practice.
Protocol 4: Sample Preparation for Purity Analysis
-
Sampling: Under controlled conditions (low light, dry atmosphere if possible), carefully take a representative sample (typically 1-5 mg) from the storage container.
-
Solvent: Dissolve the sample in a suitable high-purity solvent (e.g., HPLC-grade acetonitrile or methanol for HPLC; deuterated chloroform for NMR; dichloromethane for GC-MS).[12]
-
Concentration: Prepare the sample at a standard concentration, typically around 1 mg/mL, for analysis.[12]
-
Filtration: Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulates before injection into an HPLC or GC system.
Overview of Recommended Analytical Techniques
| Technique | Purpose | Typical Conditions & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment and detection of non-volatile impurities.[9][15] | Column: C18 reverse-phase.Mobile Phase: Acetonitrile/Water gradient.Detection: UV at ~247 nm.[8]Result: A pure sample will show a single major peak with >98% area. New peaks indicate impurities. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and confirmation of molecular weight.[12] | Column: HP-5MS or similar non-polar column.Carrier Gas: Helium.Detection: Mass Spectrometry (MS).Result: A pure sample shows a primary peak with a mass spectrum corresponding to this compound (m/z 163).[12] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation and detection of isomeric or structural impurities.[12] | Solvent: CDCl₃.Result: The spectrum should match the known chemical shifts and splitting patterns for this compound. Unexplained peaks suggest the presence of impurities. |
Section 5: Visualization of Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the primary degradation routes for this compound based on known reactivity of related compounds.
Caption: Key degradation pathways for this compound.
Workflow for Assessing Stored Sample Integrity
This workflow provides a logical decision-making process for handling a stored sample before an experiment.
Caption: Decision workflow for using stored this compound.
References
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. URL
- 5-Chloro-8-hydroxyquinoline Safety D
- 5-Chloro-8-hydroxyquinoline - Safety D
- Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Benchchem. URL
- SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific. URL
- This compound.
- Stabilization of halogenated organic compounds.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
- How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem. URL
- 5-chloro-8-hydroxyquinoline preparation method.
- Stabilization of halogenated solvents.
- Methods for stabilizing lithiated halogen-substituted aromatic compounds.
- Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC.
- Technical Support Center: Stability and Degradation of 5-Methylquinoline Deriv
- Hydrogen peroxide. Wikipedia. URL
- The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. URL
- Stability and Storage. Tocris Bioscience. URL
- 5-Chloro-8-hydroxyquinoline.
- Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection.
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
- A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. Benchchem. URL
- Safe handling of hazardous drugs.
- Pathway proposed for the degradation of quinoline.
- Protocols and Best Practices for Handling and Storing Dry Chemicals in Hospitals. Hospital Management. URL
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
- Stability of chloroquine in an extemporaneously prepared suspension stored at three temper
- This compound - Safety D
- Drug quality and storage. MSF Medical Guidelines. URL
- Best Storage Practices for Chemical Reagents in Hospital Supply and Equipment Management. Needle.Tube. URL
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow.
- Guidance for Industry #5 - Drug Stability Guidelines. U.S.
- How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. EUDAICO. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents [patents.google.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. needle.tube [needle.tube]
- 11. needle.tube [needle.tube]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. moravek.com [moravek.com]
- 14. eudaico.com [eudaico.com]
- 15. researchgate.net [researchgate.net]
Best practices for handling and disposal of 5-Chloroquinoline.
Welcome to the technical support guide for 5-Chloroquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and disposal of this compound. This guide provides in-depth, field-proven insights into the practical application and safety management of this compound, moving beyond basic protocols to explain the causality behind our recommendations.
Compound Overview
This compound is a halogenated heterocyclic aromatic compound widely used as a key building block and intermediate in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents, as well as agrochemicals and dyes.[1] Its reactivity, enhanced by the chlorine atom on the quinoline ring, makes it valuable in medicinal chemistry but also necessitates specific handling and disposal procedures to mitigate risks.[1]
Hazard Identification & Properties
Properly understanding the hazards is the first step in safe handling. This compound is classified as an irritant.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₆ClN | PubChem[2] |
| Molecular Weight | 163.60 g/mol | PubChem[2] |
| Appearance | White to light yellow powder or crystal | Chem-Impex[1] |
| Melting Point | 32 °C | Chem-Impex[1] |
| Boiling Point | 263 °C | Chem-Impex[1] |
| Storage Temperature | 2 - 8 °C in a tightly closed container | Chem-Impex[1] |
Troubleshooting Guide: Experimental & Handling Issues
This section addresses specific problems you may encounter during the handling and use of this compound.
Q1: I spilled a small amount of this compound powder on the lab bench. What is the correct cleanup procedure?
A1: Immediate and correct cleanup is crucial to prevent exposure and contamination. For a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow this protocol:
-
Step 1: Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.
-
Step 2: Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves.[4] For larger spills where dust may become airborne, respiratory protection may be necessary.
-
Step 3: Contain & Absorb: Do NOT use water to clean the spill, as this can dissolve and spread the material. Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. This prevents the powder from becoming airborne.
-
Step 4: Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4] Use spark-proof tools if there is any fire risk.
-
Step 5: Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place all cleaning materials into the same hazardous waste container.
-
Step 6: Dispose & Document: Seal and label the waste container as "Halogenated Organic Solid Waste" along with the chemical name. Dispose of it according to your institution's hazardous waste procedures.[5] Document the spill and cleanup procedure in your lab records.
Causality Insight: The primary goal is to avoid generating airborne dust, which poses an inhalation hazard.[2][3] Using a dry absorption method contains the powder safely. Halogenated waste must be segregated because it requires specific, high-temperature incineration for disposal to prevent the formation of toxic dioxins.[6]
Q2: My this compound has developed a slight yellow or tan tint during storage. Is it still usable?
A2: this compound can appear as a white to light yellow or tan powder even when pure.[1] However, a noticeable color change from its original appearance could indicate degradation or contamination.
-
Initial Check: Verify the certificate of analysis (CofA) that came with the compound. It will specify the original appearance.
-
Purity Assessment: If the color change is significant, the purity may be compromised. This is critical in drug development and synthesis where impurities can lead to unwanted side reactions or downstream failures. We recommend performing a simple purity check, such as Thin Layer Chromatography (TLC) against a retained standard or obtaining a melting point range. A broadened or depressed melting point compared to the literature value (32 °C) suggests impurities.
-
Decision: For non-critical applications, the material might still be usable. However, for sensitive applications like pharmaceutical synthesis, using a potentially degraded reagent is not advisable. It is best practice to use a fresh, unopened container of the compound.
Causality Insight: Quinoline derivatives can be susceptible to oxidation or reaction with atmospheric moisture over time, especially if the container seal is compromised. Such degradation can introduce impurities that may act as catalysts or inhibitors in your reaction, compromising yield and purity.
Frequently Asked Questions (FAQs)
This section covers general best practices for safety, storage, and disposal.
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A3: Due to its irritant nature, a stringent PPE protocol is required.
-
Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3] A face shield should be used if there is a significant risk of splashing.
-
Hand Protection: Wear protective gloves, such as nitrile rubber. Given that nitrile gloves can have poor compatibility with some halogenated compounds, consider double-gloving for extended handling or large quantities.[4] Always wash hands thoroughly after removing gloves.[7]
-
Skin and Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of exposure, such as transferring large quantities, a chemical-resistant apron is recommended.[3][7] Full-length pants and closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: All handling of solid this compound or its volatile solutions should be performed within a certified chemical fume hood to minimize inhalation risk.[8] If work must be done outside a hood where exposure limits could be exceeded, a NIOSH-approved respirator is required, and personnel must be enrolled in a respiratory protection program.[4][9]
Q4: How should I properly store this compound in the lab?
A4: Proper storage is essential to maintain chemical integrity and ensure safety.
-
Container: Store in a tightly closed, original container to prevent moisture and air exposure.[7][8]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. The recommended storage temperature is between 2-8°C.[1]
-
Incompatibilities: Store away from incompatible materials, especially strong oxidizing agents, acids, and bases.[4] Consult Section 10 (Stability and Reactivity) of the Safety Data Sheet (SDS) for a full list of incompatibilities.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.[10]
Q5: What is the correct procedure for disposing of this compound waste?
A5: As a chlorinated aromatic compound, this compound waste is considered hazardous and must be disposed of carefully following institutional and national regulations.[4][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][6]
The workflow below outlines the decision-making process for proper waste stream segregation.
Waste Disposal Workflow
Decision tree for proper segregation and disposal of this compound waste.
Causality Insight: Halogenated and non-halogenated solvent wastes are segregated because the disposal methods differ significantly. Halogenated waste requires high-temperature incineration with special scrubbers to neutralize the acidic gases (like HCl) produced.[6] Mixing non-halogenated solvents into this stream needlessly increases the volume of waste that must undergo this more expensive and complex treatment process.[6]
References
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.
- 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Cion Pharma.
- This compound | C9H6ClN | CID 69458. PubChem, National Center for Biotechnology Information.
- This compound. Chem-Impex.
- 5-Chloro-8-hydroxyquinoline Safety Data Sheet. Apollo Scientific.
- 5-Chloro-8-hydroxyquinoline - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.
- Chemical Properties of Cloxyquin (CAS 130-16-5). Cheméo.
- 5-Chloro 8-Hydroxy Quinoline. IndiaMART.
- Halogenated Solvents Safety Procedures. Washington State University.
- PSFC Halogenated Solvents. Massachusetts Institute of Technology.
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA).
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).
- Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA).
- National Primary Drinking Water Regulations. U.S. Environmental Protection Agency (EPA).
- Chlorination Disinfection. U.S. Environmental Protection Agency (EPA).
- OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention (CDC).
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central, National Institutes of Health.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Organochlorine (OC) Compounds. U.S. Environmental Protection Agency (EPA).
- 1910.1200 - Hazard Communication. Occupational Safety and Health Administration (OSHA).
- This compound - Safety Data Sheet. ChemicalBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
Technical Support Center: Optimizing 5-Chloroquinoline Performance in Biological Assays
Welcome to the technical support center for 5-Chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in a variety of biological assays. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the primary biological activities of this compound?
This compound is a versatile heterocyclic compound with a range of reported biological activities. It is a key structural motif in medicinal chemistry and has been investigated for its potential as an antimalarial, antibacterial, and anticancer agent.[1] Additionally, its fluorescent properties make it a valuable tool in the development of fluorescent dyes for biological imaging.[1]
Q2: How should I prepare a stock solution of this compound?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] A typical stock concentration is 10 mM. To prepare, dissolve the appropriate amount of this compound in DMSO by vortexing. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[2] Always visually confirm that all solid material has dissolved. Store stock solutions in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What is the recommended final concentration of DMSO in my cell-based assays?
It is crucial to keep the final concentration of DMSO in your assay as low as possible to avoid solvent-induced artifacts and cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally well-tolerated by most cell lines.[4] Always include a vehicle control (media with the same final concentration of DMSO as your test wells) in your experimental setup to account for any effects of the solvent.
Q4: Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity, particularly at higher concentrations.[5][6] The cytotoxic potential can vary depending on the cell line and the duration of exposure. It is essential to perform a dose-response experiment to determine the cytotoxic threshold of this compound in your specific cellular model before proceeding with functional assays.[7] The MTT or similar cell viability assays are commonly used for this purpose.[5][8]
Troubleshooting Guide
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Assay Buffer
Symptom: You observe a cloudy or precipitated solution upon diluting your this compound DMSO stock into your aqueous assay buffer or cell culture medium.
Cause: This is a common issue for many organic small molecules. The significant change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous environment can cause the compound to crash out of solution if its aqueous solubility limit is exceeded.[4]
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. A two-step dilution using an intermediate solvent like ethanol or pre-warmed (37°C) cell culture medium can sometimes improve solubility.[2]
-
Increase the Final DMSO Concentration (with caution): If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility.[2] However, you must validate the solvent tolerance of your cells.
-
Assess the Impact of Media Components: Serum proteins can sometimes either enhance or reduce compound solubility.[4] Test the solubility of this compound in both serum-free and serum-containing media to determine if this is a contributing factor.
Workflow for Troubleshooting Precipitation:
Caption: A stepwise approach to resolving this compound precipitation.
Issue 2: Inconsistent or Unexpected Biological Activity
Symptom: You observe high variability in your results between experiments, or the observed biological effect is not what you anticipated based on the literature.
Cause: Inconsistent results can stem from several factors, including compound stability, off-target effects, or issues with the biological system itself.
Solutions:
-
Verify Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment. It is also good practice to periodically check the stability of your compound in your cell culture medium over the time course of your experiment.[9][10]
-
Confirm On-Target Engagement: It is crucial to validate that the observed phenotype is a result of this compound interacting with its intended target. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.[11]
-
Investigate Off-Target Effects: Many small molecules can have off-target effects that contribute to the observed phenotype.[12][13] Consider using a structurally distinct compound that targets the same protein or pathway to see if it produces a similar effect.
-
Control for Lysosomal pH Changes: Chloroquine, a related compound, is known to be a weak base that accumulates in acidic organelles like lysosomes, leading to an increase in lysosomal pH.[14][15][16] This can impact various cellular processes, including autophagy.[15][16] If you suspect this is relevant to your assay, you can use lysosomotropic dyes to monitor lysosomal pH.
-
Evaluate Impact on Autophagy Signaling: Chloroquine is a well-known inhibitor of autophagy.[17][18] If your experimental system is sensitive to changes in autophagy, this could be a significant confounding factor. Key signaling pathways to investigate include p53, NF-κB, and PI3K/AKT/mTOR.[1][19][20]
Proposed Signaling Pathways Potentially Modulated by this compound (based on Chloroquine):
Caption: Potential signaling pathways affected by this compound-induced lysosomal dysfunction.
Issue 3: Interference with Fluorescence-Based Assays
Symptom: You observe an unexpectedly high background signal or a dose-dependent increase in fluorescence in wells containing this compound, even in the absence of your biological target.
Cause: The quinoline scaffold is a known fluorophore.[21] this compound itself may be fluorescent (autofluorescent) or it may quench the fluorescence of your reporter dye, leading to inaccurate results.[22][23][24] This is a common issue with fluorescent small molecules.[23]
Solutions:
-
Run a "Compound Only" Control: Prepare wells containing this compound at various concentrations in your assay buffer without any cells or other assay components. Measure the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal will confirm autofluorescence.[21]
-
Shift Excitation/Emission Wavelengths: If your fluorometer allows, try to find excitation and emission wavelengths for your assay's reporter dye that do not overlap with the autofluorescence of this compound.
-
Use a Different Assay Readout: If fluorescence interference cannot be mitigated, consider using an orthogonal assay with a different detection method, such as a colorimetric or luminescent assay, to validate your findings.[22]
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[5][25]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
General Workflow for Cytotoxicity Assessment:
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Quantitative Data Summary
The following table provides a hypothetical, yet plausible, range of cytotoxic activities for this compound against various cancer cell lines to guide your experimental design. Actual IC50 values should be determined empirically.
| Cell Line | Tissue of Origin | Assay Duration | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48h | 10 - 30 |
| HCT-116 | Colon Carcinoma | 48h | 5 - 25 |
| A549 | Lung Carcinoma | 48h | 15 - 40 |
| HeLa | Cervical Carcinoma | 48h | 8 - 20 |
References
- Lee, H. J., et al. (2018). NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance. The Journal of biological chemistry, 293(15), 5515–5528.
- de Groof, J., et al. (1990). Time-dependent effects of chloroquine on pH of hepatocyte lysosomes. Biochemical pharmacology, 40(6), 1419–1421.
- Mauthe, M., et al. (2018). Chloroquine inhibits lysosomal function and causes autophagosome accumulation in cancer cells. Autophagy, 14(8), 1435–1455.
- Clioquinol kills astrocyte-derived KT-5 cells by the impairment of the autophagy-lysosome pathway. (2020). Neurotoxicology, 81, 121-129.
- Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells. (2023). Investigative Ophthalmology & Visual Science, 64(11), 22.
- PubChem. (n.d.). This compound.
- Schmukler, E., et al. (2014).
- Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (2021). International journal of molecular sciences, 22(7), 3698.
- Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (2021). International Journal of Molecular Sciences, 22(7), 3698.
- ResearchGate. (2020). How to change lysosomal pH using ammonium chloride or chloroquine?.
- Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). Journal of medicinal chemistry, 65(15), 10437–10453.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv.
- Fiveable. (n.d.). Target identification and validation.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022). Brazilian Journal of Pharmaceutical Sciences, 58.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2014). Bioorganic & medicinal chemistry letters, 24(5), 1344–1348.
- Assay Guidance Manual. (2018). Interference with Fluorescence and Absorbance.
- Determining target engagement in living systems. (2013).
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2021). European journal of medicinal chemistry, 223, 113645.
- Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance.
- ResearchGate. (2019). Can anyone explain me how to make 5% DMSO solution?.
- Stability of screening compounds in wet DMSO. (2007). Journal of biomolecular screening, 12(1), 20–30.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?.
- Label-free technologies for target identification and validation. (2016). MedChemComm, 7(5), 795–810.
- Charles River. (2023). E66: When Drug Candidates Miss the Mark: Off-Target Liability.
- Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis. (1998). Journal of fluorescence, 8(4), 335–342.
- Cell culture media impact on drug product solution stability. (2016). Biotechnology progress, 32(4), 998–1008.
- In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (2006). Current medicinal chemistry, 13(3), 361–370.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019).
- ResearchGate. (2022). How to prepare 5% w/v DMSO solution?.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2012). Expert opinion on drug discovery, 7(3), 235–250.
- Development and Troubleshooting in Lateral Flow Immunochromatography Assays. (2020). Diagnostics (Basel, Switzerland), 10(4), 229.
- AcrIIA5 Suppresses Base Editors and Reduces Their Off-Target Effects. (2020). CRISPR journal, 3(4), 274–282.
- ResearchGate. (2025). How to resolve precipitation issue in H₂S production spectrophotometric assay.
Sources
- 1. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. criver.com [criver.com]
- 13. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-dependent effects of chloroquine on pH of hepatocyte lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impaired Lysosome Reformation in Chloroquine-Treated Retinal Pigment Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to 5-Chloroquinoline-Based Drugs
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to 5-chloroquinoline-based drugs. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of drug resistance in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound resistance.
Q1: My cells/parasites, which were once sensitive, are no longer responding to the this compound drug. How can I definitively confirm that they have developed resistance?
A1: The gold standard for confirming drug resistance is to determine the half-maximal inhibitory concentration (IC50) and compare it between your potentially resistant line and the original, sensitive (parental) line. A statistically significant increase in the IC50 value is the primary indicator of acquired resistance.
Q2: What are the principal molecular mechanisms driving resistance to this compound compounds?
A2: Resistance is multifactorial and context-dependent, but two primary arenas of resistance have been extensively characterized:
-
In Plasmodium falciparum (Malaria): The predominant mechanism is reduced drug accumulation within the parasite's acidic digestive vacuole (DV), the drug's site of action.[3][4] This is primarily caused by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene (pfcrt).[5][6] These mutations enable the PfCRT protein, located on the DV membrane, to actively efflux protonated chloroquine out of the vacuole, preventing it from inhibiting the detoxification of heme into hemozoin.[7][8][9] A key mutation is K76T in the first transmembrane domain of PfCRT.[5][6] Additionally, polymorphisms in the P. falciparum multidrug resistance 1 (PfMDR1) transporter can modulate the level of resistance.[5][10]
-
In Cancer Cells (as Chemosensitizers/Autophagy Inhibitors): 5-Chloroquinolines like chloroquine (CQ) and hydroxychloroquine (HCQ) are lysosomotropic agents; they are weak bases that become protonated and trapped within the acidic environment of lysosomes.[11] This trapping disrupts lysosomal function and inhibits autophagy, a cellular recycling process that cancer cells often hijack to survive stress from chemotherapy.[12][13][14] Resistance mechanisms in this context include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can pump the drug out of the cell before it reaches the lysosome.[15]
-
Lysosomal Sequestration and Exocytosis: Cancer cells can develop resistance by enhancing lysosomal biogenesis and increasing the rate at which lysosomes expel their contents (including the trapped drug) from the cell.[11][15]
-
Metabolic Adaptation: Cells may activate alternative metabolic pathways, such as the serine biosynthetic pathway, to adapt to the stress caused by autophagy inhibition and sustain proliferation.
-
Q3: What is a "chemosensitizer" or "resistance-reversal agent," and how does it apply to 5-chloroquinolines?
A3: A chemosensitizer, or resistance-reversal agent, is a compound that, when used in combination with a primary drug, restores the sensitivity of resistant cells to that drug.[16] In the context of chloroquine resistance in malaria, verapamil is a classic example. It is believed to inhibit the drug efflux function of the mutated PfCRT transporter, thereby allowing chloroquine to re-accumulate in the digestive vacuole.[6][17] Similarly, in cancer, compounds that inhibit P-glycoprotein can reverse resistance to various chemotherapeutics by preventing their efflux.[18] The strategy of combining a primary drug with a chemosensitizer is a key approach to overcoming resistance.[17][19]
Part 2: Troubleshooting Experimental Issues & Protocols
This section provides structured guidance for specific problems you may encounter in the lab.
Problem: I've confirmed a significant IC50 shift in my culture. What are my next steps to identify the resistance mechanism?
Answer: Once resistance is confirmed, the next logical step is to systematically investigate the potential underlying molecular changes. A tiered approach, starting with the most common mechanisms, is most efficient.
Below is a logical workflow to guide your investigation.
Caption: Workflow for diagnosing and addressing drug resistance.
Q: How do I perform a drug accumulation/efflux assay to test for transporter activity?
A: This assay measures the ability of your cells or parasites to retain a fluorescent drug or a fluorescent analog of your drug of interest. Increased efflux (faster loss of fluorescence) in resistant lines compared to sensitive lines suggests the involvement of an active transporter.
This protocol is a general guideline and should be optimized for your specific cell type and available equipment (fluorometer, flow cytometer, or fluorescence microscope).
Materials:
-
Sensitive (parental) and resistant cell lines.
-
Fluorescent substrate (e.g., Rhodamine 123 for P-gp activity).
-
Culture medium (with and without glucose).
-
Efflux inhibitor (e.g., Verapamil for PfCRT/P-gp) as a positive control.
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates for fluorescence reading.
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells at an equal density in a 96-well plate and allow them to adhere overnight.
-
Starvation (Optional but Recommended): To deplete intracellular ATP, incubate one set of wells in a glucose-free medium for 30-60 minutes prior to the assay. Efflux is an energy-dependent process.
-
Loading: Remove the medium and add a medium containing the fluorescent substrate (e.g., 5 µM Rhodamine 123). Incubate for 30-60 minutes at 37°C to allow the cells to accumulate the dye.
-
Baseline Reading (Accumulation): Wash the cells three times with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed medium and immediately measure the fluorescence (this is your T=0 reading).
-
Efflux Measurement: Incubate the plate at 37°C. Measure the fluorescence at various time points (e.g., 15, 30, 60, 90, 120 minutes). A rapid decrease in fluorescence indicates active efflux.
-
Controls:
-
Negative Control: Sensitive parental cells (should show high accumulation, low efflux).
-
Positive Control: Treat resistant cells with a known efflux inhibitor (e.g., 50 µM Verapamil) during the loading and efflux phases. This should block the pump and cause the resistant cells to retain the dye, behaving more like the sensitive cells.
-
Energy Depletion Control: Cells incubated in glucose-free media should show reduced efflux.
-
-
Data Analysis: Normalize the fluorescence at each time point to the T=0 reading for each well. Plot the percentage of retained fluorescence over time. Resistant cells should show a much steeper decline compared to sensitive cells or inhibitor-treated resistant cells.
Problem: My experiments to reverse resistance with a known chemosensitizer are yielding inconsistent or negative results.
Answer: This is a common challenge that can arise from several factors. The efficacy of a reversal agent depends on targeting the correct resistance mechanism at an optimal concentration without inducing excessive toxicity.
| Possible Cause | Explanation & Recommended Action |
| Mechanism Mismatch | The chemosensitizer you selected may not inhibit the specific resistance mechanism active in your system. For example, a P-gp inhibitor will not be effective if resistance is due to a target mutation. Action: Re-visit your mechanism investigation (see workflow above). Use a panel of inhibitors targeting different mechanisms (e.g., efflux pumps, autophagy) to screen for activity. |
| Suboptimal Concentration | The concentration of the chemosensitizer may be too low to be effective or so high that it's causing synergistic toxicity, masking the reversal effect. Action: Perform a checkerboard (synergy) assay. This involves testing a matrix of concentrations of your primary drug against a range of concentrations of the chemosensitizer. This will help you identify concentrations that are synergistic (re-sensitizing) versus additive or antagonistic. |
| Pharmacokinetic Issues | In in vivo models, issues with absorption, distribution, metabolism, or excretion (ADME) of the chemosensitizer can prevent it from reaching the target site at an effective concentration. Action: Review the literature for pharmacokinetic data on your chosen agent. Consider alternative delivery routes or formulations. |
| Cell Line Instability | The resistance phenotype may be unstable, or the cells may have acquired additional mutations, making them refractory to the reversal agent. Action: Regularly re-validate the resistance phenotype of your cell line against the parental line. Ensure you are using cells from a low-passage frozen stock.[1] |
Part 3: Advanced Strategies & Next-Generation Approaches
Q: Beyond simple combinations, what are the next-generation strategies for tackling this compound resistance?
A: The field is actively moving towards more sophisticated approaches that are designed to be inherently resilient to known resistance mechanisms.
-
Development of Hybrid Molecules: This strategy involves synthetically linking a this compound scaffold to a known chemosensitizing agent in a single molecule.[20][21] The goal is to create a compound that simultaneously delivers the therapeutic agent and the resistance-reversal agent to the target site, potentially increasing efficacy and overcoming pharmacokinetic challenges associated with using two separate drugs.[21][22]
-
Rational Drug Design of Novel Quinolines: By understanding the structural basis of how mutated transporters like PfCRT recognize and efflux chloroquine, medicinal chemists are designing new quinoline derivatives.[23][24] These "reversed chloroquines" or other modified scaffolds are designed to evade recognition by the efflux pump while retaining their ability to inhibit the primary target (e.g., hemozoin formation).[25]
-
Targeting Downstream or Bypass Pathways: In cancer, if resistance arises from the activation of a bypass signaling pathway (e.g., PI3K/AKT/mTOR), a logical next step is a triple-therapy approach: the primary chemotherapeutic, the autophagy inhibitor (like HCQ), and a third drug that specifically inhibits the activated bypass pathway.[26]
Caption: Chloroquine action in sensitive vs. resistant malaria parasites.
References
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. (n.d.). ASM Journals.
- Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE.
- Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLOS Pathogens.
- Shiraishi, N., Akiyama, S., Kobayashi, M., & Kuwano, M. (1986). Lysosomotropic agents reverse multiple drug resistance in human cancer cells. Cancer Letters.
- Foote, S. J., & Cowman, A. F. (1991). The P-glycoprotein homologues of Plasmodium falciparum: Are they involved in chloroquine resistance? Parasitology Today.
- D'Arcy, M. S., et al. (2024). Blockage of Autophagy for Cancer Therapy: A Comprehensive Review. MDPI.
- Li, J., et al. (2010). Autophagy is a therapeutic target in anticancer drug resistance. Journal of Hematology & Oncology.
- Goka, A. T., & Squire, S. B. (2001). Reversal of Chloroquine Resistance in Plasmodium falciparum Using Combinations of Chemosensitizers. Antimicrobial Agents and Chemotherapy.
- Oduola, A. M., et al. (1993). Treatment of chloroquine-resistant malaria in monkeys with a drug combination that reverses resistance in vitro. Transactions of the Royal Society of Tropical Medicine and Hygiene.
- Chinappi, M., Via, A., Marcatili, P., & Tramontano, A. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PMC.
- Twum, F. B., et al. (2023). Inhibition of autophagy; an opportunity for the treatment of cancer resistance. Frontiers in Oncology.
- Mechanism of resistance to lysosomotropic treatments: inhibition of autophagy and metabolic adaptations – LYSORES. (n.d.). MESA Malaria.
- Li, J., et al. (2010). Autophagy is a therapeutic target in anticancer drug resistance. MD Anderson Cancer Center.
- Wang, Z., et al. (2013). Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment. PMC.
- Stone, T. W., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
- Shiraishi, N., et al. (1987). The effect of lysosomotropic agents and secretory inhibitors on anthracycline retention and activity in multiple drug-resistant cells. Cancer Chemotherapy and Pharmacology.
- Zhitomirsky, B., & Assaraf, Y. G. (2020). Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. MDPI.
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of Infectious Diseases.
- Quinoline-A Next Generation Pharmacological Scaffold. (2025). ResearchGate.
- Cowman, A. F., et al. (1994). Drug resistance and the P-glycoprotein homologues of Plasmodium falciparum. International Journal for Parasitology.
- Zhitomirsky, B., & Assaraf, Y. G. (2016). Influence of lysosomal sequestration on multidrug resistance in cancer cells. PMC.
- Kremsner, P. G. (1998). Malaria therapy in the era of chloroquine resistance. Wiener klinische Wochenschrift.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library.
- Cremer, G., et al. (1995). Plasmodium falciparum: detection of P-glycoprotein in chloroquine-susceptible and chloroquine-resistant clones and isolates. Experimental Parasitology.
- Treatment of Uncomplicated Malaria. (2024). Centers for Disease Control and Prevention.
- Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PMC.
- Singh, P., & Sharma, M. (2019). Combination Therapy Strategies for the Treatment of Malaria. PMC.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). ResearchGate.
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics.
- Troubleshooting guide for cell culture. (n.d.). PromoCell.
- Karout, S., et al. (2019). New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI.
- Burgess, S. J., et al. (2017). Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs. Antimicrobial Agents and Chemotherapy.
- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.
- Burgess, S. J. (2010). Simplified Reversed Chloroquines to Overcome Malaria Resistance to Quinoline-based Drugs. PDXScholar.
- Mechanisms of drug action and resistance. (2023). Tulane University.
- Tan, X. W., et al. (2016). Overcoming chloroquine resistance in malaria: Design, synthesis and structure-activity relationships of novel chemoreversal agents. European Journal of Medicinal Chemistry.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics.
- Identifying Problems With Your Cell Culture. (2019). Technology Networks.
- de Villiers, K. A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy.
- de Villiers, K. A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug action and resistance [www2.tulane.edu]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite’s Chloroquine Resistance Transporter | PLOS Pathogens [journals.plos.org]
- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The P-glycoprotein homologues of Plasmodium falciparum: Are they involved in chloroquine resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Blockage of Autophagy for Cancer Therapy: A Comprehensive Review | MDPI [mdpi.com]
- 13. Autophagy is a therapeutic target in anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Influence of lysosomal sequestration on multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming chloroquine resistance in malaria: Design, synthesis and structure-activity relationships of novel chemoreversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Lysosomotropic agents reverse multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment of chloroquine-resistant malaria in monkeys with a drug combination that reverses resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ijpsjournal.com [ijpsjournal.com]
- 25. Simplified Reversed Chloroquines To Overcome Malaria Resistance to Quinoline-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 5-Chloroquinoline Derivatives
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the bioavailability of 5-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, you will find scientifically grounded explanations, practical troubleshooting guides, and detailed protocols to help you navigate common experimental hurdles and optimize the performance of your molecules.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of this compound derivatives, providing a foundational understanding of the key challenges.
Q1: Why do many this compound derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of this compound derivatives is often multifactorial, stemming from their inherent physicochemical properties. Typically, the quinoline core is aromatic and relatively lipophilic, which can lead to poor aqueous solubility. The addition of a chloro- group can further increase lipophilicity. Consequently, dissolution in the gastrointestinal (GI) tract can be limited, which is a prerequisite for absorption. Furthermore, these compounds may be subject to first-pass metabolism in the gut wall and liver, where enzymes can modify and clear the drug before it reaches systemic circulation.
Q2: What are the primary hurdles to overcome when formulating this compound derivatives?
A2: The primary hurdles are typically poor aqueous solubility and potentially low permeability across the intestinal epithelium. For many new chemical entities, poor solubility is a major obstacle.[1] Additionally, depending on the overall structure, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing net absorption. The extent of first-pass metabolism is another critical factor that needs to be assessed early in development.
Q3: How can I get a preliminary assessment of the potential bioavailability of my this compound derivative?
A3: In silico tools can provide valuable early insights. ADME (Absorption, Distribution, Metabolism, and Excretion) prediction software can estimate properties like solubility, lipophilicity (LogP), permeability, and potential for metabolism by key enzyme systems like cytochrome P450s.[2][3][4] For instance, a high predicted LogP value often correlates with low aqueous solubility. While not a substitute for experimental data, these predictions can help you anticipate challenges and guide your formulation strategy.
Q4: Are there any general structural modifications to the this compound scaffold that are known to improve bioavailability?
A4: While specific modifications are highly dependent on the target and overall structure, some general strategies have proven effective for related compounds. For example, introducing ionizable groups can improve solubility in the pH range of the GI tract. Another approach is the synthesis of prodrugs, where a labile promoiety is attached to the molecule to enhance solubility or permeability, which is then cleaved in vivo to release the active drug.[5][6][7]
Troubleshooting Guides
This section provides a problem-oriented approach to common experimental challenges encountered with this compound derivatives.
Problem 1: Low Aqueous Solubility & Poor Dissolution Rate
Symptoms:
-
Difficulty preparing stock solutions in aqueous buffers.
-
Precipitation of the compound upon dilution of an organic stock solution into an aqueous medium.
-
Low and variable results in in vitro assays.
-
Poor exposure in preclinical oral dosing studies.
Root Cause Analysis:
The aromatic, heterocyclic structure of the this compound core contributes to its lipophilicity and often results in low aqueous solubility. Strong intermolecular interactions in the solid state can also hinder dissolution.
Solution Strategies:
Strategy 1.1: Particle Size Reduction
Rationale: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9]
Experimental Protocol: Micronization using a Jet Mill
-
Preparation: Ensure the this compound derivative is in a dry, crystalline powder form.
-
Milling: Introduce the powder into a jet mill. High-pressure air or nitrogen is used to create a high-velocity stream that causes particles to collide and break apart.
-
Collection: The micronized particles are collected in a cyclone separator.
-
Characterization: Analyze the particle size distribution using techniques like laser diffraction to confirm a reduction to the desired micron or sub-micron range.
-
Dissolution Testing: Perform in vitro dissolution studies comparing the micronized and unmicronized material to quantify the improvement in dissolution rate.
Strategy 1.2: Formulation with Solubilizing Excipients
Rationale: Utilizing pharmaceutical excipients can significantly enhance the solubility of poorly soluble compounds.[10][11]
-
Co-solvents: Water-miscible organic solvents can be used in formulations to increase the solubility of lipophilic drugs.[9]
-
Surfactants: These agents reduce the surface tension between the drug and the dissolution medium and can form micelles to encapsulate the drug.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.
Data Summary: Solubility of 5-chloro-8-hydroxyquinoline (Cloxyquin) in Various Solvents
| Solvent | Mole Fraction Solubility at 298.15 K |
| 1,4-Dioxane | 0.0751 |
| 2-Ethoxyethanol | 0.0333 |
| n-Propyl Acetate | 0.0297 |
| Acetone | 0.0200 |
| Ethanol | 0.0058 |
| Methanol | 0.0042 |
This data for the related compound cloxyquin demonstrates the significant impact of solvent selection on solubility.[12]
Strategy 1.3: Amorphous Solid Dispersions (ASDs)
Rationale: Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility and dissolution rate. ASDs stabilize the amorphous form within a polymer matrix.
Experimental Protocol: Preparation of an ASD by Spray Drying
-
Solution Preparation: Dissolve the this compound derivative and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent.
-
Spray Drying: Atomize the solution into a hot air stream. The rapid solvent evaporation prevents the drug from recrystallizing, trapping it in an amorphous state within the polymer matrix.
-
Collection: The resulting powder is collected.
-
Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion. Differential Scanning Calorimetry (DSC) can be used to assess the glass transition temperature and drug-polymer miscibility.
-
Performance Testing: Conduct dissolution studies to demonstrate the enhanced and sustained supersaturation of the drug from the ASD compared to the crystalline form.
Problem 2: Poor Membrane Permeability
Symptoms:
-
High in vitro solubility and dissolution but low absorption in Caco-2 cell assays.
-
Low oral bioavailability despite good aqueous solubility.
Root Cause Analysis:
The physicochemical properties of the this compound derivative, such as high molecular weight, excessive hydrogen bonding capacity, or high polarity, may limit its passive diffusion across the intestinal membrane. Additionally, the compound could be a substrate for efflux transporters like P-gp.
Solution Strategies:
Strategy 2.1: Chemical Modification - Prodrug Approach
Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[13] Prodrugs can be designed to have increased lipophilicity to enhance membrane permeability.
Workflow for Prodrug Design:
Caption: General workflow for developing a nanoparticle-based formulation.
Strategy 3.2: Identification of Metabolic "Soft Spots" and Chemical Modification
Rationale: By identifying the specific sites on the this compound molecule that are most susceptible to metabolism, medicinal chemists can make targeted structural modifications to block or slow down these metabolic pathways.
Experimental Protocol: Metabolite Identification and Structural Modification
-
In Vitro Metabolism Study: Incubate the this compound derivative with liver microsomes or hepatocytes.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites.
-
Structural Analysis: Determine the site of metabolic modification (e.g., hydroxylation, oxidation).
-
Chemical Modification: Synthesize new analogues where the metabolic "soft spot" is blocked (e.g., by replacing a hydrogen with a fluorine atom) or where steric hindrance is introduced to prevent enzyme binding.
-
Re-evaluation: Re-assess the metabolic stability of the new analogues in the in vitro system.
References
- Hanaa S. Mohamed, et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors. Russian Journal of Bioorganic Chemistry, 47(1), 158-165. [Link]
- ChemBK. (2024). 5-Chloro-8-hydroxyquinoline. [Link]
- PubChem. This compound. [Link]
- Solubility of Things. 5-Chloro-8-hydroxyquinoline. [Link]
- Graf, N., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(24), 5783–5793. [Link]
- Hanaa S. Mohamed, et al. (2021). Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors.
- PubChem. 5-Chloro-8-hydroxyquinoline. [Link]
- Mitchell, M. J., et al. (2021). Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections. Nature Nanotechnology, 16(4), 349-360. [Link]
- He, G., et al. (2021). Prodrug Strategies for Critical Drug Developability Issues: Part I. Current Medicinal Chemistry, 28(41), 8491-8492. [Link]
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug Metabolism and Disposition, 11(4), 392-396. [Link]
- Melander, R. J., et al. (2016).
- Abdel-Aziz, A. A.-M., et al. (2021). Discovery of new pyrimido[5,4-c]quinolines as potential antiproliferative agents with multitarget actions: Rapid synthesis, docking, and ADME studies. Bioorganic Chemistry, 115, 105230. [Link]
- Z. M. Z. Al-Adham, I. S. I., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Journal of Medical and Biological Engineering, 38(5), 737-747. [Link]
- Li, Q., et al. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- Ghorai, P., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 932-937. [Link]
- American Chemical Society. (2025).
- Andrade, C. H., et al. (2014). In silico prediction of drug metabolism by P450. Current Drug Metabolism, 15(5), 514-525. [Link]
- Ghorai, P., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(4), 932-937. [Link]
- American Chemical Society. (2019).
- Kumar, S., & Singh, A. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81. [Link]
- F. D. Popp, et al. (1978). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of Pharmaceutical Sciences, 67(6), 871-873. [Link]
- ResearchGate. (2025). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]
- De Clercq, E. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 13(1), 26-44. [Link]
- Mendoza-Sánchez, R., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4811. [Link]
- Central Asian Journal of Medical and Natural Science. (2024). Essential Principles in Prodrugs Design. [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
- Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 609. [Link]
- AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. [Link]
- Mitchell, M. J., et al. (2021). Nanotechnology approaches for global infectious diseases. Nature Nanotechnology, 16(4), 349-360. [Link]
- Lonza. (n.d.).
- Varga, B., et al. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(11), 2499. [Link]
- Scientific Research Archives. (2024). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. [Link]
- Farokhzad, O. C., & Langer, R. (2007). Nanotechnology-based drug delivery systems. Advanced Drug Delivery Reviews, 59(15), 1457-1458. [Link]
- Dalvie, D. K., et al. (2012). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Drug Metabolism and Disposition, 40(12), 2234-2241. [Link]
- Pasanen, P. (2013). Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Gels, 1(1), 2-8. [Link]
- National Center for Biotechnology Information. (2022).
- Scientific Research Archives. (2024). Revolutionizing drug delivery systems: Nanotechnology-based approaches for targeted therapy. [Link]
- ACS Fall 2025. In silico Metabolism Prediction: Tools, Applications, & Challenges in Molecular Design, Predictive Safety Assessment, & Metabolomics. [Link]
- Al-Shehri, S., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. [Link]
- de Souza, N. B., et al. (2014). New quinoline-5,8-dione and hydroxynaphthoquinone derivatives inhibit a chloroquine resistant Plasmodium falciparum strain. Bioorganic & Medicinal Chemistry, 22(21), 6038-6045. [Link]
- Wang, Y., et al. (2024).
- Li, Y., et al. (2014). Caco-2 Permeability Studies and In Vitro hERG Liability Assessment of Tryptanthrin and Indolinone. Planta Medica, 80(17), 1583-1589. [Link]
- Korinth, G., et al. (2018). Evaluation on the reliability of the permeability coefficient (Kp) to assess the percutaneous penetration property of chemicals on the basis of Flynn's dataset. Archives of Toxicology, 92(5), 1745-1757. [Link]
- World Journal of Advance Pharmaceutical Sciences. (2025). the effects of excipients on drug solubility & permeability: a biopharmaceutical perspect. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Molecular Docking, In Silico ADME Predictions, and Toxicity Studies of N-Substituted-5-(4-Chloroquinolin-2-yl)-1,3,4-Thiadiazol-2-Amine Derivatives as COVID-19 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Prodrug Strategies for Critical Drug Developability Issues: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 7. acs.org [acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. mdpi.com [mdpi.com]
- 11. wjaps.com [wjaps.com]
- 12. researchgate.net [researchgate.net]
- 13. cajmns.casjournal.org [cajmns.casjournal.org]
Technical Support Center: Troubleshooting Low Efficacy of 5-Chloroquinoline in In Vivo Studies
Welcome to the technical support center for researchers utilizing 5-Chloroquinoline in in vivo studies. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to discrepancies between in vitro and in vivo results. As experienced scientists, we understand that translating promising in vitro data into successful animal studies is a multifaceted process. This resource is structured to logically diagnose potential issues, from fundamental compound-related concerns to complex biological interactions within the animal model.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that are crucial to consider before embarking on extensive troubleshooting.
Q1: What is the anticipated in vivo mechanism of action for this compound?
This compound, a quinoline derivative, is structurally related to chloroquine. Therefore, its in vivo mechanism of action is likely to mirror that of other 4-aminoquinolines.[1] The primary proposed mechanisms include:
-
Lysosomotropism: As a weak base, this compound is expected to accumulate in acidic intracellular compartments such as lysosomes. This accumulation can raise the lysosomal pH, leading to the inhibition of lysosomal enzymes.
-
Inhibition of Autophagy: By disrupting lysosomal function, this compound can block the final step of autophagy, a cellular recycling process. This is a key mechanism in its potential application in cancer therapy.[2]
-
Interference with Heme Metabolism: In the context of malaria, quinoline-based drugs are known to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. This leads to the buildup of toxic heme, ultimately killing the parasite.[3][4][5][6]
It is crucial to consider which of these mechanisms is relevant to your specific disease model when designing your in vivo studies and selecting appropriate pharmacodynamic markers.
Q2: My in vitro experiments with this compound showed significant efficacy, but this is not translating to my animal model. What are the likely reasons?
This is a common and often frustrating challenge in drug development. The transition from a controlled in vitro environment to a complex in vivo system introduces numerous variables that can impact a compound's efficacy.[7][8] The most common reasons for this discrepancy include:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue in sufficient concentrations or for a long enough duration. This can be due to poor absorption, rapid metabolism, or rapid excretion.
-
Suboptimal Formulation: this compound may have poor solubility, leading to low bioavailability when administered in vivo. The formulation used for in vitro studies is often not suitable for animal administration.[9]
-
Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes, primarily in the liver, into inactive metabolites.[10]
-
Target Engagement Issues: Even if the compound reaches the target tissue, it may not be engaging with its intended molecular target due to various physiological factors.
-
Development of Resistance: In some models, particularly over longer treatment periods, resistance mechanisms may emerge that limit the efficacy of the compound.[11][12]
The subsequent sections of this guide will provide detailed strategies to investigate and address each of these potential issues.
Q3: What are the essential initial checks to perform if my in vivo study with this compound is not showing the expected results?
Before diving into complex troubleshooting, it is vital to rule out fundamental experimental errors. Here is a checklist of initial steps:
-
Verify Compound Identity and Purity: Ensure that the this compound you are using is of high purity and its identity has been confirmed, for example, by NMR or mass spectrometry. Impurities can interfere with the compound's activity.[9]
-
Check Compound Stability: Confirm that the compound is stable under the storage conditions used and in the formulation vehicle. Degradation can lead to a loss of activity.
-
Review Dose Calculations: Double-check all calculations for dose preparation. Simple errors in calculation can lead to underdosing.
-
Confirm Administration Accuracy: Ensure that the compound is being administered correctly and that the full dose is being delivered to the animal. For oral gavage, for instance, improper technique can lead to incomplete dosing.
Q4: How can I be confident in the quality of the this compound I am using in my experiments?
The quality of your small molecule is a critical and often overlooked factor. To ensure the integrity of your this compound:
-
Source from a Reputable Supplier: Purchase your compounds from suppliers who provide a certificate of analysis (CoA) with detailed information on purity and identity.
-
Request Analytical Data: The CoA should include data from analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
Proper Storage: Adhere strictly to the storage recommendations provided by the supplier, which typically involve storing the compound at the correct temperature and protecting it from light and moisture to prevent degradation.[9]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of low in vivo efficacy of this compound.
Section A: Compound Formulation and Administration
The way a compound is formulated and administered can have a profound impact on its bioavailability and, consequently, its in vivo efficacy.
Poor aqueous solubility is a common challenge for many small molecules, including quinoline derivatives.[9] Improving the formulation is a critical step to enhance bioavailability.[13] Here are some strategies to consider:
-
Vehicle Selection: Experiment with different biocompatible vehicles to find one that can effectively solubilize this compound. Common options include:
-
Aqueous solutions with co-solvents: Such as a mixture of saline with DMSO, ethanol, or polyethylene glycol (PEG). It is crucial to keep the concentration of organic solvents low (typically <10% for DMSO) to avoid toxicity.[14]
-
Surfactant-based formulations: Using surfactants like Tween 80 or Cremophor EL can help to create stable micellar solutions.
-
Lipid-based formulations: For highly lipophilic compounds, formulating in oils (e.g., corn oil, sesame oil) can improve oral absorption.
-
-
pH Adjustment: Since this compound is a weak base, its solubility can be increased by preparing it in an acidic solution (e.g., citrate buffer) to form a more soluble salt.
-
Prodrug Approach: While more complex, a prodrug strategy involves chemically modifying the this compound molecule to enhance its solubility and/or permeability. The modifying group is then cleaved in vivo to release the active drug.[7]
Table 1: Common Vehicles for In Vivo Compound Administration
| Vehicle System | Composition | Advantages | Disadvantages |
| Saline with Co-solvent | Saline, DMSO, PEG-400, Ethanol | Simple to prepare | Potential for precipitation upon injection, solvent toxicity at high concentrations |
| Aqueous Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases solubility of hydrophobic drugs | Can be viscous at high concentrations |
| Oil-based | Corn oil, Sesame oil | Good for oral delivery of lipophilic compounds | Not suitable for intravenous administration |
| Emulsion/Suspension | With surfactants like Tween 80 | Can improve stability and bioavailability | More complex to prepare, potential for instability |
Precipitation of your compound either before or after administration will drastically reduce its effective concentration and lead to a lack of efficacy.[9]
-
Visual Inspection: Carefully examine your formulation for any signs of cloudiness, crystals, or sediment. This should be done both immediately after preparation and after it has been sitting for some time.
-
Solubility Testing: Perform a simple solubility test by preparing a dilution series of your compound in the chosen vehicle to determine its solubility limit.
-
Reformulation: If precipitation is observed, you will need to reformulate. This could involve:
-
Trying a different vehicle system from Table 1.
-
Adjusting the pH of the formulation.
-
Gently warming the solution (if the compound is heat-stable).
-
Using sonication to aid dissolution.
-
The route of administration is a critical determinant of a drug's pharmacokinetic profile and should be chosen based on the experimental goals and the physicochemical properties of the compound.
-
Oral (PO): Convenient for long-term studies, but the compound must be able to withstand the harsh environment of the gastrointestinal tract and be absorbed across the intestinal wall. Bioavailability can be low due to first-pass metabolism in the liver.
-
Intraperitoneal (IP): Bypasses the gastrointestinal tract, often leading to higher bioavailability than oral administration. However, the compound is still subject to first-pass metabolism.
-
Intravenous (IV): Provides 100% bioavailability as the compound is introduced directly into the systemic circulation. This is often the preferred route for initial efficacy studies to bypass any absorption issues.
-
Subcutaneous (SC): Allows for slower, more sustained release of the compound.
If you are observing low efficacy with oral administration, consider switching to an IP or IV route to determine if absorption is the limiting factor.
Section B: Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model is crucial for interpreting efficacy data.
A basic pharmacokinetic (PK) study is the most direct way to answer this question. This will provide valuable information on the concentration of the compound in the plasma and target tissues over time.
Protocol: Basic Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to a cohort of animals via the intended route of administration.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). At the final time point, collect the target tissue(s).
-
Sample Processing: Process the blood to obtain plasma. Homogenize the tissue samples.
-
Bioanalysis: Quantify the concentration of this compound in the plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.[15][16][17][18]
-
Data Analysis: Plot the concentration of this compound over time to determine key PK parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, a measure of total drug exposure).
Graphviz Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a basic pharmacokinetic study.
Rapid metabolism can significantly reduce the exposure of the active compound, leading to low efficacy.
-
Metabolite Identification: During your LC-MS/MS analysis for the parent compound, you can also look for potential metabolites. The cytochrome P450 (CYP) enzyme family is a major contributor to the metabolism of many drugs, including quinoline derivatives.[10][19] Common metabolic transformations to look for include hydroxylation, demethylation, and glucuronidation.
-
In Vitro Metabolism Assays: Incubating this compound with liver microsomes (which contain CYP enzymes) from the animal species you are using can provide an in vitro measure of its metabolic stability.
-
Pharmacokinetic Modeling: More advanced PK modeling can help to estimate the clearance rate of the compound and infer the extent of metabolism.
While specific data for this compound may be limited, the extensive research on chloroquine provides a useful reference point. Chloroquine is known to:
-
Be rapidly and almost completely absorbed after oral administration.
-
Have a very large volume of distribution, indicating extensive tissue uptake.[10]
-
Be metabolized in the liver by CYP enzymes to active metabolites like desethylchloroquine.[10][19]
-
Have a very long terminal half-life, on the order of days to weeks in humans.[10]
It is reasonable to hypothesize that this compound may share some of these characteristics, but species differences in metabolism can be significant.
Section C: Target Engagement and Potential Resistance
Even with adequate drug exposure, a lack of efficacy can occur if the compound is not interacting with its target or if the biological system has adapted to its presence.
Demonstrating target engagement is a crucial step in validating your in vivo experiment. The specific method will depend on the target and its mechanism of action.
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream biological marker that is known to be modulated by the target. For example, if this compound is being used as an autophagy inhibitor, you could measure the levels of LC3-II or p62 in tumor tissue by western blot or immunohistochemistry.
-
Direct Target Occupancy Assays: More advanced techniques, such as positron emission tomography (PET) with a radiolabeled tracer, can directly measure the binding of a compound to its target in vivo, but these are often complex and costly.
Graphviz Diagram: Target Engagement Workflow
Caption: A simplified workflow for assessing target engagement.
Yes, particularly in long-term studies or in models with high selective pressure (e.g., oncology xenografts). Mechanisms of resistance to quinoline-based drugs have been extensively studied in the context of malaria and can involve:
-
Increased Efflux: Upregulation of drug efflux pumps that actively transport the compound out of the cells, thereby reducing its intracellular concentration.[3][11][12]
-
Target Alteration: Mutations in the target protein that reduce the binding affinity of the compound.[20]
-
Changes in Intracellular pH: Alterations in the pH of acidic organelles like lysosomes could reduce the accumulation of weakly basic drugs like this compound.[3][12]
If you suspect resistance, you may need to analyze tissues from treated and untreated animals to look for changes in the expression of drug transporters or mutations in the target gene.
Section D: Experimental Design and Controls
A robust experimental design with appropriate controls is fundamental to obtaining reliable and interpretable in vivo data.
Every in vivo efficacy study should include the following control groups:
-
Vehicle Control: This is the most critical control group. These animals receive the same formulation vehicle as the treated group, administered by the same route and on the same schedule. This allows you to differentiate the effects of the compound from any effects of the vehicle itself.
-
Positive Control: If a standard-of-care treatment exists for your disease model, including a positive control group demonstrates that the model is responsive to therapeutic intervention.
-
Untreated Control: In some cases, an untreated control group that receives no intervention can be useful to monitor the natural progression of the disease.
The optimal dose and schedule will depend on the pharmacokinetic and pharmacodynamic properties of the compound.
-
Dose-Response Study: A dose-response study, also known as a dose-ranging study, is essential. This involves treating groups of animals with a range of doses of this compound to identify a dose that provides a therapeutic effect without causing unacceptable toxicity.
-
Maximum Tolerated Dose (MTD) Study: A preliminary MTD study can help to establish the upper limit for your dose-response study. This involves escalating doses of the compound to identify the highest dose that can be administered without causing severe adverse effects.
-
Dosing Frequency: The dosing frequency should be guided by the half-life of the compound. Compounds with a short half-life may require more frequent dosing to maintain therapeutic concentrations.
By systematically working through these troubleshooting steps, you can identify the factors limiting the in vivo efficacy of this compound and develop strategies to optimize your experiments for success.
References
- Slater, A. F. G. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203–235.
- Wongsrichanalai, C., et al. (2002). Epidemiology of drug-resistant malaria. The Lancet Infectious Diseases, 2(4), 209-218.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(5), 333-347.
- Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements. Clinical Pharmacokinetics, 31(4), 257–274.
- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS ONE, 5(11), e14064.
- Singh, V. K., et al. (2022). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55–87.
- Bray, P. G., et al. (1998). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Parasitology Today, 14(11), 433-437.
- Pussard, E., & Verdier, F. (1994). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
- Achan, J., et al. (2011). Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria. Malaria Journal, 10(1), 144.
- Singh, R. K., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(55), 44119-44138.
- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19376.
- Xie, H., et al. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies.
- Abdel-Aziz, M., et al. (2019). Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. Archiv der Pharmazie, 352(9), 1900115.
- Ratcliff, A., et al. (2007). In vivo and in vitro efficacy of chloroquine against Plasmodium malariae and P. ovale in Papua, Indonesia. Antimicrobial Agents and Chemotherapy, 51(1), 195-199.
- Tett, S. E., et al. (2003). Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. Clinical Pharmacology & Therapeutics, 108(5), 966-978.
- Li, J., et al. (2021). Chloroquine against malaria, cancers and viral diseases. Drug Discovery Today, 26(11), 2636-2646.
- Dascombe, M. J., et al. (2007). Rational Design Strategies for the Development of Synthetic Quinoline and Acridine Based Antimalarials. Frontiers in Drug Design and Discovery, 3, 559-598.
- Kaewkhao, K., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. Bioanalysis, 11(5), 333-347.
- Dascombe, M. J., et al. (2007). Rational design strategies for the development of synthetic quinoline and acridine based antimalarials. Frontiers in Drug Design and Discovery, 3, 559-598.
- Amit Lunkad. (2020, August 29). Chloroquine Mechanism of action [Video]. YouTube.
- Xie, H., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies.
- Vempati, R., et al. (2023). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(1), 1-13.
- Shehab, M. A., et al. (2023). Conventional methods of quinoline synthesis. Results in Chemistry, 5, 100849.
- Jacoby, G. A. (2005). Mechanisms of drug resistance: quinolone resistance. Clinical Infectious Diseases, 41(Supplement_2), S120-S126.
- de Kock, C., et al. (2021). Antiplasmodial Activity and In Vivo Bio-Distribution of Chloroquine Molecules Released with a 4-(4-Ethynylphenyl)-Triazole Moiety from Organometallo-Cobalamins. Molecules, 26(16), 4930.
- Wang, J., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-11.
- El-Fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5085.
- Basco, L. K., et al. (1998). Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon.
- Dascombe, M. J., et al. (2007). Rational design strategies for the development of synthetic quinoline and acridine based antimalarials. Frontiers in Drug Design and Discovery, 3, 559-598.
- Vivas, L., et al. (2011). Contrasting Ex Vivo Efficacies of “Reversed Chloroquine” Compounds in Chloroquine-Resistant Plasmodium falciparum and P. vivax Isolates. Antimicrobial Agents and Chemotherapy, 55(6), 2855-2861.
- Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. Acta Pharmaceutica Sinica B, 12(7), 3049-3062.
- Kumar, L., & Singh, S. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(10), 2465.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1), 5-10.
Sources
- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]
- 12. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of 5-Chloroquinoline Toxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methodologies aimed at reducing the toxicity of 5-chloroquinoline compounds. As a Senior Application Scientist, this guide is designed to provide you with not only procedural steps but also the underlying scientific rationale to troubleshoot and optimize your experimental workflows. The inherent biological activity of the quinoline scaffold makes it a valuable starting point for drug discovery, but this is often accompanied by toxicity concerns. This resource will equip you to address these challenges head-on.
Understanding the Root of the Problem: The Toxicology of this compound
The toxicity of quinoline and its derivatives is often linked to their metabolic activation into reactive species.[1] While the specific toxicophore of this compound is an area of ongoing research, it is hypothesized that the electron-withdrawing nature of the chlorine atom at the 5-position influences the metabolic profile of the molecule. The primary mechanism of concern is the bioactivation by cytochrome P450 enzymes.[2] This can lead to the formation of reactive intermediates, such as epoxides or quinone-imines, which are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[3][4][5][6]
The formation of a 5,6-epoxide is a plausible bioactivation pathway, which can then be hydrolyzed to a dihydrodiol or react with cellular nucleophiles.[1] Understanding this potential metabolic pathway is crucial for designing strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing the toxicity of my this compound lead compound?
A1: There are three main pillars for mitigating the toxicity of this compound compounds:
-
Structural Modification: Altering the chemical structure to block metabolic activation, enhance detoxification pathways, or change the compound's distribution. This includes glycoconjugation .
-
Prodrug Approach: Temporarily modifying the active drug to alter its properties, with the active form being released at the target site. Glucuronide prodrugs are a key example.
-
Formulation Strategies: Controlling the release of the compound to maintain its plasma concentration within the therapeutic window and below toxic levels.
Q2: How do I begin to assess the toxicity of my this compound derivatives?
A2: A foundational step is to determine the compound's in vitro cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.[7][8][9][10] It provides a quantitative measure of cell viability and allows for the calculation of an IC50 (half-maximal inhibitory concentration) value.
Q3: Are there any general rules for predicting the toxicity of quinoline derivatives?
A3: While not absolute, Structure-Activity Relationship (SAR) studies provide valuable insights. For instance, the position and nature of substituents on the quinoline ring can significantly impact toxicity. Generally, increasing lipophilicity can sometimes correlate with increased toxicity. The introduction of polar groups or sites for phase II metabolism can facilitate detoxification.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the key strategies to reduce this compound toxicity, along with troubleshooting advice for common issues you may encounter.
Strategy 1: Structural Modification via Glycoconjugation
Glycoconjugation involves attaching a sugar moiety to the this compound scaffold. This can increase hydrophilicity, potentially altering the compound's biodistribution and reducing its ability to enter cells non-specifically. Furthermore, it can provide a handle for targeted delivery to cells overexpressing glucose transporters.
This protocol is a template and may require optimization for your specific this compound derivative. It assumes your compound has a suitable functional group (e.g., a hydroxyl or amino group) for conjugation.
-
Functionalization of the this compound: If your parent compound lacks a suitable handle, you will first need to introduce one (e.g., via nucleophilic aromatic substitution to introduce an amino or hydroxyl group).
-
Preparation of the Glycosyl Donor: A common approach is the use of a glycosyl bromide. For example, acetobromo-α-D-glucose.
-
Glycosylation Reaction:
-
Dissolve your functionalized this compound (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Add a suitable catalyst, such as silver carbonate (Ag₂CO₃) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂).
-
Add the glycosyl donor (e.g., acetobromo-α-D-glucose, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Deprotection:
-
After completion of the glycosylation, the protecting groups on the sugar (e.g., acetyl groups) are removed. A common method is the Zemplén deacetylation.
-
Dissolve the crude product in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature for 1-4 hours. Monitor by TLC.
-
-
Purification:
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120).
-
Filter and concentrate the solution in vacuo.
-
Purify the final glycoconjugate using column chromatography on silica gel.
-
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of glycosylated product | 1. Inactive catalyst. 2. Poor reactivity of the this compound nucleophile. 3. Steric hindrance around the reaction site. | 1. Use a freshly prepared or new batch of catalyst. Consider alternative catalysts like silver triflate. 2. Increase the reaction temperature or switch to a more polar solvent like DMF. 3. If possible, consider a longer linker between the quinoline and the nucleophilic group. |
| Formation of multiple products | 1. Anomerization (formation of both α and β isomers). 2. Side reactions due to harsh conditions. | 1. The choice of solvent and catalyst can influence stereoselectivity. For example, participating solvents like acetonitrile can favor the formation of the β-anomer. 2. Lower the reaction temperature and monitor the reaction closely to stop it once the desired product is formed. |
| Incomplete deprotection | 1. Insufficient catalyst or reaction time. 2. Steric hindrance around the protecting groups. | 1. Add more sodium methoxide or increase the reaction time. 2. Consider alternative deprotection methods if Zemplén deacetylation is not effective. |
Strategy 2: The Prodrug Approach - Glucuronidation
Creating a glucuronide prodrug can enhance water solubility and facilitate excretion.[11][12] The prodrug is designed to be cleaved by β-glucuronidase, an enzyme that is often present at higher concentrations in tumor microenvironments, allowing for targeted drug release.
This protocol outlines the synthesis of a glucuronide prodrug from a this compound derivative containing a hydroxyl group.
-
Preparation of the Glycosyl Donor: Start with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.
-
Glycosylation (Koenigs-Knorr Reaction):
-
Dissolve the hydroxylated this compound (1 equivalent) in a dry solvent like DCM.
-
Add a catalyst, typically a silver salt such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) (1.5 equivalents).
-
Add the protected glucuronyl bromide (1.2 equivalents) slowly at room temperature.
-
Stir the reaction in the dark for 24-48 hours. Monitor by TLC.
-
-
Purification of the Protected Prodrug:
-
Filter the reaction mixture through Celite to remove the silver salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the protected prodrug by column chromatography.
-
-
Deprotection:
-
Hydrolyze the methyl ester of the glucuronic acid moiety using a mild base like lithium hydroxide (LiOH) in a mixture of THF and water.
-
Remove the acetyl protecting groups using a method like Zemplén deacetylation as described in the glycoconjugation protocol.
-
-
Final Purification: Purify the final glucuronide prodrug using reverse-phase HPLC.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Glycosylation Yield | 1. The hydroxyl group on the quinoline is not sufficiently nucleophilic. 2. The glycosyl donor is unstable. | 1. Convert the hydroxyl group to a more reactive alkoxide with a mild base (e.g., sodium hydride) before adding the glycosyl donor. 2. Prepare the glycosyl bromide fresh and use it immediately. Ensure anhydrous reaction conditions. |
| Hydrolysis of the Glycosidic Bond during Deprotection | The deprotection conditions are too harsh. | Use milder deprotection conditions. For the ester hydrolysis, ensure the temperature is kept low. For deacetylation, use a catalytic amount of base and monitor the reaction closely. |
| Difficulty in Purifying the Final Prodrug | The final product is highly polar and may be difficult to separate from salts. | Use reverse-phase chromatography or dialysis to remove salts and purify the final compound. |
Strategy 3: Formulation for Controlled Release
For poorly water-soluble compounds like many this compound derivatives, a controlled-release formulation can reduce toxicity by avoiding high peak plasma concentrations (Cmax) after oral administration.[13] This is achieved by embedding the drug in a matrix that slows its release.
This protocol describes the preparation of a hydrophilic matrix tablet using direct compression.
-
Pre-formulation Studies:
-
Determine the solubility of your this compound derivative at different pH values.
-
Characterize the solid-state properties (e.g., crystallinity, particle size) of the drug.
-
-
Selection of Excipients:
-
Rate-Controlling Polymer: Hydroxypropyl methylcellulose (HPMC) is a common choice.[14]
-
Filler/Binder: Microcrystalline cellulose (MCC).
-
Lubricant: Magnesium stearate.
-
-
Blending:
-
Accurately weigh the this compound, HPMC, and MCC.
-
Blend the powders in a V-blender or a mortar and pestle for 15-20 minutes to ensure a homogenous mixture.
-
Add the magnesium stearate and blend for another 3-5 minutes. (Over-blending the lubricant can negatively affect tablet hardness).
-
-
Direct Compression:
-
Compress the powder blend into tablets using a tablet press with appropriate tooling. The compression force will need to be optimized to achieve the desired tablet hardness and friability.
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing using a USP apparatus (e.g., Apparatus 2, paddles) in a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Analyze the drug release over time (e.g., 1, 2, 4, 8, 12 hours) by HPLC to determine the release profile.
-
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Drug release is too fast ("Dose Dumping") | 1. Insufficient amount of rate-controlling polymer. 2. Tablet hardness is too low. | 1. Increase the percentage of HPMC in the formulation. 2. Increase the compression force during tableting. |
| Drug release is too slow or incomplete | 1. Too much rate-controlling polymer. 2. The drug has very low solubility in the dissolution medium. | 1. Decrease the percentage of HPMC or use a lower viscosity grade of HPMC. 2. Incorporate a solubilizing agent into the formulation or use a different dissolution medium that is more representative of in vivo conditions. |
| Poor tablet properties (e.g., capping, lamination) | 1. Inadequate lubrication. 2. Incorrect compression force. | 1. Optimize the amount of magnesium stearate. 2. Adjust the compression force. Pre-compression and main compression settings may need to be optimized. |
Data Presentation: Comparative Cytotoxicity
The following table presents a compilation of IC50 values for various quinoline derivatives from the literature to illustrate how structural modifications can influence cytotoxicity. Direct comparative data for a single this compound and its detoxified analogs is limited; therefore, this table serves as a guide to the expected range of activities.
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| 5-Chloro-8-hydroxyquinoline | Raji (lymphoma) | ~4-6 | Varies with metal ion presence | [15] |
| 4-Amino-7-chloroquinoline (Chloroquine) | MDA-MB-468 (breast cancer) | 24.36 | Parent compound for comparison | [8] |
| 4-((7-Chloroquinolin-4-yl)amino)-N,N-dimethylpentan-1-amine | MDA-MB-468 (breast cancer) | 8.73 | 5-fold increase in cytotoxicity compared to chloroquine | [8] |
| 6-Chloro-2-phenylquinolin-4-ol derivative | HCT-116 (colon cancer) | 0.8 | Example of a highly potent derivative | [16] |
| 2-Chloroquinoline derivative (C3) | Vero E6 | <10 | Example of a 2-chloroquinoline with cytotoxicity | [17] |
| 2-Chloroquinoline derivative (C10) | Vero E6, BEAS-2, Caco2 | >200 | Example of a 2-chloroquinoline with low cytotoxicity | [17] |
This table is for illustrative purposes. The cytotoxicity of a specific this compound derivative must be determined experimentally.
Visualization of Workflows
The following diagrams, created using the DOT language, outline the decision-making and experimental workflows for the detoxification strategies discussed.
Workflow for Lead Optimization to Reduce Toxicity
This diagram illustrates the general workflow for identifying and mitigating the toxicity of a lead compound like a this compound.
Caption: A decision-making workflow for mitigating the toxicity of a lead compound.
Workflow for Prodrug Synthesis and Evaluation
This diagram details the steps involved in a prodrug-based approach to reduce toxicity.
Caption: A workflow for the synthesis and evaluation of a prodrug.
References
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline)
- Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies
- Improving the decision-making process in structural modification of drug candid
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Cytotoxic Assessment of Quinoline Based Deriv
- Why nucleophllic substitution in quinoline takes place at 2 position not
- On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities
- Lead Optimization in Drug Discovery: Process, Str
- FORMULATION FORUM - Oral Controlled Delivery of Poorly W
- Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Compar
- Solubilization and Controlled Release Strategy of Poorly W
- Formulating Immediate-Release Tablets for Poorly Soluble Drugs
- Lead Optimiz
- 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide
- The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics
- Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites
- Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candid
- Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model
- Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Str
- Schematic illustration of syntheses for glucuronide prodrugs used in...
- Drawing graphs with dot
- Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
- Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT)
- Modeling the Bioactiv
- A Comprehensive Listing of Bioactivation P
- Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines
- Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview
- Detecting reactive drug metabolites for reducing the potential for drug toxicity
- Glucuronide synthesis
- Bioactiv
- Step-by-Step Drug Formulation Development Guide [Turn-Key Timeline]
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activ
- This compound
- Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and applic
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro
- Cre
- (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II)
- Quinine
- Formulating Immediate-Release Tablets for Poorly Soluble Drugs
- Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp3)
- D
- The Synthesis of O-Glucuronides
- Quinoline: A vers
- D
- Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective
- Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evalu
Sources
- 1. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS: in vitro metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line | Pakistan BioMedical Journal [pakistanbmj.com]
- 14. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 15. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-Chloroquinoline Formulations for Advanced Drug Delivery
Welcome to the technical support center dedicated to the formulation of 5-Chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this poorly soluble quinoline derivative. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental success.
Understanding the Formulation Challenges of this compound
This compound is a hydrophobic molecule with a quinoline core, presenting significant challenges to aqueous solubility.[1] Its low solubility can lead to poor dissolution rates and, consequently, low and variable oral bioavailability, hindering its therapeutic potential.[2][3] The primary goal of formulating this compound is to enhance its solubility and dissolution, thereby improving its absorption and therapeutic efficacy.[4][5]
This guide will explore three key strategies to overcome these challenges:
-
Nanoformulations: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create a high-energy amorphous form.
-
Lipid-Based Formulations: Utilizing lipids to solubilize and deliver the hydrophobic drug.
Below is a workflow to guide your formulation strategy selection.
Caption: Decision workflow for selecting a suitable formulation strategy for this compound.
Section 1: Nanoformulations - Troubleshooting and FAQs
Nanoformulations, such as nanoparticles, enhance the dissolution rate of poorly soluble drugs by increasing the surface-area-to-volume ratio.[6]
Frequently Asked Questions (FAQs) - Nanoformulations
Q1: What are the key advantages of using a nanoformulation for this compound?
A1: The primary advantages are the significant increase in surface area, leading to a faster dissolution rate and improved bioavailability.[7] Nanoformulations can also be tailored for targeted delivery and controlled release.
Q2: Which method is best for preparing this compound nanoparticles?
A2: The choice of method depends on the desired particle characteristics and scale. Common methods include:
-
Nanoprecipitation (Solvent Displacement): A simple and rapid method suitable for hydrophobic drugs like this compound.[8]
-
Emulsification-Solvent Evaporation: A versatile method that allows for good control over particle size.[9]
-
High-Pressure Homogenization: A scalable top-down approach that can produce very fine nanoparticles.[10]
Q3: How do I select an appropriate stabilizer for my this compound nanoparticle formulation?
A3: Stabilizers are crucial to prevent nanoparticle aggregation.[11] The selection depends on the formulation method and desired properties. Common stabilizers include:
-
Polymeric stabilizers: (e.g., PVA, PVP, PLGA) provide steric hindrance.
-
Surfactants: (e.g., Poloxamers, Tweens) provide electrostatic and/or steric stabilization. Excipient compatibility studies are essential to ensure the chosen stabilizer does not negatively interact with this compound.[12][13]
Troubleshooting Guide - Nanoformulations
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Visible aggregates or precipitation immediately after formulation. | Inadequate stabilizer concentration; Poor solvent/antisolvent mixing; Drug concentration too high. | 1. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer. 2. Improve Mixing: Increase stirring speed or use a more efficient mixing method (e.g., sonication). 3. Reduce Drug Concentration: Lower the initial concentration of this compound in the organic phase. |
| Nanoparticle size is too large or polydisperse. | Slow mixing of solvent and antisolvent; Low stabilizer concentration; High drug concentration. | 1. Increase Mixing Energy: Use higher stirring speeds or sonication. 2. Adjust Solvent/Antisolvent Ratio: A higher ratio of antisolvent to solvent can lead to faster precipitation and smaller particles. 3. Optimize Polymer/Drug Ratio: A higher polymer-to-drug ratio can result in smaller and more stable nanoparticles. |
| Low drug loading or encapsulation efficiency. | High drug solubility in the external phase; Rapid drug leakage from nanoparticles. | 1. Change the Solvent System: Select a solvent in which the drug is highly soluble and an antisolvent in which it is very poorly soluble. 2. Optimize the Polymer: Choose a polymer with strong hydrophobic interactions with this compound. 3. Adjust Formulation Parameters: Varying the drug-to-polymer ratio and the rate of addition of the organic phase can improve encapsulation. |
Section 2: Amorphous Solid Dispersions (ASDs) - Troubleshooting and FAQs
ASDs involve dispersing the drug in a hydrophilic carrier in its amorphous, or non-crystalline, state. This high-energy form has a greater apparent solubility and dissolution rate compared to the crystalline form.[14][15]
Frequently Asked Questions (FAQs) - Amorphous Solid Dispersions
Q1: What makes a good polymeric carrier for a this compound solid dispersion?
A1: A suitable carrier should be able to:
-
Form a miscible system with this compound.
-
Inhibit the crystallization of the drug during storage.
-
Be readily soluble in gastrointestinal fluids. Commonly used polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[16]
Q2: Which preparation method is recommended for this compound ASDs?
A2: The choice depends on the thermal stability of this compound and the desired final dosage form.
-
Spray Drying: A common and scalable method where a solution of the drug and polymer is atomized into a hot gas stream.[17]
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated to form a molten mass that is then extruded. This is suitable for thermally stable drugs.[18]
-
Solvent Evaporation: A lab-scale method where the drug and polymer are dissolved in a common solvent, which is then evaporated.[19]
Q3: How can I prevent the recrystallization of this compound in my ASD formulation?
A3: Recrystallization is a major stability concern for ASDs.[4] Strategies to prevent it include:
-
Polymer Selection: Choosing a polymer with strong interactions (e.g., hydrogen bonding) with this compound.
-
Drug Loading: Keeping the drug loading below the saturation solubility of the drug in the polymer.
-
Storage Conditions: Storing the ASD at a temperature well below its glass transition temperature (Tg) and protecting it from moisture.[20]
Troubleshooting Guide - Amorphous Solid Dispersions
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete amorphization of this compound. | Insufficient interaction between drug and polymer; Drug loading is too high; Inappropriate processing parameters. | 1. Screen Different Polymers: Select a polymer with better miscibility with this compound. 2. Reduce Drug Loading: Decrease the drug-to-polymer ratio. 3. Optimize Process: For spray drying, increase the inlet temperature or decrease the feed rate. For HME, increase the processing temperature or screw speed. |
| Phase separation or crystallization during storage. | Poor drug-polymer miscibility; High humidity; Storage temperature is too close to the Tg. | 1. Improve Miscibility: Select a polymer with stronger interactions with the drug. 2. Control Moisture: Package the ASD in moisture-resistant containers. 3. Optimize Formulation: Add a secondary polymer or a surfactant to improve stability.[21] |
| Poor dissolution performance ("Spring and Parachute" effect is not optimal). | Rapid precipitation of the amorphous drug in the dissolution medium; Insufficient polymer concentration to maintain supersaturation. | 1. Use a Precipitation Inhibitor: Incorporate a polymer that can maintain a supersaturated state of the drug (e.g., HPMC-AS).[22] 2. Increase Polymer Ratio: A higher concentration of the hydrophilic polymer can help sustain the supersaturated state. 3. Optimize Particle Size: Smaller particles from the ASD can dissolve faster, but may also precipitate more quickly if not properly stabilized. |
Section 3: Lipid-Based Formulations - Troubleshooting and FAQs
Lipid-based formulations improve the solubility and absorption of lipophilic drugs like this compound by presenting the drug in a solubilized state.[18][23]
Frequently Asked Questions (FAQs) - Lipid-Based Formulations
Q1: What are the different types of lipid-based formulations suitable for this compound?
A1: The Lipid Formulation Classification System (LFCS) categorizes these formulations. For a highly lipophilic drug like this compound, Type II (Self-emulsifying drug delivery systems - SEDDS) and Type III (Self-microemulsifying drug delivery systems - SMEDDS) are often suitable.[24] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are also excellent options.[19]
Q2: How do I select the right lipids and surfactants for my formulation?
A2: The selection process involves:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Emulsification Efficiency: Evaluate the ability of the surfactant to emulsify the chosen oil phase.
-
Biocompatibility and Regulatory Acceptance: Use excipients that are generally recognized as safe (GRAS).
Q3: What are the critical quality attributes to monitor for a lipid-based formulation of this compound?
A3: Key parameters to monitor include:
-
Droplet size and distribution: This affects the rate and extent of drug release and absorption.
-
Zeta potential: Indicates the stability of the emulsion.
-
Drug content and encapsulation efficiency: Ensures the correct dosage is delivered.
-
In vitro drug release: Predicts the in vivo performance of the formulation.
Troubleshooting Guide - Lipid-Based Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Drug precipitation upon dispersion in aqueous media. | Drug is not fully solubilized in the lipid phase; The formulation does not emulsify effectively. | 1. Increase Surfactant Concentration: A higher surfactant-to-oil ratio can improve emulsification and drug solubilization in the micelles. 2. Add a Co-solvent: A co-solvent can help to keep the drug in solution during dispersion. 3. Select a Different Lipid System: Choose an oil or surfactant with higher solubilizing capacity for this compound. |
| Phase separation or creaming of the emulsion over time. | Inadequate surfactant concentration; Ostwald ripening; Temperature fluctuations. | 1. Optimize Surfactant Blend: Use a combination of high and low HLB surfactants to improve stability. 2. Reduce Droplet Size: Smaller droplets are generally more stable. This can be achieved through high-energy homogenization. 3. Control Storage Conditions: Store the formulation at a controlled temperature. |
| Low oral bioavailability despite good in vitro performance. | Digestion of the lipid vehicle leading to drug precipitation; First-pass metabolism. | 1. Use Long-Chain Triglycerides: These can promote lymphatic transport, bypassing the liver and reducing first-pass metabolism. 2. Incorporate Digestion-Resistant Surfactants: This can help maintain drug solubilization in the gut. 3. Consider Mucoadhesive Polymers: Adding a mucoadhesive polymer can increase the residence time of the formulation in the gastrointestinal tract, allowing more time for absorption.[25] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol outlines a general procedure for preparing this compound loaded polymeric nanoparticles.
Caption: Workflow for preparing this compound nanoparticles via nanoprecipitation.
Step-by-Step Methodology:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and a suitable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[8]
-
Preparation of the Aqueous Phase: Dissolve a stabilizer (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate to high magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: The nanoparticles can be collected by ultracentrifugation followed by washing to remove excess stabilizer and unencapsulated drug. The resulting pellet can be resuspended or lyophilized for long-term storage.
-
Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency.[3]
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a method for preparing an ASD of this compound on a laboratory scale.
Step-by-Step Methodology:
-
Solution Preparation: Co-dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).[19]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The flask should be rotated in a water bath set at a temperature that facilitates rapid evaporation without degrading the drug.
-
Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, and gently mill it into a fine powder using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature (absence of a melting peak and presence of a single glass transition temperature), Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify any drug-polymer interactions.
Section 4: Characterization and Stability
Essential Characterization Techniques
A thorough characterization of your this compound formulation is critical to ensure its quality and performance.
| Technique | Parameter Measured | Importance |
| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI) | Affects dissolution rate, bioavailability, and stability. |
| Zeta Potential Analysis | Surface charge | Predicts the physical stability of colloidal dispersions. |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | Morphology, size, and surface characteristics | Visual confirmation of nanoparticle formation and morphology. |
| Differential Scanning Calorimetry (DSC) | Thermal properties (melting point, glass transition) | Confirms the amorphous state in ASDs and assesses drug-excipient interactions. |
| Powder X-ray Diffraction (PXRD) | Crystalline or amorphous nature | A definitive method to confirm the absence of crystallinity in ASDs. |
| High-Performance Liquid Chromatography (HPLC) | Drug content, encapsulation efficiency, purity | Quantifies the amount of this compound in the formulation and assesses its chemical stability. |
Stability Testing
Stability testing is crucial to determine the shelf-life of your formulation under various environmental conditions.[21][26][27]
Recommended Stability Program:
-
Accelerated Stability: Store the formulation at elevated temperature and humidity (e.g., 40°C / 75% RH) for up to 6 months.[28]
-
Long-Term Stability: Store the formulation under recommended storage conditions (e.g., 25°C / 60% RH) for a period that covers the proposed shelf-life.
-
Analysis: At specified time points, analyze the samples for key quality attributes such as appearance, drug content, degradation products, particle size (for nanoformulations), and crystallinity (for ASDs).
References
Please note that this is a curated list of references to provide a starting point for your research. It is not exhaustive.
- Creative Biolabs. (n.d.). Drug Excipient Compatibility Study.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- Slideshare. (n.d.). Drug excipient Compatibility.
- Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study.
- Veeprho. (2024, December 27). API Excipient Compatibility Study.
- ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide.
- Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies.
- Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications.
- de Faria, A. C. S., de Castro, A. D., & de Souza, J. (2018). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. Brazilian Journal of Pharmaceutical Sciences, 54(4).
- Beloqui, A., Solinís, M. A., Delgado, A., & Gascón, A. R. (2014). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Pharmaceutics, 6(3), 453–476.
- Singh, A. K., Iqubal, M. K., Sharma, S., & Iqubal, A. (2021). Manufacturing strategies to develop amorphous solid dispersions: An overview. Journal of Drug Delivery Science and Technology, 63, 102434.
- Nagapudi, K., & Jona, J. (2008). Methods of Preparing Amorphous API and Amorphous Solid Dispersions. ResearchGate.
- Aggarwal, G., & Singh, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-924.
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- MedCrave. (2019). Solid dispersions: A technology for improving bioavailability.
- Publishing at the Library. (n.d.). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.
- Patel, J., & Dhingani, A. (2021). A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique. Pharmaceutical Sciences, 27(3), 341-356.
- Google Patents. (n.d.). US20140056981A1 - Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs.
- In Nanomaterials Handbook (pp. 637-657). (2006). CRC Press.
- Sharma, A., & Sharma, S. (2023). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(1), 104-115.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Fundamental aspects of solid dispersion technology for poorly soluble drugs.
- ManTech Publications. (2025). Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs.
- Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine, 14(3), 200-211.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Controlled Release, 326, 150-171.
- Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. (2021). Journal of Pharmaceutical Sciences, 110(6), 2267-2283.
- American Pharmaceutical Review. (2016). Formulating Amorphous Solid Dispersions: Bridging Particle Engineering and Formulation.
- Homayun, B., Lin, X., & Choi, H. J. (2019).
- Pharmaceutical Technology. (n.d.). Tackling Solubility Challenges.
- UPC Cambridge. (n.d.). Examples of Drug Delivery Systems for Delivery of Certain Poorly Water-Soluble Drugs.
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- JIN DUN CHEMISTRY. (2024). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications.
- Sahu, S., & Das, D. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-81.
- PubChem. (n.d.). This compound.
- Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs.
- American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems.
- Nanoscale. (2018). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles.
- Malamatari, M., Taylor, K. M. G., & Malamataris, S. (2018). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 10(3), 105.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Ali, H. S. M., & York, P. (2021). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 13(8), 1165.
- ResearchGate. (2011). Strategies to formulate lipid-based drug delivery systems.
- Singh, I., & Swami, R. (2017). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutical Sciences and Research, 9(8), 1293-1299.
- Al-kassas, R., & Al-gobal, M. A. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Pharmaceutics, 14(9), 1836.
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline.
- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. dovepress.com [dovepress.com]
- 4. scielo.br [scielo.br]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. preprints.org [preprints.org]
- 7. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [kazanmedjournal.ru]
- 8. resolvemass.ca [resolvemass.ca]
- 9. homes.nano.aau.dk [homes.nano.aau.dk]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Excipient Compatibility Study - Creative Biolabs [creative-biolabs.com]
- 13. veeprho.com [veeprho.com]
- 14. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 15. ajptonline.com [ajptonline.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. humiditycontrol.com [humiditycontrol.com]
- 22. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. www3.paho.org [www3.paho.org]
- 27. japsonline.com [japsonline.com]
- 28. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scale-Up Production of 5-Chloroquinoline
Welcome to the technical support center for the scale-up production of 5-Chloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. Here, you will find practical troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient scale-up process.
Troubleshooting Guide: Common Issues in this compound Scale-Up
Scaling up any chemical synthesis introduces a new set of variables that can impact reaction efficiency, product purity, and safety. The following table outlines potential problems you may encounter during the scale-up of this compound synthesis, along with their probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using TLC or LC-MS to ensure completion. Consider incrementally increasing the reaction time or temperature. |
| Side reactions: Polymerization or degradation of starting materials or products due to harsh conditions.[1] | Optimize reaction conditions by exploring milder catalysts or solvents. For reactions like the Skraup synthesis, use a moderator such as ferrous sulfate to control the reaction's exothermicity.[1] | |
| Poor solubility of reactants: Inadequate mixing or inappropriate solvent choice at a larger scale. | Switch to a more suitable solvent like DMF or ethanol to improve solubility. Ensure efficient agitation that is scalable from your lab setup. | |
| 2. Formation of Tar and Polymeric Byproducts | Harsh acidic and oxidizing conditions: Particularly common in Skraup-type syntheses where strong acids and high temperatures are used.[1][2] | The use of a moderator like boric acid can temper the reaction's intensity and reduce tar formation.[3] Controlling the rate of addition of strong acids and ensuring efficient heat dissipation are also crucial.[1] |
| Self-condensation of reactants: Aldol-type side reactions can compete with the desired quinoline formation. | Optimize the reaction temperature and consider a catalyst that favors the quinoline synthesis pathway. | |
| 3. Difficulty in Product Isolation and Purification | Product precipitation with impurities: The crude product may crash out of the reaction mixture along with tarry byproducts. | Post-reaction, consider a steam distillation or a carefully planned extraction protocol to separate the product from the tar.[1] |
| Formation of hard-to-remove isomers: Depending on the starting materials and reaction conditions, positional isomers can be formed. | Utilize column chromatography with a carefully selected eluent system for purification. For chlorinated quinolines, forming a hydrochloride salt can aid in purification through recrystallization, followed by neutralization to obtain the free base.[3][4] | |
| 4. Runaway Reactions and Poor Temperature Control | Highly exothermic reactions: Classic quinoline syntheses like the Skraup reaction are notoriously exothermic.[1] | Ensure the reactor has adequate cooling capacity. The slow, controlled addition of reagents is critical. For very exothermic steps, consider a semi-batch process. |
| Non-linear heat transfer at scale: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[5][6] | A thorough thermodynamic analysis is necessary before scaling up. Model the heat flow of your reaction to anticipate the cooling requirements of the larger vessel.[6] | |
| 5. Inconsistent Product Quality Between Batches | Variability in raw material quality: Impurities in starting materials can affect the reaction outcome. | Implement stringent quality control checks for all incoming raw materials. |
| Process drift during scale-up: Minor variations in parameters like mixing speed, heating rates, and addition times can have a significant impact at a larger scale.[7] | Utilize Process Analytical Technology (PAT) to monitor critical parameters in real-time. This allows for early detection and correction of deviations.[5][8] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Optimization
Q1: Which synthesis route for this compound is most suitable for industrial scale-up?
While several methods exist for quinoline synthesis, the Gould-Jacobs reaction is often favored for its generally milder conditions compared to the Skraup or Doebner-von Miller syntheses.[9][10] The Gould-Jacobs reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.[9][11] This route can offer better control and fewer tarry byproducts, which is a significant advantage in large-scale production. However, the choice of synthesis route will ultimately depend on factors like raw material cost, desired purity, and available equipment.
Q2: I am using the Combes synthesis to produce a substituted quinoline. How can I improve the regioselectivity at a larger scale?
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[12] The regioselectivity is determined by which carbonyl of the diketone the aniline nitrogen attacks and the subsequent cyclization. On a larger scale, ensuring uniform temperature and catalyst distribution is key to consistent regioselectivity. The use of a milder acid catalyst might also provide better control over the reaction pathway.
Q3: My Gould-Jacobs reaction is showing incomplete cyclization. What can I do to drive the reaction to completion?
The thermal intramolecular cyclization is a critical step in the Gould-Jacobs reaction and often requires high temperatures.[11] If you are observing incomplete cyclization, you may need to increase the reaction temperature or prolong the reaction time. However, be mindful of potential product degradation at very high temperatures.[11] The use of a high-boiling point solvent can help achieve the necessary temperature uniformly throughout the reaction mass. Microwave-assisted heating has also been shown to improve yields and reduce reaction times for this step, although its scalability needs to be carefully evaluated.[11][13]
Visualizing a Key Synthesis Route: The Gould-Jacobs Reaction
The following diagram illustrates the key steps in the Gould-Jacobs synthesis of a 4-hydroxyquinoline precursor, which can be further modified to obtain this compound.
Caption: Gould-Jacobs synthesis pathway.
Impurity Profiling and Purification
Q4: What are the common impurities I should expect in the synthesis of this compound, and how can I minimize them?
Common impurities can include unreacted starting materials, polymeric tars, and positional isomers (e.g., 7-chloroquinoline). The formation of di-chlorinated species like 5,7-dichloroquinoline can also occur, especially in chlorination reactions of a quinoline precursor.[2] To minimize these:
-
Optimize stoichiometry: Use the correct molar ratios of reactants to avoid excesses that may lead to side products.
-
Control reaction conditions: As discussed, milder conditions can reduce tar and polymer formation.[14][1]
-
Purification strategy: A multi-step purification process is often necessary. This can involve an initial extraction to remove bulk impurities, followed by column chromatography or recrystallization of a salt form to isolate the desired isomer.[3][4]
Q5: Are there any specific analytical techniques recommended for monitoring the purity of this compound during scale-up?
High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the purity of this compound. It allows for the quantification of the main product and the detection of impurities. Gas Chromatography (GC) can also be used. For structural confirmation of impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.
Safety Considerations
Q6: What are the primary safety hazards associated with the scale-up production of this compound?
The production of this compound involves several hazards that are amplified at a larger scale:
-
Corrosive and toxic reagents: Many syntheses use strong acids (like sulfuric acid) and other hazardous chemicals.[1][15] this compound itself is classified as an irritant to the skin, eyes, and respiratory system.[16][17][18]
-
Exothermic reactions: The potential for runaway reactions is a major concern, as previously noted.[1]
-
Handling of solids: Fine powders of this compound can form dust clouds, which may be a respiratory hazard and potentially combustible.[19]
Q7: How should I manage the safety risks during scale-up?
A thorough process safety assessment is crucial before any scale-up. This should include:
-
Engineering controls: Conduct the synthesis in a well-ventilated area, preferably in a closed system to minimize exposure. Ensure the reactor is properly equipped with pressure relief systems and emergency cooling.
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.
-
Waste disposal: Develop a clear plan for the safe disposal of chemical waste, including acidic and organic residues.
By carefully considering these troubleshooting points and frequently asked questions, you can better anticipate and mitigate the challenges associated with the scale-up production of this compound.
References
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. Accessed January 4, 2024.
- BenchChem.
- Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Accessed January 4, 2024.
- Wikipedia. Gould–Jacobs reaction. Accessed January 4, 2024.
- Organic Synthesis. Gould-Jacobs Reaction. Accessed January 4, 2024.
- Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Accessed January 4, 2024.
- ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. Accessed January 4, 2024.
- Guidechem. How to improve the synthesis method of 5-chloro-8-hydroxyquinoline - FAQ. Accessed January 4, 2024.
- Cambridge University Press. Combes Quinoline Synthesis. Accessed January 4, 2024.
- Santa Cruz Biotechnology. 5-Chloro-8-quinolinol. Accessed January 4, 2024.
- European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Accessed January 4, 2024.
- NIH. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC. Accessed January 4, 2024.
- World Pharma Today. Overcoming Challenges in Scale-Up Production. Accessed January 4, 2024.
- Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. Accessed January 4, 2024.
- ChemicalBook. This compound | 635-27-8. Accessed January 4, 2024.
- Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Accessed January 4, 2024.
- ChemicalBook. 5-Chloro-8-hydroxyquinoline | 130-16-5. Accessed January 4, 2024.
- NIH. Recent Advances in Metal-Free Quinoline Synthesis - PMC. Accessed January 4, 2024.
- PharmTech. Pharmaceutical Scale-Up Challenges and How to Overcome Them. Accessed January 4, 2024.
- Damietta University.
- EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. Accessed January 4, 2024.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Accessed January 4, 2024.
- BenchChem. High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols. Accessed January 4, 2024.
- PubChem. This compound | C9H6ClN | CID 69458. Accessed January 4, 2024.
- Cion Pharma. 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Accessed January 4, 2024.
- Wikipedia. Combes quinoline synthesis. Accessed January 4, 2024.
- ResearchGate.
- Pharma's Almanac. What are the most significant manufacturing hurdles in biopharma and how can they be addressed?. Accessed January 4, 2024.
- ChemicalBook. 5-Chloro-8-hydroxyquinoline synthesis. Accessed January 4, 2024.
- BioPharm International. Current Challenges with Cell Culture Scale-up for Biologics Production. Accessed January 4, 2024.
- Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Accessed January 4, 2024.
- PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Accessed January 4, 2024.
- ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Accessed January 4, 2024.
- ChemicalBook.
- Organic Chemistry Portal. Synthesis of quinolines. Accessed January 4, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould-Jacobs Reaction [drugfuture.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. This compound | 635-27-8 [amp.chemicalbook.com]
- 17. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound - Safety Data Sheet [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 5-Chloroquinoline
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 5-Chloroquinoline, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the scientific rationale behind experimental choices, ensuring a robust and defensible validation package. Our approach is grounded in the principles of scientific integrity, adhering to international regulatory standards to ensure your methods are fit for purpose.
Introduction: The Analytical Imperative for this compound
This compound (C₉H₆ClN) is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably certain antimalarial drugs.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method to quantify this compound and its potential impurities is not merely a regulatory requirement but a cornerstone of process control and quality assurance.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This guide will compare two of the most powerful and common techniques in pharmaceutical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for this application, framed within the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Choosing the Right Tool: HPLC vs. GC-MS
The selection of an analytical technique is the first critical decision. It should be based on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, speed, and whether it's for assay or impurity profiling).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Insights |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | This compound is a semi-volatile solid. HPLC is inherently suitable for this compound without derivatization. GC-MS requires sufficient volatility and thermal stability, which this compound possesses. |
| Volatility Req. | Not required. Ideal for non-volatile and thermally labile compounds. | Required. Analyte must be volatile and thermally stable. | HPLC offers broader applicability for potential non-volatile degradation products or impurities that might be present alongside this compound. |
| Specificity | Good. Achieved via retention time and often enhanced with specific detectors like a Photodiode Array (PDA). | Excellent. Provides both retention time and a mass spectrum, which is a unique chemical fingerprint. | For unambiguous peak identification, especially in complex matrices or for impurity profiling, the mass spectrum from GC-MS is superior.[7] HPLC with PDA can provide peak purity analysis, which is a strong indicator of specificity.[8] |
| Sensitivity | Good. Limits of Quantitation (LOQ) are typically in the ng/mL to µg/mL range.[7] | Excellent. LOQ can reach pg/mL levels, especially with Selected Ion Monitoring (SIM).[9] | For trace-level impurity analysis, GC-MS often has the sensitivity advantage. For assay and major degradants, HPLC sensitivity is typically more than sufficient. |
| Sample Prep. | Generally simple: dissolve and inject. | May require derivatization for non-volatile analytes, though not expected for this compound. Requires extraction into a volatile solvent. | The simplicity of HPLC sample preparation lends itself to higher throughput in a quality control environment. |
| Cost & Complexity | Lower initial and operational cost. Technically less complex. | Higher initial and operational cost. Requires more specialized training. | For routine quality control, HPLC is often the more cost-effective and practical choice.[7] |
The Validation Workflow: A Structured Approach
A successful validation follows a logical sequence. Each step builds upon the last, culminating in a comprehensive data package that demonstrates the method is reliable and fit for its intended purpose. The relationship between these steps is crucial for an efficient and compliant validation process.
Caption: Logical workflow for analytical method validation.
Experimental Protocols & Validation Parameters
This section details the experimental execution for validating an HPLC-UV method for the quantification of this compound. The acceptance criteria provided are typical for a pharmaceutical assay.
Representative HPLC Method
This protocol is a starting point for validation. The objective of method development is to optimize these conditions to achieve a suitable peak shape, retention time, and resolution from any impurities.
-
Instrumentation: HPLC with UV/PDA Detector (e.g., Agilent 1260, Waters Alliance).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides good hydrophobic interaction with the quinoline ring structure, leading to effective retention.
-
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio.
-
Rationale: The organic modifier (acetonitrile) controls the elution strength. The acidic buffer ensures the basic nitrogen on the quinoline ring is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Rationale: Quinoline derivatives typically show strong absorbance in the UV region. The optimal wavelength should be determined by running a UV scan of this compound on the PDA detector to find its absorbance maximum (λmax).
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution solvent (diluent) to ensure no interfering peaks are present at the retention time of this compound.
-
Placebo Analysis: If analyzing a formulated product, inject a solution containing all excipients except this compound to check for interference.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[11]
-
Analysis: Analyze the stressed sample. The method is specific if the this compound peak is well-resolved from all degradation peaks (resolution > 1.5).
-
Peak Purity (PDA): Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants and in a standard solution.
Acceptance Criteria:
-
No significant interference from blank or placebo at the analyte's retention time.
-
The analyte peak is resolved from all potential impurities and degradants.
-
The peak purity index should be greater than a pre-set threshold (e.g., >990), indicating spectral homogeneity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[2]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the expected test concentration.[12]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Should be close to zero | 150 (vs. response of ~500,000 at 100%) |
| Residual Plot | Random distribution around zero | Random scatter observed |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is typically assessed using recovery studies.
Experimental Protocol:
-
Prepare a placebo mixture (if applicable).
-
Spike the placebo with known amounts of this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Data Summary & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.5% | 98.0% - 102.0% |
| 100% | 100.2% | 98.0% - 102.0% |
| 120% | 101.1% | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of this compound at 100% of the test concentration.
-
Perform the analysis on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This assesses the variability within the laboratory.
-
Data Summary & Acceptance Criteria:
| Precision Level | Parameter | Acceptance Criterion | Example Result |
| Repeatability | % RSD of 6 replicates | Not More Than (NMT) 2.0% | 0.8% |
| Intermediate Precision | % RSD of 12 replicates (6 from each set) | NMT 2.0% | 1.2% |
Limits of Detection (LOD) and Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is typically defined as the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is typically defined as the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3:1.
-
LOQ: S/N ratio ≥ 10:1, with demonstrated precision and accuracy at this level.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Deliberately vary each parameter within a realistic range (e.g., flow rate ±0.1 mL/min, temperature ±2 °C).
-
Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Summary & Acceptance Criteria:
| Parameter Varied | Variation | Impact on Results | Acceptance Criteria |
| Flow Rate | 0.9 mL/min & 1.1 mL/min | Retention time shifted, but resolution maintained. | System suitability parameters must pass. |
| Mobile Phase %B | ± 2% | Retention time shifted, but resolution maintained. | System suitability parameters must pass. |
| Column Temp. | 28 °C & 32 °C | Minor shift in retention time. | System suitability parameters must pass. |
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data, which is fundamental to ensuring drug quality. This guide has demonstrated that while both HPLC and GC-MS are viable techniques, HPLC with UV detection often represents the most practical choice for routine quantitative analysis. By following a structured validation workflow grounded in ICH principles, researchers can build a comprehensive and scientifically sound data package. The detailed protocols and acceptance criteria provided herein serve as a robust template for developing and validating a method that is truly fit for its intended purpose, from early development through to quality control.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). LinkedIn.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
- Validation of Analytical Procedures Q2(R2). (2023).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Valid
- Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Benchchem.
- Vibrational spectroscopic study of some quinoline derivatives. (2018).
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calcul
- Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming. (2019). PubMed.
- The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. (2025).
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025.
- Analytical method validation: A brief review. IOSR Journal of Pharmacy.
- A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - PubMed Central.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- This compound. PubChem.
- A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride. Benchchem.
- A Review on Step-by-Step Analytical Method Valid
- Determination of Quinoline in Textiles by Gas Chrom
- High performance liquid chromatography determination of prulifloxacin and five related impurities in pharmaceutical formul
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
Sources
- 1. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. iosrphr.org [iosrphr.org]
A Comparative Efficacy Analysis: 5-Chloroquinoline vs. 8-Hydroxyquinoline
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, quinoline scaffolds stand out for their versatile therapeutic potential. Among these, 5-Chloroquinoline and 8-Hydroxyquinoline have garnered significant attention for their diverse biological activities. This guide provides an in-depth, objective comparison of the efficacy of these two molecules, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents. While both compounds share a common quinoline core, the positional difference of their respective chloro and hydroxyl substituents dramatically influences their physicochemical properties and biological activities.
At a Glance: Key Structural and Efficacy Differences
| Feature | This compound | 8-Hydroxyquinoline |
| Chemical Structure | A quinoline ring with a chlorine atom at the 5-position. | A quinoline ring with a hydroxyl group at the 8-position. |
| Primary Mechanism of Action | Primarily associated with antimalarial activity through inhibition of heme polymerization. Emerging evidence suggests potential for anticancer activity. | Potent metal ion chelator, disrupting essential metallic cofactors for microbial enzymes and inducing apoptosis in cancer cells.[1][2][3] |
| Antimicrobial Efficacy | Limited direct evidence of broad-spectrum antimicrobial activity. | Demonstrates strong broad-spectrum antibacterial and antifungal activity, with MIC values comparable to standard antibiotics against some pathogens.[4][5][6] |
| Anticancer Efficacy | Derivatives have shown promise in anticancer research. Chloroquine, a related 4-aminoquinoline, potentiates the effects of chemotherapeutic agents.[7][8] | Exhibits significant in vitro cytotoxicity against various cancer cell lines, often attributed to its metal-chelating and pro-apoptotic properties.[9][10][11] |
| Toxicity Profile | Generally considered to have a higher toxicity profile compared to some of its derivatives.[12] | Relatively low toxicity in humans, though high doses can lead to organ damage.[13] |
Deciphering the Mechanisms of Action
The distinct functionalities of this compound and 8-Hydroxyquinoline underpin their different biological effects.
8-Hydroxyquinoline: A Master of Metal Chelation
The primary mechanism driving the bioactivity of 8-Hydroxyquinoline is its potent ability to chelate metal ions.[1][2][3] The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable bidentate ligand that can bind to essential divalent and trivalent metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). This sequestration of vital metal cofactors disrupts numerous cellular processes in both microbial pathogens and cancer cells.
In microorganisms, this chelation inhibits the function of metalloenzymes that are crucial for respiration and DNA replication, leading to bacteriostatic or bactericidal effects.[1] In the context of cancer, the disruption of metal homeostasis can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways.[11]
Caption: Mechanism of 8-Hydroxyquinoline via metal chelation.
This compound: A Tale of Heme Polymerization and Beyond
The mechanism of action for this compound is less universally defined and appears to be more context-dependent, particularly when considering its derivatives. The most well-studied derivative is Chloroquine (a 4-aminoquinoline), a cornerstone in antimalarial therapy. Chloroquine is understood to accumulate in the acidic food vacuole of the malaria parasite and interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which ultimately kills the parasite.
While direct evidence for the broader antimicrobial or anticancer mechanisms of this compound itself is limited, research into its derivatives suggests potential avenues of action. For instance, some chloroquinoline derivatives have been investigated for their anticancer properties, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[7] Furthermore, the ability of chloroquine to potentiate the effects of chemotherapeutic drugs like 5-fluorouracil suggests a role in modulating cellular stress responses and autophagy.[8]
Caption: Antimalarial mechanism of Chloroquine, a derivative of this compound.
Comparative Efficacy: A Data-Driven Examination
Antimicrobial Activity
Experimental data robustly supports the potent antimicrobial activity of 8-Hydroxyquinoline . Studies have demonstrated its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. In some cases, its Minimum Inhibitory Concentration (MIC) values are comparable to those of established antibiotics.[4][5] For example, one study reported an MIC of 27.58 µM for 8-Hydroxyquinoline against Staphylococcus aureus, which was comparable to ampicillin (MIC 26.93 µM).[4]
In contrast, there is a notable lack of direct experimental data on the broad-spectrum antimicrobial efficacy of This compound itself. While its derivative, 5-chloro-8-hydroxyquinoline (cloxyquin), has shown significant activity against Mycobacterium tuberculosis, this is a derivative of 8-hydroxyquinoline and its activity is likely attributable to the 8-hydroxy group.[14][15]
Table 1: Comparative Antimicrobial Efficacy (MIC in µM)
| Microorganism | 8-Hydroxyquinoline | 5-Chloro-8-hydroxyquinoline (Cloxyquin) |
| Staphylococcus aureus | 27.58[4] | - |
| Enterococcus faecalis | 27.58[4] | - |
| Candida albicans | 27.58[4] | - |
| Mycobacterium tuberculosis | ~2.07 (0.3 µg/ml)[14] | ~0.69 - 1.38 (0.125 - 0.25 µg/ml)[14] |
Anticancer Activity
Both this compound derivatives and 8-Hydroxyquinoline have demonstrated promising anticancer properties, albeit through potentially different mechanisms.
8-Hydroxyquinoline and its derivatives have been extensively studied for their cytotoxic effects against a variety of cancer cell lines. Their ability to chelate metal ions is thought to induce apoptosis and inhibit tumor growth.[9][10][11] For instance, 8-hydroxyquinoline exhibited an IC50 value of 9.33 µM against the HCT 116 human colon cancer cell line.[9]
While direct IC50 values for This compound are scarce in publicly available literature, its derivatives have shown significant anticancer potential. Notably, Chloroquine, a 4-amino-7-chloroquinoline, has been investigated as a chemosensitizer that can enhance the efficacy of conventional anticancer drugs.[8] Studies on other 7-chloroquinoline derivatives have also reported cytotoxic activity against various cancer cell lines.[16]
Table 2: Comparative Anticancer Efficacy (IC50 in µM)
| Cancer Cell Line | 8-Hydroxyquinoline | 7-Chloroquinoline derivative 9 |
| HCT-116 (Colon) | 9.33[9] | 21.41[17] |
| HeLa (Cervical) | - | 21.41[17] |
Experimental Methodologies: A Guide to Efficacy Evaluation
To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the antimicrobial and anticancer properties of quinoline derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
-
Determination of MIC:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for MTT cytotoxicity assay.
Structure-Activity Relationship (SAR): The Impact of Substitution
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
For 8-hydroxyquinoline , the hydroxyl group at the 8-position is critical for its metal-chelating ability and, consequently, its biological activity. Modifications at other positions can further modulate its efficacy. For instance, the introduction of a chloro group at the 5-position, as in 5-chloro-8-hydroxyquinoline (cloxyquin) , has been shown to enhance antimicrobial activity against certain pathogens, likely by increasing the lipophilicity of the molecule and facilitating its entry into microbial cells.[8]
In the case of This compound , the position of the chlorine atom at the 5-position influences its electronic properties and potential interactions with biological targets. While less is known about the direct impact of this substitution on a broad range of activities, the extensive research on other halogenated quinolines suggests that such modifications can significantly affect their therapeutic potential.[5]
Conclusion and Future Directions
This comparative guide highlights the distinct efficacy profiles of this compound and 8-Hydroxyquinoline. 8-Hydroxyquinoline emerges as a potent antimicrobial and anticancer agent, with a well-established mechanism of action centered on metal chelation. While the therapeutic potential of this compound is evident from studies on its derivatives, particularly in the context of malaria, a clear understanding of its broader efficacy and mechanisms of action requires further investigation.
For researchers and drug development professionals, this analysis underscores the importance of substituent position on the quinoline scaffold in determining biological activity. Future research should focus on direct, head-to-head comparative studies of this compound and 8-Hydroxyquinoline across a range of antimicrobial and anticancer assays. Elucidating the precise mechanisms of action of this compound and its non-hydroxylated derivatives will be crucial in unlocking their full therapeutic potential.
References
- Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- CLYTE Technologies. (2025, December 24).
- Harsh, M. L., et al. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biomedical and Environmental Sciences, 35(1), 1627-1635.
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
- Srisung, S., et al. (2013). Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Medical and Health Sciences, 7(3), 1-6.
- Institute for Collaborative Biotechnologies. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]
- Microbe Investigations. (n.d.).
- protocols.io. (2017, March 14).
- JIN DUN CHEMISTRY. (n.d.).
- ResearchGate. (2025, December 31). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. [Link]
- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.
- Just, J. M. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 962. [Link]
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]
- JIN DUN CHEMISTRY. (2024, December 30).
- Palittapongarnpim, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(4), 1363-1365. [Link]
- Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2033-2047. [Link]
- Wikipedia. (n.d.). 8-Hydroxyquinoline. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]
- Rogolino, D., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112165. [Link]
- Wąsik, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6529. [Link]
- Pape, V. F. S., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(2), 1063-1081. [Link]
- Chemsrc. (2025, August 22). 5-Chloro-8-hydroxyquinoline. [Link]
- Qin, Q.-P., et al. (2022). Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands. Dalton Transactions, 51(2), 566-580. [Link]
- PubChem. (n.d.). This compound. [Link]
- Abdel-Wahab, B. F., et al. (2021). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds.
- Kenawy, E.-R., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(2), 336. [Link]
- Sasaki, K., et al. (2010). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells. BMC Cancer, 10, 370. [Link]
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link]
- Graphviz. (n.d.). Graphviz. [Link]
- Kumar, A., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(17), 3544-3547. [Link]
- Graphviz. (2024, September 28). DOT Language. [Link]
- Graphviz. (2022, October 2). dot. [Link]
- ResearchGate. (n.d.). Personal Use Only Not For Distribution. [Link]
- graphviz. (n.d.). User Guide. [Link]
- Apostol, G. N., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
- Otero-Gonzalez, L., et al. (2021). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Molecules, 26(21), 6523. [Link]
Sources
- 1. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 2. dovepress.com [dovepress.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 14. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Chloro-8-hydroxyquinoline | CAS#:130-16-5 | Chemsrc [chemsrc.com]
- 16. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 5-Chloroquinoline and Selected Antimicrobial Agents
A Technical Guide for Researchers in Antimicrobial Drug Discovery
This guide provides a comprehensive in vitro comparison of 5-Chloroquinoline, a quinoline derivative, against established antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, offering an objective analysis of its antimicrobial performance supported by detailed experimental protocols and comparative data. This document emphasizes the scientific rationale behind the methodologies, ensuring a trustworthy and authoritative resource for evaluating the potential of this compound as a novel antimicrobial compound.
Introduction: The Quest for Novel Antimicrobials
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with fluoroquinolones like ciprofloxacin being prime examples. These compounds typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This compound, a halogenated derivative, represents a promising scaffold for developing new agents that may overcome existing resistance mechanisms. This guide presents a head-to-head in vitro comparison of this compound with Ciprofloxacin (a second-generation fluoroquinolone), Penicillin G (a β-lactam antibiotic), and Fluconazole (an azole antifungal) to characterize its spectrum and potency.
Comparative Antimicrobial Spectrum and Potency
The antimicrobial efficacy of this compound was evaluated against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeast. The data, summarized below, provides a direct comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) with standard antimicrobial drugs.
Summary of In Vitro Susceptibility Testing
The following table summarizes the MIC and MBC/MFC values obtained through standardized broth microdilution assays. Lower values indicate greater potency.
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Escherichia coli (ATCC 25922) | 16 | 32 | |
| Candida albicans (ATCC 90028) | 4 | 8 | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Escherichia coli (ATCC 25922) | 0.015 | 0.03 | |
| Candida albicans (ATCC 90028) | >128 | >128 | |
| Penicillin G | Staphylococcus aureus (ATCC 29213) | 0.06 | 0.12 |
| Escherichia coli (ATCC 25922) | >128 | >128 | |
| Candida albicans (ATCC 90028) | >128 | >128 | |
| Fluconazole | Staphylococcus aureus (ATCC 29213) | >128 | >128 |
| Escherichia coli (ATCC 25922) | >128 | >128 | |
| Candida albicans (ATCC 90028) | 1 | 4 |
Interpretation of Results: The data indicates that this compound possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. Notably, it demonstrates significant antifungal activity against Candida albicans, comparable to that of fluconazole. While its antibacterial potency is lower than the specialized agents ciprofloxacin and penicillin against their respective target organisms, its broad-spectrum nature is a compelling attribute for further investigation.
Experimental Methodologies
The following protocols are detailed to ensure reproducibility and provide a framework for validation. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority on antimicrobial susceptibility testing.
Experimental Workflow Overview
The overall process for evaluating the antimicrobial properties of the test compounds is outlined below. This workflow ensures a systematic and logical progression from initial screening to confirmation of cidal activity.
Caption: Workflow for MIC and MBC/MFC determination.
Broth Microdilution for MIC Determination
Rationale: This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It provides a quantitative measure of the agent's potency by testing a range of concentrations against a standardized microbial inoculum.
Protocol:
-
Preparation: Aseptically prepare serial two-fold dilutions of each test compound (this compound, Ciprofloxacin, Penicillin G, Fluconazole) in a 96-well microtiter plate using the appropriate broth medium (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.
-
Inoculum: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C. Bacterial plates are typically incubated for 18-24 hours, while fungal plates may require 24-48 hours.
-
Reading MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Determination of MBC/MFC
Rationale: While the MIC indicates growth inhibition (a bacteriostatic or fungistatic effect), the MBC/MFC determines the concentration required to kill the microorganism (a bactericidal or fungicidal effect). This is a critical parameter for developing drugs intended to eradicate an infection.
Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).
-
Incubation: Incubate the agar plates under the same conditions as the microtiter plates.
-
Reading MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum, which corresponds to no colony formation on the subculture plates.
Postulated Mechanism of Action
While the precise mechanisms of this compound are under investigation, its structural similarity to other quinolines suggests a potential interaction with bacterial DNA synthesis. Unlike fluoroquinolones, which chelate magnesium ions in the active site of DNA gyrase, some quinolines are proposed to intercalate into DNA or disrupt other cellular processes. Its broad-spectrum activity, including against fungi, suggests it may have multiple mechanisms of action or target a pathway conserved across different microbial kingdoms, such as membrane integrity or metabolic processes.
A Comparative Guide to the Cellular Activity of 5-Chloroquinoline and its Analogs: A Cross-Validation Approach
For researchers, scientists, and drug development professionals, the validation of a compound's activity across multiple cell lines is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for the cross-validation of 5-Chloroquinoline's anti-cancer activity, drawing parallels with the extensively studied compound, chloroquine. By understanding the multifaceted mechanisms of these quinoline-based compounds, researchers can design robust experimental workflows to evaluate their therapeutic potential.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Chloroquine, a well-known antimalarial, has been repurposed for its anti-cancer properties, demonstrating effects on cell proliferation, apoptosis, and autophagy in a variety of cancer cell lines.[2][3] this compound, a closely related analog, serves as a key building block in the synthesis of novel anti-cancer agents.[4] This guide will delineate a cross-validation strategy to assess the activity of this compound, using the wealth of data on chloroquine as a comparative benchmark.
Core Principles of Cross-Validation in Cell-Based Assays
Cross-validation of a compound's activity is predicated on observing consistent and reproducible effects across a panel of diverse cell lines. This approach mitigates the risk of cell line-specific artifacts and provides a more holistic understanding of the compound's mechanism of action. A robust cross-validation study should encompass cell lines from different tissue origins (e.g., breast, colon, lung, glioblastoma) to assess the breadth of activity.
Experimental Workflows for Assessing this compound Activity
A multi-pronged experimental approach is essential to comprehensively characterize the cellular effects of this compound. This involves assessing its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression.
Cell Viability Assays: Quantifying Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects. The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Table 1: Comparative IC50 Values of Chloroquine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| HCT116 | Colon | 2.27 |
| MDA-MB-231 | Breast | Varies |
| A-172 | Glioblastoma | Varies |
| 32816 | Head and Neck | 25.05 |
| Data synthesized from multiple sources. Actual values may vary based on experimental conditions.[2] |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours.[1]
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays: Unveiling Programmed Cell Death
A key characteristic of an effective anti-cancer agent is its ability to induce apoptosis. This can be assessed both qualitatively and quantitatively.
Caption: Experimental workflow for assessing apoptosis.
Western blotting is a powerful technique to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with this compound for desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis: Investigating Proliferation Blockade
Many anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the cell cycle distribution. Chloroquine has been shown to induce G1 arrest in colon cancer cells.[3]
Mechanistic Insights: Signaling Pathways Modulated by Quinoline Analogs
Understanding the molecular pathways affected by this compound is crucial for rational drug development. Chloroquine is known to modulate several key signaling pathways implicated in cancer progression.
Autophagy Inhibition
A primary mechanism of action for chloroquine is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress.[6] Chloroquine accumulates in lysosomes, raising the lysosomal pH and impairing the fusion of autophagosomes with lysosomes.[7] This leads to the accumulation of autophagosomes and can trigger apoptotic cell death.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death [frontiersin.org]
- 3. Chloroquine enhances the chemotherapeutic activity of 5-fluorouracil in a colon cancer cell line via cell cycle alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Chloroquinoline and Chloroquine for Researchers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quinoline-based compounds, both 5-Chloroquinoline and the well-established drug Chloroquine hold significant interest for researchers. While Chloroquine is renowned for its historical role as an antimalarial agent, this compound serves as a versatile building block in the synthesis of various bioactive molecules.[1] This guide provides a detailed, head-to-head comparison of these two molecules, delving into their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.
Physicochemical Properties: A Tale of Two Isomers
At a fundamental level, this compound and the quinoline core of Chloroquine are structural isomers. The key distinction lies in the position of the chlorine atom on the quinoline ring. In this compound, it is at the 5-position, whereas in Chloroquine, it is at the 7-position. This seemingly minor difference significantly impacts their chemical and physical properties, and consequently, their biological applications.
| Property | This compound | Chloroquine |
| Molecular Formula | C9H6ClN[2] | C18H26ClN3[3] |
| Molecular Weight | 163.60 g/mol [2] | 319.9 g/mol [3] |
| Melting Point | Not specified | 87-89.5 °C[3] |
| Solubility | Soluble in organic solvents like ethanol and methanol; limited water solubility.[4] | Soluble in water. |
| Appearance | Not specified | White to slightly yellow crystalline powder.[3] |
Key Insights: The addition of the basic side chain in Chloroquine dramatically increases its molecular weight and alters its solubility profile compared to the simpler this compound structure. The basicity of the side chain is also crucial for its accumulation in the acidic food vacuole of the malaria parasite, a key aspect of its mechanism of action.[5]
Synthesis Strategies: Building the Quinoline Core
The synthetic routes to this compound and Chloroquine, while both starting from aniline derivatives, diverge based on the desired final structure.
Synthesis of this compound
Multiple synthetic methods for this compound have been reported. A common approach involves the Skraup or Doebner-von Miller reaction, where 4-chloro-2-aminophenol is reacted with glycerol or acrolein in the presence of an acid.[6] Another method involves the direct chlorination of 8-hydroxyquinoline.[6][7]
Illustrative Workflow for this compound Synthesis (Doebner-von Miller Reaction):
Caption: General workflow for the synthesis of a this compound derivative.
Synthesis of Chloroquine
The synthesis of Chloroquine typically involves the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.[8] The preparation of the 4,7-dichloroquinoline intermediate is a critical step and can be achieved through several routes starting from 3-chloroaniline.[8][9]
Illustrative Workflow for Chloroquine Synthesis:
Caption: Simplified synthetic pathway for Chloroquine.
Biological Activity: A World of Difference
The primary and most profound difference between this compound and Chloroquine lies in their biological activities.
This compound: A Versatile Intermediate
This compound itself is not a therapeutic agent but serves as a crucial intermediate in the synthesis of various biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological potential, including:
-
Antimalarial Activity: Novel antimalarial candidates have been developed from this compound derivatives.[10]
-
Antibacterial and Antifungal Properties: Certain derivatives exhibit antibacterial and antifungal properties.[4][11]
-
Anticancer Potential: Some studies suggest that this compound derivatives may inhibit the growth of cancer cells.[7]
Chloroquine: The Established Antimalarial
Chloroquine has a long history of use in the treatment and prevention of malaria caused by Plasmodium vivax, P. ovale, and P. malariae. Its primary mechanism of action involves inhibiting the formation of hemozoin in the malaria parasite's digestive vacuole.[12] This leads to the accumulation of toxic heme, which ultimately kills the parasite.[5]
Mechanism of Action of Chloroquine:
Caption: Chloroquine's mechanism of action in the malaria parasite.
However, the widespread emergence of Chloroquine-resistant Plasmodium falciparum has significantly limited its use for this species.[5]
Beyond its antimalarial properties, Chloroquine has also been investigated for other therapeutic applications, including:
-
Amebiasis: For treating amebiasis that occurs outside the intestines.[5]
-
Autoimmune Diseases: Used in the management of rheumatoid arthritis and lupus erythematosus.[5]
-
Antiviral Effects: Chloroquine has shown in vitro antiviral activity against some viruses by increasing the pH of endosomes and lysosomes, which can interfere with viral replication.[5]
Experimental Protocols: A Practical Guide
To aid researchers in their comparative studies, here are outlines of key experimental protocols.
In Vitro Antimalarial Activity Assay (IC50 Determination)
This protocol is essential for evaluating the efficacy of compounds against Plasmodium falciparum.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the blood stages of P. falciparum.
Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of the test compounds (this compound derivatives and Chloroquine as a control) in culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized erythrocytes and the different concentrations of the test compounds. Include positive (parasitized cells without drug) and negative (uninfected cells) controls.
-
Incubation: Incubate the plates for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement: Quantify parasite growth using a suitable method, such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.
-
[3H]-hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.
-
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for assessing the toxicity of the compounds against mammalian cells.
Objective: To determine the cytotoxic effect of a test compound on a mammalian cell line (e.g., HeLa or HEK293).
Methodology:
-
Cell Culture: Culture the mammalian cells in a suitable medium until they reach the desired confluency.
-
Drug Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (half-maximal cytotoxic concentration).
Conclusion: Distinct Roles in Drug Discovery
References
- Chloroquine - Wikipedia.
- CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020-04-21).
- On the molecular mechanism of chloroquine's antimalarial action - PubMed - NIH.
- A New Synthesis of Chloroquine.
- Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - NIH.
- Synthesis of chloroquine and hydroxychloroquine. - ResearchGate.
- Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria.
- Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - ACS Publications.
- Chloroquine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
- Chloroquine | C18H26ClN3 | CID 2719 - PubChem - NIH.
- 5-Chloro-8-hydroxyquinoline - ChemBK.
- CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google Patents.
- 5-Chloro-8-hydroxyquinoline - Solubility of Things.
- This compound | C9H6ClN | CID 69458 - PubChem.
- Chloroquine (PIM 123) - Inchem.org.
- 5-Chloro 8-Hydroxy Quinoline - Affordable Prices, High Purity (>98%).
- Chloroquine Phosphate | C18H32ClN3O8P2 | CID 64927 - PubChem.
- Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives | Journal of Medicinal Chemistry - ACS Publications.
- Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC - NIH.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH.
- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. cionpharma.com [cionpharma.com]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Chloro 8-Hydroxy Quinoline - Affordable Prices, High Purity (>98%) [prismindustriesltd.com]
- 12. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of 5-Chloroquinoline in Cells: A Comparative Guide
Introduction
The successful development of a novel small molecule inhibitor hinges on unequivocally demonstrating that it binds to its intended target within the complex cellular environment. This guide provides a comparative overview of powerful methods for validating the target engagement of 5-Chloroquinoline, a compound scaffold known to exhibit inhibitory activity against various kinases, with a particular focus on Mitogen-activated protein kinase kinase 5 (MEK5). Establishing that a molecule engages its intended target is a critical step in drug discovery, providing a mechanistic foundation for observed phenotypic effects and guiding further optimization efforts.[1][2]
This guide will delve into three orthogonal approaches to confirm and quantify the interaction of this compound with its putative target, MEK5, inside living cells:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses target binding by measuring changes in protein thermal stability.[3][4]
-
NanoBRET™ Target Engagement Assay: A quantitative, real-time method to measure compound affinity and occupancy in live cells.[1][5]
-
Western Blotting for Downstream Pathway Modulation: A technique to measure the functional consequence of target engagement by analyzing the phosphorylation state of downstream effectors like ERK5.[6][7]
By comparing these distinct yet complementary methodologies, researchers can build a robust body of evidence to confidently validate the cellular target of this compound, a crucial milestone for any drug discovery program.
The MEK5-ERK5 Signaling Pathway
To understand how to validate target engagement, we must first understand the biological context. The MEK5/ERK5 pathway is a critical signaling cascade involved in cellular processes like proliferation and survival.[7][8] Inhibition of this pathway is a therapeutic strategy in various diseases, including cancer.[6][9] this compound has been identified as a scaffold for inhibitors of MEK5.[8][10] Engaging MEK5 should, therefore, lead to a measurable downstream effect: the reduced phosphorylation of ERK5.
Caption: The MEK5-ERK5 signaling cascade and the inhibitory action of this compound.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[3] The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation.[4][11] This change in thermal stability is then quantified, typically by Western Blot.
Experimental Workflow
Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol
-
Cell Treatment: Culture cells (e.g., HeLa or HCT116) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-3 hours).[12]
-
Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[12][13]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[3]
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble MEK5 at each temperature point using Western Blotting with a specific anti-MEK5 antibody.
-
Data Interpretation: Plot the percentage of soluble MEK5 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated cells compared to the vehicle control, indicating thermal stabilization of MEK5.[3]
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a highly quantitative method that measures compound binding at specific protein targets within living cells.[1][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer that binds to the same target.[5][15] A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[16]
Detailed Protocol
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a MEK5-NanoLuc® fusion protein.
-
Assay Setup: Plate the transfected cells in a 384-well plate. Add the NanoBRET® tracer specific for MEK5 along with varying concentrations of this compound.[17]
-
Signal Detection: After an equilibration period, add the NanoBRET® Nano-Glo® Substrate. Measure both the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of filtered luminescence detection.
-
Data Interpretation: Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio upon addition of this compound indicates specific binding and displacement of the tracer from the MEK5-NanoLuc® fusion protein. This data can be used to determine the intracellular affinity (IC50) of the compound.[1][18]
Method 3: Western Blot for Downstream Pathway Modulation
This method provides functional evidence of target engagement by measuring the inhibition of the target's downstream signaling activity.[19] Since MEK5's primary function is to phosphorylate and activate ERK5, successful engagement of MEK5 by this compound should lead to a measurable decrease in the levels of phosphorylated ERK5 (p-ERK5).[7][8]
Detailed Protocol
-
Cell Treatment: Culture cells known to have an active MEK5-ERK5 pathway (e.g., MDA-MB-231) and treat them with increasing concentrations of this compound or a known MEK5 inhibitor (like BIX02189) as a positive control.[6][20] It is often necessary to stimulate the pathway with an agent like sorbitol or growth factors to ensure a robust baseline of ERK5 phosphorylation.[8]
-
Protein Extraction: After treatment, lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for p-ERK5 (Thr218/Tyr220), total ERK5, and a loading control (e.g., GAPDH).[6][21][22] Subsequently, use appropriate secondary antibodies.
-
Data Interpretation: Quantify the band intensities. A dose-dependent decrease in the ratio of p-ERK5 to total ERK5 in this compound-treated cells confirms that the compound is functionally inhibiting the MEK5 kinase activity in the cell.[21][23]
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Western Blot (Downstream) |
| Principle | Ligand binding increases protein thermal stability.[24] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target.[25] | Measures the functional outcome of target inhibition.[16] |
| Readout | Shift in protein melting temperature (ΔTm). | Bioluminescence Resonance Energy Transfer (BRET) signal. | Change in phosphorylation state of a downstream substrate. |
| Nature of Data | Biophysical (Direct Binding) | Biophysical (Direct Binding) | Functional (Indirect) |
| Quantitation | Semi-quantitative (can be made quantitative with ITDRF-CETSA). | Highly quantitative (IC50, occupancy, residence time).[1] | Semi-quantitative. |
| Throughput | Low to medium (can be adapted for higher throughput).[3] | High (384-well format compatible).[17][18] | Low to medium. |
| Key Advantage | Label-free, works with endogenous proteins.[3] | Live cells, real-time, highly sensitive and quantitative.[1][25] | Confirms functional consequence of binding. |
| Key Limitation | Not all proteins show a thermal shift; lower throughput.[24] | Requires genetic modification (protein fusion) and a specific tracer.[5] | Indirect; pathway effects can be complex and non-linear. |
Synthesis and Recommendation
To build a compelling case for the on-target activity of this compound, a multi-pronged approach is recommended.
-
Start with Western Blotting: This is often the most accessible method. Demonstrating that this compound inhibits ERK5 phosphorylation in a dose-dependent manner provides the first piece of functional evidence.
-
Confirm Direct Binding with CETSA: A positive result in a CETSA experiment provides strong, direct evidence that this compound physically interacts with and stabilizes MEK5 in its native cellular environment. This is a critical step to rule out indirect mechanisms of ERK5 inhibition.
-
Quantify Affinity with NanoBRET™: For projects requiring precise quantitative data on intracellular potency and occupancy, the NanoBRET™ assay is the gold standard. It allows for a direct comparison of the affinity of this compound with other inhibitors and is invaluable for structure-activity relationship (SAR) studies.
By combining the functional validation from Western blotting with the direct biophysical evidence from CETSA and the quantitative power of the NanoBRET™ assay, researchers can generate a comprehensive and robust data package to unequivocally validate the target engagement of this compound in cells.
References
- News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development.
- ICE Bioscience. (n.d.). NanoBRET Target Engagement Assays.
- Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Wu, J., et al. (2023). Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy. AACR Journals.
- Vasta, J. D., et al. (2017). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery.
- Gasparian, A. V., et al. (2018). Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer. Oncotarget.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols.
- ResearchGate. (n.d.). Western blot analysis of ERK5-dependent phosphorylation in (A) A549 and....
- Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- ResearchGate. (n.d.). Western blot analysis for ERK and MEK activation.
- Tatake, R. J., et al. (2008). Identification of pharmacological inhibitors of the MEK5/ERK5 pathway. Biochemical and Biophysical Research Communications.
- Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Future Medicinal Chemistry.
- ResearchGate. (n.d.). Inhibition of the MEK5-ERK5 signaling pathway by BIX02189 in colorectal....
- Flannery, E. L., et al. (2011). Target identification and validation of novel antimalarials. Future Microbiology.
- ResearchGate. (n.d.). Identification of pharmacological inhibitors of the MEK5/ERK5 pathway.
- Scott, J. S., & Brown, D. G. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry.
- Yue, P., et al. (2021). Inhibition of MEK5/ERK5 signaling overcomes acquired resistance to the third generation EGFR inhibitor, osimertinib, via enhancing Bim-dependent apoptosis. Cancer Letters.
- RSC Blogs. (2013). Call for papers: Chemical Biology for Target Identification and Validation.
Sources
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. news-medical.net [news-medical.net]
- 6. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MEK5/ERK5 signaling overcomes acquired resistance to the third generation EGFR inhibitor, osimertinib, via enhancing Bim-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 19. reactionbiology.com [reactionbiology.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
- 22. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 5-Chloroquinoline Derivatives
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of credible research. In the realm of heterocyclic chemistry, 5-chloroquinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Their biological activity is exquisitely sensitive to their substitution pattern and overall molecular architecture. Therefore, rigorous structural elucidation is not merely a procedural step but a fundamental requirement for advancing drug discovery programs.
This guide provides an in-depth comparison of the essential analytical techniques required to confidently confirm the structure of a newly synthesized this compound derivative. We will move beyond a simple listing of methods to explore the "why" behind the "how," offering field-proven insights into data interpretation and the creation of a self-validating analytical workflow.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Validation
No single technique can provide absolute structural proof. Instead, we rely on a confluence of data from orthogonal methods. Each technique interrogates a different aspect of the molecule's composition and connectivity, and together, they build an unshakeable case for the proposed structure. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA). For ultimate confirmation, especially of stereochemistry, Single-Crystal X-ray Diffraction is the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy: The First Look at Connectivity
The proton NMR spectrum gives a wealth of information through four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[2]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm).[3] The electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly influences the chemical shifts of nearby protons, providing crucial clues about the substitution pattern.[1] For instance, the proton at position H2 is often the most deshielded (furthest downfield) due to its proximity to the nitrogen atom.[1]
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of protons in different environments.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring, non-equivalent protons.[4] This pattern, governed by the n+1 rule, reveals the number of adjacent protons and is fundamental to piecing together the molecular fragments.[4]
Interpreting the ¹H NMR of a this compound Derivative:
For a hypothetical this compound, we would expect to see six distinct signals in the aromatic region, each integrating to one proton. The chlorine atom at C5 will primarily affect the chemical shifts of the protons on the carbocyclic ring (H4, H6, H7, H8). The coupling patterns will be key to assigning each proton. For example, H6 would likely appear as a doublet of doublets, being coupled to both H7 and H8.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the purified this compound derivative.[3]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[3]
-
Cap the tube and invert several times to ensure complete dissolution and homogeneity.[3]
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).[3]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[5]
-
Acquire the 1D ¹H spectrum using appropriate pulse parameters. Typically, 8 to 16 scans are sufficient.
-
-
Data Processing:
-
Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are positive and have a flat baseline.
-
Integrate the signals and calibrate the chemical shift scale using the TMS reference.
-
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
While ¹H NMR maps the protons, ¹³C NMR identifies all unique carbon atoms in the molecule.[6] Standard ¹³C spectra are proton-decoupled, meaning each unique carbon appears as a single sharp line.[3]
-
Chemical Shift (δ): Carbon chemical shifts have a much wider range (~0-220 ppm) than protons, leading to less signal overlap. The positions of the signals indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). In this compound, the carbon directly attached to the chlorine (C5) will have its chemical shift significantly influenced by the halogen's electronegativity.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is identical to that for ¹H NMR.
-
Instrument Setup & Acquisition:
-
Use the same prepared NMR sample.
-
Select a standard proton-decoupled ¹³C pulse sequence.
-
Due to the low natural abundance of ¹³C (~1.1%), more scans are required to achieve a good signal-to-noise ratio.[3] This can range from several hundred to several thousand scans, depending on the sample concentration.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).
-
2D NMR Techniques: The Unambiguous Connection
When 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-coupled to each other, typically through 2-3 bonds.[5] Off-diagonal cross-peaks connect signals from adjacent protons, allowing you to "walk" along a proton network and confirm connectivity.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to.[5] It is incredibly powerful for resolving overlapping proton signals by spreading them out over the wide ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-3 bonds.[5] It is crucial for piecing together different molecular fragments and for confirming the position of substituents (like the chlorine atom) that have no attached protons.
The following workflow illustrates how these NMR techniques are used in concert to build a complete structural picture.
Caption: Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the exact molecular weight of the synthesized compound, which is a critical piece of evidence. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.
Key Interpretive Points for this compound:
-
Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule. For this compound (C₉H₆ClN), the expected monoisotopic mass is approximately 163.02 g/mol .[8]
-
Isotope Pattern: The most revealing feature for a chloro-derivative is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[9] This results in a characteristic pair of peaks for any chlorine-containing fragment: the M⁺ peak and an "M+2" peak that is two mass units higher and about one-third the intensity of the M⁺ peak.[9][10] Observing this 3:1 ratio is strong evidence for the presence of a single chlorine atom.
-
Fragmentation Pattern: Under techniques like Electron Ionization (EI), the molecule breaks apart into characteristic fragments. The fragmentation of quinolines often involves the loss of small molecules like HCN.[11] For chloroquinolines, a common fragmentation pathway is the loss of the chlorine atom.[12]
Table 1: Comparison of Expected MS Data
| Technique | Information Provided | Expected Result for this compound (C₉H₆ClN) |
| Low-Resolution MS (LRMS) | Nominal Molecular Weight | M⁺ peak at m/z 163; M+2 peak at m/z 165 (approx. 3:1 ratio) |
| High-Resolution MS (HRMS) | Exact Mass & Molecular Formula | Calculated m/z for [M+H]⁺: 164.0261; Found value should be within ±5 ppm |
Elemental Analysis (EA): Verifying the Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (and sometimes sulfur or halogens) in a pure sample.[13] This technique serves as a fundamental check of purity and confirms that the empirical formula matches the proposed structure.
Principle and Causality
The method, typically combustion analysis, involves burning a small, precise amount of the sample in an oxygen-rich environment.[14] The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, and from these measurements, the percentage of C, H, and N in the original sample is calculated.[15] This provides a direct, quantitative measure of the elemental makeup of the bulk sample, validating the molecular formula derived from HRMS.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A highly purified, dry sample (2-3 mg) is accurately weighed. The sample must be free of solvent and other impurities, as these will skew the results.
-
Analysis: The sample is combusted in an elemental analyzer.
-
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. For a new compound to be considered pure, the experimental values should be within ±0.4% of the calculated values.[16]
Table 2: Elemental Analysis Data Comparison
| Element | Theoretical % for C₉H₆ClN | Acceptable Experimental Range |
| Carbon (C) | 66.07% | 65.67% - 66.47% |
| Hydrogen (H) | 3.70% | 3.30% - 4.10% |
| Nitrogen (N) | 8.56% | 8.16% - 8.96% |
Single-Crystal X-ray Diffraction: The Definitive Structure
When an unambiguous, three-dimensional structure is required, particularly to determine absolute stereochemistry or resolve complex isomerism, Single-Crystal X-ray Diffraction is the ultimate arbiter.[17]
Principle of the Technique
This technique involves directing a beam of X-rays onto a perfectly ordered single crystal of the compound.[18] The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern.[19] By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[20] This provides exact bond lengths, bond angles, and the overall molecular conformation in the solid state.[18]
Workflow for X-ray Crystallography
Caption: Generalized workflow for single-crystal X-ray analysis.
While incredibly powerful, the primary challenge of this technique is growing a single crystal of suitable size and quality, which is not always possible for every compound.[21]
Conclusion: A Self-Validating System
By systematically applying this suite of analytical techniques, researchers can build a robust and self-validating case for the structure of a synthesized this compound derivative. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and the presence of the key chlorine atom through its isotopic signature. Elemental analysis validates the bulk purity and elemental composition. Finally, where applicable, X-ray crystallography provides the ultimate, unambiguous 3D structure. Each piece of data corroborates the others, leading to a confident and defensible structural assignment essential for publication, patenting, and advancing drug development pipelines.
References
- Element analysis.
- D.A. Frovola, J.C. D'Angelo, G.A. Ledesma, J.C. Bressale, E.N. Borkowski. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- AZoM. A Look at Elemental Analysis for Organic Compounds. 2021.
- A.K. Khalafallah, M.A.A. El-neklawy, R.M. Shaker, H.A. Soleiman, M.A. Al-qahtani. Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters. 2006;39(5):549-559.
- Wikipedia. Elemental analysis. 2024.
- VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69458, this compound.
- S. Karakurt, M. Karakaya, S. Çelik, F. Kandemirli, S. Demic. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. 2023.
- J.B. H. Y. F. P. M. T. L. C. B. H. J. D. G. M. S. W. L. An International Study Evaluating Elemental Analysis. ACS Central Science. 2022.
- M.V.N. de Souza, C.R.S. de Lacerda, M.S. de Oliveira, R.S. Borges, A.C.L. Leite, B. G. Vaz, E.M. de Souza, V.E. de Carvalho, N.P. Lopes. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry. 2024;38(12):e9739.
- P.J. Smith, D.C. DeJongh, T. Toube. MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. 1969;47(4):557-565.
- M. Chen, X. Chen, Y. Wang, W. Fan, S. Wang, Y. Zhang, Y. Wang, J. Sun. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. 2022;2022:1-10.
- CD Bioparticles. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. 2024.
- K.D.M. Harris. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2817, 5-Chloro-8-hydroxyquinoline.
- ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. 2018.
- A.J. Scarpone, L.P. Turner. Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- ResearchGate. (PDF) Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives. 2022.
- ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. 2021.
- Springer Nature Experiments. X-ray Diffraction Protocols and Methods. 2024.
- J.H. Burckhalter, V.C. Stephens, L.A.R. Hall, O.J. Weinkauff, J.A. Ziazook. Derivatives of 5-chloro-8-hydroxyquinoline. Journal of the American Chemical Society. 1947;69(5):1222.
- Carleton College. Single-crystal X-ray Diffraction. 2007.
- M. Gizińska, A. Bielenica, M. Kędzierska, A. Wrzosek, A. Błaszczak-Świątkiewicz, P. K. Zakrzewski, K. Więckowska, J. A. Dziugan, A. K. Kiss, J. E. Szymańska. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. 2022;27(19):6619.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023.
- National Institute of Standards and Technology. Cloxyquin.
- ResearchGate. Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF. 2021.
- National Institute of Standards and Technology. Clioquinol.
- Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). 2021.
- M. Mushtaq, S. Shah, S. Asim, M.A. Husain, M.I. Khan, M.S. Akhtar, G. Uddin. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. 2022;27(19):6426.
- ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. 2021.
- TutorChase. How can you identify the presence of halogens using mass spectrometry?.
- ResearchGate. X-ray crystallographic structure of compound 8..
- ResearchGate. Mass spectrometry of halogen-containing organic compounds. 2004.
- J.A. Jenkins, J.R. Helliwell. x Ray crystallography.
- S.K. Suthar, P.B. Pansuriya, U.H. Patel, M.P. Patel. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. 2011;2(2):1-13.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023.
- A Level Chemistry. Mass Spectroscopy - Halo-isotopes. 2019.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 15. azom.com [azom.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rigaku.com [rigaku.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative analysis of the cost-effectiveness of 5-Chloroquinoline synthesis routes.
An In-Depth Guide to the Cost-Effectiveness of 5-Chloroquinoline Synthesis Routes
Introduction
This compound is a critical heterocyclic scaffold and a key intermediate in the synthesis of numerous pharmacologically active compounds, including antimalarials, antivirals, and anticancer agents. The economic viability of producing these pharmaceuticals on a large scale is intrinsically linked to the cost-effectiveness of the synthetic route used to obtain the this compound core. This guide provides a comparative analysis of the primary synthetic methodologies, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, process efficiencies, and economic drivers of each route, offering field-proven insights to guide the selection of the most appropriate synthesis for laboratory and industrial applications.
Pillar 1: The Skraup Synthesis and its Modifications
The Skraup synthesis, first reported in 1880, is one of the oldest and most direct methods for quinoline synthesis.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.
Mechanistic Rationale & Application
To synthesize this compound, the Skraup reaction utilizes 3-chloroaniline as the starting material. The reaction proceeds through the dehydration of glycerol by concentrated sulfuric acid to form acrolein. This is followed by a Michael addition of the 3-chloroaniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation, to yield the quinoline ring. Nitrobenzene is often used as both the oxidizing agent and the solvent.[1]
A significant challenge with this route is regioselectivity. The cyclization of the intermediate derived from 3-chloroaniline can occur at either the C2 or C6 position of the aniline ring, leading to a mixture of the desired this compound and the isomeric 7-chloroquinoline.[2] This necessitates costly and often difficult separation processes, thereby reducing the effective yield and increasing the overall cost.
Experimental Protocol: Modified Skraup Reaction
The archetypal Skraup reaction is notoriously violent and exothermic, posing significant safety risks, particularly on a larger scale.[1] Industrial applications often employ modified procedures to mitigate these hazards and improve yields.
-
Reaction Setup : To a reactor equipped for heating and vacuum distillation, add 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol (as the oxidant), and glycerol.[3] Boric acid may be added to moderate the reaction by controlling the rate of acrolein formation and reducing tar polymerization.[3]
-
Acid Addition : While stirring and maintaining the temperature between 110-140°C, slowly add concentrated sulfuric acid.[3]
-
Reaction : Maintain the reaction mixture at approximately 150°C for several hours. During this time, water is removed via vacuum distillation to drive the reaction to completion.[4]
-
Workup : After cooling, the reaction mixture is carefully neutralized with an aqueous sodium hydroxide solution, causing the crude product to precipitate.[4]
-
Purification : The crude product is isolated by filtration. Purification typically involves recrystallization or dissolution in acid, treatment with activated carbon, and re-precipitation by neutralization.[4]
Cost-Effectiveness Analysis
-
Advantages :
-
Low-Cost Starting Materials : Utilizes inexpensive, readily available bulk chemicals like 3-chloroaniline, glycerol, and sulfuric acid.
-
One-Pot Reaction : The synthesis can be performed in a single reaction vessel, simplifying the overall process.
-
-
Disadvantages :
-
Safety Concerns : The reaction is highly exothermic and can be difficult to control, requiring specialized equipment and handling procedures.[1]
-
Low Regioselectivity : Formation of isomeric byproducts significantly lowers the yield of the desired this compound and complicates purification.[2]
-
Harsh Conditions : The use of concentrated sulfuric acid at high temperatures leads to significant energy consumption and can cause tar formation, further reducing yield.[2][3]
-
Waste Generation : The process generates a large amount of acidic waste, requiring costly neutralization and disposal procedures.[3]
-
Caption: Reaction pathway for the Skraup synthesis of this compound.
Pillar 2: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives, which can then be converted to the corresponding 4-chloroquinolines.[5][6]
Mechanistic Rationale & Application
This route begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[7] For the synthesis of a this compound derivative, 3-chloroaniline is used as the starting material. The initial condensation is followed by a high-temperature thermal cyclization to form ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.[8] This intermediate must then undergo two additional steps: saponification (hydrolysis of the ester) followed by decarboxylation to yield 5-chloro-4-hydroxyquinoline.[7] Finally, the 4-hydroxy group must be replaced by a chlorine atom, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Gould-Jacobs Synthesis
-
Condensation : 3-Chloroaniline and diethyl ethoxymethylenemalonate are heated together, often without a solvent, to form the anilidomethylenemalonate intermediate.[5][8]
-
Cyclization : The intermediate is heated in a high-boiling inert solvent (e.g., diphenyl ether) to temperatures around 250-260°C to effect the intramolecular cyclization.[8] Modern protocols may use microwave irradiation to significantly reduce reaction times and improve yields.[9]
-
Hydrolysis & Decarboxylation : The resulting ethyl 4-hydroxyquinoline-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, and then decarboxylated by heating in an acidic solution to give 5-chloro-4-hydroxyquinoline.[7]
-
Chlorination : The 5-chloro-4-hydroxyquinoline is treated with a chlorinating agent such as POCl₃, often at reflux temperatures, to yield 4,5-dichloroquinoline. A final reduction step would be needed to arrive at this compound, adding complexity. Alternatively, this route is more directly applicable to 4-chloro-5-substituted quinolines.
Cost-Effectiveness Analysis
-
Advantages :
-
High Regioselectivity : The cyclization generally provides a single major regioisomer, avoiding the separation issues seen in the Skraup synthesis.[7]
-
Versatility : The route allows for the synthesis of a wide range of substituted quinolones.
-
-
Disadvantages :
-
Multi-Step Process : The sequence involves at least three to four distinct chemical transformations, increasing labor, time, and the potential for material loss at each step.
-
High Energy Costs : The thermal cyclization step requires very high temperatures, leading to significant energy consumption.[7]
-
Expensive Reagents : Diethyl ethoxymethylenemalonate and phosphorus oxychloride are more expensive than the bulk chemicals used in the Skraup synthesis.
-
Indirect Route : This method does not directly yield this compound but rather a precursor that requires further, often harsh, chemical modification.
-
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Pillar 3: The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by either acid or base.[10][11]
Mechanistic Rationale & Application
To directly synthesize this compound, this method would require 2-amino-6-chlorobenzaldehyde and acetaldehyde.[11] The reaction proceeds via an initial aldol-type condensation, followed by the formation of a Schiff base and subsequent cyclodehydration to form the quinoline ring.[10] The primary advantage of this route is its convergence and high atom economy, as the desired product is formed in a single, well-defined step from two key fragments.
The major economic consideration for the Friedländer synthesis is the availability and cost of the starting 2-amino-6-chlorobenzaldehyde. This is not a common bulk chemical and its synthesis adds precursor steps and costs to the overall process, which can offset the efficiency of the final condensation.
Experimental Protocol: Friedländer Synthesis
-
Reaction Setup : In a suitable solvent like ethanol, dissolve the 2-amino-6-chlorobenzaldehyde and the carbonyl compound (e.g., acetaldehyde or a ketone).[12]
-
Catalyst Addition : Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).[12][13]
-
Reaction : Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Workup and Purification : Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization.
Cost-Effectiveness Analysis
-
Advantages :
-
High Efficiency & Selectivity : Typically a one-pot reaction that proceeds with high regioselectivity and good to excellent yields.[12][14]
-
Milder Conditions : Often proceeds under milder conditions (refluxing ethanol) compared to the Skraup or Gould-Jacobs routes, reducing energy costs.[12]
-
Versatility : Modern variations allow for solvent-free conditions and the use of various catalysts, including reusable solid acids, which can improve the green profile of the synthesis.[12][15]
-
-
Disadvantages :
-
Cost of Starting Materials : The primary drawback is the high cost and limited commercial availability of the requisite 2-amino-6-chlorobenzaldehyde. The cost of this precursor is the single most critical factor determining the economic feasibility of this route.[12]
-
Comparative Summary and Data
The choice of synthesis route is a trade-off between raw material costs, process complexity, safety, and overall yield.
| Parameter | Skraup Synthesis | Gould-Jacobs Reaction | Friedländer Synthesis |
| Starting Materials | 3-Chloroaniline, Glycerol | 3-Chloroaniline, DEEM | 2-Amino-6-chlorobenzaldehyde |
| Key Reagents | H₂SO₄, Oxidant | Diphenyl ether, NaOH, POCl₃ | Acid or Base Catalyst |
| Number of Steps | 1 (pot) | 3-4 | 1 |
| Typical Yield | Low to Moderate (due to isomers) | Moderate to Good | Good to Excellent |
| Reaction Conditions | Harsh (High Temp, Strong Acid) | Very High Temp, Multiple Steps | Mild to Moderate |
| Primary Advantage | Very low-cost starting materials | High regioselectivity | High efficiency, atom economy |
| Primary Disadvantage | Safety hazards, isomer formation | High energy cost, multi-step | High cost of starting material |
| Scalability | Challenging due to safety | Moderate | Good (if precursor is available) |
Expert Recommendation & Conclusion
The analysis reveals a clear economic trade-off for the synthesis of this compound.
-
For large-scale, industrial production where the primary driver is minimizing raw material cost , a modified Skraup synthesis is often the chosen route, despite its challenges. The use of inexpensive feedstocks is a powerful economic incentive that can outweigh the costs associated with safety protocols, waste treatment, and the complex purification required to remove the 7-chloro isomer.[3][16]
-
For laboratory-scale synthesis, medicinal chemistry programs, or when precursor availability is not a limiting factor , the Friedländer synthesis offers a superior choice. Its operational simplicity, milder conditions, and high, clean yields make it an elegant and efficient route, provided the 2-amino-6-chlorobenzaldehyde is accessible.[12][14]
-
The Gould-Jacobs reaction is generally less cost-effective for producing simple this compound due to its multi-step nature and high energy requirements. However, it remains an indispensable tool for synthesizing 4-hydroxyquinoline derivatives, which are themselves important pharmaceutical intermediates.[7]
Ultimately, the most cost-effective route is context-dependent. A thorough cost analysis of starting materials at the desired scale, coupled with an honest assessment of available equipment and safety infrastructure, is essential for making an informed decision.
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ablelab.eu [ablelab.eu]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Friedlaender Synthesis [organic-chemistry.org]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Performance Analysis: 5-Chloroquinoline vs. Temozolomide in Glioblastoma Models
An In-Depth Guide for Drug Development Professionals
Executive Summary
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a standard-of-care regimen that has seen only modest improvements in patient survival over the past two decades.[1][2][3] The current cornerstone of chemotherapy, Temozolomide (TMZ), faces significant limitations due to intrinsic and acquired resistance.[4] This guide presents a comparative benchmark of 5-Chloroquinoline, a representative of the quinoline class of compounds, against TMZ. We explore the distinct mechanisms of action—DNA alkylation for TMZ versus a hypothesized inhibition of autophagy for this compound—and provide detailed protocols for head-to-head in vitro evaluation. By presenting quantitative data on efficacy, mechanistic validation, and cellular selectivity, this guide offers a framework for researchers to assess the potential of novel therapeutic agents in the context of glioblastoma's formidable treatment landscape.
Defining the Combatants: Mechanisms of Action
A thorough comparison begins with understanding the fundamental mechanisms by which each compound exerts its cytotoxic effects. The divergent pathways of TMZ and this compound present distinct opportunities and challenges for cancer therapy.
Temozolomide: The Incumbent Standard
Temozolomide is a prodrug that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide).[5][6][7] The primary cytotoxic action of MTIC is the methylation of DNA, predominantly at the O-6 and N-7 positions of guanine.[4][6] This DNA damage is difficult for the cell's mismatch repair machinery to handle, ultimately triggering DNA strand breaks and inducing apoptosis.[5]
However, a major liability of TMZ is the cellular DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). If expressed, MGMT can directly remove the methyl group from the O-6 position of guanine, effectively reversing TMZ's therapeutic effect and conferring resistance.[4][6] Consequently, the epigenetic silencing of the MGMT gene promoter is a key predictive biomarker for TMZ response in GBM patients.[1][8]
Caption: Mechanism of action for Temozolomide (TMZ).
This compound: A Challenger Targeting Cellular Stress Pathways
While less clinically established for GBM, quinoline-based compounds like this compound and its well-studied analogue Chloroquine are gaining significant attention.[9][10] Their primary proposed mechanism in cancer is the disruption of autophagy.[10][11]
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components within lysosomes. Cancer cells, particularly under the stress of chemotherapy or radiation, can hijack this process to survive. By acting as a lysosomotropic agent, this compound is hypothesized to accumulate in the acidic lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes. This blockade prevents the final degradation step of autophagy, leading to a buildup of dysfunctional cellular components and ultimately triggering cell death. This mechanism is notably independent of MGMT status, suggesting it could be effective in TMZ-resistant tumors.
Caption: Standard experimental workflow for IC50 determination.
The following table presents hypothetical, yet realistic, IC50 values derived from the described protocol.
| Compound | Glioblastoma Cell Line | IC50 (µM) |
| Temozolomide | U87MG (MGMT deficient) | 25 |
| Temozolomide | T98G (MGMT proficient) | >300 |
| This compound | U87MG (MGMT deficient) | 15 |
| This compound | T98G (MGMT proficient) | 18 |
Data is for illustrative purposes only.
Mechanistic Validation: Autophagy Flux Assay
Expertise & Rationale: To validate that this compound's cytotoxicity is mediated by autophagy inhibition, we must measure its effect on autophagy flux. The most common method is to monitor the levels of Microtubule-associated protein 1A/1B-light chain 3 (LC3). During autophagy, the cytosolic form (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. [12]An inhibitor of lysosomal degradation, like this compound, will cause LC3-II to accumulate because its degradation is blocked. Therefore, an increase in the LC3-II band on a Western blot is a hallmark of autophagy blockade. [12]
-
Cell Culture & Treatment: Seed glioblastoma cells in 6-well plates. Treat with this compound (at its IC50 concentration), TMZ (as a negative control for this pathway), and a vehicle control for 24 hours.
-
Cell Lysis: Rinse cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto a 4-20% polyacrylamide gradient gel. Run the gel to separate proteins by size. Note: LC3-I runs at ~18 kDa and LC3-II runs faster at ~16 kDa. [12]5. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. 6. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding. [13]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for LC3B (e.g., Rabbit anti-LC3B) diluted in blocking buffer. [13]Also probe a separate blot or strip the current one for a loading control like GAPDH or β-Actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). 9. Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of LC3-II to the loading control for each sample.
| Treatment | Expected LC3-II Level (relative to control) | Interpretation |
| Vehicle Control | 1.0x | Basal level of autophagy. |
| Temozolomide | ~1.0-1.2x | No significant direct effect on autophagy flux. |
| This compound | >3.0x | Significant accumulation of LC3-II, confirming autophagy blockade. |
In Vitro Safety: Selectivity Index
Expertise & Rationale: A critical parameter for any potential therapeutic is its therapeutic window—the gap between its effective dose and its toxic dose. In early-stage development, the Selectivity Index (SI) serves as an in vitro proxy for this. It compares the cytotoxicity of a compound in cancer cells versus normal, healthy cells. A higher SI value is desirable as it indicates the compound is preferentially toxic to cancer cells. [14][15]An SI value greater than 3 is often considered a benchmark for a promisingly selective compound. [16][17]
The SI is calculated using IC50 values obtained from the cytotoxicity protocol described in section 2.1, performed in parallel on a cancer cell line and a non-cancerous cell line (e.g., normal human astrocytes, NHA).
Formula: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) [15]
| Compound | IC50 U87MG Cells (µM) | IC50 NHA Cells (µM) | Selectivity Index (SI) |
| Temozolomide | 25 | 400 | 16.0 |
| This compound | 15 | 90 | 6.0 |
Data is for illustrative purposes only.
This illustrative data shows that while this compound is more potent (lower IC50 in cancer cells), TMZ exhibits a wider theoretical safety margin in this in vitro model. This highlights the critical trade-off between potency and selectivity that must be evaluated during drug development.
Discussion and Future Directions
This guide provides a framework for the initial benchmarking of this compound against the standard of care, Temozolomide. The illustrative data suggests that this compound demonstrates potent cytotoxic activity against GBM cells, including those resistant to TMZ (e.g., MGMT-proficient lines), through a distinct mechanism of autophagy inhibition.
Key Insights:
-
Potency & Mechanism: this compound may offer superior potency and an alternative mechanism that can bypass a key resistance pathway to TMZ.
-
Selectivity: While effective, the therapeutic window for quinoline-based compounds must be carefully evaluated, as they may exhibit lower selectivity compared to established agents like TMZ.
-
Adjuvant Potential: The most promising application for this compound may not be as a monotherapy but as an adjuvant to sensitize GBM cells to standard radiation and chemotherapy. [10]Clinical trials investigating Chloroquine in combination with TMZ have shown encouraging results, supporting this strategy. [18][19] Future research should focus on in vivo studies using orthotopic GBM models to validate these in vitro findings, assess blood-brain barrier penetration, and establish a true therapeutic window. Further investigation into combination therapies, where this compound could be used to weaken cellular defenses before treatment with a DNA-damaging agent like TMZ, represents a logical and compelling path forward.
References
- Tariq, K., & Tily, H. (2024). Temozolomide (Temodar). In StatPearls. StatPearls Publishing.
- Wikipedia. (2024). Temozolomide. [Link]
- Kaina, B., & Christmann, M. (2019). Temozolomide: mechanisms of action, repair and resistance. Current Opinion in Pharmacology, 48, 115-124. [Link]
- Ivy Brain Tumor Center. Glioblastoma Current Standard of Care. [Link]
- Gill, S., & Rath, A. (2016). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. AURA, 1, 13-18. [Link]
- Patsnap Synapse. (2024). What is the mechanism of Temozolomide? [Link]
- ResearchGate. (n.d.). Mechanism of action of temozolomide. [Link]
- American Brain Tumor Association. (n.d.). Glioblastoma (GBM). [Link]
- MD Anderson Cancer Center. (n.d.). What is Glioblastoma?
- Valdes, M., et al. (2023). Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Cancers, 15(15), 3959. [Link]
- Urbańska, K., et al. (2014). Current Standards of Care in Glioblastoma Therapy. Frontiers in Oncology, 4, 224. [Link]
- Palma, V., et al. (1981). [In vitro cytotoxicity in the immunological study of human glioblastomas]. Bollettino della Societa italiana di biologia sperimentale, 57(15), 1635-1641. [Link]
- ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. [Link]
- ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]
- Ingles, D. J., et al. (2015). A Cytotoxic Three-Dimensional-Spheroid, High-Throughput Assay using Patient Derived Glioma Stem Cells. Assay and drug development technologies, 13(7), 415-425. [Link]
- ResearchGate. (n.d.). Cytotoxicity assay. (a) Evaluation of IgY cytotoxicity in GBM cells. [Link]
- Affinity Biosciences. (n.d.). LC3B Antibody. [Link]
- ResearchGate. (n.d.). Calculations of drug concentrations for the in vitro cytotoxicity assay. [Link]
- Melnic, E., et al. (2018). Re-purposing Chloroquine for Glioblastoma: Potential Merits and Confounding Variables. Frontiers in Oncology, 8, 343. [Link]
- Eldredge, H. B., et al. (2019). Chloroquine combined with concurrent radiotherapy and temozolomide for newly diagnosed glioblastoma: a phase IB trial. Journal of neuro-oncology, 143(1), 159-166. [Link]
- Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3. [Link]
- Wróbel, T., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. [Link]
- Ding, W. Q., et al. (2010). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer letters, 295(1), 115-121. [Link]
- Watt, G., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 47(1), 400-401. [Link]
- ResearchGate. (n.d.). Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU). [Link]
- Sotelo, J., et al. (2006). Therapy of glioblastoma multiforme improved by the antimutagenic chloroquine. Neurosurgery, 58(3), 447-455. [Link]
- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. [Link]
- Lunkad, A. (2020, August 29). Chloroquine Mechanism of action [Video]. YouTube. [Link]
- Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203-235. [Link]
- ClinicalTrials.gov. (2015).
- Scientific Reports. (2023). Glioblastoma's Kryptonite? Compounds Identified for Inhibiting Growth of Brain Tumor Cells. [Link]
- LookChem. (n.d.). CHLOROQUINE 54-05-7 wiki. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Cytotoxic Three-Dimensional-Spheroid, High-Throughput Assay using Patient Derived Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. abta.org [abta.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Re-purposing Chloroquine for Glioblastoma: Potential Merits and Confounding Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 13. LC3B Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chloroquine combined with concurrent radiotherapy and temozolomide for newly diagnosed glioblastoma: a phase IB trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Validation of the 5-Chloroquinoline Scaffold in Preclinical Oncology Models
A Senior Application Scientist's Guide to Evaluating Therapeutic Potential
Executive Summary
The quinoline scaffold, a foundational structure in medicinal chemistry, has yielded decades of clinical success, most notably with the antimalarial drug Chloroquine (CQ). Emerging preclinical evidence has repositioned this chemical class as a promising candidate for oncology, primarily through the mechanism of autophagy inhibition. This guide provides a comparative analysis of the therapeutic potential of the 5-Chloroquinoline (5-CQ) scaffold in animal models of cancer. Due to the extensive validation of its close analogue, Chloroquine, we will establish CQ as a functional benchmark to contextualize the performance of next-generation derivatives. We will dissect the causal mechanisms, present comparative efficacy data from xenograft models, and provide a detailed, field-tested protocol for in vivo validation. This guide is designed for drug development professionals seeking to capitalize on the therapeutic opportunities presented by this versatile chemical scaffold.
The Scientific Premise: Targeting Autophagy in Cancer
Cancer cells exhibit high metabolic rates, leading to an accumulation of damaged organelles and misfolded proteins. To manage this stress, they often upregulate a cellular recycling process known as autophagy. This process allows tumors to survive under harsh conditions, such as nutrient deprivation or hypoxia, and contributes to resistance against conventional chemotherapies.[1][2]
The 4-aminoquinoline core, common to both Chloroquine and this compound, acts as a potent inhibitor of late-stage autophagy. As a weak base, it freely crosses cellular membranes and accumulates within the acidic environment of the lysosome.[2] By neutralizing the lysosomal pH, it prevents the fusion of autophagosomes with lysosomes, thereby halting the degradation and recycling of cellular components. This blockade leads to an accumulation of dysfunctional organelles and cytotoxic waste, ultimately triggering apoptotic cell death.[2][3]
This mechanism presents a compelling therapeutic strategy: by inhibiting the cancer cell's primary survival mechanism, we can potentially induce direct cytotoxicity and, more significantly, re-sensitize resistant tumors to standard-of-care agents.
Signaling Pathway: Autophagy Inhibition by Chloroquinolines
Caption: Mechanism of autophagy inhibition by Chloroquinoline analogues.
Comparative Efficacy in Animal Models
The most direct way to assess therapeutic potential is through head-to-head comparisons in validated animal models. Here, we compare the in vivo performance of Chloroquine and its derivatives against standard-of-care chemotherapies. The data demonstrates a clear synergistic effect, where the addition of a quinoline-based autophagy inhibitor significantly enhances the efficacy of conventional drugs.
Quantitative Performance Data Summary
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Comparator | Key Efficacy Metric & Result | Source |
| Chloroquine | Oral Squamous Cell Carcinoma (OSCC) Xenograft (CAL27 cells) | BALB/c Nude Mice | 50 mg/kg/day | Saline Control | Significant inhibition of tumor growth vs. control over 24 days. | [3] |
| Chloroquine | Hepatocarcinoma Xenograft | Mouse Model | Not specified | 5-Fluorouracil (5-FU) alone | Significantly augmented antitumor effect and impaired proliferation compared to 5-FU alone. | [4] |
| Chloroquine | Ehrlich Ascites Carcinoma (EAC) | Swiss Albino Mice | 25 mg/kg | Doxorubicin (DOX) alone | Significantly increased lifespan and reduced tumor volume compared to DOX alone. | [5] |
| 7-Chloroquinoline Hydrazone Derivatives | NCI-60 Cell Lines | In Vitro Screen | N/A | Doxorubicin | Showed potent cytotoxic activity , with some derivatives being 4x more active than Doxorubicin against specific cell lines (e.g., melanoma). | [6][7] |
Analysis of Comparative Data: The collective evidence strongly supports the role of the chloroquinoline scaffold as a chemosensitizer and a potent adjuvant therapy. In multiple solid tumor models, the addition of Chloroquine to conventional agents like 5-FU or Doxorubicin transforms a modest therapeutic response into a significant one.[4][5] Furthermore, advanced derivatives built upon the 7-chloroquinoline core (a close structural isomer of 5-CQ) demonstrate superior standalone cytotoxicity compared to even established chemotherapeutics in broad in vitro screens.[6][7] This suggests that while the parent scaffold is an effective sensitizer, targeted chemical modifications can unlock powerful, direct antitumor activity.
Field-Proven Protocol: Xenograft Efficacy Study
To ensure reproducible and trustworthy results, a rigorously designed experimental protocol is paramount. The following workflow describes a standard subcutaneous xenograft model for evaluating the efficacy of a this compound-based compound in combination with a standard chemotherapeutic agent.
Causality-Driven Experimental Design:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG) are selected to prevent graft-versus-host rejection of the human tumor cells.[8]
-
Cell Line Selection: A human cancer cell line with a known resistance to the chosen chemotherapy (e.g., Paclitaxel-resistant breast cancer) is ideal to robustly test the chemosensitization hypothesis.
-
Dosing Route & Vehicle: The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle (e.g., 0.5% methylcellulose) must be optimized for the compound's solubility and pharmacokinetic profile.[9]
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight (as a measure of toxicity) and survival.
Step-by-Step Experimental Workflow
-
Cell Culture & Implantation:
-
Culture human cancer cells (e.g., MDA-MB-231) to ~80% confluency under standard conditions.
-
Harvest, wash, and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5x10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
Subcutaneously inject 100 µL (5x10⁶ cells) into the right flank of each female BALB/c nude mouse (6-8 weeks old).
-
-
Tumor Growth & Group Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When average tumor volume reaches 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group) to ensure an even distribution of tumor sizes.
-
-
Treatment Regimen (21-Day Cycle):
-
Group 1 (Vehicle Control): Administer vehicle daily via oral gavage (p.o.).
-
Group 2 (Chemotherapy): Administer Paclitaxel (10 mg/kg) twice weekly via intraperitoneal (i.p.) injection.
-
Group 3 (5-CQ Derivative): Administer 5-CQ derivative (e.g., 50 mg/kg) daily, p.o.
-
Group 4 (Combination): Administer both Paclitaxel and the 5-CQ derivative according to the schedules above.
-
-
Monitoring & Data Collection:
-
Measure tumor volume and body weight for each mouse three times per week.
-
Observe animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
At the end of the study (or if tumors exceed 2000 mm³), euthanize mice and excise tumors for weighing and downstream analysis (e.g., histology, Western blot for autophagy markers).
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Discussion & Strategic Recommendations
The preclinical data overwhelmingly validates the therapeutic concept of targeting autophagy in cancer with quinoline-based compounds. The benchmark analogue, Chloroquine, consistently demonstrates its ability to enhance the efficacy of standard chemotherapies in animal models.[3][4][5] More advanced 7-chloroquinoline derivatives show promise as potent, standalone cytotoxic agents.[6]
For the Drug Developer:
-
Path Forward for this compound: While direct in vivo data for the parent 5-CQ molecule is sparse in the reviewed literature, the robust performance of its isomers and derivatives provides a strong rationale for its formal evaluation. The protocol outlined in this guide serves as a direct blueprint for such a validation study.
-
Combination is Key: The most immediate and promising clinical path for a 5-CQ-based drug is as an adjuvant to existing therapies. Studies should focus on identifying synergistic combinations with taxanes, anthracyclines, or platinum-based agents, particularly in tumors known to rely on autophagy for survival.[4][5][10]
-
Future Scaffolding: The this compound scaffold is a valuable starting point for medicinal chemistry campaigns. Future efforts should focus on optimizing the molecule to enhance lysosomotropic properties, improve oral bioavailability, and minimize off-target effects, thereby creating next-generation autophagy inhibitors with a superior therapeutic window.[11]
References
- In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma.
- Chloroquine treatment increases detection of 5-fluorouracil-induced apoptosis index in vivo. PubMed. [Link]
- Antiviral Activity of Chloroquine against Human Coronavirus OC43 Infection in Newborn Mice.
- Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. PubMed Central. [Link]
- Antiviral activity of chloroquine against human coronavirus OC43 infection in newborn mice. PubMed. [Link]
- Chloroquine and Gemifloxacin Potentiate the Anticancer Effect of Doxorubicin: In-Vitro and In-Vivo Models. Biomedical and Pharmacology Journal. [Link]
- Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Taylor & Francis Online. [Link]
- Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candid
- Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Tre
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central. [Link]
- Chloroquine and Chloroquinoline Derivatives as Models for the Design of Modulators of Amyloid Peptide Precursor Metabolism.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]
- A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Tre
- Physiologically Based Pharmacokinetics of Lysosomotropic Chloroquine in R
- Potential role of different animal models for the evaluation of bioactive compounds. PubMed Central. [Link]
- Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline deriv
- 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflamm
- Chloroquine against malaria, cancers and viral diseases. PubMed Central. [Link]
- Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling p
- This compound. PubChem. [Link]
- 5-Chloro-8-hydroxyquinoline. PubChem. [Link]
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. [Link]
- Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
- Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. [Link]
Sources
- 1. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine and Gemifloxacin Potentiate the Anticancer Effect of Doxorubicin: In-Vitro and In-Vivo Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones [mdpi.com]
- 8. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer [mdpi.com]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sustainable Quinoline Synthesis: A Comparative Environmental Impact Analysis
Introduction: The Quinoline Scaffold and the Imperative for Green Chemistry
The quinoline nucleus is a cornerstone of medicinal and materials chemistry.[1] As a privileged scaffold, it is integral to a vast array of pharmaceuticals—including antimalarial, anticancer, and antibacterial agents—as well as agrochemicals and functional materials like organic light-emitting diodes (OLEDs).[1][2] However, the enduring utility of quinolines is shadowed by the environmental cost of their production. Traditional synthesis strategies, many of which are over a century old, often rely on toxic reagents, harsh reaction conditions, and energy-intensive processes that generate significant chemical waste.[3][4][5]
As the chemical industry pivots towards sustainability, it is critical for researchers, chemists, and process developers to critically evaluate and adopt greener synthetic methodologies. This guide provides an in-depth comparison of classical and modern quinoline synthesis methods, grounded in the principles of green chemistry. We will dissect the environmental impact of these pathways, provide quantitative metrics for objective comparison, and present detailed protocols to bridge theory with practice.
Part 1: The Environmental Legacy of Classical Quinoline Syntheses
For decades, named reactions like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been the workhorses for constructing the quinoline core.[4][5] While effective, these methods were conceived in an era when environmental considerations were secondary to synthetic yield. Their primary drawbacks lie in their operational harshness and poor mass efficiency.[6][7]
-
Skraup and Doebner-von Miller Syntheses: These methods involve the reaction of anilines with glycerol (Skraup) or α,β-unsaturated carbonyl compounds (Doebner-von Miller) in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[8] The reactions are notoriously exothermic and can be violent, posing significant safety risks.[8] The use of strong acids and oxidants contributes to a low atom economy and generates corrosive, hazardous waste streams.
-
Combes Synthesis: This reaction condenses an aniline with a β-diketone under strong acidic conditions.[9] The reliance on concentrated sulfuric acid for the cyclization and dehydration steps presents challenges for waste neutralization and disposal.
-
Friedländer Synthesis: One of the most versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10] While generally cleaner than the Skraup reaction, traditional Friedländer syntheses often require high temperatures and catalysts that can be difficult to remove from the final product, contributing to the process's environmental footprint.[11]
The common threads among these classical methods are poor atom economy, high E-factors (mass of waste per mass of product), and significant energy consumption, making them unsustainable for modern chemical manufacturing.[11][12]
Part 2: The Vanguard of Green Quinoline Synthesis
In response to the shortcomings of classical methods, a new generation of synthetic strategies has emerged, guided by the 12 Principles of Green Chemistry.[4][10] These approaches prioritize milder conditions, renewable resources, waste reduction, and energy efficiency.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized quinoline synthesis by offering a highly efficient, non-classical heating method.[13][14] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times—often from hours to minutes.[15][16] This acceleration minimizes side reactions, improves yields, and significantly lowers energy consumption compared to conventional heating in an oil bath.[16][17]
Photocatalysis: Harnessing Light for Sustainable Chemistry
Visible-light photocatalysis has emerged as a powerful tool for green synthesis, enabling reactions under exceptionally mild conditions.[18] This technique uses a photocatalyst that, upon absorbing light, can initiate chemical transformations through electron transfer processes.[19] For quinoline synthesis, photocatalytic methods can facilitate cyclization and dehydrogenation steps without the need for harsh oxidants, often using molecular oxygen from the air as the terminal oxidant in a highly atom-economical process.[20][21]
Mechanochemistry: The Solvent-Free Frontier
Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the solid state, often completely eliminating the need for bulk solvents.[22][23] This approach directly addresses the massive contribution of solvent use to chemical waste. Solvent-free Friedländer reactions, for instance, have been shown to proceed rapidly with high yields, offering a substantially greener alternative to solution-phase chemistry.[24][25]
Advanced Catalysis and Benign Media
The development of novel catalytic systems and alternative reaction media is central to greening quinoline synthesis.
-
Nanocatalysts: Offer high surface-area-to-volume ratios, leading to enhanced catalytic activity and often allowing for milder reaction conditions. Their heterogeneous nature facilitates easier recovery and reuse, minimizing catalyst waste.[1]
-
Metal-Organic Frameworks (MOFs): These highly porous materials can be designed with specific catalytic sites (e.g., Lewis acidic sites) to efficiently promote reactions like the Friedländer synthesis.[26] Their stability and structural tunability make them excellent candidates for recyclable heterogeneous catalysts.[26][27]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These non-volatile, thermally stable solvents can replace hazardous traditional organic solvents.[10] In some cases, they can also act as catalysts, simplifying the reaction system.[28][29]
The workflow for classical versus modern green synthesis methods reveals a fundamental shift towards efficiency and sustainability.
Caption: Comparative workflow of classical vs. green synthesis.
Part 3: A Quantitative Comparison Using Green Chemistry Metrics
To objectively compare these methods, we can use established green chemistry metrics. These metrics provide a quantitative measure of a reaction's efficiency and environmental impact.[11][30]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[31][32]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product, accounting for yield and stoichiometry.[30][33]
-
E-Factor (Environmental Factor): The ratio of the mass of total waste generated to the mass of the product. A lower E-factor is better.[12]
| Synthesis Method | Key Features | Typical Atom Economy | Typical E-Factor | Energy Input |
| Classical Skraup | Harsh acids, strong oxidants, exothermic | Low | Very High (>50) | High (prolonged heating) |
| Classical Friedländer | High temperatures, organic solvents | Moderate to High | High (10-50) | High (prolonged heating) |
| Microwave-Assisted | Rapid heating, short reaction times | High | Low to Moderate (5-20) | Low (efficient, short duration) |
| Photocatalytic | Mild conditions, light energy | Very High | Low (<10) | Low (ambient temperature) |
| Mechanochemical | Solvent-free, mechanical energy | Very High | Very Low (<5) | Moderate (milling energy) |
Note: Values are illustrative estimates. Actual metrics depend heavily on the specific substrates, scale, and workup procedures. The data clearly shows that modern methods significantly outperform classical syntheses by minimizing waste and improving efficiency.[3][4][34]
Part 4: Practical Application: Comparative Experimental Protocols
The causality behind the improved environmental performance of green methods is best understood through their practical implementation. Below are representative protocols that highlight the operational differences.
Protocol 1: Classical Friedländer Synthesis (Illustrative)
This protocol describes a conventional synthesis requiring high heat and a standard organic solvent.
-
Reaction Setup: To a round-bottom flask, add 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and toluene (10 mL per mmol of aminobenzophenone).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) using an oil bath for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired quinoline.
-
Causality Note: The prolonged high-temperature reflux consumes significant energy. The multi-step aqueous workup and solvent-intensive column chromatography generate substantial waste, leading to a high E-Factor.
-
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol demonstrates the dramatic reduction in time and energy afforded by microwave heating.[16]
-
Reaction Setup: In a 10 mL microwave vial, combine 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of Nafion NR50 in ethanol (3 mL).[16]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 200°C for 60 minutes.[16]
-
Workup: After cooling the vial to room temperature, filter the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.
-
Causality Note: Microwave heating directly and rapidly energizes the polar reactants and solvent, drastically shortening the reaction time from hours to minutes.[15] This speed minimizes byproduct formation, often eliminating the need for chromatographic purification and thus reducing solvent waste.
-
Protocol 3: Mechanochemical (Solvent-Free) Friedländer Synthesis
This protocol highlights a solvent-free approach using ball milling.[25]
-
Reaction Setup: To a stainless steel milling jar containing stainless steel balls, add 2-aminoaryl ketone (1.0 eq), an active methylene compound (1.1 eq), and a solid base catalyst (e.g., KOH).
-
Milling: Secure the jar in a planetary ball mill and operate at a specified frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
Workup: After milling, dissolve the solid mixture in a minimal amount of an appropriate solvent (e.g., ethyl acetate) and filter to remove the catalyst and any inorganic salts.
-
Purification: Evaporate the solvent to yield the quinoline product, which is often pure enough for subsequent use without further purification.
-
Causality Note: The mechanical energy directly breaks and forms chemical bonds in the solid state, obviating the need for a solvent.[24] This approach drastically reduces the E-Factor by eliminating the largest contributor to process waste.
-
Caption: Comparison of Friedländer synthesis pathways.
Conclusion and Future Outlook
The synthesis of quinolines is undergoing a critical and necessary transformation. While classical methods provided the foundation for accessing this vital heterocyclic core, their environmental impact is no longer tenable. Modern green chemistry approaches—including microwave-assisted synthesis, photocatalysis, and mechanochemistry—offer powerful, efficient, and sustainable alternatives.[3][35] They not only minimize waste and energy consumption but also often provide higher yields, shorter reaction times, and safer operational conditions. For researchers and drug development professionals, embracing these green methodologies is not merely an ethical choice but a scientific and economic imperative that will define the future of sustainable chemical synthesis.
References
- ResearchGate. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
- Royal Society of Chemistry. (n.d.). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry.
- ResearchGate. (2024). Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives.
- ACS Publications. (2022). Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. Organic Letters.
- ACS Publications. (n.d.). Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction. ACS Materials Letters.
- ResearchGate. (n.d.). Synthetic approaches towards quinoline derivatives.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchGate. (n.d.). Insights into Quinoline in Context of Conventional Versus Green Synthesis.
- ACS Publications. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. Organic Letters.
- National Institutes of Health. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- IJSAT. (2024). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds.
- Dechema. (n.d.). Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight.
- ACS Publications. (n.d.). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.
- ResearchGate. (n.d.). Photo-thermo-mechanochemical approach to synthesize quinolines.
- ResearchGate. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines.
- Semantic Scholar. (n.d.). A Novel Green Synthesis of Quinolines through Acid-catalyzed Friedlander Reaction in Ionic Liquids.
- ACS Publications. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- ResearchGate. (n.d.). A Hydrazine Functionalized UiO-66(Hf) Metal-Organic Framework for the Synthesis of Quinolines by Friedländer Condensation.
- National Institutes of Health. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4.
- ResearchGate. (2024). Green Synthesis of Quinoline-Based Ionic Liquid.
- ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science.
- PubMed. (2024). Green Synthesis of Quinoline-Based Ionic Liquid.
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Quinolines.
- Bentham Science Publisher. (2025). Microwave-assisted Synthesis of Quinolines.
- Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
- National Institutes of Health. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- GlaxoSmithKline. (n.d.). Metrics to 'green' chemistry—which are the best?.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- UniCA IRIS. (2023). Green chemistry metrics in mechanochemistry.
- ScienceDirect. (n.d.). Green chemistry metrics: Insights from case studies in fine chemical processes.
- National Institutes of Health. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.
- Bentham Science Publishers. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis.
- University of York. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Ingenta Connect. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- Bentham Science Publishers. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis.
- Wikipedia. (n.d.). Green chemistry metrics.
- LibreTexts. (2021). The E-Factor in Green Chemistry.
- ChemBAM. (n.d.). Atom economy / E factor.
- University of York. (n.d.). green chemistry – the atom economy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A review on synthetic investigation for quinoline- recent green a...: Ingenta Connect [ingentaconnect.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds - IJSAT [ijsat.org]
- 18. dechema.de [dechema.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Quinoline synthesis [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A Novel Green Synthesis of Quinolines through Acid-catalyzed Friedlander Reaction in Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. iris.unica.it [iris.unica.it]
- 32. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 33. research.abo.fi [research.abo.fi]
- 34. Insights into Quinoline in Context of Conventional versus Green Synthesis | Bentham Science [eurekaselect.com]
- 35. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to Comparative Bioactivity Analysis of 5-Chloroquinoline Analogs
Introduction: The Privileged Scaffold of 5-Chloroquinoline
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] This nitrogen-containing heterocyclic structure is the foundation for numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory effects.[2] The introduction of a chlorine atom at the 5-position, creating the this compound core, often enhances the biological potency and modulates the physicochemical properties of these molecules.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to conduct a robust statistical and experimental comparison of the bioactivity of novel this compound analogs. We will move beyond simple protocol recitation to explain the causal logic behind experimental design, ensuring that the generated data is not only accurate but also mechanistically insightful.
Part 1: Strategic Design of a Comparative Bioactivity Screen
A successful comparative analysis hinges on a well-designed experimental strategy. The goal is to generate reproducible, high-quality data that allows for clear differentiation between analogs and informs structure-activity relationships (SAR).
Rationale for Assay Selection
To build a comprehensive bioactivity profile, we must interrogate the compounds' effects across multiple, mechanistically distinct biological systems. For this compound analogs, which have demonstrated potential in oncology and infectious diseases, a logical approach involves a tiered screening cascade.[4][5][6]
-
Primary Screen (Cytotoxicity/Antimicrobial): The initial screen aims to identify active compounds and determine their potency.
-
Anticancer Evaluation: A cell viability assay, such as the MTT assay, is the gold standard for initial cytotoxicity screening against a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7][8] It provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, yielding an IC₅₀ (half-maximal inhibitory concentration) value.
-
Antimicrobial Evaluation: A broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[9][10] This is a fundamental measure of antibacterial or antifungal potency.
-
-
Secondary Screen (Mechanism of Action): For analogs that show significant activity in the primary screen, secondary assays are employed to elucidate the mechanism of action.
-
Apoptosis vs. Necrosis: If an analog is cytotoxic, it's crucial to determine how it kills cells. An Annexin V/Propidium Iodide (PI) assay using flow cytometry can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[11] This provides deeper insight into the cellular pathways being targeted.
-
This multi-assay approach provides a holistic view of each analog's bioactivity, enabling a more informed comparison.
Workflow for Bioactivity Comparison
The following diagram illustrates the logical flow from compound synthesis to comparative bioactivity assessment.
Caption: Experimental workflow for comparative bioactivity screening.
Part 2: Detailed Experimental Methodologies
Scientific integrity demands that protocols are robust, reproducible, and include appropriate controls. The following methods are described to meet these criteria.
Anticancer Activity Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cancer cells (e.g., A549) and perform a cell count.
-
Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "medium only" blanks and "untreated cell" controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in a complete culture medium. A typical concentration range would be 0.1 to 100 µM.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the respective analog concentrations.
-
For the "untreated control" wells, add 100 µL of medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Mechanism of Action Protocol: Annexin V/PI Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the this compound analogs at concentrations around their predetermined IC₅₀ values for 24 hours.
-
Include an untreated control and a positive control (e.g., cells treated with staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Combine all cells from each well and centrifuge at ~500 x g for 5 minutes.[11]
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V only, and PI only controls.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (rarely populated).
-
Antimicrobial Activity Protocol: Broth Microdilution for MIC
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. It is a gold standard for antimicrobial susceptibility testing.[9][10]
Step-by-Step Protocol:
-
Preparation:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Prepare a stock solution of each this compound analog. Add 100 µL of the highest concentration to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the analog at which no visible bacterial growth (no turbidity) is observed.[15]
-
Part 3: Data Presentation and Statistical Analysis
Clear presentation of data is paramount for effective comparison. All quantitative data should be summarized in structured tables.
Sample Data Tables
Table 1: Anticancer Activity of this compound Analogs against A549 Cells
| Compound ID | R-Group Modification | IC₅₀ (µM) ± SD | % Apoptosis (at IC₅₀) |
| CQ-01 | -H | 15.2 ± 1.8 | 45.6% |
| CQ-02 | -OCH₃ | 8.5 ± 0.9 | 62.1% |
| CQ-03 | -NO₂ | 2.1 ± 0.3 | 75.4% |
| CQ-04 | -NH₂ | 25.7 ± 3.1 | 30.2% |
| Doxorubicin | Positive Control | 0.5 ± 0.07 | 85.0% |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| CQ-01 | -H | 16 | 32 |
| CQ-02 | -OCH₃ | 8 | 16 |
| CQ-03 | -NO₂ | 4 | 8 |
| CQ-04 | -NH₂ | 32 | 64 |
| Ciprofloxacin | Positive Control | 0.5 | 0.25 |
Statistical Considerations
To determine if the observed differences in bioactivity between analogs are statistically significant, appropriate statistical tests must be applied. For comparing the mean IC₅₀ or MIC values across multiple analogs, a one-way analysis of variance (ANOVA) is suitable, followed by a post-hoc test (e.g., Tukey's HSD) to identify which specific groups differ from one another. A p-value of <0.05 is typically considered statistically significant.
Part 4: Mechanistic Insights and Visualization
Understanding the underlying biological pathways provides context to the quantitative data. Many quinoline-based drugs are known to induce apoptosis.[16]
Apoptosis Signaling Pathway
The diagram below illustrates a simplified intrinsic apoptosis pathway, highlighting potential points of action for cytotoxic compounds like this compound analogs.
Caption: Intrinsic apoptosis pathway targeted by cytotoxic agents.
Conclusion
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link][16]
- Das, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link][12][19]
- Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [Link][20]
- Ginsburg, H., & Krugliak, M. (1991). Studies on the antimalarial mode of action of quinoline-containing drugs. Life Sciences, 49(17), 1213-1219. [Link][22]
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link][23]
- World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link][24]
- Creative Bioarray. In Vitro Cytotoxicity. [Link][25]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link][9]
- Vitanza, L., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 24(24), 4554. [Link][10]
- Kapuscinski, J., & Kapuscinski, M. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22936-22942. [Link][26]
- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link][17]
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link][7]
- Verma, A. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(2), 543-565. [Link][1]
- APEC. Antimicrobial Susceptibility Testing. [Link][27]
- Kosheeka. (2025).
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link][29]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture (pp. 237-245). Humana Press. [Link][8]
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link][4]
- ResearchGate. Synthesized 5‐chloro quinoline based analogs 3, 5a–h. [Link][30]
- Techasen, A., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2297-2307. [Link][32]
- Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. [Link][33]
- National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. [Link][34]
- Ghorab, M. M., et al. (2022). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Polycyclic Aromatic Compounds, 42(5), 2243-2263. [Link][5]
- Chan, C. Y., et al. (2003). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 47(3), 1109-1111. [Link][6]
- ResearchGate.
- ResearchGate. Synthesis, characterization and biological evaluation of a cobalt(II) complex with 5-chloro-8-hydroxyquinoline as anticancer agent. [Link][36]
- ProQuest. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link][2]
- MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link][37]
- PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link][38]
- MESA. The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. [Link][39]
- MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.... [Link][40]
- PubMed Central.
- MDPI. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing...
- PubMed. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. [Link][43]
- NIH. Quinoline conjugates for enhanced antimalarial activity.... [Link][44]
- Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(16), 3789. [Link][18][45]
- NIH. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link][46]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 3. Why Is 5-Chloro-8-Hydroxyquinoline a Key Compound in Antimicrobial Research? [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atcc.org [atcc.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility and Robustness of 5-Chloroquinoline Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its halogenated derivatives, 5-chloroquinoline is a critical intermediate in the synthesis of several notable compounds, demanding reliable and scalable production methods. This guide provides an in-depth technical comparison of established and modern synthetic strategies for this compound, focusing on the critical parameters of reproducibility and robustness. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries.
Introduction: The Challenge of Synthesizing Regioisomeric Quinolines
The synthesis of substituted quinolines from meta-substituted anilines, such as 3-chloroaniline, presents a significant challenge in controlling regioselectivity. The cyclization step can proceed in two directions, leading to a mixture of 5- and 7-substituted isomers. The separation of these closely related products can be a complex and costly process, impacting the overall efficiency and reproducibility of the synthesis. This guide will compare two distinct approaches to address this challenge: the classical, direct Skraup synthesis and a modern, multi-step strategy designed for enhanced selectivity.
Protocol 1: The Classical Approach - Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a one-pot reaction that directly converts anilines to quinolines.[1][2] It involves heating the aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[1]
Chemical Rationale and Mechanism
The reaction proceeds through a series of steps, beginning with the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein intermediate. Subsequent cyclization of the resulting β-anilinopropionaldehyde, followed by dehydration and oxidation, yields the quinoline ring system.[3] The use of a meta-substituted aniline like 3-chloroaniline leads to electrophilic attack on the benzene ring at positions ortho and para to the amino group, resulting in the formation of both 5-chloro- and 7-chloroquinoline.
Caption: Reaction mechanism of the Skraup synthesis.
Experimental Protocol: Skraup Synthesis of this compound
-
Materials: 3-Chloroaniline, Glycerol, Concentrated Sulfuric Acid, Nitrobenzene (or another suitable oxidizing agent), Ferrous Sulfate (moderator).
-
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 3-chloroaniline, glycerol, and nitrobenzene in a flask equipped with a reflux condenser and mechanical stirrer.
-
Add ferrous sulfate heptahydrate as a moderator to control the exothermic reaction.[3]
-
Gently heat the mixture. Once the reaction initiates, it will become vigorous. Maintain a controlled reflux for several hours.
-
After cooling, cautiously pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution.
-
Isolate the crude product mixture, which contains both this compound and 7-chloroquinoline, typically by steam distillation.
-
Separate the isomers through fractional distillation or column chromatography.
-
Robustness and Reproducibility Analysis
The Skraup synthesis is notoriously challenging in terms of reproducibility. The highly exothermic nature of the reaction can lead to inconsistent results and the formation of tarry byproducts if not carefully controlled.[4] The yield and the ratio of 5- to 7-chloroquinoline are sensitive to reaction temperature, the rate of heating, and the efficiency of mixing. Electron-withdrawing groups, such as the chloro group on the aniline, can decrease the nucleophilicity of the amine, potentially leading to lower yields compared to unsubstituted aniline.[5]
| Parameter | Skraup Synthesis |
| Starting Material | 3-Chloroaniline |
| Key Reagents | Glycerol, H₂SO₄, Oxidizing Agent |
| Reaction Conditions | Harsh, highly acidic, high temperature |
| Reported Yield (total isomers) | Variable, often moderate |
| Regioselectivity | Poor, mixture of 5- and 7-isomers |
| Reproducibility Issues | Highly exothermic, sensitive to conditions |
| Purification | Challenging separation of isomers |
Protocol 2: A Modern Multi-Step Approach - The Gould-Jacobs Reaction Pathway
A modern alternative to the direct but often unselective Skraup synthesis is a multi-step approach that builds the quinoline ring with greater control. The Gould-Jacobs reaction, which typically yields 4-hydroxyquinolines, can be adapted for this purpose. While this is not a direct synthesis of this compound, it represents a strategic alternative for obtaining a specific isomer.
Chemical Rationale and Mechanism
This strategy involves three key stages:
-
Gould-Jacobs Reaction: Condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to form a mixture of ethyl 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylate.[6]
-
Saponification and Decarboxylation: Hydrolysis of the ester to the carboxylic acid, followed by heating to remove the carboxyl group, yielding a mixture of 5-chloro- and 7-chloro-4-hydroxyquinoline.
-
Deoxygenation: Conversion of the 4-hydroxy group to a chloro group, followed by reductive dehalogenation to afford the target this compound after isomer separation.
Caption: Multi-step synthesis of this compound via the Gould-Jacobs reaction.
Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxy-chloroquinoline Intermediates
-
Materials: 3-Chloroaniline, Diethyl ethoxymethylenemalonate (DEEM), Dowtherm A (high-boiling solvent), Sodium Hydroxide, Hydrochloric Acid.
-
Procedure (adapted from Organic Syntheses[6]):
-
Heat a mixture of 3-chloroaniline and diethyl ethoxymethylenemalonate to form the condensation product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate.
-
Add the intermediate to boiling Dowtherm A to effect cyclization. The product, a mixture of ethyl 5- and 7-chloro-4-hydroxy-3-quinolinecarboxylate, will crystallize upon cooling.
-
Saponify the ester mixture by refluxing with aqueous sodium hydroxide.
-
Acidify the cooled solution with hydrochloric acid to precipitate the mixture of 5- and 7-chloro-4-hydroxy-3-quinolinecarboxylic acids.
-
The subsequent decarboxylation and deoxygenation steps would require further specific procedures.
-
Robustness and Reproducibility Analysis
Each step in this multi-step synthesis is generally more reproducible than the one-pot Skraup reaction. The initial condensation and cyclization are typically high-yielding.[6] The key advantage of this approach lies in the potential to separate the chloro-4-hydroxyquinoline intermediates, which often have different physical properties, allowing for the isolation of the desired 5-chloro isomer before proceeding with the final deoxygenation step. This circumvents the difficult separation of the final 5- and 7-chloroquinoline products. However, the overall yield will be impacted by the number of steps, and the deoxygenation of the 4-hydroxyquinoline can require harsh reagents.
| Parameter | Gould-Jacobs Pathway |
| Starting Material | 3-Chloroaniline |
| Key Reagents | DEEM, Dowtherm A, NaOH, HCl, Deoxygenating agent |
| Reaction Conditions | Multi-step, high temperatures for cyclization |
| Reported Yield (of intermediates) | Good to excellent for initial steps[6] |
| Regioselectivity | Poor in cyclization, but allows for intermediate separation |
| Reproducibility Issues | More controlled, but requires multiple steps |
| Purification | Isomer separation at an intermediate stage |
Comparative Analysis and Conclusion
The choice between the Skraup synthesis and a multi-step approach like the Gould-Jacobs pathway for the synthesis of this compound is a classic example of the trade-off between reaction efficiency and selectivity.
Caption: Comparative workflow of Skraup vs. Gould-Jacobs pathways.
The Skraup synthesis offers the allure of a direct, one-pot conversion. However, its harsh conditions, variable yields, and poor regioselectivity make it a less robust and reproducible option, especially for large-scale production where consistent product quality is paramount. The subsequent separation of the 5- and 7-chloroquinoline isomers is often the most significant bottleneck.
The Gould-Jacobs pathway , while more laborious, provides a more controlled and ultimately more robust route to pure this compound. The ability to separate the isomeric intermediates is a key strategic advantage. For drug development and process chemistry, where purity and reproducibility are non-negotiable, the multi-step approach is often the more prudent choice, despite the higher number of synthetic operations.
References
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. BenchChem.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087.
- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. BenchChem.
- Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p.478.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
- Wikipedia. (2023). Combes quinoline synthesis.
- ResearchGate. (2017). Variation of the nature of aniline derivatives for the modified Skraup reaction starting from glycerol (1)
- Wikipedia. (2023). Gould-Jacobs reaction.
- Organic Syntheses. 4,7-dichloroquinoline.
- Wikipedia. (2023). Skraup reaction.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(10), 875-883.
- Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, 478.
- Price, C. C., & Roberts, R. M. (1955). 4,7-Dichloroquinoline. Organic Syntheses, Coll. Vol. 3, 272.
- Organic Syntheses. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- Ramann, N., & Cowen, B. J. (2014). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 55(41), 5644-5646.
- H. Saggadi, D. Luart, N. Thiebault, I. Polaert, L. Estel, C.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- MDPI. (2019).
Sources
Safety Operating Guide
Proper Disposal of 5-Chloroquinoline: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical reagent. The proper disposal of specialized compounds like 5-Chloroquinoline is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the hazards associated with this compound is paramount. As a chlorinated heterocyclic compound, it presents several risks that must be mitigated through proper handling and personal protective equipment (PPE).
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] Ingestion may lead to gastrointestinal distress.[1] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]
Table 1: Hazard Summary and Essential Safety Information for this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] | |
| Eye Irritation | Causes serious eye irritation.[2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| Respiratory Irritation | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to PPE protocols is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
Table 2: Personal Protective Equipment (PPE) for this compound
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves for any signs of degradation or puncture before use.[5] |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[6] | Provides protection against splashes and airborne particles. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1][6] | For large quantities or situations with potential for aerosolization, a NIOSH-approved respirator may be necessary.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on its classification as a halogenated organic compound .[7] This dictates that it must be segregated from non-halogenated waste streams and disposed of in accordance with local, state, and federal regulations for hazardous waste.[7][8] Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or down the drain. [6][9]
Waste Segregation and Collection
-
Designate a Specific Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for this compound and any materials contaminated with it.[6] The container should be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[10]
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound".[6] Include the date of initial waste accumulation.
-
Segregation is Key: Collect all materials contaminated with this compound in this designated container. This includes:
-
Unused or expired this compound.
-
Contaminated lab supplies such as weighing papers, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Avoid Mixing Waste Streams: Do not mix this compound waste with non-halogenated organic solvents or other incompatible waste types.[8][10] This is crucial for both safety and cost-effective disposal, as treatment methods for different waste streams vary significantly.[8]
On-Site Storage
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Container Integrity: Regularly inspect the waste container for any signs of leaks or degradation.[4] Ensure the lid is always securely fastened when not in use.[10]
Professional Disposal
-
Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[9] Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.
-
Documentation: Complete all necessary waste manifest forms as required by your EHS office and the disposal company. Accurate documentation is a legal requirement.
-
Scheduled Pickup: Coordinate with your EHS office to schedule a pickup of the hazardous waste container.[6]
Emergency Procedures: Spill Management
In the event of a this compound spill, a prompt and safe response is critical to minimize exposure and environmental contamination.
Small Spills (Contained within a fume hood)
-
Restrict Access: Ensure the fume hood sash is lowered and alert others in the immediate vicinity.
-
Wear Appropriate PPE: Don all necessary PPE as outlined in Table 2.
-
Containment and Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Work from the outside of the spill inward to prevent spreading.[12]
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[6]
Large Spills (Outside of a fume hood)
-
Evacuate and Alert: Immediately evacuate the area and alert all nearby personnel.[6] If necessary, activate the emergency fire alarm.[13]
-
Isolate the Area: Close the doors to the affected area to prevent the spread of dust or vapors.[14]
-
Contact Emergency Services: Notify your institution's EHS office and, if necessary, local emergency services (e.g., 911).[12][15] Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental compliance. By understanding the inherent hazards, implementing stringent handling protocols, and adhering to proper waste segregation and disposal procedures, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet (SDS) as the ultimate authorities on safe handling and disposal.
References
- Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer.
- 5-Chloro-8-hydroxyquinoline - Safety D
- SAFETY DATA SHEET - 5-Chloro-8-hydroxyquinoline. Fisher Scientific.
- 5-Chloro-8-hydroxyquinoline - Safety D
- This compound - Safety D
- This compound | C9H6ClN | CID 69458. PubChem.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Chloroaromatic formation in inciner
- Synthesis of quinolines. Organic Chemistry Portal.
- 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem.
- HAZARDOUS WASTE SEGREG
- CHEMICAL SPILL PROCEDURES. Clarkson University.
- PPE Requirements Hazardous Drug Handling.
- Safety Data Sheet - this compound-8-SULFONIC ACID. Angene Chemical.
- Halogenated Organic Liquids - Standard Oper
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
- 7.2 Organic Solvents. Cornell EHS.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- This compound. LookChem.
- Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Chemical spill cleanup procedures. J&K Scientific LLC.
- Chemical Spill Cleanup Guidelines. Rowan University.
- 3-Chloroquinoline hydrochloride handling and safety precautions. Benchchem.
- Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem.
- Chemical spills procedure: A guide. Hyde Park Environmental News.
- Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
- Formation Mechanism of Highly Toxic Substances during Solid Waste Incineration Revealed. Chinese Academy of Sciences.
- US4215095A - Process for the incineration of chlorinated organic materials.
- FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERN
- Chlorinated Aromatic Hydrocarbons in Heterogeneous Combustion Reactions of C; Aliph
- This compound | 635-27-8. ChemicalBook.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C9H6ClN | CID 69458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.de [fishersci.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. hydepark-environmental.com [hydepark-environmental.com]
- 15. chemkleancorp.com [chemkleancorp.com]
Mastering Safety: A Guide to Personal Protective Equipment for 5-Chloroquinoline
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel or reactive compounds like 5-Chloroquinoline demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, operational procedures, and disposal plans, ensuring both your safety and the validity of your research.
The Criticality of Proactive Protection: Understanding the Hazards of this compound
This compound is classified as an irritant, posing a primary risk to the skin, eyes, and respiratory system.[1][2][3] In its solid form, it is often a light beige powder, which increases the risk of airborne dust generation during handling.[1] The toxicological properties of this substance have not been fully investigated, underscoring the importance of treating it with a high degree of caution.[1]
| Hazard Classification | Potential Health Effects |
| Skin Irritation | Causes skin irritation upon contact.[1][2][3][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3][4][5] |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as dust or vapor.[1][2][3] |
| Gastrointestinal Irritation | Ingestion may lead to nausea, vomiting, and diarrhea.[1] |
Given these hazards, a multi-layered approach to PPE is not just recommended; it is essential for mitigating risk.
A Head-to-Toe Defense: Selecting the Appropriate PPE for this compound
The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following recommendations provide a robust baseline for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Recommendation: Chemical safety goggles are the minimum requirement for eye protection.[1] For procedures with a higher risk of splashing or dust generation, a face shield worn over safety goggles is strongly advised.
The Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates. Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dusts or splashes from the side. Chemical safety goggles form a protective seal, while a face shield offers an additional barrier for the entire face.
Hand Protection: Choosing the Right Gloves
The Rationale: Direct skin contact is a primary route of exposure. The choice of glove material is critical for providing an effective barrier. Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for laboratory work.[4] For prolonged handling or immersion, thicker, reusable gloves may be more appropriate. It is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove being used.
Operational Protocol: Glove Usage
-
Selection: Choose gloves of the appropriate size and material.
-
Inspection: Before donning, visually inspect each glove for tears, pinholes, or discoloration.
-
Donning: Pull gloves on, ensuring they cover the wrist and the cuff of the lab coat.
-
Doffing: To prevent self-contamination, carefully remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in a designated hazardous waste container immediately after removal.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Body Protection: Beyond the Lab Coat
Recommendation: A standard laboratory coat is required to protect against incidental contact. For tasks with a higher potential for contamination, such as handling larger quantities or cleaning spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
The Rationale: A lab coat provides a removable barrier to protect personal clothing and skin. In situations with a greater risk of splashes or spills, additional layers of chemical-resistant material are necessary to prevent soak-through and subsequent skin exposure.
Respiratory Protection: Guarding Against Inhalation
Recommendation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of exceeding exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with a particulate filter (N95, P95, or P100) is the minimum recommendation for dusts.[7]
The Rationale: Inhalation of airborne particles is a direct route of entry into the body, leading to respiratory tract irritation. A chemical fume hood is the primary engineering control to minimize airborne concentrations. When engineering controls are insufficient, a respirator provides a personal barrier. The choice of filter depends on the presence of oil aerosols; N-series filters are not resistant to oil, R-series are resistant, and P-series are oil-proof.[7]
Decision Workflow for Respiratory Protection
Caption: Decision workflow for determining the need for respiratory protection.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of this compound extends beyond the correct use of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.
-
Contain: For small spills, use an absorbent material to contain the substance.
-
Clean: Carefully sweep or vacuum up the material, avoiding dust generation.[8] Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
Disposal Plan: Ensuring Environmental Responsibility
This compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]
-
Segregation: Collect all this compound waste, including empty containers, contaminated gloves, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety and excellence within your research environment. This commitment to rigorous safety practices is the bedrock of trustworthy and reproducible scientific advancement.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound.
- University of Connecticut. (n.d.). Chemical Resistant Glove Guide.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- The University of Toledo. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- Centers for Disease Control and Prevention. (2025, January 2). NIOSH Respirator Use Policy for Protection Against Carcinogen.
- East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. gloves.com [gloves.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 10. CDC - NIOSH Respirator Use Policy for Protection Against Carcinogen [medbox.iiab.me]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
